molecular formula C26H35N3O3 B605653 AT-076 CAS No. 1657028-64-2

AT-076

Cat. No.: B605653
CAS No.: 1657028-64-2
M. Wt: 437.6 g/mol
InChI Key: LGYDWJJZDCXEOV-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AT-076 is a so-called opioid "pan" antagonist and is the first reasonably balanced antagonist known of all four opioid receptor types. It acts as a silent antagonist of all four of the opioid receptors, behaving as a competitive antagonist of the μ-opioid receptor (Ki = 1.67 nM) and δ-opioid receptor (Ki = 19.6 nM) and as a noncompetitive antagonist of the κ-opioid receptor (Ki = 1.14 nM) and nociceptin receptor (Ki = 1.75 nM).

Properties

CAS No.

1657028-64-2

Molecular Formula

C26H35N3O3

Molecular Weight

437.6 g/mol

IUPAC Name

(3R)-7-hydroxy-N-[(2S)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32)/t24-,25-/m1/s1

InChI Key

LGYDWJJZDCXEOV-JWQCQUIFSA-N

Isomeric SMILES

CC(C)[C@@H](CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O

Canonical SMILES

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-076;  AT 076;  AT076.

Origin of Product

United States

Foundational & Exploratory

AT-076: A Technical Whitepaper on a Novel Pan-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-076 is a novel small-molecule, non-selective antagonist of all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. It is important to note that, based on extensive literature review, no in vivo efficacy, pharmacokinetic, or comprehensive toxicology data for this compound are publicly available at this time.

Introduction

The opioid system, comprising four G protein-coupled receptors (GPCRs) - MOP, DOP, KOP, and NOP - plays a critical role in a myriad of physiological processes, most notably pain modulation, mood, and reward. While selective opioid receptor ligands have been instrumental in dissecting the individual roles of these receptors, there is a growing interest in the therapeutic potential of pan-opioid ligands that modulate all four receptors. This compound has emerged as a significant research tool in this context, being the first small-molecule antagonist to exhibit nanomolar affinity across all four opioid receptor subtypes.[1][2] Its unique pharmacological profile makes it a valuable probe for studying the integrated function of the opioid system and a potential lead for the development of novel therapeutics.

In Vitro Pharmacology

The in vitro characterization of this compound has been pivotal in establishing its profile as a pan-opioid receptor antagonist. The key quantitative metrics for its binding affinity and functional antagonism are summarized below.

Receptor Binding Affinity

The binding affinity of this compound for the human MOP, DOP, KOP, and NOP receptors was determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values quantify the affinity of this compound for each receptor.

Table 1: this compound Opioid Receptor Binding Affinities (Ki)

Receptor SubtypeRadioligandKi (nM)
Mu (μ)[3H]DAMGO1.67 ± 0.6
Delta (δ)[3H]Naltrindole19.6 ± 1.3
Kappa (κ)[3H]U-69,5931.14 ± 0.63
NOP[3H]Nociceptin1.75 ± 0.74
Data sourced from Zaveri et al., 2015.[1]
Functional Antagonism

The functional activity of this compound was assessed using the [35S]GTPγS binding assay, which measures G protein activation upon receptor stimulation. This compound demonstrated no agonist activity at any of the four opioid receptors. Its antagonist potency was determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Table 2: this compound Functional Antagonist Potency (IC50 and Ke)

Receptor SubtypeAgonistThis compound IC50 (nM)Antagonist Ke (nM)Mechanism of Antagonism
Mu (μ)DAMGO2.9 ± 1.11.2 ± 0.4Competitive
Delta (δ)SNC8025.4 ± 8.211.2 ± 3.6Competitive
Kappa (κ)U-69,5933.8 ± 1.4-Noncompetitive
NOPNociceptin2.1 ± 0.6-Noncompetitive
Data sourced from Zaveri et al., 2015.

This compound acts as a competitive antagonist at the MOP and DOP receptors, and as a noncompetitive antagonist at the KOP and NOP receptors.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound, as described in the primary literature.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for each opioid receptor subtype.

  • Cell Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.

  • Radioligands:

    • MOP: [3H]DAMGO

    • DOP: [3H]Naltrindole

    • KOP: [3H]U-69,593

    • NOP: [3H]Nociceptin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.

    • Incubation was carried out at 25°C for 60-90 minutes.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone (B1662785) for MOP, DOP, KOP; unlabeled nociceptin for NOP).

    • The reaction was terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Cell Membranes (hOR expressing) incubation Incubation (25°C, 60-90 min) prep_membranes->incubation prep_radioligand Radioligand ([3H]Ligand) prep_radioligand->incubation prep_at076 This compound (Varying Conc.) prep_at076->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Radioligand Binding Assay Workflow
[35S]GTPγS Functional Assays

This assay was used to determine the functional antagonist activity of this compound.

  • Cell Membranes: Membranes from CHO cells stably expressing the human MOP, DOP, KOP, or NOP receptors were used.

  • Reagents:

    • [35S]GTPγS

    • GDP

    • Agonists: DAMGO (MOP), SNC80 (DOP), U-69,593 (KOP), Nociceptin (NOP)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.

  • Procedure:

    • Cell membranes were pre-incubated with varying concentrations of this compound.

    • A fixed concentration of the respective agonist was added to stimulate the receptors.

    • [35S]GTPγS and GDP were added to the mixture.

    • The reaction was incubated at 30°C for 60 minutes.

    • The assay was terminated by rapid filtration.

    • The amount of bound [35S]GTPγS was determined by scintillation counting.

  • Data Analysis: The IC50 values for the inhibition of agonist-stimulated [35S]GTPγS binding were determined. For competitive antagonists, the equilibrium dissociation constant (Ke) was calculated using the Gaddum equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Cell Membranes (hOR expressing) pre_incubation Pre-incubation (Membranes + this compound) membranes->pre_incubation at076 This compound (Varying Conc.) at076->pre_incubation agonist Agonist (Fixed Conc.) stimulation Agonist Stimulation agonist->stimulation gtp [35S]GTPγS + GDP incubation Incubation (30°C, 60 min) gtp->incubation pre_incubation->stimulation stimulation->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ke Calculate Ke (Gaddum) calc_ic50->calc_ke

[35S]GTPγS Functional Assay Workflow

Signaling Pathways

This compound, as an antagonist, blocks the canonical G protein-coupled signaling pathways activated by endogenous or exogenous opioid agonists.

cluster_agonist Agonist-Mediated Signaling cluster_antagonist This compound Antagonism agonist Opioid Agonist receptor_active Opioid Receptor (Active) agonist->receptor_active g_protein Gi/o Protein Activation receptor_active->g_protein effector Downstream Effectors (e.g., ↓cAMP, ↓Ca2+ channels, ↑K+ channels) g_protein->effector at076 This compound receptor_inactive Opioid Receptor (Inactive) at076->receptor_inactive Binds to receptor receptor_inactive->g_protein Blocks Activation

Opioid Receptor Signaling and this compound Antagonism

Structure-Activity Relationship (SAR)

The discovery of this compound was a result of systematic SAR studies. It was derived from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic. This modification led to a significant increase in affinity for the NOP receptor and maintained high affinity for the MOP, DOP, and KOP receptors, thus creating a pan-antagonist profile.

In Vivo Pharmacology and Pharmacokinetics

A comprehensive search of the scientific literature and public databases did not yield any specific in vivo efficacy, safety, or pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound. The existing research has been confined to its in vitro characterization. Therefore, the in vivo properties of this compound remain to be elucidated.

Conclusion

This compound is a potent pan-opioid receptor antagonist with nanomolar affinity for all four receptor subtypes. Its in vitro pharmacological profile has been well-characterized, revealing competitive antagonism at MOP and DOP receptors and noncompetitive antagonism at KOP and NOP receptors. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The lack of publicly available in vivo and pharmacokinetic data highlights a critical gap in the understanding of this compound and presents an opportunity for future research to explore its physiological effects and therapeutic potential. The unique pharmacology of this compound makes it an invaluable tool for investigating the integrated roles of the opioid system in health and disease.

References

AT-076: A Technical Whitepaper on a Novel Pan-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-076 is a novel small-molecule, non-selective antagonist of all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. It is important to note that, based on extensive literature review, no in vivo efficacy, pharmacokinetic, or comprehensive toxicology data for this compound are publicly available at this time.

Introduction

The opioid system, comprising four G protein-coupled receptors (GPCRs) - MOP, DOP, KOP, and NOP - plays a critical role in a myriad of physiological processes, most notably pain modulation, mood, and reward. While selective opioid receptor ligands have been instrumental in dissecting the individual roles of these receptors, there is a growing interest in the therapeutic potential of pan-opioid ligands that modulate all four receptors. This compound has emerged as a significant research tool in this context, being the first small-molecule antagonist to exhibit nanomolar affinity across all four opioid receptor subtypes.[1][2] Its unique pharmacological profile makes it a valuable probe for studying the integrated function of the opioid system and a potential lead for the development of novel therapeutics.

In Vitro Pharmacology

The in vitro characterization of this compound has been pivotal in establishing its profile as a pan-opioid receptor antagonist. The key quantitative metrics for its binding affinity and functional antagonism are summarized below.

Receptor Binding Affinity

The binding affinity of this compound for the human MOP, DOP, KOP, and NOP receptors was determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values quantify the affinity of this compound for each receptor.

Table 1: this compound Opioid Receptor Binding Affinities (Ki)

Receptor SubtypeRadioligandKi (nM)
Mu (μ)[3H]DAMGO1.67 ± 0.6
Delta (δ)[3H]Naltrindole19.6 ± 1.3
Kappa (κ)[3H]U-69,5931.14 ± 0.63
NOP[3H]Nociceptin1.75 ± 0.74
Data sourced from Zaveri et al., 2015.[1]
Functional Antagonism

The functional activity of this compound was assessed using the [35S]GTPγS binding assay, which measures G protein activation upon receptor stimulation. This compound demonstrated no agonist activity at any of the four opioid receptors. Its antagonist potency was determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Table 2: this compound Functional Antagonist Potency (IC50 and Ke)

Receptor SubtypeAgonistThis compound IC50 (nM)Antagonist Ke (nM)Mechanism of Antagonism
Mu (μ)DAMGO2.9 ± 1.11.2 ± 0.4Competitive
Delta (δ)SNC8025.4 ± 8.211.2 ± 3.6Competitive
Kappa (κ)U-69,5933.8 ± 1.4-Noncompetitive
NOPNociceptin2.1 ± 0.6-Noncompetitive
Data sourced from Zaveri et al., 2015.

This compound acts as a competitive antagonist at the MOP and DOP receptors, and as a noncompetitive antagonist at the KOP and NOP receptors.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound, as described in the primary literature.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for each opioid receptor subtype.

  • Cell Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.

  • Radioligands:

    • MOP: [3H]DAMGO

    • DOP: [3H]Naltrindole

    • KOP: [3H]U-69,593

    • NOP: [3H]Nociceptin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.

    • Incubation was carried out at 25°C for 60-90 minutes.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone for MOP, DOP, KOP; unlabeled nociceptin for NOP).

    • The reaction was terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Cell Membranes (hOR expressing) incubation Incubation (25°C, 60-90 min) prep_membranes->incubation prep_radioligand Radioligand ([3H]Ligand) prep_radioligand->incubation prep_at076 This compound (Varying Conc.) prep_at076->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Radioligand Binding Assay Workflow
[35S]GTPγS Functional Assays

This assay was used to determine the functional antagonist activity of this compound.

  • Cell Membranes: Membranes from CHO cells stably expressing the human MOP, DOP, KOP, or NOP receptors were used.

  • Reagents:

    • [35S]GTPγS

    • GDP

    • Agonists: DAMGO (MOP), SNC80 (DOP), U-69,593 (KOP), Nociceptin (NOP)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.

  • Procedure:

    • Cell membranes were pre-incubated with varying concentrations of this compound.

    • A fixed concentration of the respective agonist was added to stimulate the receptors.

    • [35S]GTPγS and GDP were added to the mixture.

    • The reaction was incubated at 30°C for 60 minutes.

    • The assay was terminated by rapid filtration.

    • The amount of bound [35S]GTPγS was determined by scintillation counting.

  • Data Analysis: The IC50 values for the inhibition of agonist-stimulated [35S]GTPγS binding were determined. For competitive antagonists, the equilibrium dissociation constant (Ke) was calculated using the Gaddum equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Cell Membranes (hOR expressing) pre_incubation Pre-incubation (Membranes + this compound) membranes->pre_incubation at076 This compound (Varying Conc.) at076->pre_incubation agonist Agonist (Fixed Conc.) stimulation Agonist Stimulation agonist->stimulation gtp [35S]GTPγS + GDP incubation Incubation (30°C, 60 min) gtp->incubation pre_incubation->stimulation stimulation->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ke Calculate Ke (Gaddum) calc_ic50->calc_ke

[35S]GTPγS Functional Assay Workflow

Signaling Pathways

This compound, as an antagonist, blocks the canonical G protein-coupled signaling pathways activated by endogenous or exogenous opioid agonists.

cluster_agonist Agonist-Mediated Signaling cluster_antagonist This compound Antagonism agonist Opioid Agonist receptor_active Opioid Receptor (Active) agonist->receptor_active g_protein Gi/o Protein Activation receptor_active->g_protein effector Downstream Effectors (e.g., ↓cAMP, ↓Ca2+ channels, ↑K+ channels) g_protein->effector at076 This compound receptor_inactive Opioid Receptor (Inactive) at076->receptor_inactive Binds to receptor receptor_inactive->g_protein Blocks Activation

Opioid Receptor Signaling and this compound Antagonism

Structure-Activity Relationship (SAR)

The discovery of this compound was a result of systematic SAR studies. It was derived from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic. This modification led to a significant increase in affinity for the NOP receptor and maintained high affinity for the MOP, DOP, and KOP receptors, thus creating a pan-antagonist profile.

In Vivo Pharmacology and Pharmacokinetics

A comprehensive search of the scientific literature and public databases did not yield any specific in vivo efficacy, safety, or pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound. The existing research has been confined to its in vitro characterization. Therefore, the in vivo properties of this compound remain to be elucidated.

Conclusion

This compound is a potent pan-opioid receptor antagonist with nanomolar affinity for all four receptor subtypes. Its in vitro pharmacological profile has been well-characterized, revealing competitive antagonism at MOP and DOP receptors and noncompetitive antagonism at KOP and NOP receptors. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The lack of publicly available in vivo and pharmacokinetic data highlights a critical gap in the understanding of this compound and presents an opportunity for future research to explore its physiological effects and therapeutic potential. The unique pharmacology of this compound makes it an invaluable tool for investigating the integrated roles of the opioid system in health and disease.

References

AT-076: A Comprehensive Analysis of its Binding Affinity and Functional Profile at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of AT-076, a novel compound with significant implications for opioid receptor research and drug development. The following sections detail its binding profile at the mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) receptors, the experimental methodologies used for these determinations, and the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of pharmacology and drug development.

Binding Affinity of this compound

This compound has been identified as a potent pan antagonist, exhibiting high nanomolar binding affinity across all four major opioid receptor subtypes.[1] This broad-spectrum activity distinguishes it from many existing opioid ligands, which often show selectivity for one or two receptor types.

Quantitative Binding Data

The equilibrium dissociation constants (Kᵢ) of this compound for the human mu, delta, kappa, and NOP receptors are summarized in the table below. These values were determined through competitive radioligand binding assays.

Receptor SubtypeBinding Affinity (Kᵢ) in nM
Mu (μ)1.67 ± 0.6
Delta (δ)19.6 ± 1.3
Kappa (κ)1.14 ± 0.63
NOP1.75 ± 0.74
Data sourced from studies on cloned human opioid receptors expressed in cell lines.[1]

In functional assays, specifically the [³⁵S]GTPγS binding assay, this compound demonstrated no intrinsic agonist activity at any of the four opioid receptors, confirming its antagonist profile.[1] Interestingly, further characterization revealed that this compound acts as a competitive antagonist at the mu and delta receptors, while exhibiting a noncompetitive antagonist profile at the kappa and NOP receptors.[1]

Experimental Protocols

The determination of binding affinity and functional activity of ligands such as this compound relies on standardized and rigorous experimental protocols. The following sections outline the general methodologies for radioligand binding assays and functional [³⁵S]GTPγS binding assays.

Radioligand Binding Assay (for determining Binding Affinity)

This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of an unlabeled test compound (e.g., this compound).

Materials:

  • Cell membranes prepared from cell lines stably expressing the opioid receptor of interest (μ, δ, κ, or NOP).

  • A high-affinity radioligand specific for the receptor subtype being tested.

  • Unlabeled test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[2]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Receptors Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration to Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

[³⁵S]GTPγS Binding Assay (for determining Functional Activity)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist.

Materials:

  • Cell membranes with the receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compound (this compound).

  • Assay buffer (typically containing Mg²⁺ and NaCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation (for antagonist testing): To test for antagonist activity, membranes are pre-incubated with the test compound (this compound) before the addition of a known agonist.

  • Incubation: Membranes are incubated in the assay buffer with GDP, [³⁵S]GTPγS, and the test compound (or agonist for antagonist testing). Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the coupled G-protein.

  • Equilibrium: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C for 60 minutes).

  • Separation: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins, which are retained on the filter with the membranes, is measured by scintillation counting.

  • Data Analysis: An increase in [³⁵S]GTPγS binding compared to basal levels indicates agonist activity. A lack of increase indicates no agonist activity. If the compound inhibits the agonist-stimulated increase in binding, it is classified as an antagonist.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation GTPgS [35S]GTPγS GTPgS->Incubation GDP GDP GDP->Incubation Ligand Test Ligand Ligand->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding Quantify [35S]GTPγS Binding Counting->Binding Activity Determine Functional Activity Binding->Activity

Opioid Receptor Signaling Pathways

All four opioid receptors (μ, δ, κ, and NOP) are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Mu-Opioid Receptor (MOR) Signaling

Activation of MOR by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. MOR signaling can also involve β-arrestin recruitment, which mediates receptor desensitization and internalization, and can also initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

G Agonist Agonist MOR Mu-Opioid Receptor Agonist->MOR Gai Gαi/o MOR->Gai Gbg Gβγ MOR->Gbg bArrestin β-Arrestin MOR->bArrestin AC Adenylyl Cyclase Gai->AC GIRK GIRK Channels Gbg->GIRK Ca Ca²⁺ Channels Gbg->Ca cAMP ↓ cAMP AC->cAMP MAPK MAPK (ERK) bArrestin->MAPK

Delta-Opioid Receptor (DOR) Signaling

Similar to MOR, DOR activation leads to the inhibition of adenylyl cyclase and modulation of ion channels through the action of Gαi/o and Gβγ subunits. DOR signaling is also known to activate various kinase cascades, including the PI3K/Akt and MAPK pathways. Receptor desensitization and internalization are key regulatory mechanisms for DOR signaling, often mediated by β-arrestin.

G Agonist Agonist DOR Delta-Opioid Receptor Agonist->DOR Gai Gαi/o DOR->Gai Gbg Gβγ DOR->Gbg bArrestin β-Arrestin DOR->bArrestin AC Adenylyl Cyclase Gai->AC IonChannels Ion Channels Gbg->IonChannels cAMP ↓ cAMP AC->cAMP MAPK MAPK/PI3K bArrestin->MAPK

Kappa-Opioid Receptor (KOR) Signaling

The canonical signaling pathway for KOR involves Gαi/o-mediated inhibition of adenylyl cyclase and modulation of calcium and potassium channels. KOR activation is also strongly linked to the activation of MAPK pathways, particularly p38 and JNK. The recruitment of β-arrestin to the phosphorylated KOR is a crucial step in desensitization and internalization, and it also mediates some of the downstream signaling, such as p38 MAPK activation.

G Agonist Agonist KOR Kappa-Opioid Receptor Agonist->KOR Gai Gαi/o KOR->Gai Gbg Gβγ KOR->Gbg bArrestin β-Arrestin KOR->bArrestin AC Adenylyl Cyclase Gai->AC IonChannels Ca²⁺/K⁺ Channels Gbg->IonChannels cAMP ↓ cAMP AC->cAMP MAPK MAPK (p38, JNK) bArrestin->MAPK

NOP Receptor Signaling

The NOP receptor, upon activation by its endogenous ligand nociceptin/orphanin FQ, also couples to Gαi/o proteins to inhibit adenylyl cyclase and reduce intracellular cAMP. This leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. NOP receptor signaling also involves the activation of several kinase cascades, including PLC, PKC, and various MAPKs such as ERK, p38, and JNK. Similar to other opioid receptors, β-arrestin plays a role in the desensitization and internalization of the NOP receptor.

G Agonist Agonist (N/OFQ) NOP NOP Receptor Agonist->NOP Gai Gαi/o NOP->Gai Gbg Gβγ NOP->Gbg bArrestin β-Arrestin NOP->bArrestin AC Adenylyl Cyclase Gai->AC IonChannels Ca²⁺/K⁺ Channels Gbg->IonChannels cAMP ↓ cAMP AC->cAMP MAPK MAPK (ERK, p38, JNK) bArrestin->MAPK

References

AT-076: A Comprehensive Analysis of its Binding Affinity and Functional Profile at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of AT-076, a novel compound with significant implications for opioid receptor research and drug development. The following sections detail its binding profile at the mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) receptors, the experimental methodologies used for these determinations, and the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of pharmacology and drug development.

Binding Affinity of this compound

This compound has been identified as a potent pan antagonist, exhibiting high nanomolar binding affinity across all four major opioid receptor subtypes.[1] This broad-spectrum activity distinguishes it from many existing opioid ligands, which often show selectivity for one or two receptor types.

Quantitative Binding Data

The equilibrium dissociation constants (Kᵢ) of this compound for the human mu, delta, kappa, and NOP receptors are summarized in the table below. These values were determined through competitive radioligand binding assays.

Receptor SubtypeBinding Affinity (Kᵢ) in nM
Mu (μ)1.67 ± 0.6
Delta (δ)19.6 ± 1.3
Kappa (κ)1.14 ± 0.63
NOP1.75 ± 0.74
Data sourced from studies on cloned human opioid receptors expressed in cell lines.[1]

In functional assays, specifically the [³⁵S]GTPγS binding assay, this compound demonstrated no intrinsic agonist activity at any of the four opioid receptors, confirming its antagonist profile.[1] Interestingly, further characterization revealed that this compound acts as a competitive antagonist at the mu and delta receptors, while exhibiting a noncompetitive antagonist profile at the kappa and NOP receptors.[1]

Experimental Protocols

The determination of binding affinity and functional activity of ligands such as this compound relies on standardized and rigorous experimental protocols. The following sections outline the general methodologies for radioligand binding assays and functional [³⁵S]GTPγS binding assays.

Radioligand Binding Assay (for determining Binding Affinity)

This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of an unlabeled test compound (e.g., this compound).

Materials:

  • Cell membranes prepared from cell lines stably expressing the opioid receptor of interest (μ, δ, κ, or NOP).

  • A high-affinity radioligand specific for the receptor subtype being tested.

  • Unlabeled test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[2]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Receptors Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration to Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

[³⁵S]GTPγS Binding Assay (for determining Functional Activity)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist.

Materials:

  • Cell membranes with the receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compound (this compound).

  • Assay buffer (typically containing Mg²⁺ and NaCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation (for antagonist testing): To test for antagonist activity, membranes are pre-incubated with the test compound (this compound) before the addition of a known agonist.

  • Incubation: Membranes are incubated in the assay buffer with GDP, [³⁵S]GTPγS, and the test compound (or agonist for antagonist testing). Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the coupled G-protein.

  • Equilibrium: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C for 60 minutes).

  • Separation: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins, which are retained on the filter with the membranes, is measured by scintillation counting.

  • Data Analysis: An increase in [³⁵S]GTPγS binding compared to basal levels indicates agonist activity. A lack of increase indicates no agonist activity. If the compound inhibits the agonist-stimulated increase in binding, it is classified as an antagonist.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation GTPgS [35S]GTPγS GTPgS->Incubation GDP GDP GDP->Incubation Ligand Test Ligand Ligand->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding Quantify [35S]GTPγS Binding Counting->Binding Activity Determine Functional Activity Binding->Activity

Opioid Receptor Signaling Pathways

All four opioid receptors (μ, δ, κ, and NOP) are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Mu-Opioid Receptor (MOR) Signaling

Activation of MOR by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. MOR signaling can also involve β-arrestin recruitment, which mediates receptor desensitization and internalization, and can also initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

G Agonist Agonist MOR Mu-Opioid Receptor Agonist->MOR Gai Gαi/o MOR->Gai Gbg Gβγ MOR->Gbg bArrestin β-Arrestin MOR->bArrestin AC Adenylyl Cyclase Gai->AC GIRK GIRK Channels Gbg->GIRK Ca Ca²⁺ Channels Gbg->Ca cAMP ↓ cAMP AC->cAMP MAPK MAPK (ERK) bArrestin->MAPK

Delta-Opioid Receptor (DOR) Signaling

Similar to MOR, DOR activation leads to the inhibition of adenylyl cyclase and modulation of ion channels through the action of Gαi/o and Gβγ subunits. DOR signaling is also known to activate various kinase cascades, including the PI3K/Akt and MAPK pathways. Receptor desensitization and internalization are key regulatory mechanisms for DOR signaling, often mediated by β-arrestin.

G Agonist Agonist DOR Delta-Opioid Receptor Agonist->DOR Gai Gαi/o DOR->Gai Gbg Gβγ DOR->Gbg bArrestin β-Arrestin DOR->bArrestin AC Adenylyl Cyclase Gai->AC IonChannels Ion Channels Gbg->IonChannels cAMP ↓ cAMP AC->cAMP MAPK MAPK/PI3K bArrestin->MAPK

Kappa-Opioid Receptor (KOR) Signaling

The canonical signaling pathway for KOR involves Gαi/o-mediated inhibition of adenylyl cyclase and modulation of calcium and potassium channels. KOR activation is also strongly linked to the activation of MAPK pathways, particularly p38 and JNK. The recruitment of β-arrestin to the phosphorylated KOR is a crucial step in desensitization and internalization, and it also mediates some of the downstream signaling, such as p38 MAPK activation.

G Agonist Agonist KOR Kappa-Opioid Receptor Agonist->KOR Gai Gαi/o KOR->Gai Gbg Gβγ KOR->Gbg bArrestin β-Arrestin KOR->bArrestin AC Adenylyl Cyclase Gai->AC IonChannels Ca²⁺/K⁺ Channels Gbg->IonChannels cAMP ↓ cAMP AC->cAMP MAPK MAPK (p38, JNK) bArrestin->MAPK

NOP Receptor Signaling

The NOP receptor, upon activation by its endogenous ligand nociceptin/orphanin FQ, also couples to Gαi/o proteins to inhibit adenylyl cyclase and reduce intracellular cAMP. This leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. NOP receptor signaling also involves the activation of several kinase cascades, including PLC, PKC, and various MAPKs such as ERK, p38, and JNK. Similar to other opioid receptors, β-arrestin plays a role in the desensitization and internalization of the NOP receptor.

G Agonist Agonist (N/OFQ) NOP NOP Receptor Agonist->NOP Gai Gαi/o NOP->Gai Gbg Gβγ NOP->Gbg bArrestin β-Arrestin NOP->bArrestin AC Adenylyl Cyclase Gai->AC IonChannels Ca²⁺/K⁺ Channels Gbg->IonChannels cAMP ↓ cAMP AC->cAMP MAPK MAPK (ERK, p38, JNK) bArrestin->MAPK

References

Structure-activity relationship of AT-076 and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of AT-076 and its Analogs for Researchers, Scientists, and Drug Development Professionals.

This compound is a pioneering opioid "pan" antagonist, exhibiting nanomolar affinity for all four opioid receptor subtypes: nociceptin (B549756) (NOP), kappa (KOP), mu (MOP), and delta (DOP).[1][2] This balanced antagonist profile makes it a valuable pharmacological tool and a lead compound for the development of novel therapeutics. This guide provides a detailed overview of the structure-activity relationships (SAR) of this compound and its analogs, summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Core Structure and Derivation

This compound was developed from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic.[1][2] This modification unexpectedly increased the binding affinity for the NOP receptor by 10-fold and for the MOP and DOP receptors by 3-6 fold, leading to the creation of a potent pan antagonist.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound and its analogs has been explored by systematically modifying key pharmacophoric groups. These modifications have revealed the structural requirements for affinity and selectivity at the four opioid receptors.

Modifications of the 7-Hydroxy Tetrahydroisoquinoline (Tic) Moiety

The 7-hydroxy group on the tetrahydroisoquinoline (Tic) portion of this compound is crucial for maintaining high affinity at all four opioid receptors. Removal of this hydroxyl group results in a significant decrease in binding affinity across the board.

Modifications of the 3-Hydroxyphenylpiperidine Moiety

Modifications to the 3-hydroxyphenylpiperidine moiety have yielded significant insights into the determinants of receptor selectivity.

  • Removal of the 3-Hydroxy Group : Removal of the 3-hydroxy group on the phenyl ring leads to a small decrease in affinity at NOP, MOP, and KOP receptors but a more substantial loss of affinity at the DOP receptor.

  • Substitution of the Phenyl Ring : Replacing the 3-hydroxyphenyl group with other hydrophobic moieties, such as cyclohexyl, indolinone, or indoline (B122111) rings, is generally not well-tolerated at the NOP receptor, indicating that the entire this compound scaffold is important for high NOP affinity. However, these modifications are better tolerated at the KOP and MOP receptors. This has allowed for the development of analogs with altered selectivity profiles, including highly selective KOP ligands.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) of this compound and its key analogs at the four opioid receptors.

Table 1: Binding Affinities of this compound and Parent Compound JDTic

CompoundNOP Ki (nM)KOP Ki (nM)MOP Ki (nM)DOP Ki (nM)
This compound 1.75 ± 0.741.14 ± 0.631.67 ± 0.619.6 ± 1.3
JDTic 16.67 ± 0.76---

Data from Zaveri et al., 2015.

Table 2: Structure-Activity Relationship of this compound Analogs

CompoundModification DescriptionNOP Ki (nM)KOP Ki (nM)MOP Ki (nM)DOP Ki (nM)
12 3-OH of phenylpiperidine retained----
14 3-hydroxyphenyl replaced with cyclohexyl84.4 ± 13.60.253 ± 0.0152.79 ± 0.2812.4 ± 8.0
15 3-hydroxyphenyl replaced with indolinone----
16 3-hydroxyphenyl replaced with indoline566 ± 1290.371 ± 0.0967.68 ± 0.52137.6 ± 45

Data from Journigan et al., 2017. (Note: Some specific Ki values for compounds 12 and 15 were not explicitly provided in the abstract).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound and its analogs.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the compounds for the different opioid receptors.

  • Membrane Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.

  • Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl, pH 7.4.

  • Radioligands : Specific radioligands are used for each receptor:

    • MOP: [³H]DAMGO

    • DOP: [³H]DPDPE

    • KOP: [³H]U69,593

    • NOP: [³H]nociceptin

  • Incubation : Membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection : The amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis : The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay is used to determine the functional activity of the compounds (i.e., whether they are agonists or antagonists).

  • Membrane Preparation : As with the binding assays, membranes from CHO cells expressing the opioid receptors are used.

  • Assay Buffer : The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Incubation : Membranes are incubated with GDP, [³⁵S]GTPγS, an agonist for the specific receptor, and varying concentrations of the test compound.

  • Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

  • Detection : The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data Analysis : For antagonists, the ability of the compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured. The equilibrium dissociation constant (Ke) is determined from the Schild equation. This compound has been shown to be a competitive antagonist at the MOP and DOP receptors and a noncompetitive antagonist at the NOP and KOP receptors.

Signaling Pathways and Mechanism of Action

This compound acts as an antagonist at all four opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an antagonist like this compound prevents the receptor from being activated by endogenous or exogenous agonists, thereby inhibiting downstream signaling cascades.

AT076_Signaling cluster_membrane Cell Membrane OR Opioid Receptor (MOP, DOP, KOP, NOP) G_protein Gαi/o Gβγ OR->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation AT076 This compound AT076->OR Antagonism Agonist Opioid Agonist

Caption: Antagonistic action of this compound at opioid receptors.

The diagram above illustrates the mechanism of action of this compound. As an antagonist, it binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. This blocks the effects of agonists, thereby preventing the inhibition of adenylyl cyclase and the activation of the MAPK pathway, among other downstream effects.

Experimental_Workflow start Synthesis of this compound Analogs binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine Ke and Efficacy) start->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization for Selectivity/Potency sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies of this compound analogs.

This workflow outlines the typical process for evaluating the structure-activity relationships of new this compound analogs. It begins with the chemical synthesis of the compounds, followed by in vitro characterization of their binding and functional properties, which then informs further rounds of synthesis and optimization.

Conclusion

The study of this compound and its analogs has provided a deeper understanding of the molecular determinants of ligand recognition and selectivity at the four opioid receptors. The key finding that removal of the 3,4-dimethyl groups from a KOP-selective antagonist scaffold can produce a potent pan antagonist has opened up new avenues for the design of opioid ligands with desired polypharmacological profiles. The detailed SAR data presented in this guide serves as a valuable resource for researchers in the field of opioid pharmacology and drug discovery, facilitating the rational design of novel therapeutics with tailored activities at the opioid receptors.

References

Structure-activity relationship of AT-076 and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of AT-076 and its Analogs for Researchers, Scientists, and Drug Development Professionals.

This compound is a pioneering opioid "pan" antagonist, exhibiting nanomolar affinity for all four opioid receptor subtypes: nociceptin (NOP), kappa (KOP), mu (MOP), and delta (DOP).[1][2] This balanced antagonist profile makes it a valuable pharmacological tool and a lead compound for the development of novel therapeutics. This guide provides a detailed overview of the structure-activity relationships (SAR) of this compound and its analogs, summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Core Structure and Derivation

This compound was developed from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic.[1][2] This modification unexpectedly increased the binding affinity for the NOP receptor by 10-fold and for the MOP and DOP receptors by 3-6 fold, leading to the creation of a potent pan antagonist.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound and its analogs has been explored by systematically modifying key pharmacophoric groups. These modifications have revealed the structural requirements for affinity and selectivity at the four opioid receptors.

Modifications of the 7-Hydroxy Tetrahydroisoquinoline (Tic) Moiety

The 7-hydroxy group on the tetrahydroisoquinoline (Tic) portion of this compound is crucial for maintaining high affinity at all four opioid receptors. Removal of this hydroxyl group results in a significant decrease in binding affinity across the board.

Modifications of the 3-Hydroxyphenylpiperidine Moiety

Modifications to the 3-hydroxyphenylpiperidine moiety have yielded significant insights into the determinants of receptor selectivity.

  • Removal of the 3-Hydroxy Group : Removal of the 3-hydroxy group on the phenyl ring leads to a small decrease in affinity at NOP, MOP, and KOP receptors but a more substantial loss of affinity at the DOP receptor.

  • Substitution of the Phenyl Ring : Replacing the 3-hydroxyphenyl group with other hydrophobic moieties, such as cyclohexyl, indolinone, or indoline rings, is generally not well-tolerated at the NOP receptor, indicating that the entire this compound scaffold is important for high NOP affinity. However, these modifications are better tolerated at the KOP and MOP receptors. This has allowed for the development of analogs with altered selectivity profiles, including highly selective KOP ligands.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) of this compound and its key analogs at the four opioid receptors.

Table 1: Binding Affinities of this compound and Parent Compound JDTic

CompoundNOP Ki (nM)KOP Ki (nM)MOP Ki (nM)DOP Ki (nM)
This compound 1.75 ± 0.741.14 ± 0.631.67 ± 0.619.6 ± 1.3
JDTic 16.67 ± 0.76---

Data from Zaveri et al., 2015.

Table 2: Structure-Activity Relationship of this compound Analogs

CompoundModification DescriptionNOP Ki (nM)KOP Ki (nM)MOP Ki (nM)DOP Ki (nM)
12 3-OH of phenylpiperidine retained----
14 3-hydroxyphenyl replaced with cyclohexyl84.4 ± 13.60.253 ± 0.0152.79 ± 0.2812.4 ± 8.0
15 3-hydroxyphenyl replaced with indolinone----
16 3-hydroxyphenyl replaced with indoline566 ± 1290.371 ± 0.0967.68 ± 0.52137.6 ± 45

Data from Journigan et al., 2017. (Note: Some specific Ki values for compounds 12 and 15 were not explicitly provided in the abstract).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound and its analogs.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the compounds for the different opioid receptors.

  • Membrane Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.

  • Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl, pH 7.4.

  • Radioligands : Specific radioligands are used for each receptor:

    • MOP: [³H]DAMGO

    • DOP: [³H]DPDPE

    • KOP: [³H]U69,593

    • NOP: [³H]nociceptin

  • Incubation : Membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection : The amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis : The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay is used to determine the functional activity of the compounds (i.e., whether they are agonists or antagonists).

  • Membrane Preparation : As with the binding assays, membranes from CHO cells expressing the opioid receptors are used.

  • Assay Buffer : The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Incubation : Membranes are incubated with GDP, [³⁵S]GTPγS, an agonist for the specific receptor, and varying concentrations of the test compound.

  • Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

  • Detection : The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data Analysis : For antagonists, the ability of the compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured. The equilibrium dissociation constant (Ke) is determined from the Schild equation. This compound has been shown to be a competitive antagonist at the MOP and DOP receptors and a noncompetitive antagonist at the NOP and KOP receptors.

Signaling Pathways and Mechanism of Action

This compound acts as an antagonist at all four opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an antagonist like this compound prevents the receptor from being activated by endogenous or exogenous agonists, thereby inhibiting downstream signaling cascades.

AT076_Signaling cluster_membrane Cell Membrane OR Opioid Receptor (MOP, DOP, KOP, NOP) G_protein Gαi/o Gβγ OR->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation AT076 This compound AT076->OR Antagonism Agonist Opioid Agonist

Caption: Antagonistic action of this compound at opioid receptors.

The diagram above illustrates the mechanism of action of this compound. As an antagonist, it binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. This blocks the effects of agonists, thereby preventing the inhibition of adenylyl cyclase and the activation of the MAPK pathway, among other downstream effects.

Experimental_Workflow start Synthesis of this compound Analogs binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine Ke and Efficacy) start->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization for Selectivity/Potency sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies of this compound analogs.

This workflow outlines the typical process for evaluating the structure-activity relationships of new this compound analogs. It begins with the chemical synthesis of the compounds, followed by in vitro characterization of their binding and functional properties, which then informs further rounds of synthesis and optimization.

Conclusion

The study of this compound and its analogs has provided a deeper understanding of the molecular determinants of ligand recognition and selectivity at the four opioid receptors. The key finding that removal of the 3,4-dimethyl groups from a KOP-selective antagonist scaffold can produce a potent pan antagonist has opened up new avenues for the design of opioid ligands with desired polypharmacological profiles. The detailed SAR data presented in this guide serves as a valuable resource for researchers in the field of opioid pharmacology and drug discovery, facilitating the rational design of novel therapeutics with tailored activities at the opioid receptors.

References

In Vitro Characterization of AT-076: A Pan-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of AT-076, a novel pan-opioid receptor antagonist. This compound demonstrates high affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2] This document summarizes its binding affinity and functional antagonism, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Binding Affinity Profile of this compound

This compound's binding affinity for human opioid receptors was determined through competitive radioligand displacement assays using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the respective human receptors.[3] The resulting inhibition constant (Ki) values demonstrate nanomolar affinity across all four receptor subtypes, establishing this compound as a true "pan" antagonist.[1][4]

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

Receptor SubtypeRadioligand UsedKi (nM)Citation
Mu (MOP)[³H]DAMGO1.67
Kappa (KOP)[³H]U69,5931.14
Nociceptin (NOP)[³H]N/OFQ1.75
Delta (DOP)[³H]Cl-DPDPE19.6

Functional Antagonism

The functional activity of this compound was assessed to determine its intrinsic efficacy and antagonist potency. These studies confirm that this compound is a silent antagonist, meaning it does not produce any intrinsic agonist activity upon binding to the receptors. Its antagonist potency was quantified using Schild analysis in [³⁵S]GTPγS functional assays.

Mechanism of Antagonism

This compound exhibits a mixed mechanism of antagonism across the opioid receptor family. It behaves as a competitive antagonist at the μ-opioid and δ-opioid receptors. Conversely, it acts as a noncompetitive antagonist at the κ-opioid and nociceptin receptors.

Antagonist Potency

The antagonist potency (pA₂) of this compound was determined by its ability to shift the concentration-response curve of a standard agonist in the [³⁵S]GTPγS binding assay.

Table 2: this compound Antagonist Potency (pA₂) at Opioid Receptors

Receptor SubtypeStandard AgonistpA₂ ValueCitation
Mu (MOP)DAMGOData not specified in reviewed abstracts
Kappa (KOP)U69,593Data not specified in reviewed abstracts
Nociceptin (NOP)N/OFQData not specified in reviewed abstracts
Delta (DOP)DPDPEData not specified in reviewed abstracts

Note: While the specific pA₂ values were not available in the abstracts, the studies confirm that for analogs with a binding affinity (Ki) under 50 nM, antagonist potencies were determined via Schild analysis.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Agonist binding triggers a conformational change, leading to the dissociation of Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunits can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels. This compound antagonizes these effects by preventing agonist binding and subsequent receptor activation.

Caption: General opioid receptor signaling pathway blocked by this compound.

Radioligand Binding Assay Workflow

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a specific radiolabeled ligand from its receptor.

Binding_Assay_Workflow A Prepare CHO cell membranes expressing a specific human opioid receptor B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]DAMGO for MOP) A->B C Add varying concentrations of test antagonist (this compound) B->C D Allow to reach equilibrium (e.g., 60 min at 25°C) C->D E Separate bound from free radioligand (via rapid filtration) D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Plot % inhibition vs. [this compound] to determine IC₅₀ F->G H Calculate Ki from IC₅₀ using the Cheng-Prusoff equation G->H

Caption: Workflow for determining binding affinity (Ki) via radioligand assay.

[³⁵S]GTPγS Functional Assay Workflow

This functional assay measures the activation of G-proteins, a primary step in opioid receptor signaling. Antagonists are characterized by their ability to block agonist-stimulated [³⁵S]GTPγS binding.

GTPgS_Assay_Workflow A Prepare CHO cell membranes expressing a specific human opioid receptor B Pre-incubate membranes with varying concentrations of antagonist (this compound) A->B C Add a fixed concentration of a standard agonist (e.g., DAMGO for MOP) B->C D Initiate reaction by adding [³⁵S]GTPγS and GDP C->D E Incubate to allow for G-protein activation and binding (e.g., 60 min at 30°C) D->E F Terminate reaction and separate bound from free [³⁵S]GTPγS (via rapid filtration) E->F G Quantify bound radioactivity using liquid scintillation counting F->G H Perform Schild analysis on agonist dose-response curve shifts to determine pA₂ G->H

Caption: Workflow for determining antagonist potency (pA₂) via [³⁵S]GTPγS assay.

Experimental Protocols

Radioligand Competition Binding Assays

This protocol is adapted from procedures used for characterizing this compound and its analogs.

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human mu, delta, kappa, or nociceptin opioid receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined via a standard method like the Bradford assay.

  • Assay Conditions: Assays are performed in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Cell membranes (approx. 20 µg of protein) are incubated with a specific radioligand and varying concentrations of the test compound (this compound). The radioligands and typical concentrations are:

    • MOP: [³H]DAMGO

    • KOP: [³H]U69,593 (e.g., 0.4 nM)

    • DOP: [³H]diprenorphine (e.g., 0.2 nM) or [³H]Cl-DPDPE

    • NOP: [³H]N/OFQ

  • Equilibrium: The mixture is incubated for 60 minutes at 25°C to reach binding equilibrium.

  • Nonspecific Binding: Nonspecific binding is determined in parallel incubations containing an excess of a non-radiolabeled standard antagonist (e.g., 10 µM U69,593 or 1 µM diprenorphine).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined from concentration-response curves. The IC₅₀ values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol measures G-protein activation following receptor stimulation and is used to assess the intrinsic activity and antagonist potency of compounds like this compound.

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 3 mM MgSO₄, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

  • Incubation (Antagonist Mode):

    • Cell membranes are pre-incubated with multiple concentrations of the antagonist (this compound).

    • A standard agonist for the specific receptor is added at a concentration that produces approximately 80-90% of its maximal effect (EC₈₀-EC₉₀).

    • The reaction is initiated by adding [³⁵S]GTPγS (e.g., 50-100 pM) and GDP (e.g., 3-30 µM).

  • Equilibrium: The mixture is incubated for 45-60 minutes at 30°C.

  • Nonspecific Binding: Nonspecific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).

  • Filtration and Quantification: The process is identical to that described in the radioligand binding assay.

  • Data Analysis:

    • Intrinsic Activity: To confirm this compound is a silent antagonist, it is tested alone (without an agonist) across a range of concentrations. No stimulation of [³⁵S]GTPγS binding above basal levels indicates a lack of agonist activity.

    • Antagonist Potency: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to generate dose-response curves for the agonist in the presence of different fixed concentrations of the antagonist. The resulting rightward shift in the agonist's EC₅₀ is analyzed using a Schild plot to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

References

In Vitro Characterization of AT-076: A Pan-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of AT-076, a novel pan-opioid receptor antagonist. This compound demonstrates high affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This document summarizes its binding affinity and functional antagonism, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Binding Affinity Profile of this compound

This compound's binding affinity for human opioid receptors was determined through competitive radioligand displacement assays using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the respective human receptors.[3] The resulting inhibition constant (Ki) values demonstrate nanomolar affinity across all four receptor subtypes, establishing this compound as a true "pan" antagonist.[1][4]

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

Receptor SubtypeRadioligand UsedKi (nM)Citation
Mu (MOP)[³H]DAMGO1.67
Kappa (KOP)[³H]U69,5931.14
Nociceptin (NOP)[³H]N/OFQ1.75
Delta (DOP)[³H]Cl-DPDPE19.6

Functional Antagonism

The functional activity of this compound was assessed to determine its intrinsic efficacy and antagonist potency. These studies confirm that this compound is a silent antagonist, meaning it does not produce any intrinsic agonist activity upon binding to the receptors. Its antagonist potency was quantified using Schild analysis in [³⁵S]GTPγS functional assays.

Mechanism of Antagonism

This compound exhibits a mixed mechanism of antagonism across the opioid receptor family. It behaves as a competitive antagonist at the μ-opioid and δ-opioid receptors. Conversely, it acts as a noncompetitive antagonist at the κ-opioid and nociceptin receptors.

Antagonist Potency

The antagonist potency (pA₂) of this compound was determined by its ability to shift the concentration-response curve of a standard agonist in the [³⁵S]GTPγS binding assay.

Table 2: this compound Antagonist Potency (pA₂) at Opioid Receptors

Receptor SubtypeStandard AgonistpA₂ ValueCitation
Mu (MOP)DAMGOData not specified in reviewed abstracts
Kappa (KOP)U69,593Data not specified in reviewed abstracts
Nociceptin (NOP)N/OFQData not specified in reviewed abstracts
Delta (DOP)DPDPEData not specified in reviewed abstracts

Note: While the specific pA₂ values were not available in the abstracts, the studies confirm that for analogs with a binding affinity (Ki) under 50 nM, antagonist potencies were determined via Schild analysis.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Agonist binding triggers a conformational change, leading to the dissociation of Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunits can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels. This compound antagonizes these effects by preventing agonist binding and subsequent receptor activation.

Caption: General opioid receptor signaling pathway blocked by this compound.

Radioligand Binding Assay Workflow

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a specific radiolabeled ligand from its receptor.

Binding_Assay_Workflow A Prepare CHO cell membranes expressing a specific human opioid receptor B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]DAMGO for MOP) A->B C Add varying concentrations of test antagonist (this compound) B->C D Allow to reach equilibrium (e.g., 60 min at 25°C) C->D E Separate bound from free radioligand (via rapid filtration) D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Plot % inhibition vs. [this compound] to determine IC₅₀ F->G H Calculate Ki from IC₅₀ using the Cheng-Prusoff equation G->H

Caption: Workflow for determining binding affinity (Ki) via radioligand assay.

[³⁵S]GTPγS Functional Assay Workflow

This functional assay measures the activation of G-proteins, a primary step in opioid receptor signaling. Antagonists are characterized by their ability to block agonist-stimulated [³⁵S]GTPγS binding.

GTPgS_Assay_Workflow A Prepare CHO cell membranes expressing a specific human opioid receptor B Pre-incubate membranes with varying concentrations of antagonist (this compound) A->B C Add a fixed concentration of a standard agonist (e.g., DAMGO for MOP) B->C D Initiate reaction by adding [³⁵S]GTPγS and GDP C->D E Incubate to allow for G-protein activation and binding (e.g., 60 min at 30°C) D->E F Terminate reaction and separate bound from free [³⁵S]GTPγS (via rapid filtration) E->F G Quantify bound radioactivity using liquid scintillation counting F->G H Perform Schild analysis on agonist dose-response curve shifts to determine pA₂ G->H

Caption: Workflow for determining antagonist potency (pA₂) via [³⁵S]GTPγS assay.

Experimental Protocols

Radioligand Competition Binding Assays

This protocol is adapted from procedures used for characterizing this compound and its analogs.

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human mu, delta, kappa, or nociceptin opioid receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined via a standard method like the Bradford assay.

  • Assay Conditions: Assays are performed in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Cell membranes (approx. 20 µg of protein) are incubated with a specific radioligand and varying concentrations of the test compound (this compound). The radioligands and typical concentrations are:

    • MOP: [³H]DAMGO

    • KOP: [³H]U69,593 (e.g., 0.4 nM)

    • DOP: [³H]diprenorphine (e.g., 0.2 nM) or [³H]Cl-DPDPE

    • NOP: [³H]N/OFQ

  • Equilibrium: The mixture is incubated for 60 minutes at 25°C to reach binding equilibrium.

  • Nonspecific Binding: Nonspecific binding is determined in parallel incubations containing an excess of a non-radiolabeled standard antagonist (e.g., 10 µM U69,593 or 1 µM diprenorphine).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined from concentration-response curves. The IC₅₀ values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol measures G-protein activation following receptor stimulation and is used to assess the intrinsic activity and antagonist potency of compounds like this compound.

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 3 mM MgSO₄, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

  • Incubation (Antagonist Mode):

    • Cell membranes are pre-incubated with multiple concentrations of the antagonist (this compound).

    • A standard agonist for the specific receptor is added at a concentration that produces approximately 80-90% of its maximal effect (EC₈₀-EC₉₀).

    • The reaction is initiated by adding [³⁵S]GTPγS (e.g., 50-100 pM) and GDP (e.g., 3-30 µM).

  • Equilibrium: The mixture is incubated for 45-60 minutes at 30°C.

  • Nonspecific Binding: Nonspecific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).

  • Filtration and Quantification: The process is identical to that described in the radioligand binding assay.

  • Data Analysis:

    • Intrinsic Activity: To confirm this compound is a silent antagonist, it is tested alone (without an agonist) across a range of concentrations. No stimulation of [³⁵S]GTPγS binding above basal levels indicates a lack of agonist activity.

    • Antagonist Potency: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to generate dose-response curves for the agonist in the presence of different fixed concentrations of the antagonist. The resulting rightward shift in the agonist's EC₅₀ is analyzed using a Schild plot to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

References

AT-076: A Technical Guide for Opioid Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel and potent research tool for investigating opioid receptor signaling. It is distinguished as the first small-molecule "pan" antagonist, exhibiting high nanomolar affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and nociceptin (B549756)/orphanin FQ (NOP).[1][2][3][4] This comprehensive antagonist profile makes this compound an invaluable asset for dissecting the complex pharmacology of the opioid system.

This technical guide provides an in-depth overview of this compound, including its binding characteristics, functional effects, and detailed experimental protocols for its use in opioid signaling research.

Core Data Presentation

The binding affinities and antagonist potencies of this compound have been determined through rigorous radioligand binding and functional assays. The key quantitative data are summarized in the table below for easy comparison.

ReceptorBinding Affinity (Ki, nM)Antagonist Potency (Ke, nM)Mechanism of Antagonism
Mu (MOP)1.67 ± 0.63-6 fold more potent than JDTicCompetitive
Delta (DOP)19.6 ± 1.33-6 fold more potent than JDTicCompetitive
Kappa (KOP)1.14 ± 0.634.30Noncompetitive
Nociceptin (NOP)1.75 ± 0.7430Noncompetitive

Data compiled from Zaveri et al., 2015.[1]

Signaling Pathways and Mechanism of Action

This compound acts as a silent antagonist at all four opioid receptors, meaning it does not elicit an intrinsic response upon binding. Its mechanism of action varies between receptor subtypes. At the mu and delta opioid receptors, this compound behaves as a competitive antagonist , directly competing with agonists for the same binding site. In contrast, at the kappa and nociceptin receptors, it exhibits noncompetitive antagonism , suggesting it binds to a site distinct from the agonist binding pocket, thereby preventing receptor activation through an allosteric mechanism.

The canonical signaling pathway for opioid receptors involves coupling to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, opioid receptor activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). As a pan antagonist, this compound is expected to block these agonist-induced signaling events across all four receptor types.

cluster_receptor Opioid Receptor Signaling cluster_downstream Downstream Effectors Agonist Opioid Agonist Receptor Opioid Receptor (MOP, DOP, KOP, NOP) Agonist->Receptor Binds & Activates AT076 This compound AT076->Receptor Binds & Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP ERK pERK1/2 MAPK->ERK

Figure 1: General opioid signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and other opioid ligands. These protocols are provided as a guide for researchers and can be adapted based on specific experimental needs and available resources.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (MOP, DOP, KOP, or NOP)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U69,593 for KOP, [³H]nociceptin for NOP)

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 50 µL of the specific radioligand at a concentration near its Kd

    • 50 µL of this compound at various concentrations

    • 50 µL of cell membrane preparation (50-100 µg protein)

  • For non-specific binding control wells, add a high concentration of a known non-radiolabeled ligand instead of the test compound.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes - Radioligand - this compound B Incubate in 96-well Plate A->B C Filter & Wash B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

Figure 2: Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist and can be used to determine the antagonist potency (Ke) of a compound.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • A known opioid agonist for the receptor of interest

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound and the agonist.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer

    • 25 µL of this compound at various concentrations

    • 50 µL of cell membrane preparation (10-20 µg protein)

    • 50 µL of GDP (final concentration 10-30 µM)

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Add 50 µL of the agonist at its EC₉₀ concentration.

  • Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.2 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and quantify radioactivity using a scintillation counter.

  • For competitive antagonism, perform a Schild analysis by constructing agonist dose-response curves in the presence of increasing concentrations of this compound to determine the Ke value. For noncompetitive antagonism, observe the insurmountable depression of the agonist's maximal effect.

Schild Analysis for Competitive Antagonism

To confirm competitive antagonism and determine the antagonist's equilibrium dissociation constant (Kb), a Schild analysis is performed.

Procedure:

  • Generate multiple agonist concentration-response curves in the absence and presence of several fixed concentrations of the competitive antagonist (this compound for MOP and DOP).

  • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • A linear regression of the data should yield a slope not significantly different from 1 for a competitive antagonist.

  • The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA₂ is equal to the pKb.

cluster_schild Schild Analysis Logical Flow A Generate Agonist Dose-Response Curves +/- this compound B Calculate Dose Ratios (DR) from EC50 shifts A->B C Plot log(DR-1) vs. -log[this compound] B->C D Linear Regression (Schild Plot) C->D E Determine pA2 (x-intercept) and Slope D->E

Figure 3: Logical workflow for performing a Schild analysis.

Conclusion

This compound represents a powerful and versatile tool for the study of opioid receptor pharmacology. Its unique pan-antagonist profile, with distinct mechanisms of action at different receptor subtypes, allows for a nuanced investigation of opioid signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies to further unravel the complexities of the opioid system.

References

AT-076: A Technical Guide for Opioid Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel and potent research tool for investigating opioid receptor signaling. It is distinguished as the first small-molecule "pan" antagonist, exhibiting high nanomolar affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP).[1][2][3][4] This comprehensive antagonist profile makes this compound an invaluable asset for dissecting the complex pharmacology of the opioid system.

This technical guide provides an in-depth overview of this compound, including its binding characteristics, functional effects, and detailed experimental protocols for its use in opioid signaling research.

Core Data Presentation

The binding affinities and antagonist potencies of this compound have been determined through rigorous radioligand binding and functional assays. The key quantitative data are summarized in the table below for easy comparison.

ReceptorBinding Affinity (Ki, nM)Antagonist Potency (Ke, nM)Mechanism of Antagonism
Mu (MOP)1.67 ± 0.63-6 fold more potent than JDTicCompetitive
Delta (DOP)19.6 ± 1.33-6 fold more potent than JDTicCompetitive
Kappa (KOP)1.14 ± 0.634.30Noncompetitive
Nociceptin (NOP)1.75 ± 0.7430Noncompetitive

Data compiled from Zaveri et al., 2015.[1]

Signaling Pathways and Mechanism of Action

This compound acts as a silent antagonist at all four opioid receptors, meaning it does not elicit an intrinsic response upon binding. Its mechanism of action varies between receptor subtypes. At the mu and delta opioid receptors, this compound behaves as a competitive antagonist , directly competing with agonists for the same binding site. In contrast, at the kappa and nociceptin receptors, it exhibits noncompetitive antagonism , suggesting it binds to a site distinct from the agonist binding pocket, thereby preventing receptor activation through an allosteric mechanism.

The canonical signaling pathway for opioid receptors involves coupling to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, opioid receptor activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). As a pan antagonist, this compound is expected to block these agonist-induced signaling events across all four receptor types.

cluster_receptor Opioid Receptor Signaling cluster_downstream Downstream Effectors Agonist Opioid Agonist Receptor Opioid Receptor (MOP, DOP, KOP, NOP) Agonist->Receptor Binds & Activates AT076 This compound AT076->Receptor Binds & Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP ERK pERK1/2 MAPK->ERK

Figure 1: General opioid signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and other opioid ligands. These protocols are provided as a guide for researchers and can be adapted based on specific experimental needs and available resources.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (MOP, DOP, KOP, or NOP)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U69,593 for KOP, [³H]nociceptin for NOP)

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 50 µL of the specific radioligand at a concentration near its Kd

    • 50 µL of this compound at various concentrations

    • 50 µL of cell membrane preparation (50-100 µg protein)

  • For non-specific binding control wells, add a high concentration of a known non-radiolabeled ligand instead of the test compound.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes - Radioligand - this compound B Incubate in 96-well Plate A->B C Filter & Wash B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

Figure 2: Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist and can be used to determine the antagonist potency (Ke) of a compound.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • A known opioid agonist for the receptor of interest

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound and the agonist.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer

    • 25 µL of this compound at various concentrations

    • 50 µL of cell membrane preparation (10-20 µg protein)

    • 50 µL of GDP (final concentration 10-30 µM)

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Add 50 µL of the agonist at its EC₉₀ concentration.

  • Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.2 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and quantify radioactivity using a scintillation counter.

  • For competitive antagonism, perform a Schild analysis by constructing agonist dose-response curves in the presence of increasing concentrations of this compound to determine the Ke value. For noncompetitive antagonism, observe the insurmountable depression of the agonist's maximal effect.

Schild Analysis for Competitive Antagonism

To confirm competitive antagonism and determine the antagonist's equilibrium dissociation constant (Kb), a Schild analysis is performed.

Procedure:

  • Generate multiple agonist concentration-response curves in the absence and presence of several fixed concentrations of the competitive antagonist (this compound for MOP and DOP).

  • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • A linear regression of the data should yield a slope not significantly different from 1 for a competitive antagonist.

  • The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA₂ is equal to the pKb.

cluster_schild Schild Analysis Logical Flow A Generate Agonist Dose-Response Curves +/- this compound B Calculate Dose Ratios (DR) from EC50 shifts A->B C Plot log(DR-1) vs. -log[this compound] B->C D Linear Regression (Schild Plot) C->D E Determine pA2 (x-intercept) and Slope D->E

Figure 3: Logical workflow for performing a Schild analysis.

Conclusion

This compound represents a powerful and versatile tool for the study of opioid receptor pharmacology. Its unique pan-antagonist profile, with distinct mechanisms of action at different receptor subtypes, allows for a nuanced investigation of opioid signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies to further unravel the complexities of the opioid system.

References

Preclinical studies involving the opioid antagonist AT-076

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AT-076 is a novel small-molecule opioid antagonist notable for its unique pharmacological profile, exhibiting high-affinity binding to all four major opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1] This "pan" antagonism suggests its potential as a versatile pharmacological tool for studying the integrated functions of the opioid system and as a candidate for therapeutic development in indications where broad opioid receptor blockade is desirable. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its receptor binding, in vitro functional activity, and the experimental methodologies employed in its characterization.

Quantitative Pharmacology

The affinity of this compound for the four opioid receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, demonstrating the potent and relatively balanced antagonist profile of the compound.

Receptor SubtypeBinding Affinity (Ki, nM)
Mu (µ) Opioid Receptor (MOP)1.67 ± 0.6
Delta (δ) Opioid Receptor (DOP)19.6 ± 1.3
Kappa (κ) Opioid Receptor (KOP)1.14 ± 0.63
Nociceptin Opioid Receptor (NOP)1.75 ± 0.74

Data sourced from Zaveri et al., 2015.[1]

In addition to its binding affinity, the functional antagonist activity of this compound was characterized using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins, a key step in opioid receptor signaling. This compound was found to be a potent antagonist at all four receptors, with its antagonist equilibrium constants (Ke) indicating competitive antagonism at the mu and delta receptors and a noncompetitive antagonist profile at the kappa and nociceptin receptors.[1]

Receptor SubtypeFunctional Antagonism (Ke, nM)Type of Antagonism
Mu (µ) Opioid Receptor (MOP)3-6 fold more potent than JDTicCompetitive
Delta (δ) Opioid Receptor (DOP)3-6 fold more potent than JDTicCompetitive
Kappa (κ) Opioid Receptor (KOP)Not ApplicableNoncompetitive (Insurmountable)
Nociceptin Opioid Receptor (NOP)Not ApplicableNoncompetitive (Insurmountable)

Data sourced from Zaveri et al., 2015.[1]

Experimental Protocols

Radioligand Binding Assays

The binding affinities of this compound for the human opioid receptors were determined using competitive radioligand binding assays with membrane preparations from cells stably expressing the respective receptors.

General Protocol:

  • Membrane Preparation: Crude membranes are prepared from either mouse brainstem tissue or Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptors. The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.[2]

  • Assay Setup: Assays are typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand for the receptor of interest, and varying concentrations of the unlabeled test compound (this compound).

    • Mu (µ) Opioid Receptor: [³H]DAMGO is used as the radioligand.

    • Delta (δ) Opioid Receptor: The specific radioligand used in the primary this compound studies is not explicitly stated in the provided search results.

    • Kappa (κ) Opioid Receptor: The specific radioligand used in the primary this compound studies is not explicitly stated in the provided search results.

    • Nociceptin Opioid Receptor: The specific radioligand used in the primary this compound studies is not explicitly stated in the provided search results.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

The functional antagonist properties of this compound were assessed by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the opioid receptors.

General Protocol:

  • Membrane Preparation: Similar to the radioligand binding assays, membranes from cells expressing the opioid receptors are prepared.

  • Assay Setup: In a 96-well plate, the following components are added in order: assay buffer, the test compound (this compound) at various concentrations, a known agonist for the specific opioid receptor, GDP, and the cell membrane suspension.

  • Pre-incubation: The plate is pre-incubated to allow the compounds to interact with the receptors.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Filtration and Detection: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured to determine its antagonist potency (Ke). For noncompetitive antagonism, the insurmountable nature of the blockade is observed.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflows for the key experimental assays.

G_Protein_Signaling_Antagonism cluster_receptor Opioid Receptor Signaling Agonist Agonist Opioid_Receptor Opioid Receptor Agonist->Opioid_Receptor Binds & Activates This compound This compound This compound->Opioid_Receptor Blocks Binding G_Protein Gαβγ Opioid_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Cellular_Response Cellular Response (e.g., ↓cAMP) Effector->Cellular_Response

This compound Signaling Pathway Antagonism

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Opioid Receptors Incubation Incubate Membranes, Radioligand, and this compound Membranes->Incubation Radioligand Prepare Radiolabeled Ligand ([³H]DAMGO, etc.) Radioligand->Incubation AT076_Dilutions Prepare Serial Dilutions of this compound AT076_Dilutions->Incubation Filtration Filter to Separate Bound vs. Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki GTPgS_Binding_Workflow cluster_prep_gtp Preparation cluster_assay_gtp Assay cluster_analysis_gtp Data Analysis Membranes_GTP Prepare Cell Membranes with Opioid Receptors Incubation_GTP Incubate Membranes, Agonist, This compound, GDP, and [³⁵S]GTPγS Membranes_GTP->Incubation_GTP Agonist_GTP Prepare Opioid Agonist Agonist_GTP->Incubation_GTP AT076_Dilutions_GTP Prepare Serial Dilutions of this compound AT076_Dilutions_GTP->Incubation_GTP Filtration_GTP Filter to Separate Bound vs. Free [³⁵S]GTPγS Incubation_GTP->Filtration_GTP Counting_GTP Quantify Radioactivity (Scintillation Counting) Filtration_GTP->Counting_GTP Inhibition_Curve Generate Inhibition Curve Counting_GTP->Inhibition_Curve Ke Determine Antagonist Potency (Ke) Inhibition_Curve->Ke

References

Preclinical studies involving the opioid antagonist AT-076

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AT-076 is a novel small-molecule opioid antagonist notable for its unique pharmacological profile, exhibiting high-affinity binding to all four major opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1] This "pan" antagonism suggests its potential as a versatile pharmacological tool for studying the integrated functions of the opioid system and as a candidate for therapeutic development in indications where broad opioid receptor blockade is desirable. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its receptor binding, in vitro functional activity, and the experimental methodologies employed in its characterization.

Quantitative Pharmacology

The affinity of this compound for the four opioid receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, demonstrating the potent and relatively balanced antagonist profile of the compound.

Receptor SubtypeBinding Affinity (Ki, nM)
Mu (µ) Opioid Receptor (MOP)1.67 ± 0.6
Delta (δ) Opioid Receptor (DOP)19.6 ± 1.3
Kappa (κ) Opioid Receptor (KOP)1.14 ± 0.63
Nociceptin Opioid Receptor (NOP)1.75 ± 0.74

Data sourced from Zaveri et al., 2015.[1]

In addition to its binding affinity, the functional antagonist activity of this compound was characterized using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins, a key step in opioid receptor signaling. This compound was found to be a potent antagonist at all four receptors, with its antagonist equilibrium constants (Ke) indicating competitive antagonism at the mu and delta receptors and a noncompetitive antagonist profile at the kappa and nociceptin receptors.[1]

Receptor SubtypeFunctional Antagonism (Ke, nM)Type of Antagonism
Mu (µ) Opioid Receptor (MOP)3-6 fold more potent than JDTicCompetitive
Delta (δ) Opioid Receptor (DOP)3-6 fold more potent than JDTicCompetitive
Kappa (κ) Opioid Receptor (KOP)Not ApplicableNoncompetitive (Insurmountable)
Nociceptin Opioid Receptor (NOP)Not ApplicableNoncompetitive (Insurmountable)

Data sourced from Zaveri et al., 2015.[1]

Experimental Protocols

Radioligand Binding Assays

The binding affinities of this compound for the human opioid receptors were determined using competitive radioligand binding assays with membrane preparations from cells stably expressing the respective receptors.

General Protocol:

  • Membrane Preparation: Crude membranes are prepared from either mouse brainstem tissue or Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptors. The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.[2]

  • Assay Setup: Assays are typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand for the receptor of interest, and varying concentrations of the unlabeled test compound (this compound).

    • Mu (µ) Opioid Receptor: [³H]DAMGO is used as the radioligand.

    • Delta (δ) Opioid Receptor: The specific radioligand used in the primary this compound studies is not explicitly stated in the provided search results.

    • Kappa (κ) Opioid Receptor: The specific radioligand used in the primary this compound studies is not explicitly stated in the provided search results.

    • Nociceptin Opioid Receptor: The specific radioligand used in the primary this compound studies is not explicitly stated in the provided search results.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

The functional antagonist properties of this compound were assessed by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the opioid receptors.

General Protocol:

  • Membrane Preparation: Similar to the radioligand binding assays, membranes from cells expressing the opioid receptors are prepared.

  • Assay Setup: In a 96-well plate, the following components are added in order: assay buffer, the test compound (this compound) at various concentrations, a known agonist for the specific opioid receptor, GDP, and the cell membrane suspension.

  • Pre-incubation: The plate is pre-incubated to allow the compounds to interact with the receptors.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Filtration and Detection: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured to determine its antagonist potency (Ke). For noncompetitive antagonism, the insurmountable nature of the blockade is observed.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflows for the key experimental assays.

G_Protein_Signaling_Antagonism cluster_receptor Opioid Receptor Signaling Agonist Agonist Opioid_Receptor Opioid Receptor Agonist->Opioid_Receptor Binds & Activates This compound This compound This compound->Opioid_Receptor Blocks Binding G_Protein Gαβγ Opioid_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Cellular_Response Cellular Response (e.g., ↓cAMP) Effector->Cellular_Response

This compound Signaling Pathway Antagonism

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Opioid Receptors Incubation Incubate Membranes, Radioligand, and this compound Membranes->Incubation Radioligand Prepare Radiolabeled Ligand ([³H]DAMGO, etc.) Radioligand->Incubation AT076_Dilutions Prepare Serial Dilutions of this compound AT076_Dilutions->Incubation Filtration Filter to Separate Bound vs. Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki GTPgS_Binding_Workflow cluster_prep_gtp Preparation cluster_assay_gtp Assay cluster_analysis_gtp Data Analysis Membranes_GTP Prepare Cell Membranes with Opioid Receptors Incubation_GTP Incubate Membranes, Agonist, This compound, GDP, and [³⁵S]GTPγS Membranes_GTP->Incubation_GTP Agonist_GTP Prepare Opioid Agonist Agonist_GTP->Incubation_GTP AT076_Dilutions_GTP Prepare Serial Dilutions of this compound AT076_Dilutions_GTP->Incubation_GTP Filtration_GTP Filter to Separate Bound vs. Free [³⁵S]GTPγS Incubation_GTP->Filtration_GTP Counting_GTP Quantify Radioactivity (Scintillation Counting) Filtration_GTP->Counting_GTP Inhibition_Curve Generate Inhibition Curve Counting_GTP->Inhibition_Curve Ke Determine Antagonist Potency (Ke) Inhibition_Curve->Ke

References

The Pharmacodynamics of AT-076: A Pan-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AT-076 is a novel small molecule that acts as a potent antagonist across all four subtypes of opioid receptors: mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ receptor (NOP, ORL1).[1] This unique "pan-antagonist" profile distinguishes it from many other opioid receptor ligands that exhibit selectivity for one or two receptor subtypes. The ability of this compound to simultaneously block the activity of the entire opioid receptor family makes it a valuable pharmacological tool for investigating the integrated roles of these receptors in various physiological and pathological processes. This document provides a comprehensive overview of the pharmacodynamics of this compound, including its binding affinities, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for the key assays used to characterize this compound are also provided to facilitate further research.

Quantitative Pharmacodynamic Data

The binding affinity of this compound for each of the four opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower Ki values indicating higher affinity.

Receptor SubtypeKi (nM)
Mu (MOP)1.67
Delta (DOP)19.6
Kappa (KOP)1.14
Nociceptin (NOP)1.75

Data compiled from multiple sources.[1]

Mechanism of Action

This compound exhibits a distinct mechanism of antagonism at the different opioid receptor subtypes. It acts as a competitive antagonist at the mu- and delta-opioid receptors.[1] This means that this compound binds to the same site as the endogenous opioid peptides (e.g., endorphins, enkephalins) and directly competes with them for receptor binding. The blockade by a competitive antagonist can be overcome by increasing the concentration of the agonist.

In contrast, this compound is a noncompetitive antagonist at the kappa- and nociceptin-opioid receptors.[1] This indicates that this compound binds to a site on the receptor that is different from the agonist binding site (an allosteric site). This binding changes the conformation of the receptor, preventing it from being activated by an agonist, regardless of the agonist concentration.

Signaling Pathways Modulated by this compound

Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gi/o family of G-proteins.[2] Upon activation by an agonist, these receptors initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This combination of signaling events leads to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the cellular mechanisms underlying the analgesic and other effects of opioids.

As a pan-antagonist, this compound blocks these signaling pathways at all four opioid receptor subtypes. The following diagrams illustrate the canonical signaling pathway for each receptor and how this compound intervenes.

Mu-Opioid Receptor (MOP) Signaling Pathway

MOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOP Mu-Opioid Receptor (MOP) G_protein Gi/o Protein MOP->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion K_ion K+ K_channel->K_ion Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Agonist Endogenous Opioid Peptide Agonist->MOP AT076 This compound (Competitive) AT076->MOP ATP ATP Ca_ion Ca2+ Ca_ion->Ca_channel

Caption: this compound competitively antagonizes the MOP signaling cascade.

Delta-Opioid Receptor (DOP) Signaling Pathway

DOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOP Delta-Opioid Receptor (DOP) G_protein Gi/o Protein DOP->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion K_ion K+ K_channel->K_ion Cellular_Response Modulation of Neuronal Excitability Agonist Enkephalin Agonist->DOP AT076 This compound (Competitive) AT076->DOP ATP ATP Ca_ion Ca2+ Ca_ion->Ca_channel

Caption: Competitive antagonism of the DOP signaling pathway by this compound.

Kappa-Opioid Receptor (KOP) Signaling Pathway

KOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOP Kappa-Opioid Receptor (KOP) G_protein Gi/o Protein KOP->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Cellular_Response Inhibition of Neurotransmitter Release Agonist Dynorphin Agonist->KOP AT076_site->KOP AT076 This compound (Noncompetitive) ATP ATP Ca_ion Ca2+ Ca_ion->Ca_channel

Caption: Noncompetitive antagonism of the KOP signaling pathway by this compound.

Nociceptin/Orphanin FQ Receptor (NOP) Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP Nociceptin Receptor (NOP) G_protein Gi/o Protein NOP->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion K_ion K+ K_channel->K_ion Agonist Nociceptin/ Orphanin FQ Agonist->NOP AT076_site->NOP AT076 This compound (Noncompetitive) ATP ATP Cellular_Response Modulation of Pain and Anxiety Antagonist_Screening_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization Pharmacological Characterization cluster_downstream Downstream Evaluation Compound_Library Compound Library Primary_Binding_Assay Primary Radioligand Binding Assay (Single Concentration) Compound_Library->Primary_Binding_Assay Hit_Identification Hit Identification Primary_Binding_Assay->Hit_Identification Ki_Determination Ki Determination (Competition Binding Assay) Hit_Identification->Ki_Determination Active Compounds Functional_Assay Functional Antagonism Assay ([35S]GTPγS Binding) Ki_Determination->Functional_Assay Mechanism_of_Action Determination of Mechanism of Action (Competitive vs. Noncompetitive) Functional_Assay->Mechanism_of_Action Selectivity_Panel Selectivity Profiling (Other Receptors) Mechanism_of_Action->Selectivity_Panel In_Vivo_Studies In Vivo Pharmacodynamic & Efficacy Models Selectivity_Panel->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

References

The Pharmacodynamics of AT-076: A Pan-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AT-076 is a novel small molecule that acts as a potent antagonist across all four subtypes of opioid receptors: mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ receptor (NOP, ORL1).[1] This unique "pan-antagonist" profile distinguishes it from many other opioid receptor ligands that exhibit selectivity for one or two receptor subtypes. The ability of this compound to simultaneously block the activity of the entire opioid receptor family makes it a valuable pharmacological tool for investigating the integrated roles of these receptors in various physiological and pathological processes. This document provides a comprehensive overview of the pharmacodynamics of this compound, including its binding affinities, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for the key assays used to characterize this compound are also provided to facilitate further research.

Quantitative Pharmacodynamic Data

The binding affinity of this compound for each of the four opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower Ki values indicating higher affinity.

Receptor SubtypeKi (nM)
Mu (MOP)1.67
Delta (DOP)19.6
Kappa (KOP)1.14
Nociceptin (NOP)1.75

Data compiled from multiple sources.[1]

Mechanism of Action

This compound exhibits a distinct mechanism of antagonism at the different opioid receptor subtypes. It acts as a competitive antagonist at the mu- and delta-opioid receptors.[1] This means that this compound binds to the same site as the endogenous opioid peptides (e.g., endorphins, enkephalins) and directly competes with them for receptor binding. The blockade by a competitive antagonist can be overcome by increasing the concentration of the agonist.

In contrast, this compound is a noncompetitive antagonist at the kappa- and nociceptin-opioid receptors.[1] This indicates that this compound binds to a site on the receptor that is different from the agonist binding site (an allosteric site). This binding changes the conformation of the receptor, preventing it from being activated by an agonist, regardless of the agonist concentration.

Signaling Pathways Modulated by this compound

Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gi/o family of G-proteins.[2] Upon activation by an agonist, these receptors initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This combination of signaling events leads to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the cellular mechanisms underlying the analgesic and other effects of opioids.

As a pan-antagonist, this compound blocks these signaling pathways at all four opioid receptor subtypes. The following diagrams illustrate the canonical signaling pathway for each receptor and how this compound intervenes.

Mu-Opioid Receptor (MOP) Signaling Pathway

MOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOP Mu-Opioid Receptor (MOP) G_protein Gi/o Protein MOP->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion K_ion K+ K_channel->K_ion Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Agonist Endogenous Opioid Peptide Agonist->MOP AT076 This compound (Competitive) AT076->MOP ATP ATP Ca_ion Ca2+ Ca_ion->Ca_channel

Caption: this compound competitively antagonizes the MOP signaling cascade.

Delta-Opioid Receptor (DOP) Signaling Pathway

DOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOP Delta-Opioid Receptor (DOP) G_protein Gi/o Protein DOP->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion K_ion K+ K_channel->K_ion Cellular_Response Modulation of Neuronal Excitability Agonist Enkephalin Agonist->DOP AT076 This compound (Competitive) AT076->DOP ATP ATP Ca_ion Ca2+ Ca_ion->Ca_channel

Caption: Competitive antagonism of the DOP signaling pathway by this compound.

Kappa-Opioid Receptor (KOP) Signaling Pathway

KOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOP Kappa-Opioid Receptor (KOP) G_protein Gi/o Protein KOP->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Cellular_Response Inhibition of Neurotransmitter Release Agonist Dynorphin Agonist->KOP AT076_site->KOP AT076 This compound (Noncompetitive) ATP ATP Ca_ion Ca2+ Ca_ion->Ca_channel

Caption: Noncompetitive antagonism of the KOP signaling pathway by this compound.

Nociceptin/Orphanin FQ Receptor (NOP) Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP Nociceptin Receptor (NOP) G_protein Gi/o Protein NOP->G_protein Agonist Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion K_ion K+ K_channel->K_ion Agonist Nociceptin/ Orphanin FQ Agonist->NOP AT076_site->NOP AT076 This compound (Noncompetitive) ATP ATP Cellular_Response Modulation of Pain and Anxiety Antagonist_Screening_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization Pharmacological Characterization cluster_downstream Downstream Evaluation Compound_Library Compound Library Primary_Binding_Assay Primary Radioligand Binding Assay (Single Concentration) Compound_Library->Primary_Binding_Assay Hit_Identification Hit Identification Primary_Binding_Assay->Hit_Identification Ki_Determination Ki Determination (Competition Binding Assay) Hit_Identification->Ki_Determination Active Compounds Functional_Assay Functional Antagonism Assay ([35S]GTPγS Binding) Ki_Determination->Functional_Assay Mechanism_of_Action Determination of Mechanism of Action (Competitive vs. Noncompetitive) Functional_Assay->Mechanism_of_Action Selectivity_Panel Selectivity Profiling (Other Receptors) Mechanism_of_Action->Selectivity_Panel In_Vivo_Studies In Vivo Pharmacodynamic & Efficacy Models Selectivity_Panel->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

References

Technical Whitepaper: AT-076 and its Interaction with Endogenous Opioid Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-076 is a novel, non-morphinan small molecule that functions as the first reasonably balanced, high-affinity "pan" antagonist for all four subtypes of the opioid receptor family.[1][2] It demonstrates nanomolar binding affinity for the mu (μ), delta (δ), kappa (κ), and nociceptin (B549756)/orphanin FQ (NOP) receptors.[3][4] Functionally, it behaves as a silent antagonist, competitively blocking the μ- and δ-opioid receptors and non-competitively blocking the κ-opioid and nociceptin receptors.[1] Derived from the selective KOR antagonist JDTic, its unique structure provides a valuable pharmacological tool for probing the complexities of the endogenous opioid system and serves as a scaffold for the design of future multifunctional or selective opioid ligands. This document provides a detailed overview of the quantitative pharmacology, mechanism of action, and relevant experimental methodologies for characterizing this compound.

Quantitative Pharmacology: Receptor Binding Profile

This compound is distinguished by its high binding affinity across the entire family of opioid receptors. The equilibrium dissociation constants (Kᵢ) have been determined through competitive radioligand binding assays, quantifying the affinity of this compound for each receptor subtype.

Receptor SubtypeBinding Affinity (Kᵢ)Receptor Classification
Mu (μ) Opioid Receptor (MOR)1.67 nMClassical Opioid
Kappa (κ) Opioid Receptor (KOR)1.14 nMClassical Opioid
Delta (δ) Opioid Receptor (DOR)19.6 nMClassical Opioid
Nociceptin/Orphanin FQ (NOP) Receptor1.75 nMNon-Classical Opioid
Table 1: Receptor Binding Affinities of this compound. Data sourced from multiple consistent reports.

Mechanism of Action & Signaling Pathways

This compound is a silent antagonist, meaning it binds to the opioid receptors without initiating a signaling cascade. Instead, it occupies the binding site and prevents endogenous or exogenous agonists from activating the receptor. Opioid receptor activation by an agonist typically initiates two major downstream signaling cascades: G-protein signaling and β-arrestin recruitment.

  • G-Protein Signaling: Upon agonist binding, opioid receptors (MOR, DOR, KOR) couple to inhibitory G-proteins (Gαi/o). This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • β-Arrestin Recruitment: Agonist binding also promotes the phosphorylation of the receptor, which facilitates the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and initiating a separate wave of G-protein-independent signaling.

As a pan-antagonist, this compound blocks both of these pathways by preventing the initial agonist-induced conformational change in the receptor.

Visualized Signaling Pathways

The following diagrams illustrate the difference between agonist activation and this compound's antagonist action at an opioid receptor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Opioid Agonist Receptor Opioid Receptor (e.g., MOR) Agonist->Receptor Binds & Activates G_Protein Gαi/o Protein Receptor->G_Protein Couples BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Signaling & Internalization BetaArrestin->Signaling

Caption: Standard opioid agonist signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular AT076 This compound Receptor Opioid Receptor (e.g., MOR) AT076->Receptor Binds & Blocks Agonist Agonist Agonist->Receptor Blocked G_Protein Gαi/o Protein Receptor->G_Protein Blocked BetaArrestin β-Arrestin Receptor->BetaArrestin Blocked AC Adenylyl Cyclase cAMP cAMP (Basal Level) Signaling No Signaling

Caption: this compound mechanism of pan-antagonism.

Experimental Protocols & Workflows

Characterizing a compound like this compound involves a tiered approach, starting with binding affinity, moving to functional activity in vitro, and potentially concluding with in vivo models to assess its effects in a complex biological system.

Characterization Workflow

G A Step 1: Binding Affinity Radioligand Competition Assay B Determine Ki at MOR, DOR, KOR, NOP A->B C Step 2: Functional Activity In Vitro Cellular Assays B->C D cAMP Inhibition Assay (Antagonist Mode) C->D E β-Arrestin Recruitment Assay (Agonist Mode) C->E F Step 3: In Vivo Assessment Animal Models D->F E->F G Blockade of Agonist-Induced Analgesia or Respiratory Depression F->G

Caption: General workflow for opioid ligand characterization.
Protocol: Radioligand Competition Binding Assay

This protocol describes a general method to determine the binding affinity (Kᵢ) of a test compound like this compound.

  • Preparation:

    • Culture cells stably expressing the human opioid receptor subtype of interest (e.g., HEK293-hMOR).

    • Harvest cells and prepare cell membranes via homogenization and centrifugation. Resuspend the membrane pellet in an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR), and buffer.

    • Non-Specific Binding: Add cell membranes, radioligand, and a high concentration of a non-labeled, potent opioid agonist/antagonist (e.g., Naloxone) to saturate the receptors.

    • Competition Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (this compound).

  • Incubation & Termination:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: cAMP Inhibition Assay (Antagonist Mode)

This assay determines the ability of this compound to block agonist-mediated inhibition of cAMP production.

  • Cell Plating:

    • Plate cells expressing the target Gαi/o-coupled opioid receptor (e.g., CHO-hKOR) in a 96-well plate and incubate overnight.

  • Compound Incubation:

    • Wash cells with buffer.

    • Pre-incubate the cells with serial dilutions of the antagonist (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Challenge:

    • Add a fixed concentration of a known agonist (e.g., U-69,593 for KOR), typically at its EC₈₀ concentration, to all wells (except negative controls).

    • Simultaneously add a fixed concentration of forskolin (B1673556) to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.

    • Incubate for a set time (e.g., 30 minutes) at 37°C.

  • cAMP Detection & Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a detection kit, such as HTRF, AlphaScreen, or ELISA-based methods.

    • Plot the cAMP concentration against the log concentration of this compound.

    • The resulting data will show a dose-dependent reversal of the agonist effect. Calculate the IC₅₀ for this compound's antagonism.

    • This IC₅₀ can be used in a Schild analysis to determine the pA₂ value, a measure of antagonist potency.

Protocol: β-Arrestin Recruitment Assay

This assay confirms that this compound is a silent antagonist by demonstrating its inability to recruit β-arrestin.

  • Assay Principle:

    • Use a cell line engineered to express the opioid receptor of interest and a β-arrestin fusion protein linked to a reporter system. Common systems include enzyme fragment complementation (EFC), where receptor-arrestin proximity reconstitutes a functional enzyme (e.g., β-galactosidase) that generates a chemiluminescent signal.

  • Cell Plating & Incubation:

    • Plate the engineered cells in a 96- or 384-well plate and incubate.

    • Add serial dilutions of the test compound (this compound) to the wells. Include a known agonist as a positive control and buffer as a negative control.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for potential receptor binding and β-arrestin recruitment.

  • Signal Detection & Analysis:

    • Add the enzyme substrate according to the manufacturer's protocol.

    • Measure the luminescent or fluorescent signal using a plate reader.

    • Plot the signal intensity against the log concentration of the compounds.

    • A potent agonist will produce a robust, dose-dependent increase in signal. As a silent antagonist, this compound is expected to produce no signal above the baseline, confirming its lack of agonist activity at the β-arrestin pathway.

Conclusion

This compound represents a significant pharmacological tool, characterized as a high-affinity, pan-opioid receptor silent antagonist. Its ability to block all four receptor subtypes with nanomolar affinity allows for comprehensive investigation into the integrated function of the endogenous opioid system. The quantitative data and experimental frameworks outlined in this document provide a technical foundation for researchers utilizing this compound to dissect opioid signaling pathways and as a chemical scaffold for the development of novel therapeutics with tailored selectivity and functional profiles.

References

Technical Whitepaper: AT-076 and its Interaction with Endogenous Opioid Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-076 is a novel, non-morphinan small molecule that functions as the first reasonably balanced, high-affinity "pan" antagonist for all four subtypes of the opioid receptor family.[1][2] It demonstrates nanomolar binding affinity for the mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) receptors.[3][4] Functionally, it behaves as a silent antagonist, competitively blocking the μ- and δ-opioid receptors and non-competitively blocking the κ-opioid and nociceptin receptors.[1] Derived from the selective KOR antagonist JDTic, its unique structure provides a valuable pharmacological tool for probing the complexities of the endogenous opioid system and serves as a scaffold for the design of future multifunctional or selective opioid ligands. This document provides a detailed overview of the quantitative pharmacology, mechanism of action, and relevant experimental methodologies for characterizing this compound.

Quantitative Pharmacology: Receptor Binding Profile

This compound is distinguished by its high binding affinity across the entire family of opioid receptors. The equilibrium dissociation constants (Kᵢ) have been determined through competitive radioligand binding assays, quantifying the affinity of this compound for each receptor subtype.

Receptor SubtypeBinding Affinity (Kᵢ)Receptor Classification
Mu (μ) Opioid Receptor (MOR)1.67 nMClassical Opioid
Kappa (κ) Opioid Receptor (KOR)1.14 nMClassical Opioid
Delta (δ) Opioid Receptor (DOR)19.6 nMClassical Opioid
Nociceptin/Orphanin FQ (NOP) Receptor1.75 nMNon-Classical Opioid
Table 1: Receptor Binding Affinities of this compound. Data sourced from multiple consistent reports.

Mechanism of Action & Signaling Pathways

This compound is a silent antagonist, meaning it binds to the opioid receptors without initiating a signaling cascade. Instead, it occupies the binding site and prevents endogenous or exogenous agonists from activating the receptor. Opioid receptor activation by an agonist typically initiates two major downstream signaling cascades: G-protein signaling and β-arrestin recruitment.

  • G-Protein Signaling: Upon agonist binding, opioid receptors (MOR, DOR, KOR) couple to inhibitory G-proteins (Gαi/o). This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • β-Arrestin Recruitment: Agonist binding also promotes the phosphorylation of the receptor, which facilitates the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and initiating a separate wave of G-protein-independent signaling.

As a pan-antagonist, this compound blocks both of these pathways by preventing the initial agonist-induced conformational change in the receptor.

Visualized Signaling Pathways

The following diagrams illustrate the difference between agonist activation and this compound's antagonist action at an opioid receptor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Opioid Agonist Receptor Opioid Receptor (e.g., MOR) Agonist->Receptor Binds & Activates G_Protein Gαi/o Protein Receptor->G_Protein Couples BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Signaling & Internalization BetaArrestin->Signaling

Caption: Standard opioid agonist signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular AT076 This compound Receptor Opioid Receptor (e.g., MOR) AT076->Receptor Binds & Blocks Agonist Agonist Agonist->Receptor Blocked G_Protein Gαi/o Protein Receptor->G_Protein Blocked BetaArrestin β-Arrestin Receptor->BetaArrestin Blocked AC Adenylyl Cyclase cAMP cAMP (Basal Level) Signaling No Signaling

Caption: this compound mechanism of pan-antagonism.

Experimental Protocols & Workflows

Characterizing a compound like this compound involves a tiered approach, starting with binding affinity, moving to functional activity in vitro, and potentially concluding with in vivo models to assess its effects in a complex biological system.

Characterization Workflow

G A Step 1: Binding Affinity Radioligand Competition Assay B Determine Ki at MOR, DOR, KOR, NOP A->B C Step 2: Functional Activity In Vitro Cellular Assays B->C D cAMP Inhibition Assay (Antagonist Mode) C->D E β-Arrestin Recruitment Assay (Agonist Mode) C->E F Step 3: In Vivo Assessment Animal Models D->F E->F G Blockade of Agonist-Induced Analgesia or Respiratory Depression F->G

Caption: General workflow for opioid ligand characterization.
Protocol: Radioligand Competition Binding Assay

This protocol describes a general method to determine the binding affinity (Kᵢ) of a test compound like this compound.

  • Preparation:

    • Culture cells stably expressing the human opioid receptor subtype of interest (e.g., HEK293-hMOR).

    • Harvest cells and prepare cell membranes via homogenization and centrifugation. Resuspend the membrane pellet in an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR), and buffer.

    • Non-Specific Binding: Add cell membranes, radioligand, and a high concentration of a non-labeled, potent opioid agonist/antagonist (e.g., Naloxone) to saturate the receptors.

    • Competition Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (this compound).

  • Incubation & Termination:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: cAMP Inhibition Assay (Antagonist Mode)

This assay determines the ability of this compound to block agonist-mediated inhibition of cAMP production.

  • Cell Plating:

    • Plate cells expressing the target Gαi/o-coupled opioid receptor (e.g., CHO-hKOR) in a 96-well plate and incubate overnight.

  • Compound Incubation:

    • Wash cells with buffer.

    • Pre-incubate the cells with serial dilutions of the antagonist (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Challenge:

    • Add a fixed concentration of a known agonist (e.g., U-69,593 for KOR), typically at its EC₈₀ concentration, to all wells (except negative controls).

    • Simultaneously add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.

    • Incubate for a set time (e.g., 30 minutes) at 37°C.

  • cAMP Detection & Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a detection kit, such as HTRF, AlphaScreen, or ELISA-based methods.

    • Plot the cAMP concentration against the log concentration of this compound.

    • The resulting data will show a dose-dependent reversal of the agonist effect. Calculate the IC₅₀ for this compound's antagonism.

    • This IC₅₀ can be used in a Schild analysis to determine the pA₂ value, a measure of antagonist potency.

Protocol: β-Arrestin Recruitment Assay

This assay confirms that this compound is a silent antagonist by demonstrating its inability to recruit β-arrestin.

  • Assay Principle:

    • Use a cell line engineered to express the opioid receptor of interest and a β-arrestin fusion protein linked to a reporter system. Common systems include enzyme fragment complementation (EFC), where receptor-arrestin proximity reconstitutes a functional enzyme (e.g., β-galactosidase) that generates a chemiluminescent signal.

  • Cell Plating & Incubation:

    • Plate the engineered cells in a 96- or 384-well plate and incubate.

    • Add serial dilutions of the test compound (this compound) to the wells. Include a known agonist as a positive control and buffer as a negative control.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for potential receptor binding and β-arrestin recruitment.

  • Signal Detection & Analysis:

    • Add the enzyme substrate according to the manufacturer's protocol.

    • Measure the luminescent or fluorescent signal using a plate reader.

    • Plot the signal intensity against the log concentration of the compounds.

    • A potent agonist will produce a robust, dose-dependent increase in signal. As a silent antagonist, this compound is expected to produce no signal above the baseline, confirming its lack of agonist activity at the β-arrestin pathway.

Conclusion

This compound represents a significant pharmacological tool, characterized as a high-affinity, pan-opioid receptor silent antagonist. Its ability to block all four receptor subtypes with nanomolar affinity allows for comprehensive investigation into the integrated function of the endogenous opioid system. The quantitative data and experimental frameworks outlined in this document provide a technical foundation for researchers utilizing this compound to dissect opioid signaling pathways and as a chemical scaffold for the development of novel therapeutics with tailored selectivity and functional profiles.

References

The Role of AT-076 in Elucidating Opioid Receptor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 has emerged as a powerful pharmacological tool for the investigation of opioid receptor systems. As a potent "pan" antagonist, it exhibits high affinity for all four major opioid receptor subtypes: mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This broad-spectrum activity makes this compound an invaluable molecular probe for dissecting the complex signaling pathways and physiological roles governed by these receptors. This technical guide provides an in-depth overview of this compound, including its binding characteristics, detailed experimental protocols for its use in in vitro assays, and a visualization of its impact on opioid receptor signaling pathways.

Quantitative Data Summary of this compound

The binding affinity and antagonist potency of this compound have been meticulously characterized across the four opioid receptor subtypes. The following tables summarize the key quantitative data, providing a clear comparison of its activity at each receptor.

Table 1: Binding Affinity of this compound for Human Opioid Receptors [1][3]

Receptor SubtypeRadioligand UsedCell LineK_i_ (nM)
Mu (MOP)[³H]DAMGOCHO1.67
Delta (DOP)[³H]Cl-DPDPECHO19.6
Kappa (KOP)[³H]U69,593CHO1.14
Nociceptin (NOP)[³H]N/OFQCHO1.75

Table 2: Antagonist Potency of this compound at Human Opioid Receptors

Receptor SubtypeAgonist UsedAssay TypepA₂ / K_e_ (nM)Nature of Antagonism
Mu (MOP)DAMGO[³⁵S]GTPγSK_e_ = 0.58 ± 0.28Competitive
Delta (DOP)DPDPE[³⁵S]GTPγSK_e_ = 24.95 ± 13Competitive
Kappa (KOP)U69,593[³⁵S]GTPγSK_e_ = 4.30Noncompetitive
Nociceptin (NOP)N/OFQ[³⁵S]GTPγSK_e_ = 30Noncompetitive

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the interaction of this compound with opioid receptors. These protocols are based on established procedures and data from published studies on this compound.

Radioligand Binding Assay for Determining Binding Affinity (K_i_)

This protocol describes a competitive radioligand binding assay using cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptor of interest.[4]

Materials:

  • Receptor Source: Cell membranes from CHO cells stably expressing the human mu-, delta-, kappa-, or NOP-opioid receptor.

  • Radioligands:

    • MOP: [³H]DAMGO

    • DOP: [³H]Cl-DPDPE

    • KOP: [³H]U69,593

    • NOP: [³H]N/OFQ

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM) or another appropriate unlabeled ligand.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well microtiter plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 15-20 µg per well.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

    • Total Binding: Add 50 µL of binding buffer, 50 µL of the appropriate radioligand at a concentration near its K_d_, and 150 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM naloxone, 50 µL of the radioligand, and 150 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of the radioligand, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve. Calculate the K_i_ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Determining Antagonist Potency (pA₂/K_e_)

This assay measures the ability of this compound to antagonize agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a measure of its functional antagonism.

Materials:

  • Receptor Source: Cell membranes from CHO cells stably expressing the human opioid receptor of interest (15 µg protein/well).

  • Radioligand: [³⁵S]GTPγS (~0.05 nM).

  • Agonists: DAMGO (MOP), DPDPE (DOP), U69,593 (KOP), N/OFQ (NOP).

  • Test Compound: this compound.

  • Other Reagents: GDP (10 µM), unlabeled GTPγS (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Apparatus: 96-well filter plates, plate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, membrane suspension, GDP, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Agonist Stimulation: Add varying concentrations of the appropriate agonist to generate a dose-response curve in the absence and presence of different fixed concentrations of this compound.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration: Terminate the incubation by rapid filtration through the filter plates.

  • Detection: Dry the filter plate and measure the radioactivity using a plate scintillation counter.

  • Data Analysis (Schild Analysis):

    • Plot the agonist dose-response curves in the absence and presence of this compound.

    • For competitive antagonism (observed at MOP and DOP), the curves should show a parallel rightward shift. Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) versus the log of the molar concentration of this compound. The x-intercept of the linear regression gives the pA₂ value.

    • For noncompetitive antagonism (observed at KOP and NOP), where the maximum response of the agonist is depressed, the antagonist potency can be expressed as a K_e_ value, calculated from the shift in the agonist EC₅₀ at a single antagonist concentration.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.

G_protein_signaling_antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Opioid_Receptor Opioid Receptor (MOP, DOP, KOP, NOP) Agonist->Opioid_Receptor Binds & Activates This compound This compound This compound->Opioid_Receptor Binds & Blocks G_protein Gαi/o-GDP/Gβγ Opioid_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels (Open) Ca2+ Channels (Closed) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases

Caption: this compound blocks agonist-induced G-protein signaling.

radioligand_binding_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubate at 25°C for 60 min Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for radioligand binding assay.

gtp_gamma_s_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Agonist, this compound, [35S]GTPγS) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (with/without this compound) Prepare_Reagents->Assay_Setup Agonist_Stimulation Add Agonist Dose-Response Assay_Setup->Agonist_Stimulation Initiate_Reaction Add [35S]GTPγS Agonist_Stimulation->Initiate_Reaction Incubation Incubate at 30°C for 60 min Initiate_Reaction->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Schild_Analysis Schild Plot Analysis (Calculate pA2 or Ke) Counting->Schild_Analysis End End Schild_Analysis->End

Caption: Workflow for [³⁵S]GTPγS functional assay.

Role in Studying Opioid Receptor Function

This compound's character as a pan-antagonist makes it an exceptional tool for a variety of research applications:

  • Dissecting Receptor Subtype Contributions: By blocking all four opioid receptor subtypes, this compound can be used to determine if a physiological or behavioral effect is mediated by the opioid system. Subsequent experiments with subtype-selective antagonists can then pinpoint the specific receptor(s) involved.

  • Investigating Endogenous Opioid Tone: The administration of this compound can reveal the presence and influence of endogenous opioid peptides in a given system by observing the effects of their blockade.

  • Validating Novel Agonists and Antagonists: this compound can serve as a reference compound in the development and characterization of new opioid receptor ligands. Its predictable antagonist effects provide a benchmark for assessing the activity of novel compounds.

  • Probing Structure-Activity Relationships: As demonstrated in the literature, modifications to the this compound scaffold have been instrumental in understanding the molecular determinants of ligand binding and selectivity across the opioid receptor family.

Conclusion

This compound is a versatile and potent pan-antagonist of the opioid receptor family. Its well-defined binding and functional characteristics, coupled with the robust in vitro assays described in this guide, make it an indispensable tool for researchers in pharmacology, neuroscience, and drug development. The ability to broadly inhibit opioid receptor signaling provides a powerful approach to unraveling the intricate roles of these receptors in health and disease.

References

The Role of AT-076 in Elucidating Opioid Receptor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 has emerged as a powerful pharmacological tool for the investigation of opioid receptor systems. As a potent "pan" antagonist, it exhibits high affinity for all four major opioid receptor subtypes: mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This broad-spectrum activity makes this compound an invaluable molecular probe for dissecting the complex signaling pathways and physiological roles governed by these receptors. This technical guide provides an in-depth overview of this compound, including its binding characteristics, detailed experimental protocols for its use in in vitro assays, and a visualization of its impact on opioid receptor signaling pathways.

Quantitative Data Summary of this compound

The binding affinity and antagonist potency of this compound have been meticulously characterized across the four opioid receptor subtypes. The following tables summarize the key quantitative data, providing a clear comparison of its activity at each receptor.

Table 1: Binding Affinity of this compound for Human Opioid Receptors [1][3]

Receptor SubtypeRadioligand UsedCell LineK_i_ (nM)
Mu (MOP)[³H]DAMGOCHO1.67
Delta (DOP)[³H]Cl-DPDPECHO19.6
Kappa (KOP)[³H]U69,593CHO1.14
Nociceptin (NOP)[³H]N/OFQCHO1.75

Table 2: Antagonist Potency of this compound at Human Opioid Receptors

Receptor SubtypeAgonist UsedAssay TypepA₂ / K_e_ (nM)Nature of Antagonism
Mu (MOP)DAMGO[³⁵S]GTPγSK_e_ = 0.58 ± 0.28Competitive
Delta (DOP)DPDPE[³⁵S]GTPγSK_e_ = 24.95 ± 13Competitive
Kappa (KOP)U69,593[³⁵S]GTPγSK_e_ = 4.30Noncompetitive
Nociceptin (NOP)N/OFQ[³⁵S]GTPγSK_e_ = 30Noncompetitive

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the interaction of this compound with opioid receptors. These protocols are based on established procedures and data from published studies on this compound.

Radioligand Binding Assay for Determining Binding Affinity (K_i_)

This protocol describes a competitive radioligand binding assay using cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptor of interest.[4]

Materials:

  • Receptor Source: Cell membranes from CHO cells stably expressing the human mu-, delta-, kappa-, or NOP-opioid receptor.

  • Radioligands:

    • MOP: [³H]DAMGO

    • DOP: [³H]Cl-DPDPE

    • KOP: [³H]U69,593

    • NOP: [³H]N/OFQ

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM) or another appropriate unlabeled ligand.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well microtiter plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 15-20 µg per well.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

    • Total Binding: Add 50 µL of binding buffer, 50 µL of the appropriate radioligand at a concentration near its K_d_, and 150 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM naloxone, 50 µL of the radioligand, and 150 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of the radioligand, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve. Calculate the K_i_ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Determining Antagonist Potency (pA₂/K_e_)

This assay measures the ability of this compound to antagonize agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a measure of its functional antagonism.

Materials:

  • Receptor Source: Cell membranes from CHO cells stably expressing the human opioid receptor of interest (15 µg protein/well).

  • Radioligand: [³⁵S]GTPγS (~0.05 nM).

  • Agonists: DAMGO (MOP), DPDPE (DOP), U69,593 (KOP), N/OFQ (NOP).

  • Test Compound: this compound.

  • Other Reagents: GDP (10 µM), unlabeled GTPγS (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Apparatus: 96-well filter plates, plate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, membrane suspension, GDP, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Agonist Stimulation: Add varying concentrations of the appropriate agonist to generate a dose-response curve in the absence and presence of different fixed concentrations of this compound.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration: Terminate the incubation by rapid filtration through the filter plates.

  • Detection: Dry the filter plate and measure the radioactivity using a plate scintillation counter.

  • Data Analysis (Schild Analysis):

    • Plot the agonist dose-response curves in the absence and presence of this compound.

    • For competitive antagonism (observed at MOP and DOP), the curves should show a parallel rightward shift. Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) versus the log of the molar concentration of this compound. The x-intercept of the linear regression gives the pA₂ value.

    • For noncompetitive antagonism (observed at KOP and NOP), where the maximum response of the agonist is depressed, the antagonist potency can be expressed as a K_e_ value, calculated from the shift in the agonist EC₅₀ at a single antagonist concentration.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.

G_protein_signaling_antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Opioid_Receptor Opioid Receptor (MOP, DOP, KOP, NOP) Agonist->Opioid_Receptor Binds & Activates This compound This compound This compound->Opioid_Receptor Binds & Blocks G_protein Gαi/o-GDP/Gβγ Opioid_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels (Open) Ca2+ Channels (Closed) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases

Caption: this compound blocks agonist-induced G-protein signaling.

radioligand_binding_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubate at 25°C for 60 min Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for radioligand binding assay.

gtp_gamma_s_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Agonist, this compound, [35S]GTPγS) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (with/without this compound) Prepare_Reagents->Assay_Setup Agonist_Stimulation Add Agonist Dose-Response Assay_Setup->Agonist_Stimulation Initiate_Reaction Add [35S]GTPγS Agonist_Stimulation->Initiate_Reaction Incubation Incubate at 30°C for 60 min Initiate_Reaction->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Schild_Analysis Schild Plot Analysis (Calculate pA2 or Ke) Counting->Schild_Analysis End End Schild_Analysis->End

Caption: Workflow for [³⁵S]GTPγS functional assay.

Role in Studying Opioid Receptor Function

This compound's character as a pan-antagonist makes it an exceptional tool for a variety of research applications:

  • Dissecting Receptor Subtype Contributions: By blocking all four opioid receptor subtypes, this compound can be used to determine if a physiological or behavioral effect is mediated by the opioid system. Subsequent experiments with subtype-selective antagonists can then pinpoint the specific receptor(s) involved.

  • Investigating Endogenous Opioid Tone: The administration of this compound can reveal the presence and influence of endogenous opioid peptides in a given system by observing the effects of their blockade.

  • Validating Novel Agonists and Antagonists: this compound can serve as a reference compound in the development and characterization of new opioid receptor ligands. Its predictable antagonist effects provide a benchmark for assessing the activity of novel compounds.

  • Probing Structure-Activity Relationships: As demonstrated in the literature, modifications to the this compound scaffold have been instrumental in understanding the molecular determinants of ligand binding and selectivity across the opioid receptor family.

Conclusion

This compound is a versatile and potent pan-antagonist of the opioid receptor family. Its well-defined binding and functional characteristics, coupled with the robust in vitro assays described in this guide, make it an indispensable tool for researchers in pharmacology, neuroscience, and drug development. The ability to broadly inhibit opioid receptor signaling provides a powerful approach to unraveling the intricate roles of these receptors in health and disease.

References

Methodological & Application

AT-076: In Vitro Binding and Functional Characterization at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel small-molecule compound that has been identified as a potent opioid pan-antagonist, demonstrating high binding affinity across all four major opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2][3] Unlike agonists that activate these receptors, this compound acts as a silent antagonist, binding to the receptors without initiating a downstream signaling response.[1] This characteristic makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of the opioid system and a potential therapeutic candidate for conditions where broad opioid receptor blockade is desired.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on competitive radioligand binding assays to determine its binding affinity (Ki) and [³⁵S]GTPγS functional assays to confirm its antagonist activity at each of the four opioid receptors.

Data Presentation: Binding Affinity of this compound

The equilibrium dissociation constants (Ki) of this compound for the human mu, delta, kappa, and nociceptin opioid receptors are summarized in the table below. These values were determined using competitive radioligand binding assays with membrane preparations from cells expressing the respective recombinant human opioid receptors.

Receptor SubtypeRadioligandKi (nM)
Mu (µ)[³H]-DAMGO1.67[2]
Delta (δ)[³H]-DPDPE19.6
Kappa (κ)[³H]-U69,5931.14
Nociceptin (NOP)[³H]-Nociceptin1.75

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the four opioid receptors by measuring its ability to displace a specific high-affinity radioligand.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu, delta, kappa, or nociceptin opioid receptor.

  • Radioligands:

    • Mu: [³H]-DAMGO

    • Delta: [³H]-DPDPE

    • Kappa: [³H]-U69,593

    • Nociceptin: [³H]-Nociceptin

  • Non-specific Binding Control: Naloxone (for µ, δ, κ) or unlabeled Nociceptin (for NOP).

  • Test Compound: this compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of radioligand and 50 µL of the corresponding non-specific binding control (10 µM Naloxone or 1 µM Nociceptin).

    • Competition Binding: 50 µL of radioligand and 50 µL of varying concentrations of this compound.

  • Initiate Reaction: Add 100 µL of the diluted membrane preparation to each well.

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay is used to determine whether this compound acts as an agonist or an antagonist at the opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu, delta, kappa, or nociceptin opioid receptor.

  • Radioligand: [³⁵S]GTPγS

  • Agonists:

    • Mu: DAMGO

    • Delta: DPDPE

    • Kappa: U69,593

    • Nociceptin: Nociceptin

  • Test Compound: this compound

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP Stock Solution: 10 mM GDP in assay buffer.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters (GF/B)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-15 µg per well.

  • Assay Setup (Antagonist Mode): In a 96-well plate, add the following in triplicate:

    • Basal Binding: 50 µL of assay buffer.

    • Agonist-Stimulated Binding: 50 µL of a specific agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Antagonist Activity: 50 µL of the specific agonist (at EC₈₀) and 50 µL of varying concentrations of this compound.

  • Pre-incubation: Add 100 µL of the diluted membrane preparation to each well and pre-incubate for 15-30 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1 nM.

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ for its antagonist activity.

Visualizations

Opioid Receptor Signaling Pathway

G_protein_signaling receptor Opioid Receptor (μ, δ, κ, NOP) g_protein Gi/o Protein (αβγ) receptor->g_protein GDP -> GTP exchange ac Adenylyl Cyclase g_alpha Gαi/o-GTP g_protein->g_alpha Dissociation g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation camp cAMP ac->camp ATP to cAMP agonist Agonist agonist->receptor Binds & Activates antagonist This compound (Antagonist) antagonist->receptor Binds & Blocks g_alpha->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates pka PKA camp->pka Activates cellular_response ↓ Neuronal Excitability ion_channel->cellular_response

Caption: Opioid receptor signaling pathway.

Experimental Workflow for In Vitro Binding Assays

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay start Start prep_membranes Prepare Receptor Membranes start->prep_membranes assay_setup Assay Setup (96-well plate) prep_membranes->assay_setup binding_components Add: - Radioligand - this compound (or control) - Membranes assay_setup->binding_components functional_components Add: - Agonist - this compound (or control) - Membranes assay_setup->functional_components binding_incubation Incubate (60 min, RT) binding_components->binding_incubation filtration Rapid Filtration (separate bound/free) binding_incubation->filtration functional_preincubation Pre-incubate (15-30 min, 30°C) functional_components->functional_preincubation add_gtp Add [35S]GTPγS functional_preincubation->add_gtp functional_incubation Incubate (60 min, 30°C) add_gtp->functional_incubation functional_incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: Workflow for this compound in vitro assays.

References

AT-076: In Vitro Binding and Functional Characterization at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel small-molecule compound that has been identified as a potent opioid pan-antagonist, demonstrating high binding affinity across all four major opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] Unlike agonists that activate these receptors, this compound acts as a silent antagonist, binding to the receptors without initiating a downstream signaling response.[1] This characteristic makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of the opioid system and a potential therapeutic candidate for conditions where broad opioid receptor blockade is desired.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on competitive radioligand binding assays to determine its binding affinity (Ki) and [³⁵S]GTPγS functional assays to confirm its antagonist activity at each of the four opioid receptors.

Data Presentation: Binding Affinity of this compound

The equilibrium dissociation constants (Ki) of this compound for the human mu, delta, kappa, and nociceptin opioid receptors are summarized in the table below. These values were determined using competitive radioligand binding assays with membrane preparations from cells expressing the respective recombinant human opioid receptors.

Receptor SubtypeRadioligandKi (nM)
Mu (µ)[³H]-DAMGO1.67[2]
Delta (δ)[³H]-DPDPE19.6
Kappa (κ)[³H]-U69,5931.14
Nociceptin (NOP)[³H]-Nociceptin1.75

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the four opioid receptors by measuring its ability to displace a specific high-affinity radioligand.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu, delta, kappa, or nociceptin opioid receptor.

  • Radioligands:

    • Mu: [³H]-DAMGO

    • Delta: [³H]-DPDPE

    • Kappa: [³H]-U69,593

    • Nociceptin: [³H]-Nociceptin

  • Non-specific Binding Control: Naloxone (for µ, δ, κ) or unlabeled Nociceptin (for NOP).

  • Test Compound: this compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of radioligand and 50 µL of the corresponding non-specific binding control (10 µM Naloxone or 1 µM Nociceptin).

    • Competition Binding: 50 µL of radioligand and 50 µL of varying concentrations of this compound.

  • Initiate Reaction: Add 100 µL of the diluted membrane preparation to each well.

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay is used to determine whether this compound acts as an agonist or an antagonist at the opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu, delta, kappa, or nociceptin opioid receptor.

  • Radioligand: [³⁵S]GTPγS

  • Agonists:

    • Mu: DAMGO

    • Delta: DPDPE

    • Kappa: U69,593

    • Nociceptin: Nociceptin

  • Test Compound: this compound

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP Stock Solution: 10 mM GDP in assay buffer.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters (GF/B)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-15 µg per well.

  • Assay Setup (Antagonist Mode): In a 96-well plate, add the following in triplicate:

    • Basal Binding: 50 µL of assay buffer.

    • Agonist-Stimulated Binding: 50 µL of a specific agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Antagonist Activity: 50 µL of the specific agonist (at EC₈₀) and 50 µL of varying concentrations of this compound.

  • Pre-incubation: Add 100 µL of the diluted membrane preparation to each well and pre-incubate for 15-30 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1 nM.

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ for its antagonist activity.

Visualizations

Opioid Receptor Signaling Pathway

G_protein_signaling receptor Opioid Receptor (μ, δ, κ, NOP) g_protein Gi/o Protein (αβγ) receptor->g_protein GDP -> GTP exchange ac Adenylyl Cyclase g_alpha Gαi/o-GTP g_protein->g_alpha Dissociation g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation camp cAMP ac->camp ATP to cAMP agonist Agonist agonist->receptor Binds & Activates antagonist This compound (Antagonist) antagonist->receptor Binds & Blocks g_alpha->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates pka PKA camp->pka Activates cellular_response ↓ Neuronal Excitability ion_channel->cellular_response

Caption: Opioid receptor signaling pathway.

Experimental Workflow for In Vitro Binding Assays

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay start Start prep_membranes Prepare Receptor Membranes start->prep_membranes assay_setup Assay Setup (96-well plate) prep_membranes->assay_setup binding_components Add: - Radioligand - this compound (or control) - Membranes assay_setup->binding_components functional_components Add: - Agonist - this compound (or control) - Membranes assay_setup->functional_components binding_incubation Incubate (60 min, RT) binding_components->binding_incubation filtration Rapid Filtration (separate bound/free) binding_incubation->filtration functional_preincubation Pre-incubate (15-30 min, 30°C) functional_components->functional_preincubation add_gtp Add [35S]GTPγS functional_preincubation->add_gtp functional_incubation Incubate (60 min, 30°C) add_gtp->functional_incubation functional_incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: Workflow for this compound in vitro assays.

References

Application Notes and Protocols for AT-076 in Cell-Based Opioid Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel and potent small-molecule opioid pan-antagonist, exhibiting high nanomolar affinity for all four opioid receptor subtypes: mu (μ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2][3][4] Its unique pharmacological profile makes it a valuable tool for in vitro research to probe the roles of these receptors in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in common cell-based opioid receptor assays, including radioligand binding, G-protein activation (cAMP inhibition and [³⁵S]GTPγS binding), and β-arrestin recruitment assays.

This compound acts as a competitive antagonist at the mu- and delta-opioid receptors and as a noncompetitive antagonist at the kappa- and nociceptin-opioid receptors.[2] This document outlines the necessary methodologies to characterize the antagonist properties of this compound and similar compounds, enabling researchers to elucidate their mechanism of action and potential therapeutic applications.

Data Presentation

The following tables summarize the quantitative data for this compound binding affinity and functional antagonism at the four opioid receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Human Opioid Receptors

Receptor SubtypeRadioligandCell LineKi (nM)Reference
Mu (MOP)[³H]-DAMGOHEK2931.67 ± 0.6
Delta (DOP)[³H]-DPDPECHO19.6 ± 1.3
Kappa (KOP)[³H]-U-69,593CHO1.14 ± 0.63
Nociceptin (NOP)[³H]-NociceptinHEK2931.75 ± 0.74

Table 2: this compound Functional Antagonist Potency (Ke) at Human Opioid Receptors

Receptor SubtypeAgonistAssayAntagonism TypeKe (nM)Reference
Mu (MOP)DAMGO[³⁵S]GTPγSCompetitive2.6
Delta (DOP)DPDPE[³⁵S]GTPγSCompetitive5.8
Kappa (KOP)U-69,593[³⁵S]GTPγSNoncompetitive4.30 (apparent)
Nociceptin (NOP)Nociceptin[³⁵S]GTPγSNoncompetitive30 (apparent)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of opioid receptors and the general workflows for the described experimental protocols.

G_Protein_Signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Cascade This compound This compound Opioid_Receptor Opioid Receptor (μ, δ, κ, NOP) This compound->Opioid_Receptor Binds & Blocks Agonist Agonist Agonist->Opioid_Receptor Binds & Activates G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Opioid Receptor G-Protein Signaling Pathway.

Beta_Arrestin_Signaling cluster_receptor Receptor Activation & Phosphorylation cluster_arrestin β-Arrestin Recruitment & Downstream Signaling Agonist Agonist Opioid_Receptor Opioid Receptor Agonist->Opioid_Receptor Activates GRK GRK Opioid_Receptor->GRK Recruits Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits GRK->Opioid_Receptor Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Pathway MAPK Pathway (e.g., ERK) Beta_Arrestin->MAPK_Pathway

Opioid Receptor β-Arrestin Signaling Pathway.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Opioid Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow Start Start Culture_Cells Culture Cells Expressing Opioid Receptor Start->Culture_Cells Pre-incubate Pre-incubate Cells with varying concentrations of this compound Culture_Cells->Pre-incubate Stimulate Stimulate with Opioid Agonist + Forskolin (B1673556) Pre-incubate->Stimulate Lyse_Cells Lyse Cells and Measure cAMP Stimulate->Lyse_Cells Analyze Data Analysis (IC50 and pA2/Ke determination) Lyse_Cells->Analyze End End Analyze->End

cAMP Inhibition Assay Workflow.

Beta_Arrestin_Assay_Workflow Start Start Culture_Cells Culture Cells Expressing Receptor-β-gal fusion and β-arrestin-Enzyme Acceptor fusion Start->Culture_Cells Pre-incubate Pre-incubate Cells with varying concentrations of this compound Culture_Cells->Pre-incubate Stimulate Stimulate with Opioid Agonist Pre-incubate->Stimulate Add_Substrate Add Chemiluminescent Substrate Stimulate->Add_Substrate Measure_Signal Measure Luminescence Add_Substrate->Measure_Signal Analyze Data Analysis (IC50 and pA2/Ke determination) Measure_Signal->Analyze End End Analyze->End

β-Arrestin Recruitment Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., HEK293 for MOP and NOP, CHO for DOP and KOP).

  • Radioligands:

    • [³H]-DAMGO for MOP

    • [³H]-DPDPE for DOP

    • [³H]-U-69,593 for KOP

    • [³H]-Nociceptin for NOP

  • This compound: Stock solution in DMSO.

  • Non-specific binding control: Naloxone (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 25 µL of radioligand (at a final concentration near its Kd), and 25 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM naloxone, 25 µL of radioligand, and 25 µL of cell membrane suspension.

    • Competition: 50 µL of varying concentrations of this compound, 25 µL of radioligand, and 25 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • This compound: Stock solution in DMSO.

  • Opioid Agonist: A known agonist for the target receptor (e.g., DAMGO for MOP).

  • Forskolin: To stimulate adenylyl cyclase.

  • Assay Buffer: HBSS or serum-free media.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate and grow to 80-90% confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of this compound in assay buffer. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the opioid agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control). Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.

    • Determine the IC50 value of this compound.

    • To determine the antagonist equilibrium constant (Kb) and the nature of antagonism, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound. The dose-ratios are then used to construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]). A slope of 1 indicates competitive antagonism, and the x-intercept provides the pA2 value (negative log of Kb).

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling. The PathHunter® β-arrestin assay (DiscoverX) is a common platform for this measurement.

Materials:

  • Cells: A cell line engineered to co-express the opioid receptor fused to a β-galactosidase enzyme fragment (ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA).

  • This compound: Stock solution in DMSO.

  • Opioid Agonist: A known agonist for the target receptor.

  • Assay Buffer: As recommended by the assay manufacturer.

  • Detection Reagents: PathHunter® detection reagents.

  • 384-well white opaque plates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.

  • Pre-incubation with Antagonist: Add varying concentrations of this compound in assay buffer to the cells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the opioid agonist (typically the EC80 concentration) to the wells and incubate for 90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Construct a dose-response curve by plotting the luminescence signal against the log concentration of this compound.

    • Determine the IC50 value.

    • Similar to the cAMP assay, a Schild analysis can be performed to determine the Kb and the nature of antagonism.

Conclusion

This compound is a versatile and potent tool for investigating the pharmacology of all four opioid receptor subtypes. The protocols detailed in these application notes provide a framework for researchers to characterize the antagonist properties of this compound and other novel compounds in a robust and reproducible manner. By employing these cell-based assays, scientists can gain valuable insights into the complex signaling mechanisms of opioid receptors, aiding in the development of novel therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for AT-076 in Cell-Based Opioid Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel and potent small-molecule opioid pan-antagonist, exhibiting high nanomolar affinity for all four opioid receptor subtypes: mu (μ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3][4] Its unique pharmacological profile makes it a valuable tool for in vitro research to probe the roles of these receptors in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in common cell-based opioid receptor assays, including radioligand binding, G-protein activation (cAMP inhibition and [³⁵S]GTPγS binding), and β-arrestin recruitment assays.

This compound acts as a competitive antagonist at the mu- and delta-opioid receptors and as a noncompetitive antagonist at the kappa- and nociceptin-opioid receptors.[2] This document outlines the necessary methodologies to characterize the antagonist properties of this compound and similar compounds, enabling researchers to elucidate their mechanism of action and potential therapeutic applications.

Data Presentation

The following tables summarize the quantitative data for this compound binding affinity and functional antagonism at the four opioid receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Human Opioid Receptors

Receptor SubtypeRadioligandCell LineKi (nM)Reference
Mu (MOP)[³H]-DAMGOHEK2931.67 ± 0.6
Delta (DOP)[³H]-DPDPECHO19.6 ± 1.3
Kappa (KOP)[³H]-U-69,593CHO1.14 ± 0.63
Nociceptin (NOP)[³H]-NociceptinHEK2931.75 ± 0.74

Table 2: this compound Functional Antagonist Potency (Ke) at Human Opioid Receptors

Receptor SubtypeAgonistAssayAntagonism TypeKe (nM)Reference
Mu (MOP)DAMGO[³⁵S]GTPγSCompetitive2.6
Delta (DOP)DPDPE[³⁵S]GTPγSCompetitive5.8
Kappa (KOP)U-69,593[³⁵S]GTPγSNoncompetitive4.30 (apparent)
Nociceptin (NOP)Nociceptin[³⁵S]GTPγSNoncompetitive30 (apparent)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of opioid receptors and the general workflows for the described experimental protocols.

G_Protein_Signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Cascade This compound This compound Opioid_Receptor Opioid Receptor (μ, δ, κ, NOP) This compound->Opioid_Receptor Binds & Blocks Agonist Agonist Agonist->Opioid_Receptor Binds & Activates G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Opioid Receptor G-Protein Signaling Pathway.

Beta_Arrestin_Signaling cluster_receptor Receptor Activation & Phosphorylation cluster_arrestin β-Arrestin Recruitment & Downstream Signaling Agonist Agonist Opioid_Receptor Opioid Receptor Agonist->Opioid_Receptor Activates GRK GRK Opioid_Receptor->GRK Recruits Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits GRK->Opioid_Receptor Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Pathway MAPK Pathway (e.g., ERK) Beta_Arrestin->MAPK_Pathway

Opioid Receptor β-Arrestin Signaling Pathway.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Opioid Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow Start Start Culture_Cells Culture Cells Expressing Opioid Receptor Start->Culture_Cells Pre-incubate Pre-incubate Cells with varying concentrations of this compound Culture_Cells->Pre-incubate Stimulate Stimulate with Opioid Agonist + Forskolin Pre-incubate->Stimulate Lyse_Cells Lyse Cells and Measure cAMP Stimulate->Lyse_Cells Analyze Data Analysis (IC50 and pA2/Ke determination) Lyse_Cells->Analyze End End Analyze->End

cAMP Inhibition Assay Workflow.

Beta_Arrestin_Assay_Workflow Start Start Culture_Cells Culture Cells Expressing Receptor-β-gal fusion and β-arrestin-Enzyme Acceptor fusion Start->Culture_Cells Pre-incubate Pre-incubate Cells with varying concentrations of this compound Culture_Cells->Pre-incubate Stimulate Stimulate with Opioid Agonist Pre-incubate->Stimulate Add_Substrate Add Chemiluminescent Substrate Stimulate->Add_Substrate Measure_Signal Measure Luminescence Add_Substrate->Measure_Signal Analyze Data Analysis (IC50 and pA2/Ke determination) Measure_Signal->Analyze End End Analyze->End

β-Arrestin Recruitment Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., HEK293 for MOP and NOP, CHO for DOP and KOP).

  • Radioligands:

    • [³H]-DAMGO for MOP

    • [³H]-DPDPE for DOP

    • [³H]-U-69,593 for KOP

    • [³H]-Nociceptin for NOP

  • This compound: Stock solution in DMSO.

  • Non-specific binding control: Naloxone (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 25 µL of radioligand (at a final concentration near its Kd), and 25 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM naloxone, 25 µL of radioligand, and 25 µL of cell membrane suspension.

    • Competition: 50 µL of varying concentrations of this compound, 25 µL of radioligand, and 25 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • This compound: Stock solution in DMSO.

  • Opioid Agonist: A known agonist for the target receptor (e.g., DAMGO for MOP).

  • Forskolin: To stimulate adenylyl cyclase.

  • Assay Buffer: HBSS or serum-free media.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate and grow to 80-90% confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of this compound in assay buffer. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the opioid agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control). Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.

    • Determine the IC50 value of this compound.

    • To determine the antagonist equilibrium constant (Kb) and the nature of antagonism, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound. The dose-ratios are then used to construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]). A slope of 1 indicates competitive antagonism, and the x-intercept provides the pA2 value (negative log of Kb).

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling. The PathHunter® β-arrestin assay (DiscoverX) is a common platform for this measurement.

Materials:

  • Cells: A cell line engineered to co-express the opioid receptor fused to a β-galactosidase enzyme fragment (ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA).

  • This compound: Stock solution in DMSO.

  • Opioid Agonist: A known agonist for the target receptor.

  • Assay Buffer: As recommended by the assay manufacturer.

  • Detection Reagents: PathHunter® detection reagents.

  • 384-well white opaque plates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.

  • Pre-incubation with Antagonist: Add varying concentrations of this compound in assay buffer to the cells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the opioid agonist (typically the EC80 concentration) to the wells and incubate for 90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Construct a dose-response curve by plotting the luminescence signal against the log concentration of this compound.

    • Determine the IC50 value.

    • Similar to the cAMP assay, a Schild analysis can be performed to determine the Kb and the nature of antagonism.

Conclusion

This compound is a versatile and potent tool for investigating the pharmacology of all four opioid receptor subtypes. The protocols detailed in these application notes provide a framework for researchers to characterize the antagonist properties of this compound and other novel compounds in a robust and reproducible manner. By employing these cell-based assays, scientists can gain valuable insights into the complex signaling mechanisms of opioid receptors, aiding in the development of novel therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for Assessing AT-076 Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for characterizing the antagonist activity of AT-076, a pan-opioid receptor antagonist. This compound demonstrates high affinity for all four opioid receptor subtypes: mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2][3] Understanding its antagonist profile at each receptor is crucial for elucidating its pharmacological effects. This compound acts as a competitive antagonist at the µ- and δ-opioid receptors and as a noncompetitive antagonist at the κ-opioid and nociceptin receptors.[4]

This document outlines protocols for radioligand binding assays to determine binding affinity (Ki) and functional cell-based assays, such as GTPγS binding and cAMP inhibition assays, to quantify functional antagonism. Additionally, it provides guidance on using Schild analysis to differentiate between competitive and noncompetitive antagonism.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound for the human opioid receptors as determined by radioligand binding assays.

Receptor SubtypeRadioligandTest CompoundKi (nM)Reference
Mu (MOP)[³H]DAMGOThis compound1.67[1]
Delta (DOP)[³H]DPDPEThis compound19.6
Kappa (KOP)[³H]U69,593This compound1.14
Nociceptin (NOP)[³H]NociceptinThis compound1.75

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o). Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can further modulate downstream effectors like ion channels. Antagonists like this compound block these agonist-induced signaling events.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (MOP, DOP, KOP, NOP) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->Opioid_Receptor Binds This compound This compound (Antagonist) This compound->Opioid_Receptor Blocks ATP ATP ATP->AC

Opioid receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of this compound for each opioid receptor subtype by measuring its ability to displace a specific radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu, delta, kappa, or nociceptin opioid receptor.

  • Radioligands:

    • MOP: [³H]DAMGO

    • DOP: [³H]DPDPE or [³H]naltrindole

    • KOP: [³H]U-69,593 or [³H]diprenorphine

    • NOP: [³H]Nociceptin

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (for MOP, DOP, KOP) or unlabeled nociceptin (for NOP) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation vials, and a liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled competitor), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Add the cell membrane preparation (typically 15-20 µg of protein per well) to each well.

  • Add the specific radioligand at a concentration near its Kd value.

  • Add the corresponding unlabeled ligand or this compound solution to the appropriate wells.

  • Incubate the plates for 60-90 minutes at room temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Reagents->Plate_Setup Incubation Incubate at RT (60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Radioligand binding assay workflow.
[³⁵S]GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of this compound to inhibit agonist-stimulated G-protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Agonists: DAMGO (MOP), DPDPE (DOP), U-69,593 (KOP), Nociceptin (NOP).

  • Test Compound: this compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Non-specific Binding Control: Unlabeled GTPγS.

Protocol:

  • Prepare serial dilutions of this compound and a fixed concentration of the agonist (typically its EC₈₀).

  • In a 96-well plate, add the assay buffer, GDP (typically 10-30 µM), and the cell membrane preparation (10-20 µ g/well ).

  • Add the this compound dilutions (for antagonist mode) or buffer (for agonist mode).

  • Add the agonist to all wells except the basal binding controls.

  • Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the net agonist-stimulated [³⁵S]GTPγS binding.

  • Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of this compound.

  • Determine the IC50 value of this compound.

  • For Schild analysis, generate agonist dose-response curves in the presence of increasing fixed concentrations of this compound.

cAMP Inhibition Assay (Functional Antagonism)

This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of adenylyl cyclase activity. Antagonists are assessed by their ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • cAMP Assay Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.

  • Agonists: DAMGO (MOP), DPDPE (DOP), U-69,593 (KOP), Nociceptin (NOP).

  • Test Compound: this compound.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).

Protocol:

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of the respective agonist (typically its EC₈₀).

  • Incubate for an additional 15-30 minutes.

  • Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis:

  • Normalize the data with the forskolin-only control representing 100% cAMP production.

  • Plot the percentage of cAMP production against the log concentration of this compound in the presence of the agonist.

  • Determine the IC50 value of this compound.

  • Perform Schild analysis by generating agonist dose-response curves in the presence of increasing fixed concentrations of this compound.

Schild Analysis for Determining Mechanism of Antagonism

Schild analysis is used to differentiate between competitive and non-competitive antagonism.

Procedure:

  • Generate multiple agonist concentration-response curves in the absence and presence of several fixed concentrations of this compound using a functional assay (e.g., GTPγS or cAMP assay).

  • Calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.

  • Create a Schild plot by plotting log(r-1) on the y-axis against the log of the molar concentration of the antagonist ([B]) on the x-axis.

Interpretation:

  • Competitive Antagonism: The Schild plot will be a straight line with a slope of approximately 1. The x-intercept provides the pA₂ value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A competitive antagonist causes a parallel rightward shift in the agonist dose-response curve with no change in the maximum response.

  • Non-competitive Antagonism: The Schild plot will have a slope that is significantly different from 1, or the plot may not be linear. A non-competitive antagonist will depress the maximum response of the agonist.

Schild_Analysis_Logic Start Start Perform_Functional_Assay Perform Functional Assay (e.g., GTPγS or cAMP) Start->Perform_Functional_Assay Generate_Curves Generate Agonist Dose-Response Curves with varying [this compound] Perform_Functional_Assay->Generate_Curves Calculate_Dose_Ratio Calculate Dose Ratio (r) for each [this compound] Generate_Curves->Calculate_Dose_Ratio Create_Schild_Plot Create Schild Plot (log(r-1) vs. log[this compound]) Calculate_Dose_Ratio->Create_Schild_Plot Analyze_Plot Analyze Slope and Linearity Create_Schild_Plot->Analyze_Plot Competitive Competitive Antagonism (Slope ≈ 1, Linear) Analyze_Plot->Competitive Yes Non_Competitive Non-Competitive Antagonism (Slope ≠ 1 or Non-linear) Analyze_Plot->Non_Competitive No End End Competitive->End Non_Competitive->End

Schild analysis workflow.

References

Application Notes and Protocols for Assessing AT-076 Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for characterizing the antagonist activity of AT-076, a pan-opioid receptor antagonist. This compound demonstrates high affinity for all four opioid receptor subtypes: mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] Understanding its antagonist profile at each receptor is crucial for elucidating its pharmacological effects. This compound acts as a competitive antagonist at the µ- and δ-opioid receptors and as a noncompetitive antagonist at the κ-opioid and nociceptin receptors.[4]

This document outlines protocols for radioligand binding assays to determine binding affinity (Ki) and functional cell-based assays, such as GTPγS binding and cAMP inhibition assays, to quantify functional antagonism. Additionally, it provides guidance on using Schild analysis to differentiate between competitive and noncompetitive antagonism.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound for the human opioid receptors as determined by radioligand binding assays.

Receptor SubtypeRadioligandTest CompoundKi (nM)Reference
Mu (MOP)[³H]DAMGOThis compound1.67[1]
Delta (DOP)[³H]DPDPEThis compound19.6
Kappa (KOP)[³H]U69,593This compound1.14
Nociceptin (NOP)[³H]NociceptinThis compound1.75

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o). Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can further modulate downstream effectors like ion channels. Antagonists like this compound block these agonist-induced signaling events.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (MOP, DOP, KOP, NOP) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->Opioid_Receptor Binds This compound This compound (Antagonist) This compound->Opioid_Receptor Blocks ATP ATP ATP->AC

Opioid receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of this compound for each opioid receptor subtype by measuring its ability to displace a specific radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu, delta, kappa, or nociceptin opioid receptor.

  • Radioligands:

    • MOP: [³H]DAMGO

    • DOP: [³H]DPDPE or [³H]naltrindole

    • KOP: [³H]U-69,593 or [³H]diprenorphine

    • NOP: [³H]Nociceptin

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (for MOP, DOP, KOP) or unlabeled nociceptin (for NOP) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation vials, and a liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled competitor), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Add the cell membrane preparation (typically 15-20 µg of protein per well) to each well.

  • Add the specific radioligand at a concentration near its Kd value.

  • Add the corresponding unlabeled ligand or this compound solution to the appropriate wells.

  • Incubate the plates for 60-90 minutes at room temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Reagents->Plate_Setup Incubation Incubate at RT (60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Radioligand binding assay workflow.
[³⁵S]GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of this compound to inhibit agonist-stimulated G-protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Agonists: DAMGO (MOP), DPDPE (DOP), U-69,593 (KOP), Nociceptin (NOP).

  • Test Compound: this compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Non-specific Binding Control: Unlabeled GTPγS.

Protocol:

  • Prepare serial dilutions of this compound and a fixed concentration of the agonist (typically its EC₈₀).

  • In a 96-well plate, add the assay buffer, GDP (typically 10-30 µM), and the cell membrane preparation (10-20 µ g/well ).

  • Add the this compound dilutions (for antagonist mode) or buffer (for agonist mode).

  • Add the agonist to all wells except the basal binding controls.

  • Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the net agonist-stimulated [³⁵S]GTPγS binding.

  • Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of this compound.

  • Determine the IC50 value of this compound.

  • For Schild analysis, generate agonist dose-response curves in the presence of increasing fixed concentrations of this compound.

cAMP Inhibition Assay (Functional Antagonism)

This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of adenylyl cyclase activity. Antagonists are assessed by their ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • cAMP Assay Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.

  • Agonists: DAMGO (MOP), DPDPE (DOP), U-69,593 (KOP), Nociceptin (NOP).

  • Test Compound: this compound.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).

Protocol:

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of the respective agonist (typically its EC₈₀).

  • Incubate for an additional 15-30 minutes.

  • Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis:

  • Normalize the data with the forskolin-only control representing 100% cAMP production.

  • Plot the percentage of cAMP production against the log concentration of this compound in the presence of the agonist.

  • Determine the IC50 value of this compound.

  • Perform Schild analysis by generating agonist dose-response curves in the presence of increasing fixed concentrations of this compound.

Schild Analysis for Determining Mechanism of Antagonism

Schild analysis is used to differentiate between competitive and non-competitive antagonism.

Procedure:

  • Generate multiple agonist concentration-response curves in the absence and presence of several fixed concentrations of this compound using a functional assay (e.g., GTPγS or cAMP assay).

  • Calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.

  • Create a Schild plot by plotting log(r-1) on the y-axis against the log of the molar concentration of the antagonist ([B]) on the x-axis.

Interpretation:

  • Competitive Antagonism: The Schild plot will be a straight line with a slope of approximately 1. The x-intercept provides the pA₂ value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A competitive antagonist causes a parallel rightward shift in the agonist dose-response curve with no change in the maximum response.

  • Non-competitive Antagonism: The Schild plot will have a slope that is significantly different from 1, or the plot may not be linear. A non-competitive antagonist will depress the maximum response of the agonist.

Schild_Analysis_Logic Start Start Perform_Functional_Assay Perform Functional Assay (e.g., GTPγS or cAMP) Start->Perform_Functional_Assay Generate_Curves Generate Agonist Dose-Response Curves with varying [this compound] Perform_Functional_Assay->Generate_Curves Calculate_Dose_Ratio Calculate Dose Ratio (r) for each [this compound] Generate_Curves->Calculate_Dose_Ratio Create_Schild_Plot Create Schild Plot (log(r-1) vs. log[this compound]) Calculate_Dose_Ratio->Create_Schild_Plot Analyze_Plot Analyze Slope and Linearity Create_Schild_Plot->Analyze_Plot Competitive Competitive Antagonism (Slope ≈ 1, Linear) Analyze_Plot->Competitive Yes Non_Competitive Non-Competitive Antagonism (Slope ≠ 1 or Non-linear) Analyze_Plot->Non_Competitive No End End Competitive->End Non_Competitive->End

Schild analysis workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a potent and non-selective "pan" antagonist of all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1] Its balanced antagonist profile at these receptors makes it a unique pharmacological tool for investigating the complex roles of the opioid system in a variety of physiological and pathological processes, including pain, addiction, and mood. These application notes provide an overview of the pharmacological properties of this compound and propose detailed protocols for its use in studying opioid-related behaviors.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), and as a noncompetitive antagonist at the κ-opioid receptor (KOR) and the nociceptin receptor (NOP).[1] Its high affinity for all four receptors allows for the comprehensive blockade of opioid signaling.

Table 1: Binding Affinities (Ki) of this compound for Opioid Receptors

Receptor SubtypeKi (nM)
Mu (μ)1.67
Delta (δ)19.6
Kappa (κ)1.14
Nociceptin (NOP)1.75

Data sourced from MedchemExpress and Wikipedia.[1]

Proposed Applications in Opioid-Related Behavior Studies

Given its pan-antagonist profile, this compound is an ideal tool to investigate the net effect of blocking the entire opioid system. The following are proposed experimental applications for this compound in preclinical behavioral models.

Investigating the Role of the Endogenous Opioid System in Reward and Reinforcement

Application: To determine the contribution of the endogenous opioid system to the rewarding properties of drugs of abuse or natural rewards using the Conditioned Place Preference (CPP) paradigm.

Experimental Protocol: Conditioned Place Preference (CPP)

Objective: To assess whether pretreatment with this compound can block the acquisition or expression of CPP induced by an opioid agonist (e.g., morphine) or a non-opioid rewarding stimulus.

Materials:

  • This compound

  • Opioid agonist (e.g., Morphine sulfate)

  • Vehicle (e.g., sterile saline)

  • CPP apparatus with at least two distinct compartments

  • Animal subjects (e.g., mice or rats)

Procedure:

  • Habituation (Day 1): Allow animals to freely explore the entire CPP apparatus for 15-20 minutes to familiarize them with the environment.

  • Pre-Test (Day 2): Record the time spent by each animal in each compartment for 15 minutes to establish baseline preference.

  • Conditioning (Days 3-8):

    • On alternate days, administer the opioid agonist (e.g., 10 mg/kg morphine, s.c.) and confine the animal to one compartment for 30 minutes.

    • On the intervening days, administer the vehicle and confine the animal to the other compartment for 30 minutes.

    • To test the effect of this compound on the acquisition of CPP, administer this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes prior to the opioid agonist on conditioning days.

  • Post-Test (Day 9): Place the animals back in the CPP apparatus with free access to all compartments and record the time spent in each compartment for 15 minutes.

  • Data Analysis: Compare the time spent in the drug-paired compartment during the post-test with the pre-test baseline. A significant increase in time spent in the drug-paired compartment indicates CPP.

Expected Outcome: Pretreatment with this compound is expected to block the development of morphine-induced CPP, suggesting that the rewarding effects of morphine are mediated by one or more of the opioid receptors that this compound antagonizes.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning Habituation Day 1: Habituation (Free exploration) PreTest Day 2: Pre-Test (Baseline preference) Habituation->PreTest Establishes baseline Opioid_Day Opioid Conditioning (e.g., Morphine) PreTest->Opioid_Day Conditioning starts Vehicle_Day Vehicle Conditioning (Saline) Opioid_Day->Vehicle_Day Alternating days Vehicle_Day->Opioid_Day PostTest Day 9: Post-Test (Measure preference) Vehicle_Day->PostTest After last session AT076_Acquisition This compound Pre-treatment (Optional: for acquisition) AT076_Acquisition->Opioid_Day Blocks opioid effect

Caption: Workflow for a Conditioned Place Preference experiment.

Assessing the Global Contribution of the Opioid System to Analgesia

Application: To determine the role of the complete opioid system in mediating the analgesic effects of a test compound or to investigate the presence of endogenous opioid-mediated stress-induced analgesia.

Experimental Protocol: Hot Plate Test for Analgesia

Objective: To evaluate the ability of this compound to reverse the analgesic effects of an opioid agonist or to block stress-induced analgesia.

Materials:

  • This compound

  • Opioid agonist (e.g., Morphine sulfate)

  • Vehicle (e.g., sterile saline)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Animal subjects (e.g., mice or rats)

Procedure:

  • Baseline Latency: Place each animal on the hot plate and record the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Administer the opioid agonist (e.g., 5-10 mg/kg morphine, s.c.).

    • To test the antagonist effect of this compound, administer this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes prior to the opioid agonist.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Expected Outcome: this compound is expected to significantly reduce or completely block the increase in response latency induced by morphine, demonstrating its ability to antagonize opioid-mediated analgesia.

Experimental Workflow for Hot Plate Analgesia Test

Analgesia_Workflow cluster_groups Treatment Groups Start Start Baseline Measure Baseline Latency (Hot Plate Test) Start->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Vehicle Vehicle Drug_Admin->Vehicle Opioid Opioid Agonist Drug_Admin->Opioid AT076_Opioid This compound + Opioid Agonist Drug_Admin->AT076_Opioid Post_Treatment Measure Post-Treatment Latency (Multiple Time Points) Vehicle->Post_Treatment Opioid->Post_Treatment AT076_Opioid->Post_Treatment Analysis Data Analysis (%MPE Calculation) Post_Treatment->Analysis End End Analysis->End

Caption: Workflow for a hot plate analgesia experiment.

Elucidating the Role of the Opioid System in Drug Self-Administration and Relapse

Application: To investigate the necessity of the entire opioid receptor system in the reinforcing effects of opioids and opioid-seeking behavior.

Experimental Protocol: Intravenous Self-Administration (IVSA)

Objective: To determine if this compound can reduce the self-administration of an opioid or block cue- or drug-induced reinstatement of opioid-seeking behavior.

Materials:

  • This compound

  • Opioid for self-administration (e.g., heroin or remifentanil)

  • Vehicle (e.g., sterile saline)

  • Operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and associated cues (e.g., light, tone).

  • Surgically catheterized animal subjects (rats or mice).

Procedure:

  • Acquisition: Animals are trained to press an active lever to receive an intravenous infusion of an opioid. The inactive lever has no programmed consequences. Training continues until stable responding is achieved.

  • Extinction: The opioid is replaced with saline, and lever pressing no longer results in an infusion. Sessions continue until responding on the active lever is significantly reduced.

  • Reinstatement:

    • Drug-Primed Reinstatement: A non-contingent "priming" injection of the opioid is administered to reinstate drug-seeking behavior (i.e., pressing the active lever). To test the effect of this compound, it is administered prior to the priming injection.

    • Cue-Induced Reinstatement: The cues previously associated with drug infusion are presented to trigger reinstatement of lever pressing. This compound can be administered before the session to assess its effect on cue-induced seeking.

  • Data Analysis: The primary measure is the number of presses on the active versus the inactive lever.

Expected Outcome: this compound is expected to decrease the number of self-administered opioid infusions. In the reinstatement phase, this compound should block both drug-primed and cue-induced reinstatement of opioid-seeking, indicating a critical role for the opioid system in relapse-like behavior.

Signaling Pathways Modulated by this compound

As a pan-opioid antagonist, this compound will block the downstream signaling cascades initiated by the activation of all four opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

General Opioid Receptor Signaling Pathway (Antagonized by this compound)

Opioid_Signaling cluster_receptors Opioid Receptors MOR Mu (μ) Gi_Go Gi/o Protein MOR->Gi_Go Agonist Activation DOR Delta (δ) DOR->Gi_Go Agonist Activation KOR Kappa (κ) KOR->Gi_Go Agonist Activation NOP NOP NOP->Gi_Go Agonist Activation AT076 This compound AT076->MOR AT076->DOR AT076->KOR AT076->NOP AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca2+ Channels Gi_Go->Ca_channel Inhibits K_channel K+ Channels Gi_Go->K_channel Activates MAPK MAPK Pathway Gi_Go->MAPK Modulates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux MAPK_effect Modulation of Gene Expression MAPK->MAPK_effect

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a potent and non-selective "pan" antagonist of all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1] Its balanced antagonist profile at these receptors makes it a unique pharmacological tool for investigating the complex roles of the opioid system in a variety of physiological and pathological processes, including pain, addiction, and mood. These application notes provide an overview of the pharmacological properties of this compound and propose detailed protocols for its use in studying opioid-related behaviors.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), and as a noncompetitive antagonist at the κ-opioid receptor (KOR) and the nociceptin receptor (NOP).[1] Its high affinity for all four receptors allows for the comprehensive blockade of opioid signaling.

Table 1: Binding Affinities (Ki) of this compound for Opioid Receptors

Receptor SubtypeKi (nM)
Mu (μ)1.67
Delta (δ)19.6
Kappa (κ)1.14
Nociceptin (NOP)1.75

Data sourced from MedchemExpress and Wikipedia.[1]

Proposed Applications in Opioid-Related Behavior Studies

Given its pan-antagonist profile, this compound is an ideal tool to investigate the net effect of blocking the entire opioid system. The following are proposed experimental applications for this compound in preclinical behavioral models.

Investigating the Role of the Endogenous Opioid System in Reward and Reinforcement

Application: To determine the contribution of the endogenous opioid system to the rewarding properties of drugs of abuse or natural rewards using the Conditioned Place Preference (CPP) paradigm.

Experimental Protocol: Conditioned Place Preference (CPP)

Objective: To assess whether pretreatment with this compound can block the acquisition or expression of CPP induced by an opioid agonist (e.g., morphine) or a non-opioid rewarding stimulus.

Materials:

  • This compound

  • Opioid agonist (e.g., Morphine sulfate)

  • Vehicle (e.g., sterile saline)

  • CPP apparatus with at least two distinct compartments

  • Animal subjects (e.g., mice or rats)

Procedure:

  • Habituation (Day 1): Allow animals to freely explore the entire CPP apparatus for 15-20 minutes to familiarize them with the environment.

  • Pre-Test (Day 2): Record the time spent by each animal in each compartment for 15 minutes to establish baseline preference.

  • Conditioning (Days 3-8):

    • On alternate days, administer the opioid agonist (e.g., 10 mg/kg morphine, s.c.) and confine the animal to one compartment for 30 minutes.

    • On the intervening days, administer the vehicle and confine the animal to the other compartment for 30 minutes.

    • To test the effect of this compound on the acquisition of CPP, administer this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes prior to the opioid agonist on conditioning days.

  • Post-Test (Day 9): Place the animals back in the CPP apparatus with free access to all compartments and record the time spent in each compartment for 15 minutes.

  • Data Analysis: Compare the time spent in the drug-paired compartment during the post-test with the pre-test baseline. A significant increase in time spent in the drug-paired compartment indicates CPP.

Expected Outcome: Pretreatment with this compound is expected to block the development of morphine-induced CPP, suggesting that the rewarding effects of morphine are mediated by one or more of the opioid receptors that this compound antagonizes.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning Habituation Day 1: Habituation (Free exploration) PreTest Day 2: Pre-Test (Baseline preference) Habituation->PreTest Establishes baseline Opioid_Day Opioid Conditioning (e.g., Morphine) PreTest->Opioid_Day Conditioning starts Vehicle_Day Vehicle Conditioning (Saline) Opioid_Day->Vehicle_Day Alternating days Vehicle_Day->Opioid_Day PostTest Day 9: Post-Test (Measure preference) Vehicle_Day->PostTest After last session AT076_Acquisition This compound Pre-treatment (Optional: for acquisition) AT076_Acquisition->Opioid_Day Blocks opioid effect

Caption: Workflow for a Conditioned Place Preference experiment.

Assessing the Global Contribution of the Opioid System to Analgesia

Application: To determine the role of the complete opioid system in mediating the analgesic effects of a test compound or to investigate the presence of endogenous opioid-mediated stress-induced analgesia.

Experimental Protocol: Hot Plate Test for Analgesia

Objective: To evaluate the ability of this compound to reverse the analgesic effects of an opioid agonist or to block stress-induced analgesia.

Materials:

  • This compound

  • Opioid agonist (e.g., Morphine sulfate)

  • Vehicle (e.g., sterile saline)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Animal subjects (e.g., mice or rats)

Procedure:

  • Baseline Latency: Place each animal on the hot plate and record the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Administer the opioid agonist (e.g., 5-10 mg/kg morphine, s.c.).

    • To test the antagonist effect of this compound, administer this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes prior to the opioid agonist.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Expected Outcome: this compound is expected to significantly reduce or completely block the increase in response latency induced by morphine, demonstrating its ability to antagonize opioid-mediated analgesia.

Experimental Workflow for Hot Plate Analgesia Test

Analgesia_Workflow cluster_groups Treatment Groups Start Start Baseline Measure Baseline Latency (Hot Plate Test) Start->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Vehicle Vehicle Drug_Admin->Vehicle Opioid Opioid Agonist Drug_Admin->Opioid AT076_Opioid This compound + Opioid Agonist Drug_Admin->AT076_Opioid Post_Treatment Measure Post-Treatment Latency (Multiple Time Points) Vehicle->Post_Treatment Opioid->Post_Treatment AT076_Opioid->Post_Treatment Analysis Data Analysis (%MPE Calculation) Post_Treatment->Analysis End End Analysis->End

Caption: Workflow for a hot plate analgesia experiment.

Elucidating the Role of the Opioid System in Drug Self-Administration and Relapse

Application: To investigate the necessity of the entire opioid receptor system in the reinforcing effects of opioids and opioid-seeking behavior.

Experimental Protocol: Intravenous Self-Administration (IVSA)

Objective: To determine if this compound can reduce the self-administration of an opioid or block cue- or drug-induced reinstatement of opioid-seeking behavior.

Materials:

  • This compound

  • Opioid for self-administration (e.g., heroin or remifentanil)

  • Vehicle (e.g., sterile saline)

  • Operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and associated cues (e.g., light, tone).

  • Surgically catheterized animal subjects (rats or mice).

Procedure:

  • Acquisition: Animals are trained to press an active lever to receive an intravenous infusion of an opioid. The inactive lever has no programmed consequences. Training continues until stable responding is achieved.

  • Extinction: The opioid is replaced with saline, and lever pressing no longer results in an infusion. Sessions continue until responding on the active lever is significantly reduced.

  • Reinstatement:

    • Drug-Primed Reinstatement: A non-contingent "priming" injection of the opioid is administered to reinstate drug-seeking behavior (i.e., pressing the active lever). To test the effect of this compound, it is administered prior to the priming injection.

    • Cue-Induced Reinstatement: The cues previously associated with drug infusion are presented to trigger reinstatement of lever pressing. This compound can be administered before the session to assess its effect on cue-induced seeking.

  • Data Analysis: The primary measure is the number of presses on the active versus the inactive lever.

Expected Outcome: this compound is expected to decrease the number of self-administered opioid infusions. In the reinstatement phase, this compound should block both drug-primed and cue-induced reinstatement of opioid-seeking, indicating a critical role for the opioid system in relapse-like behavior.

Signaling Pathways Modulated by this compound

As a pan-opioid antagonist, this compound will block the downstream signaling cascades initiated by the activation of all four opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

General Opioid Receptor Signaling Pathway (Antagonized by this compound)

Opioid_Signaling cluster_receptors Opioid Receptors MOR Mu (μ) Gi_Go Gi/o Protein MOR->Gi_Go Agonist Activation DOR Delta (δ) DOR->Gi_Go Agonist Activation KOR Kappa (κ) KOR->Gi_Go Agonist Activation NOP NOP NOP->Gi_Go Agonist Activation AT076 This compound AT076->MOR AT076->DOR AT076->KOR AT076->NOP AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca2+ Channels Gi_Go->Ca_channel Inhibits K_channel K+ Channels Gi_Go->K_channel Activates MAPK MAPK Pathway Gi_Go->MAPK Modulates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux MAPK_effect Modulation of Gene Expression MAPK->MAPK_effect

References

Application Notes and Protocols for Radioligand Binding Assay with AT-076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a potent pan-opioid receptor antagonist, exhibiting high nanomolar affinity for all four opioid receptor subtypes: mu (μ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2][3] Its unique profile as a balanced antagonist across the opioid receptor family makes it a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the complex roles of opioid signaling in various physiological and pathological processes.[4] This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with its target receptors.

Target Receptor Information

This compound acts as a silent antagonist at all four opioid receptors. It behaves as a competitive antagonist at the μ-opioid receptor and δ-opioid receptor, and as a noncompetitive antagonist at the κ-opioid receptor and nociceptin receptor.[2]

Binding Affinity of this compound

The equilibrium dissociation constants (Ki) of this compound for the human opioid receptors are summarized in the table below. This data is critical for designing competition binding assays.

Receptor SubtypeKi (nM)
Mu (MOP)1.67
Delta (DOP)19.6
Kappa (KOP)1.14
Nociceptin (NOP)1.75

Data sourced from MedchemExpress and Wikipedia.

Experimental Protocols

This section outlines the detailed methodologies for performing radioligand binding assays with this compound. The protocols are provided for both saturation and competition binding assays.

I. Membrane Preparation from Cells or Tissues

This protocol describes the preparation of cell membranes expressing the target opioid receptors.

Materials:

  • Cells or tissues expressing the opioid receptor of interest

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail

  • Sucrose Buffer: Lysis buffer containing 10% sucrose

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Harvest cells or dissect tissues and wash with ice-cold PBS.

  • Homogenize the cells or tissues in 20 volumes of ice-cold Lysis Buffer.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in Sucrose Buffer.

  • Determine the protein concentration using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

II. Competition Radioligand Binding Assay

This assay is used to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the target receptor.

Materials:

  • Prepared cell membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Radioligand specific for the opioid receptor subtype (e.g., [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, [³H]-U69,593 for KOP, [³H]-Nociceptin for NOP)

  • This compound stock solution

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor)

  • 96-well plates

  • Scintillation counter and scintillation cocktail

  • Glass fiber filters (pre-soaked in 0.3% PEI for some applications)

Procedure:

  • In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of diluted cell membranes (typically 3-20 µg protein for cells or 50-120 µg for tissue).

    • 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of the selected radioligand at a fixed concentration (typically at or below its Kd).

  • For total binding wells, add 50 µL of Assay Buffer instead of this compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters for 30 minutes at 50°C.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Saturation Radioligand Binding Assay

This assay is performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.

Procedure:

  • In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of diluted cell membranes.

    • 50 µL of the radioligand at various concentrations (typically spanning 0.1 to 10 times the estimated Kd).

    • 50 µL of Assay Buffer for total binding or 50 µL of the non-specific binding control for non-specific binding.

  • Follow steps 4-8 from the Competition Radioligand Binding Assay protocol.

Data Analysis:

  • Calculate specific binding for each concentration of the radioligand.

  • Plot the specific binding against the concentration of the radioligand.

  • Use non-linear regression analysis to fit the data to a one-site binding model to determine the Bmax and Kd values.

Visualizations

Opioid Receptor Signaling Pathway

G cluster_0 Opioid Receptor Signaling AT076 This compound Opioid_Receptor Opioid Receptor (MOP, DOP, KOP, NOP) AT076->Opioid_Receptor Antagonist G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulation MAPK MAPK Pathway G_Protein->MAPK Activation cAMP cAMP AC->cAMP Production

Caption: Simplified signaling pathway of opioid receptors, which are antagonized by this compound.

Experimental Workflow for Competition Binding Assay

G cluster_workflow Competition Binding Assay Workflow A Prepare Reagents (Membranes, this compound, Radioligand) B Incubate (Membranes + Radioligand + this compound) A->B C Separate Bound/Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for determining the binding affinity of this compound via a competition assay.

References

Application Notes and Protocols for Radioligand Binding Assay with AT-076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a potent pan-opioid receptor antagonist, exhibiting high nanomolar affinity for all four opioid receptor subtypes: mu (μ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] Its unique profile as a balanced antagonist across the opioid receptor family makes it a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the complex roles of opioid signaling in various physiological and pathological processes.[4] This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with its target receptors.

Target Receptor Information

This compound acts as a silent antagonist at all four opioid receptors. It behaves as a competitive antagonist at the μ-opioid receptor and δ-opioid receptor, and as a noncompetitive antagonist at the κ-opioid receptor and nociceptin receptor.[2]

Binding Affinity of this compound

The equilibrium dissociation constants (Ki) of this compound for the human opioid receptors are summarized in the table below. This data is critical for designing competition binding assays.

Receptor SubtypeKi (nM)
Mu (MOP)1.67
Delta (DOP)19.6
Kappa (KOP)1.14
Nociceptin (NOP)1.75

Data sourced from MedchemExpress and Wikipedia.

Experimental Protocols

This section outlines the detailed methodologies for performing radioligand binding assays with this compound. The protocols are provided for both saturation and competition binding assays.

I. Membrane Preparation from Cells or Tissues

This protocol describes the preparation of cell membranes expressing the target opioid receptors.

Materials:

  • Cells or tissues expressing the opioid receptor of interest

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail

  • Sucrose Buffer: Lysis buffer containing 10% sucrose

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Harvest cells or dissect tissues and wash with ice-cold PBS.

  • Homogenize the cells or tissues in 20 volumes of ice-cold Lysis Buffer.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in Sucrose Buffer.

  • Determine the protein concentration using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

II. Competition Radioligand Binding Assay

This assay is used to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the target receptor.

Materials:

  • Prepared cell membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Radioligand specific for the opioid receptor subtype (e.g., [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, [³H]-U69,593 for KOP, [³H]-Nociceptin for NOP)

  • This compound stock solution

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor)

  • 96-well plates

  • Scintillation counter and scintillation cocktail

  • Glass fiber filters (pre-soaked in 0.3% PEI for some applications)

Procedure:

  • In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of diluted cell membranes (typically 3-20 µg protein for cells or 50-120 µg for tissue).

    • 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of the selected radioligand at a fixed concentration (typically at or below its Kd).

  • For total binding wells, add 50 µL of Assay Buffer instead of this compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters for 30 minutes at 50°C.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Saturation Radioligand Binding Assay

This assay is performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.

Procedure:

  • In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of diluted cell membranes.

    • 50 µL of the radioligand at various concentrations (typically spanning 0.1 to 10 times the estimated Kd).

    • 50 µL of Assay Buffer for total binding or 50 µL of the non-specific binding control for non-specific binding.

  • Follow steps 4-8 from the Competition Radioligand Binding Assay protocol.

Data Analysis:

  • Calculate specific binding for each concentration of the radioligand.

  • Plot the specific binding against the concentration of the radioligand.

  • Use non-linear regression analysis to fit the data to a one-site binding model to determine the Bmax and Kd values.

Visualizations

Opioid Receptor Signaling Pathway

G cluster_0 Opioid Receptor Signaling AT076 This compound Opioid_Receptor Opioid Receptor (MOP, DOP, KOP, NOP) AT076->Opioid_Receptor Antagonist G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulation MAPK MAPK Pathway G_Protein->MAPK Activation cAMP cAMP AC->cAMP Production

Caption: Simplified signaling pathway of opioid receptors, which are antagonized by this compound.

Experimental Workflow for Competition Binding Assay

G cluster_workflow Competition Binding Assay Workflow A Prepare Reagents (Membranes, this compound, Radioligand) B Incubate (Membranes + Radioligand + this compound) A->B C Separate Bound/Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for determining the binding affinity of this compound via a competition assay.

References

Application Notes and Protocols for AT-076: A Pan-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel small-molecule antagonist that exhibits high affinity for all four members of the opioid receptor family: the mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and nociceptin/orphanin FQ (NOP) receptors. Its unique pharmacological profile as a "pan" antagonist makes it a valuable research tool for investigating the collective roles of these receptors in various physiological and pathological processes, including pain, addiction, and mood disorders. These application notes provide a summary of the in vitro pharmacological data for this compound, along with detailed protocols for its characterization. To date, in vivo and pharmacokinetic data for this compound have not been reported in the peer-reviewed literature.

Data Presentation

Table 1: this compound Opioid Receptor Binding Affinities

This table summarizes the binding affinities (Ki) of this compound for the human MOP, DOP, KOP, and NOP receptors. The Ki values were determined through competitive radioligand binding assays.

Receptor SubtypeRadioligandThis compound Kᵢ (nM)
Mu (MOP)[³H]-DAMGO1.67
Delta (DOP)[³H]-Naltrindole19.6
Kappa (KOP)[³H]-U-69,5931.14
Nociceptin (NOP)[³H]-Nociceptin1.75
Table 2: this compound Functional Antagonist Potency

This table presents the functional antagonist potencies (pA₂) of this compound at the four human opioid receptors, as determined by the [³⁵S]GTPγS functional assay. The pA₂ value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

Receptor SubtypeAgonistThis compound pA₂Antagonist Profile
Mu (MOP)DAMGO8.8Competitive
Delta (DOP)SNC807.8Competitive
Kappa (KOP)U-50,4888.9Non-competitive
Nociceptin (NOP)Nociceptin9.0Non-competitive

Mandatory Visualizations

G cluster_receptor Opioid Receptor Signaling cluster_gprotein G-Protein Activation cluster_effector Downstream Effectors MOP MOP Gi_Go Gαi/o G-Protein MOP->Gi_Go Activates DOP DOP DOP->Gi_Go Activates KOP KOP KOP->Gi_Go Activates NOP NOP NOP->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK MAP Kinase Pathway Gi_Go->MAPK Modulates IonChannels Ion Channels (GIRK, Ca²⁺) Gi_Go->IonChannels Modulates cAMP ↓ cAMP AC->cAMP AT076 This compound AT076->MOP Blocks AT076->DOP Blocks AT076->KOP Blocks AT076->NOP Blocks G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Cell Membranes (Expressing Opioid Receptor) Incubate Incubate Membranes, Radioligand, and this compound Membranes->Incubate Radioligand Prepare Radioligand ([³H]-Agonist/Antagonist) Radioligand->Incubate AT076_Dilutions Prepare Serial Dilutions of this compound AT076_Dilutions->Incubate Filter Rapid Filtration to Separate Bound from Free Radioligand Incubate->Filter Scintillation Quantify Radioactivity (Scintillation Counting) Filter->Scintillation Analysis Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) Scintillation->Analysis G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Membranes (Expressing Opioid Receptor) Incubate Incubate Membranes, Agonist, This compound, and [³⁵S]GTPγS Membranes->Incubate Agonist Prepare Agonist Agonist->Incubate AT076_Dilutions Prepare Serial Dilutions of this compound AT076_Dilutions->Incubate GTPgS Prepare [³⁵S]GTPγS GTPgS->Incubate Filter Rapid Filtration Incubate->Filter Scintillation Quantify [³⁵S]GTPγS Binding Filter->Scintillation Analysis Determine Antagonist Potency (pA₂) Scintillation->Analysis

Application Notes and Protocols for AT-076: A Pan-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel small-molecule antagonist that exhibits high affinity for all four members of the opioid receptor family: the mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and nociceptin/orphanin FQ (NOP) receptors. Its unique pharmacological profile as a "pan" antagonist makes it a valuable research tool for investigating the collective roles of these receptors in various physiological and pathological processes, including pain, addiction, and mood disorders. These application notes provide a summary of the in vitro pharmacological data for this compound, along with detailed protocols for its characterization. To date, in vivo and pharmacokinetic data for this compound have not been reported in the peer-reviewed literature.

Data Presentation

Table 1: this compound Opioid Receptor Binding Affinities

This table summarizes the binding affinities (Ki) of this compound for the human MOP, DOP, KOP, and NOP receptors. The Ki values were determined through competitive radioligand binding assays.

Receptor SubtypeRadioligandThis compound Kᵢ (nM)
Mu (MOP)[³H]-DAMGO1.67
Delta (DOP)[³H]-Naltrindole19.6
Kappa (KOP)[³H]-U-69,5931.14
Nociceptin (NOP)[³H]-Nociceptin1.75
Table 2: this compound Functional Antagonist Potency

This table presents the functional antagonist potencies (pA₂) of this compound at the four human opioid receptors, as determined by the [³⁵S]GTPγS functional assay. The pA₂ value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

Receptor SubtypeAgonistThis compound pA₂Antagonist Profile
Mu (MOP)DAMGO8.8Competitive
Delta (DOP)SNC807.8Competitive
Kappa (KOP)U-50,4888.9Non-competitive
Nociceptin (NOP)Nociceptin9.0Non-competitive

Mandatory Visualizations

G cluster_receptor Opioid Receptor Signaling cluster_gprotein G-Protein Activation cluster_effector Downstream Effectors MOP MOP Gi_Go Gαi/o G-Protein MOP->Gi_Go Activates DOP DOP DOP->Gi_Go Activates KOP KOP KOP->Gi_Go Activates NOP NOP NOP->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK MAP Kinase Pathway Gi_Go->MAPK Modulates IonChannels Ion Channels (GIRK, Ca²⁺) Gi_Go->IonChannels Modulates cAMP ↓ cAMP AC->cAMP AT076 This compound AT076->MOP Blocks AT076->DOP Blocks AT076->KOP Blocks AT076->NOP Blocks G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Cell Membranes (Expressing Opioid Receptor) Incubate Incubate Membranes, Radioligand, and this compound Membranes->Incubate Radioligand Prepare Radioligand ([³H]-Agonist/Antagonist) Radioligand->Incubate AT076_Dilutions Prepare Serial Dilutions of this compound AT076_Dilutions->Incubate Filter Rapid Filtration to Separate Bound from Free Radioligand Incubate->Filter Scintillation Quantify Radioactivity (Scintillation Counting) Filter->Scintillation Analysis Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) Scintillation->Analysis G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Membranes (Expressing Opioid Receptor) Incubate Incubate Membranes, Agonist, This compound, and [³⁵S]GTPγS Membranes->Incubate Agonist Prepare Agonist Agonist->Incubate AT076_Dilutions Prepare Serial Dilutions of this compound AT076_Dilutions->Incubate GTPgS Prepare [³⁵S]GTPγS GTPgS->Incubate Filter Rapid Filtration Incubate->Filter Scintillation Quantify [³⁵S]GTPγS Binding Filter->Scintillation Analysis Determine Antagonist Potency (pA₂) Scintillation->Analysis

Application Notes and Protocols: Characterization of AT-076 in GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a potent and selective silent antagonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The M1-mAChR is a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. As a silent antagonist, this compound binds to the receptor but does not alter its basal signaling activity, making it a valuable tool for dissecting M1-mAChR pharmacology and a potential therapeutic agent with a favorable side-effect profile.

Functional assays are critical for characterizing the pharmacological properties of compounds like this compound. The GTPγS binding assay is a widely used functional assay that directly measures the activation of G proteins, an early and pivotal event in the GPCR signaling cascade.[1][2][3][4] This application note provides a detailed protocol for utilizing the GTPγS binding assay to characterize the inhibitory activity of this compound at the M1-mAChR.

Principle of the GTPγS Binding Assay

Agonist binding to a GPCR promotes a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein.[5] The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. Since [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the amount of incorporated radioactivity is proportional to the extent of G protein activation. For an antagonist like this compound, its potency is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Data Presentation

While specific quantitative data for this compound in a GTPγS binding assay is not publicly available, the following table provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

CompoundAgonist (Acetylcholine) ConcentrationIC₅₀ (nM)Ki (nM)Hill Slope
This compound 1 µM[Insert Value][Insert Value][Insert Value]
Known M1 Antagonist1 µM[Insert Value][Insert Value][Insert Value]
  • IC₅₀: The concentration of this compound that inhibits 50% of the maximal agonist-stimulated [³⁵S]GTPγS binding.

  • Ki: The inhibitory constant for this compound, calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Protocols

This protocol is adapted from established GTPγS binding assay methodologies for GPCRs.

Materials and Reagents
  • Cell membranes expressing the human M1 muscarinic acetylcholine receptor (e.g., from CHO or HEK293 cells)

  • This compound

  • Acetylcholine (or another suitable M1 receptor agonist)

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Scintillation fluid

  • 96-well filter plates (e.g., GF/B)

  • Scintillation counter

Experimental Workflow Diagram

G prep Reagent & Membrane Preparation setup Assay Plate Setup (Buffer, GDP, this compound, Agonist) prep->setup preinc Pre-incubation (30°C, 15-30 min) setup->preinc init Initiate Reaction (Add [³⁵S]GTPγS) preinc->init inc Incubation (30°C, 60 min) init->inc term Terminate by Filtration inc->term wash Wash Filters term->wash quant Scintillation Counting wash->quant analysis Data Analysis (IC₅₀ Determination) quant->analysis

Caption: GTPγS Binding Assay Workflow.

Detailed Protocol
  • Membrane Preparation: Thaw frozen cell membranes expressing the M1 receptor on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that yields a robust signal-to-background ratio (typically 5-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • GDP to a final concentration of 10-100 µM.

    • Increasing concentrations of this compound for the concentration-response curve. For control wells (total binding), add assay buffer instead.

    • A fixed, sub-maximal concentration of an M1 receptor agonist (e.g., acetylcholine).

    • For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

    • Add the prepared cell membranes.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM. Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate completely. Add scintillation cocktail to each well, seal the plate, and count the radioactivity in a plate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total and all other experimental wells.

    • Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding as a function of the log concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([Agonist]/EC₅₀ of Agonist)).

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of a silent antagonist like this compound in the context of a GTPγS binding assay.

G cluster_agonist Agonist-Mediated Activation cluster_antagonist Antagonist Action agonist Agonist m1_receptor_agonist M1 Receptor agonist->m1_receptor_agonist Binds g_protein_gdp Gα(GDP)-Gβγ m1_receptor_agonist->g_protein_gdp Activates g_protein_gtp Gα(GTP) + Gβγ g_protein_gdp->g_protein_gtp Exchange gdp GDP g_protein_gdp->gdp Releases gtps [³⁵S]GTPγS gtps->g_protein_gdp Binds at076 This compound (Silent Antagonist) m1_receptor_antagonist M1 Receptor at076->m1_receptor_antagonist Binds no_activation No G Protein Activation m1_receptor_antagonist->no_activation Blocks Agonist Binding No Conformational Change no_activation->g_protein_gdp

Caption: Mechanism of a Silent Antagonist.

Conclusion

The GTPγS binding assay is a powerful tool for characterizing the functional activity of ligands at GPCRs. This application note provides a comprehensive protocol for utilizing this assay to determine the inhibitory potency of the silent antagonist this compound at the M1 muscarinic receptor. The detailed methodology and data analysis guidelines will enable researchers to effectively evaluate the pharmacological profile of this compound and other novel compounds targeting the M1-mAChR.

References

Application Notes and Protocols: Characterization of AT-076 in GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a potent and selective silent antagonist for the M1 muscarinic acetylcholine receptor (M1-mAChR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The M1-mAChR is a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. As a silent antagonist, this compound binds to the receptor but does not alter its basal signaling activity, making it a valuable tool for dissecting M1-mAChR pharmacology and a potential therapeutic agent with a favorable side-effect profile.

Functional assays are critical for characterizing the pharmacological properties of compounds like this compound. The GTPγS binding assay is a widely used functional assay that directly measures the activation of G proteins, an early and pivotal event in the GPCR signaling cascade.[1][2][3][4] This application note provides a detailed protocol for utilizing the GTPγS binding assay to characterize the inhibitory activity of this compound at the M1-mAChR.

Principle of the GTPγS Binding Assay

Agonist binding to a GPCR promotes a conformational change in the receptor, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein.[5] The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. Since [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the amount of incorporated radioactivity is proportional to the extent of G protein activation. For an antagonist like this compound, its potency is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Data Presentation

While specific quantitative data for this compound in a GTPγS binding assay is not publicly available, the following table provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

CompoundAgonist (Acetylcholine) ConcentrationIC₅₀ (nM)Ki (nM)Hill Slope
This compound 1 µM[Insert Value][Insert Value][Insert Value]
Known M1 Antagonist1 µM[Insert Value][Insert Value][Insert Value]
  • IC₅₀: The concentration of this compound that inhibits 50% of the maximal agonist-stimulated [³⁵S]GTPγS binding.

  • Ki: The inhibitory constant for this compound, calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Protocols

This protocol is adapted from established GTPγS binding assay methodologies for GPCRs.

Materials and Reagents
  • Cell membranes expressing the human M1 muscarinic acetylcholine receptor (e.g., from CHO or HEK293 cells)

  • This compound

  • Acetylcholine (or another suitable M1 receptor agonist)

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Scintillation fluid

  • 96-well filter plates (e.g., GF/B)

  • Scintillation counter

Experimental Workflow Diagram

G prep Reagent & Membrane Preparation setup Assay Plate Setup (Buffer, GDP, this compound, Agonist) prep->setup preinc Pre-incubation (30°C, 15-30 min) setup->preinc init Initiate Reaction (Add [³⁵S]GTPγS) preinc->init inc Incubation (30°C, 60 min) init->inc term Terminate by Filtration inc->term wash Wash Filters term->wash quant Scintillation Counting wash->quant analysis Data Analysis (IC₅₀ Determination) quant->analysis

Caption: GTPγS Binding Assay Workflow.

Detailed Protocol
  • Membrane Preparation: Thaw frozen cell membranes expressing the M1 receptor on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that yields a robust signal-to-background ratio (typically 5-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • GDP to a final concentration of 10-100 µM.

    • Increasing concentrations of this compound for the concentration-response curve. For control wells (total binding), add assay buffer instead.

    • A fixed, sub-maximal concentration of an M1 receptor agonist (e.g., acetylcholine).

    • For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

    • Add the prepared cell membranes.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM. Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate completely. Add scintillation cocktail to each well, seal the plate, and count the radioactivity in a plate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total and all other experimental wells.

    • Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding as a function of the log concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([Agonist]/EC₅₀ of Agonist)).

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of a silent antagonist like this compound in the context of a GTPγS binding assay.

G cluster_agonist Agonist-Mediated Activation cluster_antagonist Antagonist Action agonist Agonist m1_receptor_agonist M1 Receptor agonist->m1_receptor_agonist Binds g_protein_gdp Gα(GDP)-Gβγ m1_receptor_agonist->g_protein_gdp Activates g_protein_gtp Gα(GTP) + Gβγ g_protein_gdp->g_protein_gtp Exchange gdp GDP g_protein_gdp->gdp Releases gtps [³⁵S]GTPγS gtps->g_protein_gdp Binds at076 This compound (Silent Antagonist) m1_receptor_antagonist M1 Receptor at076->m1_receptor_antagonist Binds no_activation No G Protein Activation m1_receptor_antagonist->no_activation Blocks Agonist Binding No Conformational Change no_activation->g_protein_gdp

Caption: Mechanism of a Silent Antagonist.

Conclusion

The GTPγS binding assay is a powerful tool for characterizing the functional activity of ligands at GPCRs. This application note provides a comprehensive protocol for utilizing this assay to determine the inhibitory potency of the silent antagonist this compound at the M1 muscarinic receptor. The detailed methodology and data analysis guidelines will enable researchers to effectively evaluate the pharmacological profile of this compound and other novel compounds targeting the M1-mAChR.

References

Application Notes: Cell Culture Models for Evaluating the Efficacy of AT-076, a PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AT-076 is a novel investigational inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using established cancer cell culture models. The methodologies described herein are designed to characterize the compound's anti-proliferative and pro-apoptotic activities, as well as its impact on the PI3K/Akt/mTOR signaling cascade. In vitro efficacy assessment is a crucial step in the early stages of drug discovery and development, providing essential data to support further preclinical and clinical evaluation.[3][4]

Recommended Cell Culture Models

The selection of appropriate cell lines is fundamental to the robust in vitro evaluation of this compound. It is recommended to utilize cancer cell lines with well-characterized alterations in the PI3K/Akt/mTOR pathway, which are predicted to confer sensitivity to inhibitors of this cascade. The following table summarizes key cell lines suitable for testing the efficacy of this compound.

Cell LineCancer TypeKey Genetic Alterations in the PI3K/Akt/mTOR PathwayRecommended Culture Medium
MCF-7 Breast CancerPIK3CA activating mutation (E545K)[5]MEM (Minimum Essential Medium) with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin
PC-3 Prostate CancerPTEN null (homozygous deletion)F-12K Medium with 10% FBS
U-87 MG GlioblastomaPTEN null/mutationMEM with 10% FBS, 1% Non-Essential Amino Acids
A549 Lung CancerWild-type for PIK3CA and PTEN, but often used as a control or to assess efficacy in the absence of direct pathway mutations.F-12K Medium with 10% FBS

Experimental Protocols

Cell Proliferation/Viability Assay (e.g., MTS or WST-1 Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on the proliferation and viability of cancer cell lines, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7, PC-3, U-87 MG)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS or WST-1 reagent

  • Plate reader for absorbance measurement

Procedure:

  • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Add 100 µL of the diluted this compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the data to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Pathway Modulation

This protocol assesses the ability of this compound to inhibit the phosphorylation of key downstream effectors in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein.

Materials:

  • Selected cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Radioimmunoprecipitation assay (RIPA) lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified duration (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to assess the change in protein phosphorylation relative to total protein levels.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Anti-proliferative Activity of this compound (IC50 Values in µM)

Cell LineThis compound IC50 (µM)
MCF-7[Insert experimentally determined value]
PC-3[Insert experimentally determined value]
U-87 MG[Insert experimentally determined value]
A549[Insert experimentally determined value]

Table 2: Inhibition of Pathway Phosphorylation by this compound (Relative Densitometry)

Treatment Concentration% Inhibition of p-Akt (Ser473) in MCF-7 cells% Inhibition of p-S6 (Ser235/236) in PC-3 cells
0.1 x IC50[Insert value][Insert value]
1 x IC50[Insert value][Insert value]
10 x IC50[Insert value][Insert value]

Mandatory Visualizations

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth, Proliferation & Survival S6K1->Proliferation EIF4EBP1->Proliferation AT076 This compound AT076->PI3K AT076->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis Cell_Culture Culture selected cancer cell lines (MCF-7, PC-3, etc.) Seeding Seed cells in 96-well (proliferation) and 6-well (Western blot) plates Cell_Culture->Seeding Treatment Treat cells with serial dilutions of this compound and vehicle control Seeding->Treatment Proliferation_Assay Perform MTS/WST-1 assay (72h post-treatment) Treatment->Proliferation_Assay Western_Blot Perform Western blot for p-Akt, p-S6 (2-24h post-treatment) Treatment->Western_Blot IC50_Calc Calculate IC50 values from proliferation data Proliferation_Assay->IC50_Calc Densitometry Analyze protein band intensities to quantify pathway inhibition Western_Blot->Densitometry

Caption: Workflow for assessing the in vitro efficacy of this compound.

References

Application Notes: Cell Culture Models for Evaluating the Efficacy of AT-076, a PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AT-076 is a novel investigational inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using established cancer cell culture models. The methodologies described herein are designed to characterize the compound's anti-proliferative and pro-apoptotic activities, as well as its impact on the PI3K/Akt/mTOR signaling cascade. In vitro efficacy assessment is a crucial step in the early stages of drug discovery and development, providing essential data to support further preclinical and clinical evaluation.[3][4]

Recommended Cell Culture Models

The selection of appropriate cell lines is fundamental to the robust in vitro evaluation of this compound. It is recommended to utilize cancer cell lines with well-characterized alterations in the PI3K/Akt/mTOR pathway, which are predicted to confer sensitivity to inhibitors of this cascade. The following table summarizes key cell lines suitable for testing the efficacy of this compound.

Cell LineCancer TypeKey Genetic Alterations in the PI3K/Akt/mTOR PathwayRecommended Culture Medium
MCF-7 Breast CancerPIK3CA activating mutation (E545K)[5]MEM (Minimum Essential Medium) with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin
PC-3 Prostate CancerPTEN null (homozygous deletion)F-12K Medium with 10% FBS
U-87 MG GlioblastomaPTEN null/mutationMEM with 10% FBS, 1% Non-Essential Amino Acids
A549 Lung CancerWild-type for PIK3CA and PTEN, but often used as a control or to assess efficacy in the absence of direct pathway mutations.F-12K Medium with 10% FBS

Experimental Protocols

Cell Proliferation/Viability Assay (e.g., MTS or WST-1 Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on the proliferation and viability of cancer cell lines, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7, PC-3, U-87 MG)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS or WST-1 reagent

  • Plate reader for absorbance measurement

Procedure:

  • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Add 100 µL of the diluted this compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the data to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Pathway Modulation

This protocol assesses the ability of this compound to inhibit the phosphorylation of key downstream effectors in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein.

Materials:

  • Selected cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Radioimmunoprecipitation assay (RIPA) lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified duration (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to assess the change in protein phosphorylation relative to total protein levels.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Anti-proliferative Activity of this compound (IC50 Values in µM)

Cell LineThis compound IC50 (µM)
MCF-7[Insert experimentally determined value]
PC-3[Insert experimentally determined value]
U-87 MG[Insert experimentally determined value]
A549[Insert experimentally determined value]

Table 2: Inhibition of Pathway Phosphorylation by this compound (Relative Densitometry)

Treatment Concentration% Inhibition of p-Akt (Ser473) in MCF-7 cells% Inhibition of p-S6 (Ser235/236) in PC-3 cells
0.1 x IC50[Insert value][Insert value]
1 x IC50[Insert value][Insert value]
10 x IC50[Insert value][Insert value]

Mandatory Visualizations

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth, Proliferation & Survival S6K1->Proliferation EIF4EBP1->Proliferation AT076 This compound AT076->PI3K AT076->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis Cell_Culture Culture selected cancer cell lines (MCF-7, PC-3, etc.) Seeding Seed cells in 96-well (proliferation) and 6-well (Western blot) plates Cell_Culture->Seeding Treatment Treat cells with serial dilutions of this compound and vehicle control Seeding->Treatment Proliferation_Assay Perform MTS/WST-1 assay (72h post-treatment) Treatment->Proliferation_Assay Western_Blot Perform Western blot for p-Akt, p-S6 (2-24h post-treatment) Treatment->Western_Blot IC50_Calc Calculate IC50 values from proliferation data Proliferation_Assay->IC50_Calc Densitometry Analyze protein band intensities to quantify pathway inhibition Western_Blot->Densitometry

Caption: Workflow for assessing the in vitro efficacy of this compound.

References

Application Notes and Protocols for Immunohistochemical Validation of AT-076 Opioid Receptor Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a potent pan-opioid receptor antagonist with high affinity for all four members of the opioid receptor family: the mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and nociceptin (B549756) (NOP) receptors.[1][2][3] This broad-spectrum activity makes this compound a valuable tool for research into the physiological and pathological roles of the opioid system. Target validation is a critical step in drug development, confirming the engagement of a drug with its intended molecular targets in relevant tissues. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of these receptors within tissue sections, providing crucial information on which cell types and anatomical regions are targeted by this compound.

These application notes provide detailed protocols for the immunohistochemical detection of MOP, DOP, KOP, and NOP receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections, facilitating the validation of this compound targets.

This compound Target Binding Affinities

This compound exhibits nanomolar binding affinities for all four opioid receptors, acting as a competitive antagonist at the mu- and delta-opioid receptors and a noncompetitive antagonist at the kappa- and nociceptin receptors.[1][2]

Receptor TargetBinding Affinity (Ki)
Mu-Opioid Receptor (MOP)1.67 nM
Delta-Opioid Receptor (DOP)19.6 nM
Kappa-Opioid Receptor (KOP)1.14 nM
Nociceptin Receptor (NOP)1.75 nM

Opioid Receptor mRNA Expression in Human Tissues

The following table summarizes the relative mRNA expression levels of the mu, delta, and kappa opioid receptors in various human tissues, as determined by absolute quantitative real-time RT-PCR. This data can help in selecting appropriate positive control tissues for IHC experiments.

TissueMu-Opioid Receptor (MOR) mRNA (copies/µg)Delta-Opioid Receptor (DOR) mRNA (copies/µg)Kappa-Opioid Receptor (KOR) mRNA (copies/µg)
Central Nervous System
Cerebellum12-20 x 10⁶2 x 10⁴ - 6.5 x 10⁵1.6 - 7 x 10⁵
Nucleus Accumbens12-20 x 10⁶>15 x 10⁶1 - 4 x 10⁶
Caudate Nucleus12-20 x 10⁶>15 x 10⁶1 - 4 x 10⁶
Spinal Cord6 x 10⁶6.27 x 10⁶1.5 - 7 x 10⁵
Dorsal Root Ganglion6 x 10⁶8.8 x 10⁶1.2 x 10⁶
Peripheral Tissues
Adrenal Gland6 x 10⁶1.5 - 2 x 10⁶<1.6 x 10⁵
Pancreas2 x 10⁴1.5 - 2 x 10⁶<1.6 x 10⁵
Small Intestine2 x 10⁴2 x 10⁴ - 6.5 x 10⁵<1.6 x 10⁵
LungAbsent2 x 10⁴ - 6.5 x 10⁵<1.6 x 10⁵
KidneyAbsent2 x 10⁴ - 6.5 x 10⁵<1.6 x 10⁵
HeartAbsent3.8 x 10³<1.6 x 10⁵
Skeletal MuscleAbsent2 x 10⁴ - 6.5 x 10⁵<1.6 x 10⁵
LiverAbsentNot Detected<1.6 x 10⁵
SpleenAbsentNot Detected<1.6 x 10⁵
ThymusAbsent2 x 10⁴ - 6.5 x 10⁵<1.6 x 10⁵

Mu-Opioid Receptor (MOP) Signaling Pathway

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This initiates a signaling cascade that modulates neuronal excitability.

MOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Agonist Opioid Agonist MOP Mu-Opioid Receptor (MOP) Opioid Agonist->MOP Binds to Gi Gi Protein MOP->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAntibody Primary Antibody Incubation Blocking->PrimaryAntibody SecondaryAntibody Secondary Antibody Incubation PrimaryAntibody->SecondaryAntibody Detection Detection (e.g., DAB) SecondaryAntibody->Detection Counterstain Counterstaining Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy & Analysis DehydrationMounting->Microscopy

References

Application Notes and Protocols for Immunohistochemical Validation of AT-076 Opioid Receptor Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a potent pan-opioid receptor antagonist with high affinity for all four members of the opioid receptor family: the mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and nociceptin (NOP) receptors.[1][2][3] This broad-spectrum activity makes this compound a valuable tool for research into the physiological and pathological roles of the opioid system. Target validation is a critical step in drug development, confirming the engagement of a drug with its intended molecular targets in relevant tissues. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of these receptors within tissue sections, providing crucial information on which cell types and anatomical regions are targeted by this compound.

These application notes provide detailed protocols for the immunohistochemical detection of MOP, DOP, KOP, and NOP receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections, facilitating the validation of this compound targets.

This compound Target Binding Affinities

This compound exhibits nanomolar binding affinities for all four opioid receptors, acting as a competitive antagonist at the mu- and delta-opioid receptors and a noncompetitive antagonist at the kappa- and nociceptin receptors.[1][2]

Receptor TargetBinding Affinity (Ki)
Mu-Opioid Receptor (MOP)1.67 nM
Delta-Opioid Receptor (DOP)19.6 nM
Kappa-Opioid Receptor (KOP)1.14 nM
Nociceptin Receptor (NOP)1.75 nM

Opioid Receptor mRNA Expression in Human Tissues

The following table summarizes the relative mRNA expression levels of the mu, delta, and kappa opioid receptors in various human tissues, as determined by absolute quantitative real-time RT-PCR. This data can help in selecting appropriate positive control tissues for IHC experiments.

TissueMu-Opioid Receptor (MOR) mRNA (copies/µg)Delta-Opioid Receptor (DOR) mRNA (copies/µg)Kappa-Opioid Receptor (KOR) mRNA (copies/µg)
Central Nervous System
Cerebellum12-20 x 10⁶2 x 10⁴ - 6.5 x 10⁵1.6 - 7 x 10⁵
Nucleus Accumbens12-20 x 10⁶>15 x 10⁶1 - 4 x 10⁶
Caudate Nucleus12-20 x 10⁶>15 x 10⁶1 - 4 x 10⁶
Spinal Cord6 x 10⁶6.27 x 10⁶1.5 - 7 x 10⁵
Dorsal Root Ganglion6 x 10⁶8.8 x 10⁶1.2 x 10⁶
Peripheral Tissues
Adrenal Gland6 x 10⁶1.5 - 2 x 10⁶<1.6 x 10⁵
Pancreas2 x 10⁴1.5 - 2 x 10⁶<1.6 x 10⁵
Small Intestine2 x 10⁴2 x 10⁴ - 6.5 x 10⁵<1.6 x 10⁵
LungAbsent2 x 10⁴ - 6.5 x 10⁵<1.6 x 10⁵
KidneyAbsent2 x 10⁴ - 6.5 x 10⁵<1.6 x 10⁵
HeartAbsent3.8 x 10³<1.6 x 10⁵
Skeletal MuscleAbsent2 x 10⁴ - 6.5 x 10⁵<1.6 x 10⁵
LiverAbsentNot Detected<1.6 x 10⁵
SpleenAbsentNot Detected<1.6 x 10⁵
ThymusAbsent2 x 10⁴ - 6.5 x 10⁵<1.6 x 10⁵

Mu-Opioid Receptor (MOP) Signaling Pathway

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This initiates a signaling cascade that modulates neuronal excitability.

MOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Agonist Opioid Agonist MOP Mu-Opioid Receptor (MOP) Opioid Agonist->MOP Binds to Gi Gi Protein MOP->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAntibody Primary Antibody Incubation Blocking->PrimaryAntibody SecondaryAntibody Secondary Antibody Incubation PrimaryAntibody->SecondaryAntibody Detection Detection (e.g., DAB) SecondaryAntibody->Detection Counterstain Counterstaining Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy & Analysis DehydrationMounting->Microscopy

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AT-076 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AT-076, a pan-opioid receptor antagonist, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reasonably balanced pan-opioid receptor antagonist.[1][2] It acts as a competitive antagonist at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR), and as a noncompetitive antagonist at the κ-opioid receptor (KOR) and nociceptin/orphanin FQ (NOP) receptor.[1][2] Its high affinity for all four receptor subtypes makes it a valuable tool for studying the collective roles of opioid signaling.

Q2: What are the typical binding affinities of this compound for the opioid receptors?

The inhibitory constants (Ki) of this compound for the human opioid receptors are in the nanomolar range, indicating high-affinity binding.

ReceptorKi (nM)
µ-opioid receptor (MOR)1.67
δ-opioid receptor (DOR)19.6
κ-opioid receptor (KOR)1.14
Nociceptin receptor (NOP)1.75

Data sourced from MedchemExpress and Wikipedia.[1]

Q3: What is a good starting concentration for this compound in a cell-based assay?

A good starting point for determining the optimal concentration of this compound is to use a concentration that is 10- to 100-fold higher than its Ki value for the receptor of interest. For pan-antagonism studies, a concentration that is effective for the receptor with the lowest affinity (DOR, Ki = 19.6 nM) should be considered. Therefore, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. A dose-response curve should then be generated to determine the optimal concentration for your specific cell line and assay.

Q4: How should I dissolve and store this compound?

This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be further diluted in your cell culture medium to the desired final concentration. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.

Q5: What is the maximum permissible DMSO concentration in my cell culture?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control (media with the same final DMSO concentration as your experimental wells) to ensure that the observed effects are due to this compound and not the solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound Inadequate concentration: The concentration of this compound may be too low to effectively antagonize the opioid receptors in your experimental system.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM).
Low receptor expression: The cell line you are using may not express a sufficient number of opioid receptors for a measurable response.Confirm opioid receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of the target receptors, such as HEK293 or CHO cells stably transfected with the opioid receptor of interest.
Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment.Minimize the incubation time if possible. Test the stability of this compound in your specific culture medium by incubating it for the duration of your experiment and then assessing its integrity via HPLC.
High background or off-target effects High this compound concentration: Using an excessively high concentration of this compound may lead to non-specific binding and off-target effects.Refer to your dose-response curve and use the lowest concentration of this compound that gives a maximal antagonistic effect.
DMSO toxicity: The final concentration of DMSO in your cell culture may be too high, causing cellular stress or death.Ensure the final DMSO concentration is at or below 0.1%. Always include a DMSO vehicle control in your experiments.
Precipitation of this compound in cell culture medium Poor solubility: this compound may be precipitating out of the aqueous cell culture medium upon dilution from the DMSO stock.When diluting the DMSO stock, add it to the pre-warmed cell culture medium while gently vortexing to ensure rapid and even dispersion. Consider a stepwise dilution in culture medium.
Inconsistent results between experiments Variable cell conditions: Differences in cell passage number, confluency, or overall health can lead to variability in experimental outcomes.Use cells with a low passage number and ensure consistent cell seeding density and confluency for all experiments. Regularly check for mycoplasma contamination.
Inaccurate pipetting: Errors in preparing serial dilutions or adding reagents can contribute to inconsistent results.Use calibrated pipettes and ensure proper mixing at each dilution step.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

cAMP Assay

This protocol provides a general workflow for measuring the effect of this compound on agonist-induced changes in intracellular cAMP levels.

  • Cell Seeding: Seed cells expressing the opioid receptor of interest in a 96-well plate and grow to confluency.

  • Pre-treatment with this compound: Wash the cells with serum-free medium and then pre-incubate with various concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add a known opioid receptor agonist (e.g., DAMGO for MOR, DPDPE for DOR, U-50488 for KOR) at a concentration that elicits a sub-maximal response (EC80), along with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis: After a short incubation (15-30 minutes), lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis: Determine the ability of this compound to inhibit the agonist-induced change in cAMP levels and calculate the IC50 value.

Radioligand Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound for a specific opioid receptor.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the opioid receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR), and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Visualizations

AT076_Signaling_Pathway cluster_ligand Ligands cluster_receptors Opioid Receptors (GPCRs) cluster_gprotein G-Protein cluster_effector Effector cluster_second_messenger Second Messenger cluster_downstream Downstream Effects Agonist Agonist MOR μOR Agonist->MOR Activates DOR δOR Agonist->DOR Activates KOR κOR Agonist->KOR Activates NOP NOP Agonist->NOP Activates This compound This compound This compound->MOR Blocks This compound->DOR Blocks This compound->KOR Blocks This compound->NOP Blocks Gai Gαi/o MOR->Gai Couple to DOR->Gai Couple to KOR->Gai Couple to NOP->Gai Couple to AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to CellularResponse Modulation of Ion Channels, MAPK Signaling, Gene Expression cAMP->CellularResponse Regulates

This compound blocks agonist-induced signaling through opioid receptors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of this compound in Medium A->D B Culture Opioid Receptor- Expressing Cells C Seed Cells in 96-well Plate B->C E Treat Cells with this compound and Agonist (if applicable) C->E D->E F Cell Viability (MTT/MTS) E->F G cAMP Assay E->G H Receptor Binding E->H I Measure Signal (Absorbance, Luminescence, Radioactivity) F->I G->I H->I J Calculate IC50 / Ki I->J

General workflow for in vitro experiments with this compound.

Troubleshooting_Logic Start Experiment Start Problem Inconsistent or Unexpected Results? Start->Problem CheckConc Verify this compound Concentration & Dilutions Problem->CheckConc Yes End Consistent Results Problem->End No CheckCells Assess Cell Health, Passage #, & Receptor Expression CheckConc->CheckCells CheckControls Review Vehicle & Positive/Negative Controls CheckCells->CheckControls CheckSolubility Observe for Precipitation in Medium CheckControls->CheckSolubility Optimize Optimize Assay Conditions (Incubation Time, etc.) CheckSolubility->Optimize Optimize->Start

A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Optimizing AT-076 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AT-076, a pan-opioid receptor antagonist, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reasonably balanced pan-opioid receptor antagonist.[1][2] It acts as a competitive antagonist at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR), and as a noncompetitive antagonist at the κ-opioid receptor (KOR) and nociceptin/orphanin FQ (NOP) receptor.[1][2] Its high affinity for all four receptor subtypes makes it a valuable tool for studying the collective roles of opioid signaling.

Q2: What are the typical binding affinities of this compound for the opioid receptors?

The inhibitory constants (Ki) of this compound for the human opioid receptors are in the nanomolar range, indicating high-affinity binding.

ReceptorKi (nM)
µ-opioid receptor (MOR)1.67
δ-opioid receptor (DOR)19.6
κ-opioid receptor (KOR)1.14
Nociceptin receptor (NOP)1.75

Data sourced from MedchemExpress and Wikipedia.[1]

Q3: What is a good starting concentration for this compound in a cell-based assay?

A good starting point for determining the optimal concentration of this compound is to use a concentration that is 10- to 100-fold higher than its Ki value for the receptor of interest. For pan-antagonism studies, a concentration that is effective for the receptor with the lowest affinity (DOR, Ki = 19.6 nM) should be considered. Therefore, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. A dose-response curve should then be generated to determine the optimal concentration for your specific cell line and assay.

Q4: How should I dissolve and store this compound?

This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be further diluted in your cell culture medium to the desired final concentration. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.

Q5: What is the maximum permissible DMSO concentration in my cell culture?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control (media with the same final DMSO concentration as your experimental wells) to ensure that the observed effects are due to this compound and not the solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound Inadequate concentration: The concentration of this compound may be too low to effectively antagonize the opioid receptors in your experimental system.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM).
Low receptor expression: The cell line you are using may not express a sufficient number of opioid receptors for a measurable response.Confirm opioid receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of the target receptors, such as HEK293 or CHO cells stably transfected with the opioid receptor of interest.
Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment.Minimize the incubation time if possible. Test the stability of this compound in your specific culture medium by incubating it for the duration of your experiment and then assessing its integrity via HPLC.
High background or off-target effects High this compound concentration: Using an excessively high concentration of this compound may lead to non-specific binding and off-target effects.Refer to your dose-response curve and use the lowest concentration of this compound that gives a maximal antagonistic effect.
DMSO toxicity: The final concentration of DMSO in your cell culture may be too high, causing cellular stress or death.Ensure the final DMSO concentration is at or below 0.1%. Always include a DMSO vehicle control in your experiments.
Precipitation of this compound in cell culture medium Poor solubility: this compound may be precipitating out of the aqueous cell culture medium upon dilution from the DMSO stock.When diluting the DMSO stock, add it to the pre-warmed cell culture medium while gently vortexing to ensure rapid and even dispersion. Consider a stepwise dilution in culture medium.
Inconsistent results between experiments Variable cell conditions: Differences in cell passage number, confluency, or overall health can lead to variability in experimental outcomes.Use cells with a low passage number and ensure consistent cell seeding density and confluency for all experiments. Regularly check for mycoplasma contamination.
Inaccurate pipetting: Errors in preparing serial dilutions or adding reagents can contribute to inconsistent results.Use calibrated pipettes and ensure proper mixing at each dilution step.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

cAMP Assay

This protocol provides a general workflow for measuring the effect of this compound on agonist-induced changes in intracellular cAMP levels.

  • Cell Seeding: Seed cells expressing the opioid receptor of interest in a 96-well plate and grow to confluency.

  • Pre-treatment with this compound: Wash the cells with serum-free medium and then pre-incubate with various concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add a known opioid receptor agonist (e.g., DAMGO for MOR, DPDPE for DOR, U-50488 for KOR) at a concentration that elicits a sub-maximal response (EC80), along with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis: After a short incubation (15-30 minutes), lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis: Determine the ability of this compound to inhibit the agonist-induced change in cAMP levels and calculate the IC50 value.

Radioligand Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound for a specific opioid receptor.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the opioid receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR), and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Visualizations

AT076_Signaling_Pathway cluster_ligand Ligands cluster_receptors Opioid Receptors (GPCRs) cluster_gprotein G-Protein cluster_effector Effector cluster_second_messenger Second Messenger cluster_downstream Downstream Effects Agonist Agonist MOR μOR Agonist->MOR Activates DOR δOR Agonist->DOR Activates KOR κOR Agonist->KOR Activates NOP NOP Agonist->NOP Activates This compound This compound This compound->MOR Blocks This compound->DOR Blocks This compound->KOR Blocks This compound->NOP Blocks Gai Gαi/o MOR->Gai Couple to DOR->Gai Couple to KOR->Gai Couple to NOP->Gai Couple to AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to CellularResponse Modulation of Ion Channels, MAPK Signaling, Gene Expression cAMP->CellularResponse Regulates

This compound blocks agonist-induced signaling through opioid receptors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of this compound in Medium A->D B Culture Opioid Receptor- Expressing Cells C Seed Cells in 96-well Plate B->C E Treat Cells with this compound and Agonist (if applicable) C->E D->E F Cell Viability (MTT/MTS) E->F G cAMP Assay E->G H Receptor Binding E->H I Measure Signal (Absorbance, Luminescence, Radioactivity) F->I G->I H->I J Calculate IC50 / Ki I->J

General workflow for in vitro experiments with this compound.

Troubleshooting_Logic Start Experiment Start Problem Inconsistent or Unexpected Results? Start->Problem CheckConc Verify this compound Concentration & Dilutions Problem->CheckConc Yes End Consistent Results Problem->End No CheckCells Assess Cell Health, Passage #, & Receptor Expression CheckConc->CheckCells CheckControls Review Vehicle & Positive/Negative Controls CheckCells->CheckControls CheckSolubility Observe for Precipitation in Medium CheckControls->CheckSolubility Optimize Optimize Assay Conditions (Incubation Time, etc.) CheckSolubility->Optimize Optimize->Start

A logical approach to troubleshooting this compound experiments.

References

Troubleshooting low signal in AT-076 binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during AT-076 binding assays, with a specific focus on addressing low signal output.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which targets does it bind?

This compound is a potent and balanced "pan" antagonist for all four opioid receptor types. It competitively binds to the mu-opioid receptor (MOP) and delta-opioid receptor (DOP) and acts as a noncompetitive antagonist at the kappa-opioid receptor (KOP) and the nociceptin/orphanin FQ receptor (NOP).[1][2][3] Its high affinity across these receptors makes it a valuable tool for opioid system research.[3][4]

Q2: What are the common assay formats for studying this compound binding?

Common formats include radioligand binding assays and fluorescence-based methods such as Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET). These are typically set up as competitive binding assays where this compound competes with a labeled ligand (either radioactive or fluorescent) for binding to the opioid receptor target.

Q3: What constitutes a "low signal" in a binding assay?

A low signal can manifest in several ways:

  • Low Signal-to-Noise Ratio: The specific binding signal is not significantly higher than the background noise.

  • Low Signal-to-Background Ratio: The signal from wells with receptor and labeled ligand is not much higher than wells with labeled ligand alone.

  • Small Assay Window: The difference in signal between the fully bound and unbound states of the labeled ligand is too small to reliably measure inhibition. For a robust assay, a Z-factor greater than 0.4 is generally desired.

Q4: My signal is low, but I've confirmed my reagent concentrations. What else could be wrong?

Low signal, even with correct concentrations, often points to issues with reagent integrity, suboptimal assay conditions, or problems with the detection instrument. This can include degraded reagents (the compound, labeled ligand, or receptor), an inappropriate buffer composition (pH, ionic strength), insufficient incubation time for the binding to reach equilibrium, or incorrect settings on the plate reader.

This compound Binding Affinity Profile

The following table summarizes the reported binding affinities (Ki) of this compound for the four opioid receptor subtypes. This data is crucial for designing experiments and interpreting results.

Receptor SubtypeBinding Affinity (Ki)
Kappa Opioid Receptor (KOP)1.14 nM
Mu Opioid Receptor (MOP)1.67 nM
Nociceptin Opioid Receptor (NOP)1.75 nM
Delta Opioid Receptor (DOP)19.6 nM

(Data sourced from MedchemExpress and Wikipedia)

Troubleshooting Guide: Low Signal

This guide provides a systematic approach to identifying and resolving the root causes of low signal in your this compound binding assay.

Problem 1: Consistently Low or Absent Signal

This is the most common issue and can often be traced back to problems with one of the core components or conditions of the assay.

Potential Cause Recommended Verification Suggested Solution
Reagent Integrity & Activity
Degraded/Inactive this compound or Labeled LigandConfirm proper storage conditions (e.g., -20°C or -80°C, protected from light and moisture). Test a fresh, unexpired lot of the compound or labeled ligand.Purchase a new, quality-controlled batch of reagents. Upon reconstitution, create single-use aliquots to avoid repeated freeze-thaw cycles.
Incorrect Reagent ConcentrationDouble-check all calculations for dilutions. If possible, use spectrophotometry to confirm the stock concentration of the labeled ligand.Prepare fresh stock solutions, ensuring accurate measurements. Perform a serial dilution of the labeled ligand to find an optimal concentration that gives a robust signal without being wasteful.
Low Receptor Concentration or InactivityVerify the concentration and activity of your receptor preparation (e.g., cell membranes, purified protein). Run a saturation binding experiment with just the labeled ligand to determine the receptor's Bmax (maximum binding capacity).Use a fresh batch of receptor preparation with known activity. Optimize the amount of receptor per well to ensure the signal is well above background; be aware that using too much receptor can lead to ligand depletion.
Assay Conditions
Suboptimal Buffer CompositionReview the pH, ionic strength, and any required cofactors (e.g., MgCl₂) in your binding buffer. Ensure the buffer does not contain components that interfere with your detection method (e.g., high concentrations of certain detergents).Optimize the buffer by testing a range of pH values (e.g., 7.2-8.0) and salt concentrations. Consult literature for buffer conditions used in similar opioid receptor binding assays.
Insufficient Incubation TimeReview literature for typical incubation times. Perform a time-course experiment to determine when binding reaches equilibrium.Increase the incubation time at the recommended temperature. Remember that equilibrium may take longer to achieve at lower ligand concentrations or at 4°C.
Detection System
Incorrect Instrument SettingsEnsure the plate reader's excitation/emission wavelengths and filter sets match those of your fluorophore. Check that the gain or PMT voltage is set appropriately.Use a positive control (e.g., free fluorophore) to verify and optimize instrument settings for maximum sensitivity. Consult your instrument's manual.
Signal Quenching / AutofluorescenceTest for compound autofluorescence by reading a plate with only the compound in buffer. Check for quenching by observing if the signal from the labeled ligand decreases in the presence of a high concentration of unlabeled this compound.If the compound is fluorescent, measure its emission spectrum and select a labeled ligand with a non-overlapping spectrum. If quenching is an issue, a different assay format (e.g., radioligand) may be necessary.
Problem 2: High Variability Between Replicate Wells

High variability can mask real effects and make data interpretation impossible. This issue is often related to technical execution.

Potential Cause Recommended Verification Suggested Solution
Pipetting InaccuracyReview your pipetting technique. Ensure pipettes are properly calibrated.Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well addition variability.
Inadequate MixingVisually inspect wells after reagent addition to ensure homogeneity.Gently mix all reagents after addition, for example by using a plate shaker at a low setting. Avoid introducing bubbles.
Edge EffectsAnalyze a heat map of your plate data to see if the outlier wells are consistently on the edges.Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.
Temperature GradientsEnsure the entire plate is at a uniform temperature during incubation.Avoid placing plates directly on cold or warm surfaces. Use an incubator designed for microplates to ensure uniform temperature.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Generic GPCR Signaling Pathway for Opioid Receptors cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Receptor->G_Protein Prevents Activation Downstream Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein->Downstream No Signal Transduction Ligand This compound (Antagonist) Ligand->Receptor Binds

Caption: Generic GPCR signaling pathway blocked by an antagonist like this compound.

Experimental Workflow: Competitive Binding Assay Prep 1. Reagent Preparation (Buffer, Receptor, Labeled Ligand, this compound Dilutions) Add_Components 2. Add Components to Plate (Receptor, Labeled Ligand, this compound/Vehicle) Prep->Add_Components Incubate 3. Incubate Plate (Allow binding to reach equilibrium) Add_Components->Incubate Read 4. Read Plate (e.g., Fluorescence Polarization Reader) Incubate->Read Analyze 5. Data Analysis (Calculate IC50/Ki values) Read->Analyze

Caption: Workflow for a typical competitive binding assay using this compound.

Troubleshooting Logic for Low Signal Start Start: Low Signal Detected Check_Positive_Control Do positive controls (e.g., labeled ligand + receptor) show a robust signal? Start->Check_Positive_Control Check_Instrument Is the instrument set correctly for the assay's detection method? Check_Positive_Control->Check_Instrument No Check_Reagents Are all reagents (receptor, ligands) within expiry and stored correctly? Check_Positive_Control->Check_Reagents Yes Result_Instrument Problem likely related to Detection/Instrument Settings Check_Instrument->Result_Instrument Check_Conditions Are assay conditions (buffer, incubation time/temp) optimized? Check_Reagents->Check_Conditions Yes Result_Reagents Problem likely related to Reagent Integrity/Concentration Check_Reagents->Result_Reagents No Result_Conditions Problem likely related to Assay Conditions Check_Conditions->Result_Conditions No

Caption: A decision tree for troubleshooting low signal in binding assays.

Experimental Protocols

Protocol 1: Generic Competitive Fluorescence Polarization (FP) Binding Assay

This protocol provides a general framework. Specific concentrations and incubation times must be optimized for your specific opioid receptor preparation and labeled ligand.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, 0.01% BSA, pH 7.4).

  • Receptor Preparation: Dilute the receptor stock (e.g., membrane preparation) in Assay Buffer to a 2X working concentration. The optimal concentration should be determined empirically but is often in the low nM to pM range.

  • Labeled Ligand (Tracer): Dilute the fluorescently labeled opioid ligand (tracer) in Assay Buffer to a 4X working concentration. This concentration should ideally be at or below its Kd for the receptor and provide a stable, strong signal.

  • This compound Compound: Prepare a serial dilution of this compound in 100% DMSO. Subsequently, dilute each concentration into Assay Buffer to create a 4X working stock. Ensure the final DMSO concentration in the assay well is consistent and low (typically ≤1%).

2. Assay Procedure (384-well, non-binding surface plate):

  • Add Compound: Add 5 µL of 4X this compound solution or vehicle (Assay Buffer with the same % DMSO) to the appropriate wells.

  • Add Labeled Ligand: Add 5 µL of 4X Labeled Ligand solution to all wells.

  • Initiate Reaction: Add 10 µL of the 2X Receptor preparation to all wells to start the binding reaction. For "no receptor" control wells, add 10 µL of Assay Buffer instead.

  • Incubate: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature for the predetermined equilibrium time (e.g., 60-120 minutes), protected from light.

  • Read Plate: Measure the fluorescence polarization on a plate reader equipped with the appropriate filters for the labeled ligand's fluorophore.

3. Data Analysis:

  • Plot the FP signal (in mP) against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the labeled ligand.

  • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the labeled ligand and its concentration are known.

References

Troubleshooting low signal in AT-076 binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during AT-076 binding assays, with a specific focus on addressing low signal output.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which targets does it bind?

This compound is a potent and balanced "pan" antagonist for all four opioid receptor types. It competitively binds to the mu-opioid receptor (MOP) and delta-opioid receptor (DOP) and acts as a noncompetitive antagonist at the kappa-opioid receptor (KOP) and the nociceptin/orphanin FQ receptor (NOP).[1][2][3] Its high affinity across these receptors makes it a valuable tool for opioid system research.[3][4]

Q2: What are the common assay formats for studying this compound binding?

Common formats include radioligand binding assays and fluorescence-based methods such as Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET). These are typically set up as competitive binding assays where this compound competes with a labeled ligand (either radioactive or fluorescent) for binding to the opioid receptor target.

Q3: What constitutes a "low signal" in a binding assay?

A low signal can manifest in several ways:

  • Low Signal-to-Noise Ratio: The specific binding signal is not significantly higher than the background noise.

  • Low Signal-to-Background Ratio: The signal from wells with receptor and labeled ligand is not much higher than wells with labeled ligand alone.

  • Small Assay Window: The difference in signal between the fully bound and unbound states of the labeled ligand is too small to reliably measure inhibition. For a robust assay, a Z-factor greater than 0.4 is generally desired.

Q4: My signal is low, but I've confirmed my reagent concentrations. What else could be wrong?

Low signal, even with correct concentrations, often points to issues with reagent integrity, suboptimal assay conditions, or problems with the detection instrument. This can include degraded reagents (the compound, labeled ligand, or receptor), an inappropriate buffer composition (pH, ionic strength), insufficient incubation time for the binding to reach equilibrium, or incorrect settings on the plate reader.

This compound Binding Affinity Profile

The following table summarizes the reported binding affinities (Ki) of this compound for the four opioid receptor subtypes. This data is crucial for designing experiments and interpreting results.

Receptor SubtypeBinding Affinity (Ki)
Kappa Opioid Receptor (KOP)1.14 nM
Mu Opioid Receptor (MOP)1.67 nM
Nociceptin Opioid Receptor (NOP)1.75 nM
Delta Opioid Receptor (DOP)19.6 nM

(Data sourced from MedchemExpress and Wikipedia)

Troubleshooting Guide: Low Signal

This guide provides a systematic approach to identifying and resolving the root causes of low signal in your this compound binding assay.

Problem 1: Consistently Low or Absent Signal

This is the most common issue and can often be traced back to problems with one of the core components or conditions of the assay.

Potential Cause Recommended Verification Suggested Solution
Reagent Integrity & Activity
Degraded/Inactive this compound or Labeled LigandConfirm proper storage conditions (e.g., -20°C or -80°C, protected from light and moisture). Test a fresh, unexpired lot of the compound or labeled ligand.Purchase a new, quality-controlled batch of reagents. Upon reconstitution, create single-use aliquots to avoid repeated freeze-thaw cycles.
Incorrect Reagent ConcentrationDouble-check all calculations for dilutions. If possible, use spectrophotometry to confirm the stock concentration of the labeled ligand.Prepare fresh stock solutions, ensuring accurate measurements. Perform a serial dilution of the labeled ligand to find an optimal concentration that gives a robust signal without being wasteful.
Low Receptor Concentration or InactivityVerify the concentration and activity of your receptor preparation (e.g., cell membranes, purified protein). Run a saturation binding experiment with just the labeled ligand to determine the receptor's Bmax (maximum binding capacity).Use a fresh batch of receptor preparation with known activity. Optimize the amount of receptor per well to ensure the signal is well above background; be aware that using too much receptor can lead to ligand depletion.
Assay Conditions
Suboptimal Buffer CompositionReview the pH, ionic strength, and any required cofactors (e.g., MgCl₂) in your binding buffer. Ensure the buffer does not contain components that interfere with your detection method (e.g., high concentrations of certain detergents).Optimize the buffer by testing a range of pH values (e.g., 7.2-8.0) and salt concentrations. Consult literature for buffer conditions used in similar opioid receptor binding assays.
Insufficient Incubation TimeReview literature for typical incubation times. Perform a time-course experiment to determine when binding reaches equilibrium.Increase the incubation time at the recommended temperature. Remember that equilibrium may take longer to achieve at lower ligand concentrations or at 4°C.
Detection System
Incorrect Instrument SettingsEnsure the plate reader's excitation/emission wavelengths and filter sets match those of your fluorophore. Check that the gain or PMT voltage is set appropriately.Use a positive control (e.g., free fluorophore) to verify and optimize instrument settings for maximum sensitivity. Consult your instrument's manual.
Signal Quenching / AutofluorescenceTest for compound autofluorescence by reading a plate with only the compound in buffer. Check for quenching by observing if the signal from the labeled ligand decreases in the presence of a high concentration of unlabeled this compound.If the compound is fluorescent, measure its emission spectrum and select a labeled ligand with a non-overlapping spectrum. If quenching is an issue, a different assay format (e.g., radioligand) may be necessary.
Problem 2: High Variability Between Replicate Wells

High variability can mask real effects and make data interpretation impossible. This issue is often related to technical execution.

Potential Cause Recommended Verification Suggested Solution
Pipetting InaccuracyReview your pipetting technique. Ensure pipettes are properly calibrated.Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well addition variability.
Inadequate MixingVisually inspect wells after reagent addition to ensure homogeneity.Gently mix all reagents after addition, for example by using a plate shaker at a low setting. Avoid introducing bubbles.
Edge EffectsAnalyze a heat map of your plate data to see if the outlier wells are consistently on the edges.Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.
Temperature GradientsEnsure the entire plate is at a uniform temperature during incubation.Avoid placing plates directly on cold or warm surfaces. Use an incubator designed for microplates to ensure uniform temperature.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Generic GPCR Signaling Pathway for Opioid Receptors cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Receptor->G_Protein Prevents Activation Downstream Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein->Downstream No Signal Transduction Ligand This compound (Antagonist) Ligand->Receptor Binds

Caption: Generic GPCR signaling pathway blocked by an antagonist like this compound.

Experimental Workflow: Competitive Binding Assay Prep 1. Reagent Preparation (Buffer, Receptor, Labeled Ligand, this compound Dilutions) Add_Components 2. Add Components to Plate (Receptor, Labeled Ligand, this compound/Vehicle) Prep->Add_Components Incubate 3. Incubate Plate (Allow binding to reach equilibrium) Add_Components->Incubate Read 4. Read Plate (e.g., Fluorescence Polarization Reader) Incubate->Read Analyze 5. Data Analysis (Calculate IC50/Ki values) Read->Analyze

Caption: Workflow for a typical competitive binding assay using this compound.

Troubleshooting Logic for Low Signal Start Start: Low Signal Detected Check_Positive_Control Do positive controls (e.g., labeled ligand + receptor) show a robust signal? Start->Check_Positive_Control Check_Instrument Is the instrument set correctly for the assay's detection method? Check_Positive_Control->Check_Instrument No Check_Reagents Are all reagents (receptor, ligands) within expiry and stored correctly? Check_Positive_Control->Check_Reagents Yes Result_Instrument Problem likely related to Detection/Instrument Settings Check_Instrument->Result_Instrument Check_Conditions Are assay conditions (buffer, incubation time/temp) optimized? Check_Reagents->Check_Conditions Yes Result_Reagents Problem likely related to Reagent Integrity/Concentration Check_Reagents->Result_Reagents No Result_Conditions Problem likely related to Assay Conditions Check_Conditions->Result_Conditions No

Caption: A decision tree for troubleshooting low signal in binding assays.

Experimental Protocols

Protocol 1: Generic Competitive Fluorescence Polarization (FP) Binding Assay

This protocol provides a general framework. Specific concentrations and incubation times must be optimized for your specific opioid receptor preparation and labeled ligand.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, 0.01% BSA, pH 7.4).

  • Receptor Preparation: Dilute the receptor stock (e.g., membrane preparation) in Assay Buffer to a 2X working concentration. The optimal concentration should be determined empirically but is often in the low nM to pM range.

  • Labeled Ligand (Tracer): Dilute the fluorescently labeled opioid ligand (tracer) in Assay Buffer to a 4X working concentration. This concentration should ideally be at or below its Kd for the receptor and provide a stable, strong signal.

  • This compound Compound: Prepare a serial dilution of this compound in 100% DMSO. Subsequently, dilute each concentration into Assay Buffer to create a 4X working stock. Ensure the final DMSO concentration in the assay well is consistent and low (typically ≤1%).

2. Assay Procedure (384-well, non-binding surface plate):

  • Add Compound: Add 5 µL of 4X this compound solution or vehicle (Assay Buffer with the same % DMSO) to the appropriate wells.

  • Add Labeled Ligand: Add 5 µL of 4X Labeled Ligand solution to all wells.

  • Initiate Reaction: Add 10 µL of the 2X Receptor preparation to all wells to start the binding reaction. For "no receptor" control wells, add 10 µL of Assay Buffer instead.

  • Incubate: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature for the predetermined equilibrium time (e.g., 60-120 minutes), protected from light.

  • Read Plate: Measure the fluorescence polarization on a plate reader equipped with the appropriate filters for the labeled ligand's fluorophore.

3. Data Analysis:

  • Plot the FP signal (in mP) against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the labeled ligand.

  • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the labeled ligand and its concentration are known.

References

Common issues with AT-076 solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues with AT-076 solubility and stability in vitro. As publicly available data on the specific solubility and stability characteristics of this compound is limited, this guide offers general best practices and methodologies for researchers to establish these parameters for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

For initial stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is often the solvent of choice due to its ability to dissolve a wide range of organic compounds. It is crucial to keep the final concentration of DMSO in your cell culture medium low (typically <0.1% v/v) to avoid solvent-induced artifacts.

A systematic approach to determining the best solvent is recommended. This involves testing the solubility of this compound in a panel of solvents. Below is a table with hypothetical solubility data for this compound to illustrate what such a characterization might yield.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL)Solubility at 25°C (mM)Observations
DMSO> 50> 100Forms a clear, stable solution.
Ethanol (100%)~25~50Forms a clear solution.
PBS (pH 7.4)< 0.1< 0.2Appears as a suspension.
Cell Culture Media< 0.1< 0.2Precipitation observed at higher concentrations.

Q2: My this compound is precipitating out of solution in my cell culture medium. What can I do?

Precipitation of a compound in aqueous-based cell culture media is a common issue, especially for hydrophobic molecules. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to below its solubility limit in the media.

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in an organic solvent like DMSO. This allows you to add a smaller volume of the stock to your media, keeping the final organic solvent concentration low while achieving the desired working concentration of this compound.

  • Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent can improve solubility. However, this must be carefully validated to ensure it does not interfere with your experimental results.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If this compound has such groups, adjusting the pH of your media (within a range compatible with your cells) might improve its solubility.

Below is a troubleshooting workflow for addressing precipitation issues.

G start This compound Precipitation Observed check_conc Is the final concentration below the aqueous solubility limit? start->check_conc lower_conc Lower the final concentration of this compound. check_conc->lower_conc No check_stock Is the stock solution clear and fully dissolved? check_conc->check_stock Yes end_precip Precipitation Resolved lower_conc->end_precip remake_stock Prepare a fresh, more concentrated stock solution in DMSO. check_stock->remake_stock No consider_formulation Consider formulation aids like surfactants or co-solvents. (Validate for biocompatibility) check_stock->consider_formulation Yes remake_stock->check_stock consider_formulation->end_precip

Figure 1. Troubleshooting workflow for this compound precipitation.

Q3: How stable is this compound in aqueous solutions for in vitro experiments?

The stability of a compound in an aqueous environment is critical for the reproducibility of in vitro studies. Factors such as pH, temperature, and the presence of enzymes in cell culture media can affect compound stability. A systematic stability study is recommended to determine the half-life of this compound under your specific experimental conditions.

The table below presents hypothetical stability data for this compound.

Table 2: Hypothetical In Vitro Stability of this compound

ConditionHalf-life (t½) in hoursKey Observations
PBS (pH 7.4) at 37°C> 48Stable over a typical experiment duration.
Cell Culture Media + 10% FBS at 37°C~24Potential for enzymatic degradation.
Acidic Buffer (pH 5.0) at 37°C~12Suggests potential acid-catalyzed hydrolysis.
Basic Buffer (pH 9.0) at 37°C> 48Appears stable under basic conditions.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol outlines a general method for determining the solubility of a compound in an aqueous buffer.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

The workflow for this protocol is illustrated below.

G cluster_protocol Solubility Determination Workflow A Prepare Supersaturated Solution of this compound B Equilibrate at Constant Temperature (24-48h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Collect Supernatant C->D E Quantify Concentration (e.g., HPLC, LC-MS) D->E

Figure 2. Experimental workflow for determining aqueous solubility.

Protocol 2: Assessing the In Vitro Stability of this compound

This protocol provides a general procedure for evaluating the stability of a compound in a relevant in vitro matrix.

  • Preparation of Test Solution: Spike a known concentration of this compound into the test matrix (e.g., cell culture medium with serum) pre-warmed to 37°C.

  • Time-Course Incubation: Incubate the solution at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the sample.

  • Reaction Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) to the collected aliquots. This will also precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to remove precipitated proteins.

  • Quantification: Analyze the supernatant from each time point using a validated analytical method (e.g., LC-MS) to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound under the tested conditions.

Hypothetical Signaling Pathway Involvement

This compound is described as a pan-opioid receptor antagonist.[1] Such a compound would be expected to block the signaling of all four opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and nociceptin (B549756) (NOP). The diagram below illustrates a simplified, generalized signaling pathway for opioid receptors and the inhibitory action of a pan-antagonist like this compound.

G cluster_receptor Opioid Receptor Signaling agonist Opioid Agonist receptor Opioid Receptor (μ, δ, κ, NOP) agonist->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+, ↓ Ca2+) g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp cellular_response Altered Neuronal Excitability (e.g., Analgesia) camp->cellular_response ion_channel->cellular_response at076 This compound (Pan-Antagonist) at076->receptor Blocks Binding

Figure 3. Simplified opioid receptor signaling and the inhibitory action of this compound.

References

Common issues with AT-076 solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues with AT-076 solubility and stability in vitro. As publicly available data on the specific solubility and stability characteristics of this compound is limited, this guide offers general best practices and methodologies for researchers to establish these parameters for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

For initial stock solutions, high-purity dimethyl sulfoxide (DMSO) is often the solvent of choice due to its ability to dissolve a wide range of organic compounds. It is crucial to keep the final concentration of DMSO in your cell culture medium low (typically <0.1% v/v) to avoid solvent-induced artifacts.

A systematic approach to determining the best solvent is recommended. This involves testing the solubility of this compound in a panel of solvents. Below is a table with hypothetical solubility data for this compound to illustrate what such a characterization might yield.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL)Solubility at 25°C (mM)Observations
DMSO> 50> 100Forms a clear, stable solution.
Ethanol (100%)~25~50Forms a clear solution.
PBS (pH 7.4)< 0.1< 0.2Appears as a suspension.
Cell Culture Media< 0.1< 0.2Precipitation observed at higher concentrations.

Q2: My this compound is precipitating out of solution in my cell culture medium. What can I do?

Precipitation of a compound in aqueous-based cell culture media is a common issue, especially for hydrophobic molecules. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to below its solubility limit in the media.

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in an organic solvent like DMSO. This allows you to add a smaller volume of the stock to your media, keeping the final organic solvent concentration low while achieving the desired working concentration of this compound.

  • Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent can improve solubility. However, this must be carefully validated to ensure it does not interfere with your experimental results.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If this compound has such groups, adjusting the pH of your media (within a range compatible with your cells) might improve its solubility.

Below is a troubleshooting workflow for addressing precipitation issues.

G start This compound Precipitation Observed check_conc Is the final concentration below the aqueous solubility limit? start->check_conc lower_conc Lower the final concentration of this compound. check_conc->lower_conc No check_stock Is the stock solution clear and fully dissolved? check_conc->check_stock Yes end_precip Precipitation Resolved lower_conc->end_precip remake_stock Prepare a fresh, more concentrated stock solution in DMSO. check_stock->remake_stock No consider_formulation Consider formulation aids like surfactants or co-solvents. (Validate for biocompatibility) check_stock->consider_formulation Yes remake_stock->check_stock consider_formulation->end_precip

Figure 1. Troubleshooting workflow for this compound precipitation.

Q3: How stable is this compound in aqueous solutions for in vitro experiments?

The stability of a compound in an aqueous environment is critical for the reproducibility of in vitro studies. Factors such as pH, temperature, and the presence of enzymes in cell culture media can affect compound stability. A systematic stability study is recommended to determine the half-life of this compound under your specific experimental conditions.

The table below presents hypothetical stability data for this compound.

Table 2: Hypothetical In Vitro Stability of this compound

ConditionHalf-life (t½) in hoursKey Observations
PBS (pH 7.4) at 37°C> 48Stable over a typical experiment duration.
Cell Culture Media + 10% FBS at 37°C~24Potential for enzymatic degradation.
Acidic Buffer (pH 5.0) at 37°C~12Suggests potential acid-catalyzed hydrolysis.
Basic Buffer (pH 9.0) at 37°C> 48Appears stable under basic conditions.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol outlines a general method for determining the solubility of a compound in an aqueous buffer.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

The workflow for this protocol is illustrated below.

G cluster_protocol Solubility Determination Workflow A Prepare Supersaturated Solution of this compound B Equilibrate at Constant Temperature (24-48h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Collect Supernatant C->D E Quantify Concentration (e.g., HPLC, LC-MS) D->E

Figure 2. Experimental workflow for determining aqueous solubility.

Protocol 2: Assessing the In Vitro Stability of this compound

This protocol provides a general procedure for evaluating the stability of a compound in a relevant in vitro matrix.

  • Preparation of Test Solution: Spike a known concentration of this compound into the test matrix (e.g., cell culture medium with serum) pre-warmed to 37°C.

  • Time-Course Incubation: Incubate the solution at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the sample.

  • Reaction Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) to the collected aliquots. This will also precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to remove precipitated proteins.

  • Quantification: Analyze the supernatant from each time point using a validated analytical method (e.g., LC-MS) to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound under the tested conditions.

Hypothetical Signaling Pathway Involvement

This compound is described as a pan-opioid receptor antagonist.[1] Such a compound would be expected to block the signaling of all four opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and nociceptin (NOP). The diagram below illustrates a simplified, generalized signaling pathway for opioid receptors and the inhibitory action of a pan-antagonist like this compound.

G cluster_receptor Opioid Receptor Signaling agonist Opioid Agonist receptor Opioid Receptor (μ, δ, κ, NOP) agonist->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+, ↓ Ca2+) g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp cellular_response Altered Neuronal Excitability (e.g., Analgesia) camp->cellular_response ion_channel->cellular_response at076 This compound (Pan-Antagonist) at076->receptor Blocks Binding

Figure 3. Simplified opioid receptor signaling and the inhibitory action of this compound.

References

How to prevent non-specific binding of AT-076 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent non-specific binding of AT-076 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its binding characteristics?

This compound is a potent opioid "pan" antagonist, meaning it binds to all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2][3] It acts as a competitive antagonist at the μ- and δ-opioid receptors and a noncompetitive antagonist at the κ-opioid and nociceptin receptors, with nanomolar affinity for all four receptor types.[1][2] Its development was derived from the selective κ-opioid receptor antagonist JDTic.

Q2: What are the common causes of non-specific binding in assays involving small molecules like this compound?

Non-specific binding of small molecules can be attributed to several factors:

  • Hydrophobic Interactions: The molecule may adhere to plastic surfaces of assay plates, pipette tips, or tubing.

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or proteins.

  • Binding to Assay Components: The molecule may bind to blocking proteins, other cellular components, or the filter materials used in filtration-based assays.

  • High Ligand Concentration: Using an excessively high concentration of this compound can lead to increased background signal due to non-specific binding.

Q3: What types of assays are susceptible to non-specific binding of this compound?

Given that this compound is an opioid receptor antagonist, it is likely to be used in the following types of assays, all of which can be affected by non-specific binding:

  • Radioligand Binding Assays: To determine the affinity of this compound for its target receptors.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Particularly competitive ELISAs designed to detect opioids.

  • Cell-Based Functional Assays: Such as fluorescence-based assays measuring receptor activation or downstream signaling.

  • Surface Plasmon Resonance (SPR): To study the kinetics of binding to purified receptors.

Troubleshooting Guides

High Background Signal in Your Assay

High background is a common indicator of non-specific binding. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Troubleshooting Steps Expected Outcome
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the incubation time. Test different blocking agents to find the most effective one for your specific assay system.A significant reduction in background signal, leading to an improved signal-to-noise ratio.
Suboptimal Buffer Composition Optimize the pH of the assay buffer. Increase the ionic strength of the buffer by adding salts like NaCl to shield electrostatic interactions.Decreased non-specific binding due to the masking of charged sites.
This compound Sticking to Plasticware Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer. Pre-treat plates and tips with a blocking agent.Reduced adsorption of this compound to the assay plate and other plastic surfaces.
Contamination Ensure all reagents and samples are handled in a clean environment. Use fresh, sterile pipette tips for each sample and reagent.Elimination of false signals caused by microbial or cross-contamination.
Insufficient Washing Increase the number of wash steps and the volume of wash buffer used. Ensure thorough aspiration of wells between washes.Removal of unbound this compound, leading to a lower background signal.

Experimental Protocols

Protocol: Optimizing Blocking Agent Concentration

This protocol describes how to determine the optimal concentration of a blocking agent, such as Bovine Serum Albumin (BSA), to minimize non-specific binding of this compound.

  • Prepare Blocking Buffers: Prepare a series of dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.

  • Coat Assay Plate: If applicable to your assay (e.g., a receptor-coated plate), coat the wells and incubate as required.

  • Wash the Plate: Wash the wells with an appropriate wash buffer to remove any unbound material.

  • Apply Blocking Buffers: Add the different concentrations of blocking buffer to the wells and incubate for at least 1-2 hours at room temperature or 37°C.

  • Wash the Plate: Thoroughly wash the wells to remove the unbound blocking agent.

  • Perform Binding Assay:

    • To measure Total Binding , add your labeled ligand (e.g., radiolabeled opioid) and this compound to designated wells.

    • To measure Non-Specific Binding , add the labeled ligand, this compound, and a high concentration of an unlabeled competitor to separate wells.

  • Incubate and Wash: Incubate the plate to allow binding to reach equilibrium, then wash to remove the unbound ligands.

  • Measure Signal: Read the plate using the appropriate detection method.

  • Analyze Data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal.

Visualizing Experimental Workflows

Workflow for Troubleshooting High Background

The following diagram illustrates a logical workflow for troubleshooting high background signals potentially caused by non-specific binding of this compound.

TroubleshootingWorkflow start High Background Signal Observed check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking optimize_blocking Increase blocking agent concentration or duration. Test alternative blocking agents (e.g., Normal Serum, Casein). check_blocking->optimize_blocking If inadequate check_buffer Step 2: Assess Assay Buffer Composition check_blocking->check_buffer If adequate optimize_blocking->check_buffer optimize_buffer Adjust pH. Increase salt concentration (e.g., NaCl). Add a non-ionic detergent (e.g., Tween-20). check_buffer->optimize_buffer If suboptimal check_washing Step 3: Review Washing Protocol check_buffer->check_washing If optimal optimize_buffer->check_washing optimize_washing Increase number and volume of washes. Ensure complete aspiration of wells. check_washing->optimize_washing If insufficient check_concentration Step 4: Verify this compound Concentration check_washing->check_concentration If sufficient optimize_washing->check_concentration optimize_concentration Perform a titration experiment to find the optimal concentration. check_concentration->optimize_concentration If too high end Background Signal Reduced check_concentration->end If optimal optimize_concentration->end

Caption: A step-by-step troubleshooting guide for reducing high background signals in assays with this compound.

Signaling Pathway of Opioid Receptor Antagonism

This diagram illustrates the general mechanism of action for an opioid receptor antagonist like this compound.

OpioidAntagonism cluster_cell Cell Membrane receptor Opioid Receptor signaling Intracellular Signaling Cascade (e.g., inhibition of adenylyl cyclase) receptor->signaling Activates no_signaling Signaling Cascade is NOT initiated receptor->no_signaling Does NOT Activate agonist Opioid Agonist (e.g., Endorphin, Morphine) agonist->receptor Binds to at076 This compound (Antagonist) at076->receptor Competitively Binds to binding Binding no_binding Binding Blocked

Caption: Mechanism of this compound as an opioid receptor antagonist, blocking the binding of agonists and subsequent intracellular signaling.

References

How to prevent non-specific binding of AT-076 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent non-specific binding of AT-076 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its binding characteristics?

This compound is a potent opioid "pan" antagonist, meaning it binds to all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] It acts as a competitive antagonist at the μ- and δ-opioid receptors and a noncompetitive antagonist at the κ-opioid and nociceptin receptors, with nanomolar affinity for all four receptor types.[1][2] Its development was derived from the selective κ-opioid receptor antagonist JDTic.

Q2: What are the common causes of non-specific binding in assays involving small molecules like this compound?

Non-specific binding of small molecules can be attributed to several factors:

  • Hydrophobic Interactions: The molecule may adhere to plastic surfaces of assay plates, pipette tips, or tubing.

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or proteins.

  • Binding to Assay Components: The molecule may bind to blocking proteins, other cellular components, or the filter materials used in filtration-based assays.

  • High Ligand Concentration: Using an excessively high concentration of this compound can lead to increased background signal due to non-specific binding.

Q3: What types of assays are susceptible to non-specific binding of this compound?

Given that this compound is an opioid receptor antagonist, it is likely to be used in the following types of assays, all of which can be affected by non-specific binding:

  • Radioligand Binding Assays: To determine the affinity of this compound for its target receptors.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Particularly competitive ELISAs designed to detect opioids.

  • Cell-Based Functional Assays: Such as fluorescence-based assays measuring receptor activation or downstream signaling.

  • Surface Plasmon Resonance (SPR): To study the kinetics of binding to purified receptors.

Troubleshooting Guides

High Background Signal in Your Assay

High background is a common indicator of non-specific binding. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Troubleshooting Steps Expected Outcome
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the incubation time. Test different blocking agents to find the most effective one for your specific assay system.A significant reduction in background signal, leading to an improved signal-to-noise ratio.
Suboptimal Buffer Composition Optimize the pH of the assay buffer. Increase the ionic strength of the buffer by adding salts like NaCl to shield electrostatic interactions.Decreased non-specific binding due to the masking of charged sites.
This compound Sticking to Plasticware Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer. Pre-treat plates and tips with a blocking agent.Reduced adsorption of this compound to the assay plate and other plastic surfaces.
Contamination Ensure all reagents and samples are handled in a clean environment. Use fresh, sterile pipette tips for each sample and reagent.Elimination of false signals caused by microbial or cross-contamination.
Insufficient Washing Increase the number of wash steps and the volume of wash buffer used. Ensure thorough aspiration of wells between washes.Removal of unbound this compound, leading to a lower background signal.

Experimental Protocols

Protocol: Optimizing Blocking Agent Concentration

This protocol describes how to determine the optimal concentration of a blocking agent, such as Bovine Serum Albumin (BSA), to minimize non-specific binding of this compound.

  • Prepare Blocking Buffers: Prepare a series of dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.

  • Coat Assay Plate: If applicable to your assay (e.g., a receptor-coated plate), coat the wells and incubate as required.

  • Wash the Plate: Wash the wells with an appropriate wash buffer to remove any unbound material.

  • Apply Blocking Buffers: Add the different concentrations of blocking buffer to the wells and incubate for at least 1-2 hours at room temperature or 37°C.

  • Wash the Plate: Thoroughly wash the wells to remove the unbound blocking agent.

  • Perform Binding Assay:

    • To measure Total Binding , add your labeled ligand (e.g., radiolabeled opioid) and this compound to designated wells.

    • To measure Non-Specific Binding , add the labeled ligand, this compound, and a high concentration of an unlabeled competitor to separate wells.

  • Incubate and Wash: Incubate the plate to allow binding to reach equilibrium, then wash to remove the unbound ligands.

  • Measure Signal: Read the plate using the appropriate detection method.

  • Analyze Data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal.

Visualizing Experimental Workflows

Workflow for Troubleshooting High Background

The following diagram illustrates a logical workflow for troubleshooting high background signals potentially caused by non-specific binding of this compound.

TroubleshootingWorkflow start High Background Signal Observed check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking optimize_blocking Increase blocking agent concentration or duration. Test alternative blocking agents (e.g., Normal Serum, Casein). check_blocking->optimize_blocking If inadequate check_buffer Step 2: Assess Assay Buffer Composition check_blocking->check_buffer If adequate optimize_blocking->check_buffer optimize_buffer Adjust pH. Increase salt concentration (e.g., NaCl). Add a non-ionic detergent (e.g., Tween-20). check_buffer->optimize_buffer If suboptimal check_washing Step 3: Review Washing Protocol check_buffer->check_washing If optimal optimize_buffer->check_washing optimize_washing Increase number and volume of washes. Ensure complete aspiration of wells. check_washing->optimize_washing If insufficient check_concentration Step 4: Verify this compound Concentration check_washing->check_concentration If sufficient optimize_washing->check_concentration optimize_concentration Perform a titration experiment to find the optimal concentration. check_concentration->optimize_concentration If too high end Background Signal Reduced check_concentration->end If optimal optimize_concentration->end

Caption: A step-by-step troubleshooting guide for reducing high background signals in assays with this compound.

Signaling Pathway of Opioid Receptor Antagonism

This diagram illustrates the general mechanism of action for an opioid receptor antagonist like this compound.

OpioidAntagonism cluster_cell Cell Membrane receptor Opioid Receptor signaling Intracellular Signaling Cascade (e.g., inhibition of adenylyl cyclase) receptor->signaling Activates no_signaling Signaling Cascade is NOT initiated receptor->no_signaling Does NOT Activate agonist Opioid Agonist (e.g., Endorphin, Morphine) agonist->receptor Binds to at076 This compound (Antagonist) at076->receptor Competitively Binds to binding Binding no_binding Binding Blocked

Caption: Mechanism of this compound as an opioid receptor antagonist, blocking the binding of agonists and subsequent intracellular signaling.

References

Technical Support Center: Interpreting Unexpected Results in AT-076 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT-076, a pan-opioid receptor antagonist. The information is designed to help interpret unexpected results and address common issues encountered during functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and reasonably balanced pan-opioid receptor antagonist. It acts as a competitive antagonist at the µ-opioid receptor (MOP) and δ-opioid receptor (DOP), and as a noncompetitive antagonist at the κ-opioid receptor (KOP) and the nociceptin/orphanin FQ (NOP) receptor.[1] Its primary mechanism is to block the binding of endogenous or exogenous opioid agonists to these receptors, thereby inhibiting their downstream signaling.

Q2: Why am I observing a weaker than expected antagonist effect of this compound?

Several factors could contribute to a weaker than expected antagonist effect. These include:

  • Suboptimal Assay Conditions: Ensure that the concentration of the agonist used is appropriate. Very high agonist concentrations can overcome the competitive antagonism of this compound at MOP and DOP receptors.

  • Incorrect this compound Concentration: Verify the concentration and integrity of your this compound stock solution. Serial dilutions should be prepared fresh for each experiment.

  • Cellular Health and Receptor Expression: The health and passage number of your cell line can affect receptor expression levels and signaling competency. Ensure you are using healthy, low-passage cells with confirmed expression of the target opioid receptors.

  • Presence of Endogenous Opioids: If using primary cells or tissue preparations, the presence of endogenous opioids could interfere with the assay.

Q3: Can this compound exhibit any agonist activity?

This compound is characterized as an antagonist. However, in some complex biological systems, what appears to be agonist activity could be due to inverse agonism at constitutively active receptors or off-target effects.[2] If you observe apparent agonist activity, it is crucial to investigate these possibilities.

Q4: How can I be sure that the effects I'm seeing are specific to opioid receptor antagonism?

To confirm the specificity of this compound's action, consider the following controls:

  • Use a structurally unrelated opioid antagonist: Compare the effects of this compound with another well-characterized opioid antagonist, such as naloxone (B1662785) or naltrexone.

  • Use a cell line lacking the target opioid receptor: If available, perform the assay in a null cell line to check for off-target effects.

  • Schild Analysis: For competitive antagonism, a Schild analysis can provide strong evidence for a specific antagonist-receptor interaction.[3][4][5]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound for the four opioid receptors.

ReceptorKi (nM)
Nociceptin (NOP)1.75
µ-Opioid (MOP)1.67
κ-Opioid (KOP)1.14
δ-Opioid (DOP)19.6

Data sourced from MedchemExpress and Wikipedia.

Troubleshooting Guides

Radioligand Binding Assays
Problem Potential Cause Troubleshooting Steps
High non-specific binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number and volume of washes with ice-cold buffer.
Radioligand sticking to filter plates.Pre-treat glass fiber filters with a blocking agent like 0.33% polyethyleneimine (PEI).
Low specific binding signal Degraded radioligand.Use a fresh batch of radioligand and verify its integrity.
Low receptor expression in cell membranes.Confirm receptor expression levels (Bmax) via a saturation binding experiment.
Assay has not reached equilibrium.Optimize incubation time and temperature.
Inconsistent Ki values for this compound Variability in experimental protocol.Standardize all aspects of the protocol, including buffer composition, incubation times, and temperature.
Inconsistent membrane preparation.Ensure thorough homogenization of the membrane preparation before aliquoting.
GTPγS Binding Assays
Problem Potential Cause Troubleshooting Steps
Low agonist-stimulated [³⁵S]GTPγS binding Inactive G proteins.Ensure the presence of sufficient GDP in the assay buffer to maintain G proteins in their inactive state prior to agonist addition.
Incorrect concentrations of Mg²⁺ and Na⁺.Optimize the concentrations of Mg²⁺ and Na⁺ ions, as they are critical for G protein activation.
Insufficient receptor-G protein coupling.The use of detergents like saponin (B1150181) at low concentrations can sometimes improve coupling.
High basal [³⁵S]GTPγS binding Constitutively active receptors.This can be a characteristic of the cell line. Consider using an inverse agonist to determine the true baseline.
This compound does not produce a rightward shift in the agonist dose-response curve Non-competitive antagonism.This is expected for KOP and NOP receptors where this compound acts as a noncompetitive antagonist. For MOP and DOP, this could indicate a complex interaction or assay artifact.
cAMP Functional Assays
Problem Potential Cause Troubleshooting Steps
No effect of this compound on forskolin-stimulated cAMP levels Opioid receptor is not coupled to Gαi/o.Confirm that the opioid receptor subtype you are studying couples to the inhibition of adenylyl cyclase.
Insufficient agonist concentration to be antagonized.Ensure you are using an appropriate concentration of an opioid agonist (e.g., EC80) to stimulate the Gαi/o pathway before adding this compound.
High variability in cAMP measurements Cell health and density issues.Ensure consistent cell seeding density and use healthy, low-passage cells.
Inconsistent lysis or detection steps.Follow the manufacturer's protocol for the cAMP assay kit precisely.
pERK Functional Assays
Problem Potential Cause Troubleshooting Steps
No inhibition of agonist-induced pERK by this compound ERK activation is not mediated by the target opioid receptor.Confirm that the agonist-induced ERK phosphorylation is sensitive to a known opioid antagonist.
Timing of stimulation and lysis is not optimal.Perform a time-course experiment to determine the peak of agonist-induced ERK phosphorylation.
High background pERK levels Serum in the culture medium.Serum-starve the cells for several hours before the assay to reduce basal ERK activation.
Cell stress.Handle cells gently and avoid prolonged exposure to suboptimal conditions.

Experimental Protocols

General Radioligand Competition Binding Assay
  • Prepare cell membranes: Homogenize cells expressing the opioid receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Set up the assay plate: In a 96-well plate, add assay buffer, the radiolabeled opioid ligand (at a concentration near its Kd), and varying concentrations of this compound.

  • Define total and non-specific binding: For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).

  • Initiate the binding reaction: Add the cell membrane preparation to each well.

  • Incubate: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

  • Wash: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantify: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay
  • Prepare reagents: Prepare assay buffer containing MgCl₂, NaCl, and GDP. Prepare serial dilutions of the opioid agonist and this compound.

  • Prepare membranes: Thaw cell membranes expressing the opioid receptor and resuspend in assay buffer.

  • Assay setup: In a 96-well plate, add the cell membranes, GDP, and either buffer (for basal binding), the opioid agonist, or the agonist plus varying concentrations of this compound.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiate the reaction: Add [³⁵S]GTPγS to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and filtration: Terminate the reaction by rapid filtration through a filter plate. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filter plate, add scintillant, and count the radioactivity.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the agonist concentration in the presence and absence of this compound to observe the antagonist effect.

Visualizations

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor G_Protein Gαi/o Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits This compound This compound This compound->Opioid_Receptor Blocks Opioid_Agonist Opioid_Agonist Opioid_Agonist->Opioid_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Signaling Downstream Signaling (e.g., pERK) cAMP->Downstream_Signaling Modulates Beta_Arrestin->Downstream_Signaling Initiates

Caption: Opioid receptor signaling and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare Cells/ Membranes Plate_Setup Set up 96-well Plate (Controls & Test Cpds) Prepare_Cells->Plate_Setup Prepare_Reagents Prepare this compound & Agonist Dilutions Prepare_Reagents->Plate_Setup Incubation Incubate at Specified Temp & Time Plate_Setup->Incubation Signal_Detection Terminate Reaction & Detect Signal Incubation->Signal_Detection Data_Processing Process Raw Data (e.g., subtract background) Signal_Detection->Data_Processing Curve_Fitting Fit Dose-Response Curves Data_Processing->Curve_Fitting Parameter_Calculation Calculate IC50/Ki Curve_Fitting->Parameter_Calculation Troubleshooting_Tree Unexpected_Result Unexpected Result with this compound Check_Reagents Check Reagent Concentration & Integrity Unexpected_Result->Check_Reagents Is it a reagent issue? Review_Protocol Review Assay Protocol & Conditions Unexpected_Result->Review_Protocol Is it a protocol issue? Examine_Controls Examine Positive & Negative Controls Unexpected_Result->Examine_Controls Are controls behaving as expected? Consider_Mechanism Consider this compound's Mechanism of Action Unexpected_Result->Consider_Mechanism Is it a mechanistic complexity? Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Protocol_OK Protocol OK Review_Protocol->Protocol_OK Yes Controls_OK Controls OK Examine_Controls->Controls_OK Yes Non_Competitive Non-competitive antagonism (KOP/NOP)? Consider_Mechanism->Non_Competitive Biased_Agonism Biased signaling? Consider_Mechanism->Biased_Agonism Off_Target Off-target effects? Consider_Mechanism->Off_Target Reagent_OK->Review_Protocol Protocol_OK->Examine_Controls Controls_OK->Consider_Mechanism

References

Technical Support Center: Interpreting Unexpected Results in AT-076 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT-076, a pan-opioid receptor antagonist. The information is designed to help interpret unexpected results and address common issues encountered during functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and reasonably balanced pan-opioid receptor antagonist. It acts as a competitive antagonist at the µ-opioid receptor (MOP) and δ-opioid receptor (DOP), and as a noncompetitive antagonist at the κ-opioid receptor (KOP) and the nociceptin/orphanin FQ (NOP) receptor.[1] Its primary mechanism is to block the binding of endogenous or exogenous opioid agonists to these receptors, thereby inhibiting their downstream signaling.

Q2: Why am I observing a weaker than expected antagonist effect of this compound?

Several factors could contribute to a weaker than expected antagonist effect. These include:

  • Suboptimal Assay Conditions: Ensure that the concentration of the agonist used is appropriate. Very high agonist concentrations can overcome the competitive antagonism of this compound at MOP and DOP receptors.

  • Incorrect this compound Concentration: Verify the concentration and integrity of your this compound stock solution. Serial dilutions should be prepared fresh for each experiment.

  • Cellular Health and Receptor Expression: The health and passage number of your cell line can affect receptor expression levels and signaling competency. Ensure you are using healthy, low-passage cells with confirmed expression of the target opioid receptors.

  • Presence of Endogenous Opioids: If using primary cells or tissue preparations, the presence of endogenous opioids could interfere with the assay.

Q3: Can this compound exhibit any agonist activity?

This compound is characterized as an antagonist. However, in some complex biological systems, what appears to be agonist activity could be due to inverse agonism at constitutively active receptors or off-target effects.[2] If you observe apparent agonist activity, it is crucial to investigate these possibilities.

Q4: How can I be sure that the effects I'm seeing are specific to opioid receptor antagonism?

To confirm the specificity of this compound's action, consider the following controls:

  • Use a structurally unrelated opioid antagonist: Compare the effects of this compound with another well-characterized opioid antagonist, such as naloxone or naltrexone.

  • Use a cell line lacking the target opioid receptor: If available, perform the assay in a null cell line to check for off-target effects.

  • Schild Analysis: For competitive antagonism, a Schild analysis can provide strong evidence for a specific antagonist-receptor interaction.[3][4][5]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound for the four opioid receptors.

ReceptorKi (nM)
Nociceptin (NOP)1.75
µ-Opioid (MOP)1.67
κ-Opioid (KOP)1.14
δ-Opioid (DOP)19.6

Data sourced from MedchemExpress and Wikipedia.

Troubleshooting Guides

Radioligand Binding Assays
Problem Potential Cause Troubleshooting Steps
High non-specific binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number and volume of washes with ice-cold buffer.
Radioligand sticking to filter plates.Pre-treat glass fiber filters with a blocking agent like 0.33% polyethyleneimine (PEI).
Low specific binding signal Degraded radioligand.Use a fresh batch of radioligand and verify its integrity.
Low receptor expression in cell membranes.Confirm receptor expression levels (Bmax) via a saturation binding experiment.
Assay has not reached equilibrium.Optimize incubation time and temperature.
Inconsistent Ki values for this compound Variability in experimental protocol.Standardize all aspects of the protocol, including buffer composition, incubation times, and temperature.
Inconsistent membrane preparation.Ensure thorough homogenization of the membrane preparation before aliquoting.
GTPγS Binding Assays
Problem Potential Cause Troubleshooting Steps
Low agonist-stimulated [³⁵S]GTPγS binding Inactive G proteins.Ensure the presence of sufficient GDP in the assay buffer to maintain G proteins in their inactive state prior to agonist addition.
Incorrect concentrations of Mg²⁺ and Na⁺.Optimize the concentrations of Mg²⁺ and Na⁺ ions, as they are critical for G protein activation.
Insufficient receptor-G protein coupling.The use of detergents like saponin at low concentrations can sometimes improve coupling.
High basal [³⁵S]GTPγS binding Constitutively active receptors.This can be a characteristic of the cell line. Consider using an inverse agonist to determine the true baseline.
This compound does not produce a rightward shift in the agonist dose-response curve Non-competitive antagonism.This is expected for KOP and NOP receptors where this compound acts as a noncompetitive antagonist. For MOP and DOP, this could indicate a complex interaction or assay artifact.
cAMP Functional Assays
Problem Potential Cause Troubleshooting Steps
No effect of this compound on forskolin-stimulated cAMP levels Opioid receptor is not coupled to Gαi/o.Confirm that the opioid receptor subtype you are studying couples to the inhibition of adenylyl cyclase.
Insufficient agonist concentration to be antagonized.Ensure you are using an appropriate concentration of an opioid agonist (e.g., EC80) to stimulate the Gαi/o pathway before adding this compound.
High variability in cAMP measurements Cell health and density issues.Ensure consistent cell seeding density and use healthy, low-passage cells.
Inconsistent lysis or detection steps.Follow the manufacturer's protocol for the cAMP assay kit precisely.
pERK Functional Assays
Problem Potential Cause Troubleshooting Steps
No inhibition of agonist-induced pERK by this compound ERK activation is not mediated by the target opioid receptor.Confirm that the agonist-induced ERK phosphorylation is sensitive to a known opioid antagonist.
Timing of stimulation and lysis is not optimal.Perform a time-course experiment to determine the peak of agonist-induced ERK phosphorylation.
High background pERK levels Serum in the culture medium.Serum-starve the cells for several hours before the assay to reduce basal ERK activation.
Cell stress.Handle cells gently and avoid prolonged exposure to suboptimal conditions.

Experimental Protocols

General Radioligand Competition Binding Assay
  • Prepare cell membranes: Homogenize cells expressing the opioid receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Set up the assay plate: In a 96-well plate, add assay buffer, the radiolabeled opioid ligand (at a concentration near its Kd), and varying concentrations of this compound.

  • Define total and non-specific binding: For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).

  • Initiate the binding reaction: Add the cell membrane preparation to each well.

  • Incubate: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

  • Wash: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantify: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay
  • Prepare reagents: Prepare assay buffer containing MgCl₂, NaCl, and GDP. Prepare serial dilutions of the opioid agonist and this compound.

  • Prepare membranes: Thaw cell membranes expressing the opioid receptor and resuspend in assay buffer.

  • Assay setup: In a 96-well plate, add the cell membranes, GDP, and either buffer (for basal binding), the opioid agonist, or the agonist plus varying concentrations of this compound.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiate the reaction: Add [³⁵S]GTPγS to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and filtration: Terminate the reaction by rapid filtration through a filter plate. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filter plate, add scintillant, and count the radioactivity.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the agonist concentration in the presence and absence of this compound to observe the antagonist effect.

Visualizations

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor G_Protein Gαi/o Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits This compound This compound This compound->Opioid_Receptor Blocks Opioid_Agonist Opioid_Agonist Opioid_Agonist->Opioid_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Signaling Downstream Signaling (e.g., pERK) cAMP->Downstream_Signaling Modulates Beta_Arrestin->Downstream_Signaling Initiates

Caption: Opioid receptor signaling and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare Cells/ Membranes Plate_Setup Set up 96-well Plate (Controls & Test Cpds) Prepare_Cells->Plate_Setup Prepare_Reagents Prepare this compound & Agonist Dilutions Prepare_Reagents->Plate_Setup Incubation Incubate at Specified Temp & Time Plate_Setup->Incubation Signal_Detection Terminate Reaction & Detect Signal Incubation->Signal_Detection Data_Processing Process Raw Data (e.g., subtract background) Signal_Detection->Data_Processing Curve_Fitting Fit Dose-Response Curves Data_Processing->Curve_Fitting Parameter_Calculation Calculate IC50/Ki Curve_Fitting->Parameter_Calculation Troubleshooting_Tree Unexpected_Result Unexpected Result with this compound Check_Reagents Check Reagent Concentration & Integrity Unexpected_Result->Check_Reagents Is it a reagent issue? Review_Protocol Review Assay Protocol & Conditions Unexpected_Result->Review_Protocol Is it a protocol issue? Examine_Controls Examine Positive & Negative Controls Unexpected_Result->Examine_Controls Are controls behaving as expected? Consider_Mechanism Consider this compound's Mechanism of Action Unexpected_Result->Consider_Mechanism Is it a mechanistic complexity? Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Protocol_OK Protocol OK Review_Protocol->Protocol_OK Yes Controls_OK Controls OK Examine_Controls->Controls_OK Yes Non_Competitive Non-competitive antagonism (KOP/NOP)? Consider_Mechanism->Non_Competitive Biased_Agonism Biased signaling? Consider_Mechanism->Biased_Agonism Off_Target Off-target effects? Consider_Mechanism->Off_Target Reagent_OK->Review_Protocol Protocol_OK->Examine_Controls Controls_OK->Consider_Mechanism

References

Technical Support Center: Adjusting AT-076 Dosage for Different Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of publicly available in vivo data regarding specific dosages of the opioid pan-antagonist AT-076 in animal models. The information provided below is a general guide for researchers on the principles of determining and adjusting dosages for a novel research compound like this compound. It is essential to conduct compound-specific dose-finding, pharmacokinetic, and toxicological studies before proceeding with substantive experiments.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the initial dose of this compound for a new animal model?

A1: For a novel compound with limited in vivo data, the initial dose determination is a multi-step process that begins with a thorough literature review and progresses through a series of preliminary studies.

  • In Vitro Data Analysis: Start by analyzing the in vitro potency of this compound. The compound is a pan-opioid receptor antagonist with nanomolar affinity for mu (μ), delta (δ), kappa (κ), and nociceptin (B549756) (NOP) receptors. This high affinity suggests that low doses may be effective.

  • Literature Review for Similar Compounds: Research doses of other opioid antagonists with similar receptor binding profiles that have been used in your animal model of interest. This can provide a starting range, but should be approached with caution due to potential differences in pharmacokinetics and pharmacodynamics.

  • Dose Range Finding Study (Dose Escalation): The most critical step is to perform a dose range-finding study in a small number of animals. Start with a very low dose, several orders of magnitude below what might be predicted from in vitro data, and gradually increase the dose in different cohorts. Observe the animals closely for any signs of toxicity or pharmacological effect. The U.S. Food and Drug Administration (FDA) provides guidance on estimating safe starting doses in preclinical studies, which can be a valuable resource.[1][2][3][4]

Q2: How can I adjust the dosage of this compound when moving from one animal species to another (e.g., from mouse to rat)?

A2: Adjusting dosages between species requires an understanding of how physiological and metabolic rates differ. The most common method for this is allometric scaling, which uses body surface area to estimate equivalent doses between species.[5]

  • Allometric Scaling Principles: This method is based on the observation that many physiological parameters, including drug clearance, scale with body weight to the power of approximately 0.75. A simple way to apply this is by using conversion factors.

Data Presentation: Allometric Scaling Factors for Dose Conversion

The following table provides factors to convert a dose in mg/kg from a known species to an equivalent dose in mg/kg for a target species, based on body surface area.

FromTo Mouse (20g)To Rat (200g)To Rabbit (1.5kg)To Dog (10kg)To Human (60kg)
Mouse (20g) 10.50.250.1250.08
Rat (200g) 210.50.250.16
Rabbit (1.5kg) 4210.50.32
Dog (10kg) 84210.5
Human (60kg) 12.56.253.12521

To use the table: Dose in Target Species (mg/kg) = Dose in Known Species (mg/kg) x Conversion Factor

Example: If a hypothetical effective dose of a compound in mice is 10 mg/kg, the estimated equivalent dose for a rat would be: 10 mg/kg * 0.5 = 5 mg/kg.

It is crucial to remember that allometric scaling provides an estimate, and the calculated dose should be validated through experimental studies in the new species.

Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters I should consider when adjusting this compound dosage?

A3: Understanding the PK/PD profile of this compound in your animal model is essential for rational dose adjustment.

  • Pharmacokinetics (PK): This describes what the body does to the drug. Key parameters include:

    • Absorption: How quickly and completely the drug enters the bloodstream.

    • Distribution: Where the drug goes in the body.

    • Metabolism: How the drug is broken down.

    • Excretion: How the drug is eliminated from the body.

  • Pharmacodynamics (PD): This describes what the drug does to the body. Key parameters include:

    • Target Engagement: Does the drug bind to the opioid receptors in vivo at the administered dose?

    • Efficacy: Does the drug produce the desired biological effect (e.g., antagonism of an opioid agonist)?

    • Duration of Action: How long does the effect last?

Conducting PK/PD studies will help you establish a relationship between the dose, plasma concentration, and the pharmacological effect, allowing for more precise dosage adjustments.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No observable effect at the calculated dose. - Insufficient dose. - Poor bioavailability for the chosen route of administration. - Rapid metabolism and clearance of the compound.- Perform a dose-escalation study to determine an effective dose. - Conduct a pilot pharmacokinetic study to assess bioavailability and clearance rates. Consider a different route of administration.
Unexpected toxicity or adverse effects. - Dose is too high. - Species-specific sensitivity. - Off-target effects.- Immediately reduce the dose or cease administration. - Conduct a thorough toxicological assessment, including observation of clinical signs, body weight changes, and, if necessary, histopathology. - Re-evaluate the starting dose based on the No-Observed-Adverse-Effect Level (NOAEL) from your dose-finding studies.
High variability in response between animals. - Inconsistent drug administration. - Genetic or metabolic differences within the animal population. - Differences in animal health status.- Ensure consistent and accurate dosing technique. - Increase the number of animals per group to improve statistical power. - Ensure all animals are of a similar age, weight, and health status.
Effect is too short or too long. - The dosing interval is not aligned with the drug's half-life.- Perform a pharmacokinetic study to determine the half-life of this compound in your model. - Adjust the dosing frequency based on the pharmacokinetic data to maintain the desired level of receptor antagonism.

Experimental Protocols

Protocol 1: Dose Range-Finding Study

  • Animal Model: Select a small cohort of the desired animal species (e.g., 3-5 animals per dose group).

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a wide range of doses. For a novel compound, it is advisable to start with a microdose and escalate logarithmically (e.g., 0.01, 0.1, 1, 10 mg/kg).

  • Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal, subcutaneous, oral).

  • Observation: Continuously monitor the animals for a defined period (e.g., 24-48 hours) for any signs of toxicity, such as changes in behavior, posture, activity, and grooming. Record body weight before and after administration.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL). This information is critical for designing subsequent efficacy studies.

Protocol 2: Pilot Pharmacokinetic Study

  • Animal Model: Use a cannulated rodent model (e.g., rat) to allow for serial blood sampling from a single animal.

  • Dosing: Administer a single dose of this compound at a dose level determined to be safe from the dose range-finding study.

  • Blood Sampling: Collect small blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.

  • Data Interpretation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. This will inform on the absorption, distribution, metabolism, and excretion of the compound.

Mandatory Visualizations

G cluster_0 Preclinical Dosage Determination Workflow for a Novel Compound A In Vitro Characterization (Receptor Affinity, Potency) C Dose Range-Finding Study (Determine MTD & NOAEL) A->C B Literature Review (Similar Compounds) B->C D Pilot Pharmacokinetic (PK) Study (Determine Half-life, Bioavailability) C->D F Establish PK/PD Relationship D->F E Pharmacodynamic (PD) Study (Measure Target Engagement & Efficacy) E->F G Select Dose and Regimen for Efficacy Studies F->G H Allometric Scaling for New Species G->H I Validate Dose in New Species H->I

Caption: Workflow for preclinical dosage determination.

G cluster_pk Pharmacokinetics (Body on Drug) cluster_pd Pharmacodynamics (Drug on Body) Absorption Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion Target_Engagement Target Engagement Metabolism->Target_Engagement Drug Concentration at Receptor Site Effect Effect Efficacy Efficacy Duration Duration of Action Duration->Effect Dose Dose Dose->Absorption Administration

Caption: Key Pharmacokinetic and Pharmacodynamic Concepts.

References

Technical Support Center: Adjusting AT-076 Dosage for Different Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of publicly available in vivo data regarding specific dosages of the opioid pan-antagonist AT-076 in animal models. The information provided below is a general guide for researchers on the principles of determining and adjusting dosages for a novel research compound like this compound. It is essential to conduct compound-specific dose-finding, pharmacokinetic, and toxicological studies before proceeding with substantive experiments.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the initial dose of this compound for a new animal model?

A1: For a novel compound with limited in vivo data, the initial dose determination is a multi-step process that begins with a thorough literature review and progresses through a series of preliminary studies.

  • In Vitro Data Analysis: Start by analyzing the in vitro potency of this compound. The compound is a pan-opioid receptor antagonist with nanomolar affinity for mu (μ), delta (δ), kappa (κ), and nociceptin (NOP) receptors. This high affinity suggests that low doses may be effective.

  • Literature Review for Similar Compounds: Research doses of other opioid antagonists with similar receptor binding profiles that have been used in your animal model of interest. This can provide a starting range, but should be approached with caution due to potential differences in pharmacokinetics and pharmacodynamics.

  • Dose Range Finding Study (Dose Escalation): The most critical step is to perform a dose range-finding study in a small number of animals. Start with a very low dose, several orders of magnitude below what might be predicted from in vitro data, and gradually increase the dose in different cohorts. Observe the animals closely for any signs of toxicity or pharmacological effect. The U.S. Food and Drug Administration (FDA) provides guidance on estimating safe starting doses in preclinical studies, which can be a valuable resource.[1][2][3][4]

Q2: How can I adjust the dosage of this compound when moving from one animal species to another (e.g., from mouse to rat)?

A2: Adjusting dosages between species requires an understanding of how physiological and metabolic rates differ. The most common method for this is allometric scaling, which uses body surface area to estimate equivalent doses between species.[5]

  • Allometric Scaling Principles: This method is based on the observation that many physiological parameters, including drug clearance, scale with body weight to the power of approximately 0.75. A simple way to apply this is by using conversion factors.

Data Presentation: Allometric Scaling Factors for Dose Conversion

The following table provides factors to convert a dose in mg/kg from a known species to an equivalent dose in mg/kg for a target species, based on body surface area.

FromTo Mouse (20g)To Rat (200g)To Rabbit (1.5kg)To Dog (10kg)To Human (60kg)
Mouse (20g) 10.50.250.1250.08
Rat (200g) 210.50.250.16
Rabbit (1.5kg) 4210.50.32
Dog (10kg) 84210.5
Human (60kg) 12.56.253.12521

To use the table: Dose in Target Species (mg/kg) = Dose in Known Species (mg/kg) x Conversion Factor

Example: If a hypothetical effective dose of a compound in mice is 10 mg/kg, the estimated equivalent dose for a rat would be: 10 mg/kg * 0.5 = 5 mg/kg.

It is crucial to remember that allometric scaling provides an estimate, and the calculated dose should be validated through experimental studies in the new species.

Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters I should consider when adjusting this compound dosage?

A3: Understanding the PK/PD profile of this compound in your animal model is essential for rational dose adjustment.

  • Pharmacokinetics (PK): This describes what the body does to the drug. Key parameters include:

    • Absorption: How quickly and completely the drug enters the bloodstream.

    • Distribution: Where the drug goes in the body.

    • Metabolism: How the drug is broken down.

    • Excretion: How the drug is eliminated from the body.

  • Pharmacodynamics (PD): This describes what the drug does to the body. Key parameters include:

    • Target Engagement: Does the drug bind to the opioid receptors in vivo at the administered dose?

    • Efficacy: Does the drug produce the desired biological effect (e.g., antagonism of an opioid agonist)?

    • Duration of Action: How long does the effect last?

Conducting PK/PD studies will help you establish a relationship between the dose, plasma concentration, and the pharmacological effect, allowing for more precise dosage adjustments.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No observable effect at the calculated dose. - Insufficient dose. - Poor bioavailability for the chosen route of administration. - Rapid metabolism and clearance of the compound.- Perform a dose-escalation study to determine an effective dose. - Conduct a pilot pharmacokinetic study to assess bioavailability and clearance rates. Consider a different route of administration.
Unexpected toxicity or adverse effects. - Dose is too high. - Species-specific sensitivity. - Off-target effects.- Immediately reduce the dose or cease administration. - Conduct a thorough toxicological assessment, including observation of clinical signs, body weight changes, and, if necessary, histopathology. - Re-evaluate the starting dose based on the No-Observed-Adverse-Effect Level (NOAEL) from your dose-finding studies.
High variability in response between animals. - Inconsistent drug administration. - Genetic or metabolic differences within the animal population. - Differences in animal health status.- Ensure consistent and accurate dosing technique. - Increase the number of animals per group to improve statistical power. - Ensure all animals are of a similar age, weight, and health status.
Effect is too short or too long. - The dosing interval is not aligned with the drug's half-life.- Perform a pharmacokinetic study to determine the half-life of this compound in your model. - Adjust the dosing frequency based on the pharmacokinetic data to maintain the desired level of receptor antagonism.

Experimental Protocols

Protocol 1: Dose Range-Finding Study

  • Animal Model: Select a small cohort of the desired animal species (e.g., 3-5 animals per dose group).

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a wide range of doses. For a novel compound, it is advisable to start with a microdose and escalate logarithmically (e.g., 0.01, 0.1, 1, 10 mg/kg).

  • Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal, subcutaneous, oral).

  • Observation: Continuously monitor the animals for a defined period (e.g., 24-48 hours) for any signs of toxicity, such as changes in behavior, posture, activity, and grooming. Record body weight before and after administration.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL). This information is critical for designing subsequent efficacy studies.

Protocol 2: Pilot Pharmacokinetic Study

  • Animal Model: Use a cannulated rodent model (e.g., rat) to allow for serial blood sampling from a single animal.

  • Dosing: Administer a single dose of this compound at a dose level determined to be safe from the dose range-finding study.

  • Blood Sampling: Collect small blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.

  • Data Interpretation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. This will inform on the absorption, distribution, metabolism, and excretion of the compound.

Mandatory Visualizations

G cluster_0 Preclinical Dosage Determination Workflow for a Novel Compound A In Vitro Characterization (Receptor Affinity, Potency) C Dose Range-Finding Study (Determine MTD & NOAEL) A->C B Literature Review (Similar Compounds) B->C D Pilot Pharmacokinetic (PK) Study (Determine Half-life, Bioavailability) C->D F Establish PK/PD Relationship D->F E Pharmacodynamic (PD) Study (Measure Target Engagement & Efficacy) E->F G Select Dose and Regimen for Efficacy Studies F->G H Allometric Scaling for New Species G->H I Validate Dose in New Species H->I

Caption: Workflow for preclinical dosage determination.

G cluster_pk Pharmacokinetics (Body on Drug) cluster_pd Pharmacodynamics (Drug on Body) Absorption Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion Target_Engagement Target Engagement Metabolism->Target_Engagement Drug Concentration at Receptor Site Effect Effect Efficacy Efficacy Duration Duration of Action Duration->Effect Dose Dose Dose->Absorption Administration

Caption: Key Pharmacokinetic and Pharmacodynamic Concepts.

References

Technical Support Center: Overcoming Challenges in AT-076 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing AT-076 in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in formulation, delivery, and achieving desired experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is cloudy or shows precipitation. What are the likely causes and how can I resolve this?

A1: Precipitation or cloudiness in your this compound formulation is often indicative of poor solubility in the chosen vehicle. This can lead to inaccurate dosing and diminished bioavailability.

Troubleshooting Steps:

  • Review Solubility Data: While specific solubility data for this compound in various vehicles is not extensively published, it is crucial to perform small-scale solubility tests with your intended vehicle. As a small molecule, this compound may exhibit solubility challenges in aqueous solutions.

  • Optimize Formulation: Consider the following formulation strategies to enhance the solubility and stability of this compound.

Q2: I am observing inconsistent or no therapeutic effect in my in vivo model after this compound administration. What are the potential reasons?

A2: A lack of consistent therapeutic effect can stem from several factors, ranging from the formulation and administration route to the biological specifics of your model.

Troubleshooting Steps:

  • Assess Bioavailability: The chosen route of administration significantly impacts the bioavailability of the compound. For small molecules like this compound, intraperitoneal (IP) or intravenous (IV) injections may offer higher bioavailability compared to oral gavage, especially if the compound has poor oral absorption. A pilot pharmacokinetic (PK) study is recommended to determine drug exposure levels.

  • Evaluate Dosing: It is essential to perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and disease state.

  • Consider Target Engagement: Ensure that the doses being used are sufficient to achieve the necessary concentration of this compound at the opioid receptors in the target tissue. This can be assessed through ex vivo analysis of target tissues where possible.

  • Review Animal Model: The expression levels of mu, delta, kappa, and nociceptin (B549756) opioid receptors in your specific animal model and tissue of interest can influence the observed effect.

Q3: I am concerned about potential off-target effects or toxicity in my animals. How can I mitigate these risks?

A3: While this compound is a potent opioid pan antagonist, high concentrations or specific vehicle components can lead to adverse effects.[1]

Troubleshooting Steps:

  • Vehicle Toxicity: If you are using co-solvents such as DMSO, ensure the final concentration is well-tolerated by your animal model.[1] It is advisable to conduct a pilot study with the vehicle alone to assess for any adverse effects.

  • On-Target Toxicity: Although this compound is an antagonist, high doses could potentially lead to unforeseen physiological effects due to the blockade of all four opioid receptors.[2][3] Monitor animals closely for any signs of distress, changes in behavior, or weight loss. If toxicity is observed, consider reducing the dose or the frequency of administration.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Vehicles

VehicleSolubility (mg/mL)Observations
Water< 0.1Insoluble
Saline< 0.1Insoluble
5% DMSO in Saline1Clear solution
10% DMSO in Saline2.5Clear solution
20% SBE-β-CD in Saline5Clear solution
10% Tween 80 in Saline3Forms a stable micellar solution

Table 2: Hypothetical Pharmacokinetic Parameters of this compound (10 mg/kg, IV Administration in Mice)

ParameterValueUnit
Cmax2500ng/mL
Tmax0.25h
AUC(0-inf)7500ng*h/mL
t1/22.5h
Clearance20mL/min/kg
Volume of Distribution3L/kg

Experimental Protocols

Protocol 1: Formulation of this compound using a Co-solvent Approach

  • Preparation of Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid compound degradation.

  • Preparation of Vehicle: Prepare the aqueous vehicle (e.g., sterile saline).

  • Final Formulation: Slowly add the this compound/DMSO stock solution to the aqueous vehicle while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid toxicity.

  • Administration: Administer the final formulation to the animals immediately after preparation to minimize the risk of precipitation.

Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection

  • Animal Handling: Acclimatize the animals to the experimental conditions before the study.

  • Dose Calculation: Calculate the required dose of this compound based on the animal's body weight.

  • Injection Procedure:

    • Restrain the animal appropriately.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

    • Inject the calculated volume of the this compound formulation.

  • Post-injection Monitoring: Monitor the animals for any adverse reactions after the injection.

Visualizations

AT076_Signaling_Pathway cluster_downstream Downstream Signaling MOR μ-Opioid Receptor G_Protein Gi/Go Protein Activation ↓ DOR δ-Opioid Receptor KOR κ-Opioid Receptor NOR Nociceptin Receptor AT076 This compound AT076->MOR Antagonist AT076->DOR Antagonist AT076->KOR Antagonist AT076->NOR Antagonist AC Adenylyl Cyclase Inhibition ↑ G_Protein->AC MAPK MAPK Pathway Modulation G_Protein->MAPK cAMP cAMP Levels ↑ AC->cAMP

Caption: this compound acts as a pan antagonist at all four opioid receptors.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation (Solubility & Stability Testing) Dose_Prep Dose Preparation Formulation->Dose_Prep Administration In Vivo Administration (e.g., IP, IV) Dose_Prep->Administration Animal_Model Animal Model Selection Animal_Model->Administration Monitoring Monitoring (Toxicity & Efficacy) Administration->Monitoring PK_Study Pharmacokinetic Analysis Monitoring->PK_Study PD_Study Pharmacodynamic Analysis Monitoring->PD_Study Data_Analysis Data Interpretation PK_Study->Data_Analysis PD_Study->Data_Analysis

Caption: A general workflow for in vivo studies with this compound.

References

Technical Support Center: Overcoming Challenges in AT-076 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing AT-076 in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in formulation, delivery, and achieving desired experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is cloudy or shows precipitation. What are the likely causes and how can I resolve this?

A1: Precipitation or cloudiness in your this compound formulation is often indicative of poor solubility in the chosen vehicle. This can lead to inaccurate dosing and diminished bioavailability.

Troubleshooting Steps:

  • Review Solubility Data: While specific solubility data for this compound in various vehicles is not extensively published, it is crucial to perform small-scale solubility tests with your intended vehicle. As a small molecule, this compound may exhibit solubility challenges in aqueous solutions.

  • Optimize Formulation: Consider the following formulation strategies to enhance the solubility and stability of this compound.

Q2: I am observing inconsistent or no therapeutic effect in my in vivo model after this compound administration. What are the potential reasons?

A2: A lack of consistent therapeutic effect can stem from several factors, ranging from the formulation and administration route to the biological specifics of your model.

Troubleshooting Steps:

  • Assess Bioavailability: The chosen route of administration significantly impacts the bioavailability of the compound. For small molecules like this compound, intraperitoneal (IP) or intravenous (IV) injections may offer higher bioavailability compared to oral gavage, especially if the compound has poor oral absorption. A pilot pharmacokinetic (PK) study is recommended to determine drug exposure levels.

  • Evaluate Dosing: It is essential to perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and disease state.

  • Consider Target Engagement: Ensure that the doses being used are sufficient to achieve the necessary concentration of this compound at the opioid receptors in the target tissue. This can be assessed through ex vivo analysis of target tissues where possible.

  • Review Animal Model: The expression levels of mu, delta, kappa, and nociceptin opioid receptors in your specific animal model and tissue of interest can influence the observed effect.

Q3: I am concerned about potential off-target effects or toxicity in my animals. How can I mitigate these risks?

A3: While this compound is a potent opioid pan antagonist, high concentrations or specific vehicle components can lead to adverse effects.[1]

Troubleshooting Steps:

  • Vehicle Toxicity: If you are using co-solvents such as DMSO, ensure the final concentration is well-tolerated by your animal model.[1] It is advisable to conduct a pilot study with the vehicle alone to assess for any adverse effects.

  • On-Target Toxicity: Although this compound is an antagonist, high doses could potentially lead to unforeseen physiological effects due to the blockade of all four opioid receptors.[2][3] Monitor animals closely for any signs of distress, changes in behavior, or weight loss. If toxicity is observed, consider reducing the dose or the frequency of administration.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Vehicles

VehicleSolubility (mg/mL)Observations
Water< 0.1Insoluble
Saline< 0.1Insoluble
5% DMSO in Saline1Clear solution
10% DMSO in Saline2.5Clear solution
20% SBE-β-CD in Saline5Clear solution
10% Tween 80 in Saline3Forms a stable micellar solution

Table 2: Hypothetical Pharmacokinetic Parameters of this compound (10 mg/kg, IV Administration in Mice)

ParameterValueUnit
Cmax2500ng/mL
Tmax0.25h
AUC(0-inf)7500ng*h/mL
t1/22.5h
Clearance20mL/min/kg
Volume of Distribution3L/kg

Experimental Protocols

Protocol 1: Formulation of this compound using a Co-solvent Approach

  • Preparation of Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid compound degradation.

  • Preparation of Vehicle: Prepare the aqueous vehicle (e.g., sterile saline).

  • Final Formulation: Slowly add the this compound/DMSO stock solution to the aqueous vehicle while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid toxicity.

  • Administration: Administer the final formulation to the animals immediately after preparation to minimize the risk of precipitation.

Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection

  • Animal Handling: Acclimatize the animals to the experimental conditions before the study.

  • Dose Calculation: Calculate the required dose of this compound based on the animal's body weight.

  • Injection Procedure:

    • Restrain the animal appropriately.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

    • Inject the calculated volume of the this compound formulation.

  • Post-injection Monitoring: Monitor the animals for any adverse reactions after the injection.

Visualizations

AT076_Signaling_Pathway cluster_downstream Downstream Signaling MOR μ-Opioid Receptor G_Protein Gi/Go Protein Activation ↓ DOR δ-Opioid Receptor KOR κ-Opioid Receptor NOR Nociceptin Receptor AT076 This compound AT076->MOR Antagonist AT076->DOR Antagonist AT076->KOR Antagonist AT076->NOR Antagonist AC Adenylyl Cyclase Inhibition ↑ G_Protein->AC MAPK MAPK Pathway Modulation G_Protein->MAPK cAMP cAMP Levels ↑ AC->cAMP

Caption: this compound acts as a pan antagonist at all four opioid receptors.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation (Solubility & Stability Testing) Dose_Prep Dose Preparation Formulation->Dose_Prep Administration In Vivo Administration (e.g., IP, IV) Dose_Prep->Administration Animal_Model Animal Model Selection Animal_Model->Administration Monitoring Monitoring (Toxicity & Efficacy) Administration->Monitoring PK_Study Pharmacokinetic Analysis Monitoring->PK_Study PD_Study Pharmacodynamic Analysis Monitoring->PD_Study Data_Analysis Data Interpretation PK_Study->Data_Analysis PD_Study->Data_Analysis

Caption: A general workflow for in vivo studies with this compound.

References

How to address AT-076 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of AT-076 during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent small molecule that functions as a "pan" antagonist for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and nociceptin (B549756) (NOP).[1] It was derived from the selective κ-opioid receptor antagonist, JDTic.[1] Its primary, or "on-target," effect is the blockade of these receptors, preventing their activation by endogenous or exogenous opioids.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules. These interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity. For a receptor antagonist like this compound, off-target effects could involve binding to other G-protein coupled receptors (GPCRs), ion channels, enzymes, or transporters. It is crucial to identify and mitigate these effects to ensure that the observed biological phenomena are solely due to the antagonism of the opioid receptors.

Q3: My cells are showing an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?

Observing an unexpected phenotype is a common challenge. The following troubleshooting steps can help you discern between on-target and off-target effects:

  • Dose-Response Analysis: A significant discrepancy between the concentration of this compound required to antagonize opioid receptors and the concentration that produces the unexpected phenotype may suggest an off-target effect.

  • Use a Structurally Unrelated Antagonist: Employ a different opioid receptor antagonist with a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound's chemical scaffold.

  • Rescue Experiment: If the phenotype is due to the blockade of a specific opioid receptor, re-introducing the respective opioid agonist should rescue the "on-target" phenotype but not an "off-target" one.

  • Use a Cell Line Lacking the Target: If possible, use a cell line that does not express one or more of the opioid receptors. If the unexpected phenotype persists in these cells, it is likely an off-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the individual opioid receptors. If the phenotype observed with this compound treatment is not recapitulated in the knockdown/knockout cells, this strengthens the evidence for an on-target effect.

Troubleshooting Guide

Issue 1: Inconsistent results or unexpected cellular response.
  • Possible Cause: Off-target activity of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: First, confirm that this compound is engaging its intended targets at the concentrations used in your experiments. This can be done by performing a competitive binding assay with a known radiolabeled opioid receptor ligand.

    • Perform a Broad Off-Target Screen: Submit this compound for screening against a commercially available safety pharmacology panel that includes a wide range of GPCRs, ion channels, and enzymes.[2] This can help identify potential unintended targets.

    • Validate Hits from the Screen: If the screen identifies potential off-targets, validate these interactions using orthogonal assays, such as functional cell-based assays (e.g., cAMP or calcium flux assays).

Issue 2: Observed phenotype does not align with known opioid receptor signaling.
  • Possible Cause: this compound may be modulating a non-canonical or previously uncharacterized signaling pathway downstream of the opioid receptors, or it may be acting on an entirely different target.

  • Troubleshooting Steps:

    • Investigate Downstream Signaling: Opioid receptors primarily couple to inhibitory G-proteins (Gαi/o), leading to decreased cAMP production. They can also signal through β-arrestin pathways. Use specific assays to measure these downstream events (e.g., cAMP assays, β-arrestin recruitment assays). An unexpected signaling outcome could indicate off-target activity.

    • Consider JNK Pathway Activation: The precursor to this compound, JDTic, has been shown to activate c-Jun N-terminal kinase (JNK). Investigate if this compound induces JNK phosphorylation in your experimental system, as this could be a contributing factor to the observed phenotype.

Quantitative Data Summary

The following table summarizes the on-target binding affinities of this compound for the four opioid receptors. When assessing off-target effects, a key consideration is the therapeutic window—the concentration range where the compound is effective on-target without causing significant off-target effects.

Receptor TargetBinding Affinity (Ki, nM)Reference
Nociceptin (NOP)1.75
Mu (μ)1.67
Kappa (κ)1.14
Delta (δ)19.6

Table 1: On-target binding affinities of this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Displacement Assay to Confirm On-Target and Off-Target Binding

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-diprenorphine for opioid receptors), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Quantification: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based cAMP Functional Assay

Objective: To assess the functional antagonist activity of this compound at a Gαi/o-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Plate cells expressing the Gαi/o-coupled receptor of interest in a 96-well plate and grow to confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

  • Agonist Stimulation: Add a known agonist for the receptor of interest in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to stimulate a decrease in cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the agonist concentration in the presence and absence of different concentrations of this compound. A rightward shift in the agonist dose-response curve indicates antagonist activity.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Off-Target Investigation cluster_3 On-Target Validation phenotype Unexpected Phenotype with this compound dose_response Dose-Response Analysis phenotype->dose_response struct_analog Use Structurally Distinct Antagonist phenotype->struct_analog rescue Agonist Rescue Experiment phenotype->rescue safety_panel Safety Pharmacology Screening dose_response->safety_panel Discrepancy Suggests Off-Target knockdown Genetic Knockdown/Out of Opioid Receptors dose_response->knockdown Consistent Potency Suggests On-Target struct_analog->safety_panel Different Phenotype Suggests Off-Target struct_analog->knockdown Same Phenotype Suggests On-Target rescue->safety_panel No Rescue Suggests Off-Target rescue->knockdown Successful Rescue Suggests On-Target orthogonal_assay Orthogonal Functional Assay (e.g., cAMP) safety_panel->orthogonal_assay Validate Hits binding_assay Radioligand Binding Displacement Assay knockdown->binding_assay Confirm Target Engagement

Figure 1: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.

signaling_pathway cluster_on_target On-Target Signaling cluster_off_target Potential Off-Target Signaling AT076 This compound OpR Opioid Receptors (μ, δ, κ, NOP) AT076->OpR Antagonizes OffTarget Other GPCRs, Ion Channels, etc. AT076->OffTarget Potential Interaction Gi Gαi/o OpR->Gi Activates BetaArrestin β-Arrestin OpR->BetaArrestin Recruits AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway BetaArrestin->MAPK OffTargetSignal Unintended Signaling OffTarget->OffTargetSignal

Figure 2: Simplified signaling pathways for on-target and potential off-target effects of this compound.

References

How to address AT-076 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of AT-076 during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent small molecule that functions as a "pan" antagonist for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and nociceptin (NOP).[1] It was derived from the selective κ-opioid receptor antagonist, JDTic.[1] Its primary, or "on-target," effect is the blockade of these receptors, preventing their activation by endogenous or exogenous opioids.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules. These interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity. For a receptor antagonist like this compound, off-target effects could involve binding to other G-protein coupled receptors (GPCRs), ion channels, enzymes, or transporters. It is crucial to identify and mitigate these effects to ensure that the observed biological phenomena are solely due to the antagonism of the opioid receptors.

Q3: My cells are showing an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?

Observing an unexpected phenotype is a common challenge. The following troubleshooting steps can help you discern between on-target and off-target effects:

  • Dose-Response Analysis: A significant discrepancy between the concentration of this compound required to antagonize opioid receptors and the concentration that produces the unexpected phenotype may suggest an off-target effect.

  • Use a Structurally Unrelated Antagonist: Employ a different opioid receptor antagonist with a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound's chemical scaffold.

  • Rescue Experiment: If the phenotype is due to the blockade of a specific opioid receptor, re-introducing the respective opioid agonist should rescue the "on-target" phenotype but not an "off-target" one.

  • Use a Cell Line Lacking the Target: If possible, use a cell line that does not express one or more of the opioid receptors. If the unexpected phenotype persists in these cells, it is likely an off-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the individual opioid receptors. If the phenotype observed with this compound treatment is not recapitulated in the knockdown/knockout cells, this strengthens the evidence for an on-target effect.

Troubleshooting Guide

Issue 1: Inconsistent results or unexpected cellular response.
  • Possible Cause: Off-target activity of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: First, confirm that this compound is engaging its intended targets at the concentrations used in your experiments. This can be done by performing a competitive binding assay with a known radiolabeled opioid receptor ligand.

    • Perform a Broad Off-Target Screen: Submit this compound for screening against a commercially available safety pharmacology panel that includes a wide range of GPCRs, ion channels, and enzymes.[2] This can help identify potential unintended targets.

    • Validate Hits from the Screen: If the screen identifies potential off-targets, validate these interactions using orthogonal assays, such as functional cell-based assays (e.g., cAMP or calcium flux assays).

Issue 2: Observed phenotype does not align with known opioid receptor signaling.
  • Possible Cause: this compound may be modulating a non-canonical or previously uncharacterized signaling pathway downstream of the opioid receptors, or it may be acting on an entirely different target.

  • Troubleshooting Steps:

    • Investigate Downstream Signaling: Opioid receptors primarily couple to inhibitory G-proteins (Gαi/o), leading to decreased cAMP production. They can also signal through β-arrestin pathways. Use specific assays to measure these downstream events (e.g., cAMP assays, β-arrestin recruitment assays). An unexpected signaling outcome could indicate off-target activity.

    • Consider JNK Pathway Activation: The precursor to this compound, JDTic, has been shown to activate c-Jun N-terminal kinase (JNK). Investigate if this compound induces JNK phosphorylation in your experimental system, as this could be a contributing factor to the observed phenotype.

Quantitative Data Summary

The following table summarizes the on-target binding affinities of this compound for the four opioid receptors. When assessing off-target effects, a key consideration is the therapeutic window—the concentration range where the compound is effective on-target without causing significant off-target effects.

Receptor TargetBinding Affinity (Ki, nM)Reference
Nociceptin (NOP)1.75
Mu (μ)1.67
Kappa (κ)1.14
Delta (δ)19.6

Table 1: On-target binding affinities of this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Displacement Assay to Confirm On-Target and Off-Target Binding

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-diprenorphine for opioid receptors), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Quantification: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based cAMP Functional Assay

Objective: To assess the functional antagonist activity of this compound at a Gαi/o-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Plate cells expressing the Gαi/o-coupled receptor of interest in a 96-well plate and grow to confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

  • Agonist Stimulation: Add a known agonist for the receptor of interest in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to stimulate a decrease in cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the agonist concentration in the presence and absence of different concentrations of this compound. A rightward shift in the agonist dose-response curve indicates antagonist activity.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Off-Target Investigation cluster_3 On-Target Validation phenotype Unexpected Phenotype with this compound dose_response Dose-Response Analysis phenotype->dose_response struct_analog Use Structurally Distinct Antagonist phenotype->struct_analog rescue Agonist Rescue Experiment phenotype->rescue safety_panel Safety Pharmacology Screening dose_response->safety_panel Discrepancy Suggests Off-Target knockdown Genetic Knockdown/Out of Opioid Receptors dose_response->knockdown Consistent Potency Suggests On-Target struct_analog->safety_panel Different Phenotype Suggests Off-Target struct_analog->knockdown Same Phenotype Suggests On-Target rescue->safety_panel No Rescue Suggests Off-Target rescue->knockdown Successful Rescue Suggests On-Target orthogonal_assay Orthogonal Functional Assay (e.g., cAMP) safety_panel->orthogonal_assay Validate Hits binding_assay Radioligand Binding Displacement Assay knockdown->binding_assay Confirm Target Engagement

Figure 1: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.

signaling_pathway cluster_on_target On-Target Signaling cluster_off_target Potential Off-Target Signaling AT076 This compound OpR Opioid Receptors (μ, δ, κ, NOP) AT076->OpR Antagonizes OffTarget Other GPCRs, Ion Channels, etc. AT076->OffTarget Potential Interaction Gi Gαi/o OpR->Gi Activates BetaArrestin β-Arrestin OpR->BetaArrestin Recruits AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway BetaArrestin->MAPK OffTargetSignal Unintended Signaling OffTarget->OffTargetSignal

Figure 2: Simplified signaling pathways for on-target and potential off-target effects of this compound.

References

Technical Support Center: Optimizing Incubation Times for AT-076 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation times for AT-076 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and balanced pan-opioid receptor antagonist, meaning it blocks the activity of all four opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and nociceptin (B549756) (NOP).[1][2][3] Opioid receptors are G-protein coupled receptors (GPCRs) that, when activated by an agonist, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] As an antagonist, this compound binds to these receptors and prevents agonist-induced signaling.

Q2: Why is optimizing the incubation time for this compound crucial?

Optimizing the incubation time is critical for obtaining accurate and reproducible data in cell-based assays. Insufficient incubation may not allow for complete receptor binding and inhibition, leading to an underestimation of this compound's potency. Conversely, excessively long incubation times might lead to off-target effects or cellular stress, which can confound the experimental results.

Q3: What are the key factors that can influence the optimal incubation time for this compound?

Several factors can affect the optimal incubation time, including:

  • Cell type and receptor expression levels: Different cell lines have varying levels of opioid receptor expression, which can influence the time required for this compound to reach equilibrium.

  • Assay type: The kinetics of the specific assay being used (e.g., cAMP inhibition, β-arrestin recruitment, or downstream signaling readouts) will impact the time needed to observe a maximal effect.

  • Concentration of this compound: Higher concentrations of the antagonist may reach equilibrium faster than lower concentrations.

  • Agonist concentration and affinity: The concentration and binding affinity of the agonist being used to stimulate the receptor will influence the competition with this compound.

  • Temperature and assay conditions: Incubation temperature and other assay parameters can affect the binding kinetics of this compound.

Q4: What is a good starting point for a time-course experiment with this compound?

For initial experiments, it is recommended to test a broad range of incubation times. A typical starting point could include short, intermediate, and long durations, for example: 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, and 8 hours. The results from this initial experiment will help to narrow down the optimal time window for subsequent, more focused experiments.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound incubation times.

Issue 1: I am not observing any significant antagonist activity with this compound.

  • Possible Cause: The incubation time may be too short for this compound to effectively bind to the opioid receptors and inhibit the agonist-induced response.

  • Troubleshooting Steps:

    • Perform a time-course experiment: As detailed in the Experimental Protocols section, test a range of incubation times to determine the point of maximal inhibition.

    • Increase this compound concentration: While optimizing the incubation time, ensure you are using a concentration of this compound that is appropriate for the expected IC50.

    • Verify cell health and receptor expression: Ensure that the cells are healthy and express the target opioid receptors at sufficient levels.

Issue 2: The results of my time-course experiment are highly variable between replicates.

  • Possible Cause: Inconsistent experimental technique or "edge effects" in the microplate can lead to variability.

  • Troubleshooting Steps:

    • Ensure uniform cell seeding: Make sure the cell suspension is homogenous and that cells are evenly distributed across the wells of the plate.[5]

    • Minimize pipetting errors: Use calibrated pipettes and consistent pipetting techniques.

    • Mitigate edge effects: To avoid evaporation and temperature gradients, fill the outer wells of the microplate with sterile water or media and do not use them for experimental samples.

    • Use a master mix: Prepare a master mix of reagents to be added to the wells to ensure consistency.

Issue 3: I observe a decrease in the inhibitory effect of this compound at longer incubation times.

  • Possible Cause: Prolonged exposure to the compound or other assay components may induce cellular stress or cytotoxicity, leading to a decline in the specific signal. It is also possible that the compound is unstable in the assay medium over extended periods.

  • Troubleshooting Steps:

    • Assess cell viability: Perform a cell viability assay (e.g., using trypan blue or a commercial kit) in parallel with your functional assay to check for any cytotoxic effects of this compound at the concentrations and incubation times tested.

    • Shorten the incubation time: Based on your time-course data, select the shortest incubation time that provides a maximal and stable inhibitory effect.

    • Investigate compound stability: If cytotoxicity is not the issue, consider performing a stability study of this compound in your assay medium.

Data Presentation: Example of a Time-Course Experiment for this compound

The following table presents hypothetical data from a time-course experiment to determine the optimal incubation time for this compound in a cAMP inhibition assay. In this example, cells were pre-incubated with a fixed concentration of this compound for varying durations before stimulation with an opioid agonist.

Incubation Time (minutes)% Inhibition of Agonist-Induced cAMP Production (Mean ± SD)
1545.3 ± 5.2
3078.9 ± 4.1
6092.1 ± 3.5
12093.5 ± 3.8
24091.8 ± 4.5
48085.2 ± 6.3

Interpretation: Based on this data, the optimal incubation time for this compound appears to be between 60 and 120 minutes, as this is the window where maximal and stable inhibition is observed. The decrease in inhibition at 480 minutes may suggest potential compound instability or cellular stress with prolonged exposure.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Incubation Time for this compound in a cAMP Inhibition Assay

This protocol outlines a general procedure for a time-course experiment using a competitive immunoassay for cAMP detection (e.g., HTRF or AlphaLISA).

Materials:

  • Cells expressing the opioid receptor of interest

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • Opioid agonist stock solution (in water or DMSO)

  • Forskolin (optional, to amplify the cAMP signal)

  • cAMP detection kit reagents

  • 384-well white microplates

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer to the desired density.

  • Assay Plate Preparation:

    • Dispense the cell suspension into the wells of a 384-well plate.

  • This compound Incubation (Time-Course):

    • Prepare dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells containing the cells.

    • Incubate the plate at 37°C for the different time points (e.g., 15, 30, 60, 120, 240, and 480 minutes).

  • Agonist Stimulation:

    • Following the respective incubation times for each condition, add the opioid agonist at a pre-determined EC80 concentration to stimulate the receptors.

    • Incubate for a fixed time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Following the agonist stimulation, add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a compatible plate reader.

    • Calculate the percentage of inhibition for each incubation time point relative to the agonist-only control.

    • Plot the percent inhibition versus the incubation time to determine the optimal duration.

Mandatory Visualizations

Signaling Pathway of Opioid Receptor Antagonism by this compound

G Agonist Opioid Agonist Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds and Activates AT076 This compound (Antagonist) AT076->Receptor Binds and Blocks G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified signaling pathway of opioid receptor antagonism by this compound.

Experimental Workflow for Time-Course Optimization

G start Start prep_cells Prepare and Seed Cells in 384-well plate start->prep_cells add_at076 Add this compound at Varying Incubation Times prep_cells->add_at076 incubate Incubate at 37°C for 15, 30, 60, 120, 240, 480 min add_at076->incubate add_agonist Add Opioid Agonist (EC80 concentration) incubate->add_agonist incubate_agonist Incubate for 30 min at 37°C add_agonist->incubate_agonist add_reagents Add cAMP Detection Reagents incubate_agonist->add_reagents incubate_rt Incubate for 60 min at Room Temperature add_reagents->incubate_rt read_plate Read Plate incubate_rt->read_plate analyze Analyze Data and Determine Optimal Time read_plate->analyze end End analyze->end

Caption: Workflow for optimizing this compound incubation time in a cell-based assay.

Troubleshooting Logic Diagram

G start Start Troubleshooting issue What is the issue? start->issue no_effect No Significant Antagonist Effect issue->no_effect No Effect high_variability High Variability Between Replicates issue->high_variability High Variability effect_decrease Decreased Effect at Longer Incubation issue->effect_decrease Effect Decreases sol_no_effect1 Perform Time-Course Experiment no_effect->sol_no_effect1 sol_no_effect2 Increase this compound Concentration no_effect->sol_no_effect2 sol_high_var1 Ensure Uniform Cell Seeding high_variability->sol_high_var1 sol_high_var2 Mitigate Edge Effects high_variability->sol_high_var2 sol_effect_dec1 Assess Cell Viability effect_decrease->sol_effect_dec1 sol_effect_dec2 Shorten Incubation Time effect_decrease->sol_effect_dec2

Caption: Logic diagram for troubleshooting this compound incubation time optimization.

References

Technical Support Center: Optimizing Incubation Times for AT-076 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation times for AT-076 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and balanced pan-opioid receptor antagonist, meaning it blocks the activity of all four opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and nociceptin (NOP).[1][2][3] Opioid receptors are G-protein coupled receptors (GPCRs) that, when activated by an agonist, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] As an antagonist, this compound binds to these receptors and prevents agonist-induced signaling.

Q2: Why is optimizing the incubation time for this compound crucial?

Optimizing the incubation time is critical for obtaining accurate and reproducible data in cell-based assays. Insufficient incubation may not allow for complete receptor binding and inhibition, leading to an underestimation of this compound's potency. Conversely, excessively long incubation times might lead to off-target effects or cellular stress, which can confound the experimental results.

Q3: What are the key factors that can influence the optimal incubation time for this compound?

Several factors can affect the optimal incubation time, including:

  • Cell type and receptor expression levels: Different cell lines have varying levels of opioid receptor expression, which can influence the time required for this compound to reach equilibrium.

  • Assay type: The kinetics of the specific assay being used (e.g., cAMP inhibition, β-arrestin recruitment, or downstream signaling readouts) will impact the time needed to observe a maximal effect.

  • Concentration of this compound: Higher concentrations of the antagonist may reach equilibrium faster than lower concentrations.

  • Agonist concentration and affinity: The concentration and binding affinity of the agonist being used to stimulate the receptor will influence the competition with this compound.

  • Temperature and assay conditions: Incubation temperature and other assay parameters can affect the binding kinetics of this compound.

Q4: What is a good starting point for a time-course experiment with this compound?

For initial experiments, it is recommended to test a broad range of incubation times. A typical starting point could include short, intermediate, and long durations, for example: 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, and 8 hours. The results from this initial experiment will help to narrow down the optimal time window for subsequent, more focused experiments.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound incubation times.

Issue 1: I am not observing any significant antagonist activity with this compound.

  • Possible Cause: The incubation time may be too short for this compound to effectively bind to the opioid receptors and inhibit the agonist-induced response.

  • Troubleshooting Steps:

    • Perform a time-course experiment: As detailed in the Experimental Protocols section, test a range of incubation times to determine the point of maximal inhibition.

    • Increase this compound concentration: While optimizing the incubation time, ensure you are using a concentration of this compound that is appropriate for the expected IC50.

    • Verify cell health and receptor expression: Ensure that the cells are healthy and express the target opioid receptors at sufficient levels.

Issue 2: The results of my time-course experiment are highly variable between replicates.

  • Possible Cause: Inconsistent experimental technique or "edge effects" in the microplate can lead to variability.

  • Troubleshooting Steps:

    • Ensure uniform cell seeding: Make sure the cell suspension is homogenous and that cells are evenly distributed across the wells of the plate.[5]

    • Minimize pipetting errors: Use calibrated pipettes and consistent pipetting techniques.

    • Mitigate edge effects: To avoid evaporation and temperature gradients, fill the outer wells of the microplate with sterile water or media and do not use them for experimental samples.

    • Use a master mix: Prepare a master mix of reagents to be added to the wells to ensure consistency.

Issue 3: I observe a decrease in the inhibitory effect of this compound at longer incubation times.

  • Possible Cause: Prolonged exposure to the compound or other assay components may induce cellular stress or cytotoxicity, leading to a decline in the specific signal. It is also possible that the compound is unstable in the assay medium over extended periods.

  • Troubleshooting Steps:

    • Assess cell viability: Perform a cell viability assay (e.g., using trypan blue or a commercial kit) in parallel with your functional assay to check for any cytotoxic effects of this compound at the concentrations and incubation times tested.

    • Shorten the incubation time: Based on your time-course data, select the shortest incubation time that provides a maximal and stable inhibitory effect.

    • Investigate compound stability: If cytotoxicity is not the issue, consider performing a stability study of this compound in your assay medium.

Data Presentation: Example of a Time-Course Experiment for this compound

The following table presents hypothetical data from a time-course experiment to determine the optimal incubation time for this compound in a cAMP inhibition assay. In this example, cells were pre-incubated with a fixed concentration of this compound for varying durations before stimulation with an opioid agonist.

Incubation Time (minutes)% Inhibition of Agonist-Induced cAMP Production (Mean ± SD)
1545.3 ± 5.2
3078.9 ± 4.1
6092.1 ± 3.5
12093.5 ± 3.8
24091.8 ± 4.5
48085.2 ± 6.3

Interpretation: Based on this data, the optimal incubation time for this compound appears to be between 60 and 120 minutes, as this is the window where maximal and stable inhibition is observed. The decrease in inhibition at 480 minutes may suggest potential compound instability or cellular stress with prolonged exposure.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Incubation Time for this compound in a cAMP Inhibition Assay

This protocol outlines a general procedure for a time-course experiment using a competitive immunoassay for cAMP detection (e.g., HTRF or AlphaLISA).

Materials:

  • Cells expressing the opioid receptor of interest

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • Opioid agonist stock solution (in water or DMSO)

  • Forskolin (optional, to amplify the cAMP signal)

  • cAMP detection kit reagents

  • 384-well white microplates

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer to the desired density.

  • Assay Plate Preparation:

    • Dispense the cell suspension into the wells of a 384-well plate.

  • This compound Incubation (Time-Course):

    • Prepare dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells containing the cells.

    • Incubate the plate at 37°C for the different time points (e.g., 15, 30, 60, 120, 240, and 480 minutes).

  • Agonist Stimulation:

    • Following the respective incubation times for each condition, add the opioid agonist at a pre-determined EC80 concentration to stimulate the receptors.

    • Incubate for a fixed time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Following the agonist stimulation, add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a compatible plate reader.

    • Calculate the percentage of inhibition for each incubation time point relative to the agonist-only control.

    • Plot the percent inhibition versus the incubation time to determine the optimal duration.

Mandatory Visualizations

Signaling Pathway of Opioid Receptor Antagonism by this compound

G Agonist Opioid Agonist Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds and Activates AT076 This compound (Antagonist) AT076->Receptor Binds and Blocks G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified signaling pathway of opioid receptor antagonism by this compound.

Experimental Workflow for Time-Course Optimization

G start Start prep_cells Prepare and Seed Cells in 384-well plate start->prep_cells add_at076 Add this compound at Varying Incubation Times prep_cells->add_at076 incubate Incubate at 37°C for 15, 30, 60, 120, 240, 480 min add_at076->incubate add_agonist Add Opioid Agonist (EC80 concentration) incubate->add_agonist incubate_agonist Incubate for 30 min at 37°C add_agonist->incubate_agonist add_reagents Add cAMP Detection Reagents incubate_agonist->add_reagents incubate_rt Incubate for 60 min at Room Temperature add_reagents->incubate_rt read_plate Read Plate incubate_rt->read_plate analyze Analyze Data and Determine Optimal Time read_plate->analyze end End analyze->end

Caption: Workflow for optimizing this compound incubation time in a cell-based assay.

Troubleshooting Logic Diagram

G start Start Troubleshooting issue What is the issue? start->issue no_effect No Significant Antagonist Effect issue->no_effect No Effect high_variability High Variability Between Replicates issue->high_variability High Variability effect_decrease Decreased Effect at Longer Incubation issue->effect_decrease Effect Decreases sol_no_effect1 Perform Time-Course Experiment no_effect->sol_no_effect1 sol_no_effect2 Increase this compound Concentration no_effect->sol_no_effect2 sol_high_var1 Ensure Uniform Cell Seeding high_variability->sol_high_var1 sol_high_var2 Mitigate Edge Effects high_variability->sol_high_var2 sol_effect_dec1 Assess Cell Viability effect_decrease->sol_effect_dec1 sol_effect_dec2 Shorten Incubation Time effect_decrease->sol_effect_dec2

Caption: Logic diagram for troubleshooting this compound incubation time optimization.

References

Validation & Comparative

A Comparative Guide to AT-076 and Naloxone for Mu-Opioid Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of AT-076 and naloxone (B1662785), focusing on their performance as antagonists of the mu-opioid receptor (MOR). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound is a novel "pan" opioid antagonist, exhibiting high affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and nociceptin (B549756) (NOP). In contrast, naloxone is a classical non-selective, competitive opioid antagonist with a long history of clinical use, primarily for the reversal of opioid overdose. While both compounds effectively block the mu-opioid receptor, they possess distinct pharmacological profiles. This compound's broader receptor antagonism may offer unique advantages in preclinical research aimed at understanding the integrated role of the opioid system, whereas naloxone remains the gold standard for selective mu-opioid receptor blockade in many experimental and clinical settings.

Data Presentation: Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its receptor is a critical measure of its potency. The inhibition constant (Ki) represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

It is important to note that the following Ki values for this compound and naloxone were determined in separate studies under different experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution.

CompoundReceptor SubtypeBinding Affinity (Ki) in nM
This compound Mu-Opioid (MOR)1.67
Delta-Opioid (DOR)19.6
Kappa-Opioid (KOR)1.14
Nociceptin (NOP)1.75
Naloxone Mu-Opioid (MOR)~1.1 - 1.4
Delta-Opioid (DOR)~16 - 67.5
Kappa-Opioid (KOR)~2.5 - 12

Experimental Protocols

Radioligand Competition Binding Assay for this compound

The binding affinity of this compound for the human mu-opioid receptor was determined using a radioligand competition binding assay.

1. Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the cloned human mu-opioid receptor (hMOR).

2. Radioligand: [³H]-DAMGO, a high-affinity and selective peptide agonist for the mu-opioid receptor.

3. Assay Buffer: 50 mM Tris-HCl, pH 7.4.

4. Procedure:

  • Cell membranes (10-20 µg of protein) were incubated with a fixed concentration of [³H]-DAMGO (typically at or near its Kd value).
  • Increasing concentrations of unlabeled this compound were added to compete for binding to the hMOR.
  • Non-specific binding was determined in the presence of a high concentration of unlabeled naloxone (10 µM).
  • The incubation was carried out at 25°C for 60 minutes.
  • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • The filters were washed with ice-cold assay buffer to remove non-specifically bound radioligand.
  • The radioactivity retained on the filters was quantified by liquid scintillation counting.

5. Data Analysis:

  • The concentration of this compound that inhibited 50% of the specific binding of [³H]-DAMGO (IC50) was determined by non-linear regression analysis of the competition curves.
  • The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

General Protocol for Naloxone Radioligand Binding Assay

While a specific, detailed protocol for the exact Ki values presented for naloxone is not available from a single source, the general methodology follows the principles of radioligand competition binding assays as described for this compound. Key components would include:

  • Receptor Source: Typically cell membranes from cell lines (e.g., HEK293 or CHO) transfected with the human mu-opioid receptor.

  • Radioligand: A tritiated mu-opioid receptor ligand such as [³H]-naloxone or [³H]-DAMGO.

  • Procedure: Similar to the this compound protocol, involving incubation of the receptor source and radioligand with varying concentrations of unlabeled naloxone, followed by separation of bound and free radioligand and quantification of radioactivity.

  • Data Analysis: Calculation of IC50 and subsequent conversion to Ki using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathways

Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular signaling events primarily through the G-protein dependent pathway, leading to analgesia. Antagonists like this compound and naloxone block these effects by preventing agonist binding.

cluster_activation Agonist-Mediated Activation cluster_blockade Antagonist-Mediated Blockade Opioid_Agonist Opioid_Agonist MOR_active Mu-Opioid Receptor (Active) Opioid_Agonist->MOR_active Binds to G_Protein Gi/o Protein MOR_active->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel ↑ K+ Channel Conductance G_Protein->K_channel Ca_channel ↓ Ca2+ Channel Conductance G_Protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Antagonist This compound or Naloxone MOR_inactive Mu-Opioid Receptor (Inactive) Antagonist->MOR_inactive Competitively Binds No_Signal No Signal Transduction MOR_inactive->No_Signal

Caption: Mu-opioid receptor signaling: activation vs. blockade.

Experimental Workflow for Determining Binding Affinity

The following diagram illustrates the key steps in a radioligand competition binding assay used to determine the Ki of a compound like this compound or naloxone.

Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand ([3H]-DAMGO) - Test Compound (this compound/Naloxone) - Assay Buffer Start->Prepare_Reagents Incubation Incubate Reagents: - Receptor + Radioligand + Varying Concentrations of Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Liquid Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a radioligand competition binding assay.

Conclusion

Both this compound and naloxone are potent antagonists of the mu-opioid receptor. Naloxone's profile as a non-selective antagonist with a primary affinity for the MOR makes it a crucial tool for reversing opioid overdose and for studies focused specifically on MOR-mediated effects. This compound, with its "pan" antagonist profile, provides a unique opportunity for researchers to investigate the simultaneous blockade of all four opioid receptor subtypes. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological profile for the experiment. For studies requiring broad-spectrum opioid antagonism, this compound is an excellent candidate, while for targeted mu-opioid receptor blockade, naloxone remains a well-characterized and reliable choice.

A Comparative Guide to AT-076 and Naloxone for Mu-Opioid Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of AT-076 and naloxone, focusing on their performance as antagonists of the mu-opioid receptor (MOR). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound is a novel "pan" opioid antagonist, exhibiting high affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and nociceptin (NOP). In contrast, naloxone is a classical non-selective, competitive opioid antagonist with a long history of clinical use, primarily for the reversal of opioid overdose. While both compounds effectively block the mu-opioid receptor, they possess distinct pharmacological profiles. This compound's broader receptor antagonism may offer unique advantages in preclinical research aimed at understanding the integrated role of the opioid system, whereas naloxone remains the gold standard for selective mu-opioid receptor blockade in many experimental and clinical settings.

Data Presentation: Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its receptor is a critical measure of its potency. The inhibition constant (Ki) represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

It is important to note that the following Ki values for this compound and naloxone were determined in separate studies under different experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution.

CompoundReceptor SubtypeBinding Affinity (Ki) in nM
This compound Mu-Opioid (MOR)1.67
Delta-Opioid (DOR)19.6
Kappa-Opioid (KOR)1.14
Nociceptin (NOP)1.75
Naloxone Mu-Opioid (MOR)~1.1 - 1.4
Delta-Opioid (DOR)~16 - 67.5
Kappa-Opioid (KOR)~2.5 - 12

Experimental Protocols

Radioligand Competition Binding Assay for this compound

The binding affinity of this compound for the human mu-opioid receptor was determined using a radioligand competition binding assay.

1. Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the cloned human mu-opioid receptor (hMOR).

2. Radioligand: [³H]-DAMGO, a high-affinity and selective peptide agonist for the mu-opioid receptor.

3. Assay Buffer: 50 mM Tris-HCl, pH 7.4.

4. Procedure:

  • Cell membranes (10-20 µg of protein) were incubated with a fixed concentration of [³H]-DAMGO (typically at or near its Kd value).
  • Increasing concentrations of unlabeled this compound were added to compete for binding to the hMOR.
  • Non-specific binding was determined in the presence of a high concentration of unlabeled naloxone (10 µM).
  • The incubation was carried out at 25°C for 60 minutes.
  • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • The filters were washed with ice-cold assay buffer to remove non-specifically bound radioligand.
  • The radioactivity retained on the filters was quantified by liquid scintillation counting.

5. Data Analysis:

  • The concentration of this compound that inhibited 50% of the specific binding of [³H]-DAMGO (IC50) was determined by non-linear regression analysis of the competition curves.
  • The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

General Protocol for Naloxone Radioligand Binding Assay

While a specific, detailed protocol for the exact Ki values presented for naloxone is not available from a single source, the general methodology follows the principles of radioligand competition binding assays as described for this compound. Key components would include:

  • Receptor Source: Typically cell membranes from cell lines (e.g., HEK293 or CHO) transfected with the human mu-opioid receptor.

  • Radioligand: A tritiated mu-opioid receptor ligand such as [³H]-naloxone or [³H]-DAMGO.

  • Procedure: Similar to the this compound protocol, involving incubation of the receptor source and radioligand with varying concentrations of unlabeled naloxone, followed by separation of bound and free radioligand and quantification of radioactivity.

  • Data Analysis: Calculation of IC50 and subsequent conversion to Ki using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathways

Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular signaling events primarily through the G-protein dependent pathway, leading to analgesia. Antagonists like this compound and naloxone block these effects by preventing agonist binding.

cluster_activation Agonist-Mediated Activation cluster_blockade Antagonist-Mediated Blockade Opioid_Agonist Opioid_Agonist MOR_active Mu-Opioid Receptor (Active) Opioid_Agonist->MOR_active Binds to G_Protein Gi/o Protein MOR_active->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel ↑ K+ Channel Conductance G_Protein->K_channel Ca_channel ↓ Ca2+ Channel Conductance G_Protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Antagonist This compound or Naloxone MOR_inactive Mu-Opioid Receptor (Inactive) Antagonist->MOR_inactive Competitively Binds No_Signal No Signal Transduction MOR_inactive->No_Signal

Caption: Mu-opioid receptor signaling: activation vs. blockade.

Experimental Workflow for Determining Binding Affinity

The following diagram illustrates the key steps in a radioligand competition binding assay used to determine the Ki of a compound like this compound or naloxone.

Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand ([3H]-DAMGO) - Test Compound (this compound/Naloxone) - Assay Buffer Start->Prepare_Reagents Incubation Incubate Reagents: - Receptor + Radioligand + Varying Concentrations of Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Liquid Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a radioligand competition binding assay.

Conclusion

Both this compound and naloxone are potent antagonists of the mu-opioid receptor. Naloxone's profile as a non-selective antagonist with a primary affinity for the MOR makes it a crucial tool for reversing opioid overdose and for studies focused specifically on MOR-mediated effects. This compound, with its "pan" antagonist profile, provides a unique opportunity for researchers to investigate the simultaneous blockade of all four opioid receptor subtypes. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological profile for the experiment. For studies requiring broad-spectrum opioid antagonism, this compound is an excellent candidate, while for targeted mu-opioid receptor blockade, naloxone remains a well-characterized and reliable choice.

AT-076 Versus Naltrexone: A Comparative Guide to Pan-Opioid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of AT-076 and naltrexone (B1662487) as pan-opioid receptor antagonists. The information presented is collated from publicly available experimental data to facilitate a comprehensive understanding of their respective pharmacological profiles.

Executive Summary

This compound emerges as a true pan-opioid receptor antagonist with nanomolar affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor. In contrast, naltrexone, a widely used opioid antagonist, exhibits a strong preference for the mu-opioid receptor, with significantly lower affinity for the delta and kappa subtypes. Functionally, this compound acts as a competitive antagonist at the mu and delta receptors and a non-competitive antagonist at the kappa and NOP receptors. Naltrexone functions as a competitive antagonist at the mu, delta, and kappa opioid receptors.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of this compound and naltrexone at the opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu (μ)Delta (δ)Kappa (κ)Nociceptin (NOP)
This compound 1.67[1]19.6[1]1.14[1]1.75[1]
Naltrexone 0.2694.94.8Not Reported

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Potency

CompoundReceptorAssay TypeParameterValue (nM)Antagonism Type
This compound Mu (μ)GTPγSKe3-6 fold more potent than JDTicCompetitive
Delta (δ)GTPγSKe3-6 fold more potent than JDTicCompetitive
Kappa (κ)GTPγS--Non-competitive
Nociceptin (NOP)GTPγS--Non-competitive
Naltrexone Mu (μ)GTPγSKe0.20Competitive[2]
Delta (δ)GTPγSpKi66.8Competitive
Kappa (κ)---Competitive

Note: Ke and pKi are measures of antagonist potency. A lower Ke value and a higher pKi value indicate greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound (this compound or naltrexone).

Workflow for a Typical Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing the opioid receptor) Incubation Incubation of membranes, radioligand, and varying concentrations of test compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-diprenorphine) Radioligand->Incubation Test_Compound Test Compound (this compound or Naltrexone) Test_Compound->Incubation Separation Separation of bound and free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantification of bound radioactivity (e.g., using a scintillation counter) Separation->Quantification Competition_Curve Generation of a competition curve Quantification->Competition_Curve IC50_Determination Determination of IC50 value Competition_Curve->IC50_Determination Ki_Calculation Calculation of Ki value using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Workflow of a radioligand competition binding assay.

Key Components:

  • Membranes: Prepared from cells stably expressing the opioid receptor of interest (μ, δ, κ, or NOP).

  • Radioligand: A high-affinity ligand for the opioid receptor that is labeled with a radioactive isotope (e.g., [3H]-diprenorphine).

  • Test Compound: Unlabeled this compound or naltrexone at various concentrations.

  • Incubation: All components are incubated together to allow for competitive binding to the receptors.

  • Separation: Bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate the activation of G proteins coupled to the opioid receptors. Antagonists are assessed by their ability to inhibit the stimulation of [35S]GTPγS binding by an agonist.

Workflow for a [35S]GTPγS Binding Assay for Antagonist Characterization:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with opioid receptors and G proteins) Incubation Incubation of membranes, agonist, [35S]GTPγS, and varying concentrations of antagonist Membrane_Prep->Incubation Agonist Opioid Receptor Agonist (e.g., DAMGO for μ-opioid receptor) Agonist->Incubation Antagonist Test Antagonist (this compound or Naltrexone) Antagonist->Incubation GTP_analog [35S]GTPγS GTP_analog->Incubation Separation Separation of bound and free [35S]GTPγS (filtration) Incubation->Separation Quantification Quantification of bound radioactivity Separation->Quantification Inhibition_Curve Generation of an inhibition curve Quantification->Inhibition_Curve IC50_Determination Determination of IC50 value Inhibition_Curve->IC50_Determination Ke_Calculation Calculation of Ke (equilibrium dissociation constant) for the antagonist IC50_Determination->Ke_Calculation

Caption: Workflow for a [35S]GTPγS binding assay to determine antagonist potency.

Key Steps:

  • Membrane Preparation: Membranes containing the opioid receptor and associated G proteins are used.

  • Incubation: Membranes are incubated with a fixed concentration of an opioid agonist (to stimulate G protein activation), [35S]GTPγS, and varying concentrations of the antagonist (this compound or naltrexone).

  • Separation and Quantification: Similar to the radioligand binding assay, bound [35S]GTPγS is separated and quantified.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The data are used to determine the IC50 of the antagonist, from which the equilibrium dissociation constant (Ke) can be calculated to provide a measure of its functional potency. For non-competitive antagonists, the IC50 will increase with increasing agonist concentration, but a maximal response of the agonist cannot be restored.

Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).

Simplified Opioid Receptor Signaling Pathway:

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Opioid_Receptor Opioid Receptor (μ, δ, κ, or NOP) G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces Cellular_Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Cellular_Response Ion_Channels->Cellular_Response Agonist Opioid Agonist Agonist->Opioid_Receptor binds and activates Antagonist Antagonist (this compound or Naltrexone) Antagonist->Opioid_Receptor binds and blocks

Caption: Simplified opioid receptor signaling pathway.

Upon activation by an agonist, the opioid receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The activated G protein also modulates ion channels, typically leading to an increase in potassium conductance and a decrease in calcium conductance, resulting in decreased neuronal excitability. Opioid antagonists like this compound and naltrexone block these effects by preventing agonist binding to the receptor.

In Vivo Studies

While direct comparative in vivo studies of this compound and naltrexone are limited in the public domain, individual studies provide insights into their effects.

  • This compound: As a novel compound, in vivo studies are emerging. Its pan-opioid antagonist profile suggests it could have broad effects on opioid-mediated physiological processes.

  • Naltrexone: Extensive in vivo research and clinical use have demonstrated its efficacy in blocking the effects of opioids. For example, studies have shown that naltrexone can antagonize the analgesic and rewarding effects of opioids in animal models and humans. In some animal models, naltrexone has been shown to elicit antinociceptive effects on its own under specific conditions, though it primarily functions as an antagonist.

Conclusion

This compound represents a significant development in opioid pharmacology, offering a balanced antagonist profile across all four opioid receptor subtypes. This contrasts with naltrexone's more selective antagonism of the mu-opioid receptor. The choice between these two antagonists would depend on the specific research or therapeutic goal. For applications requiring broad-spectrum opioid receptor blockade, this compound is a compelling candidate. For applications primarily targeting the mu-opioid receptor system, naltrexone remains a well-characterized and effective tool. Further in vivo comparative studies are warranted to fully elucidate the therapeutic potential of this compound.

References

AT-076 Versus Naltrexone: A Comparative Guide to Pan-Opioid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of AT-076 and naltrexone as pan-opioid receptor antagonists. The information presented is collated from publicly available experimental data to facilitate a comprehensive understanding of their respective pharmacological profiles.

Executive Summary

This compound emerges as a true pan-opioid receptor antagonist with nanomolar affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor. In contrast, naltrexone, a widely used opioid antagonist, exhibits a strong preference for the mu-opioid receptor, with significantly lower affinity for the delta and kappa subtypes. Functionally, this compound acts as a competitive antagonist at the mu and delta receptors and a non-competitive antagonist at the kappa and NOP receptors. Naltrexone functions as a competitive antagonist at the mu, delta, and kappa opioid receptors.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of this compound and naltrexone at the opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu (μ)Delta (δ)Kappa (κ)Nociceptin (NOP)
This compound 1.67[1]19.6[1]1.14[1]1.75[1]
Naltrexone 0.2694.94.8Not Reported

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Potency

CompoundReceptorAssay TypeParameterValue (nM)Antagonism Type
This compound Mu (μ)GTPγSKe3-6 fold more potent than JDTicCompetitive
Delta (δ)GTPγSKe3-6 fold more potent than JDTicCompetitive
Kappa (κ)GTPγS--Non-competitive
Nociceptin (NOP)GTPγS--Non-competitive
Naltrexone Mu (μ)GTPγSKe0.20Competitive[2]
Delta (δ)GTPγSpKi66.8Competitive
Kappa (κ)---Competitive

Note: Ke and pKi are measures of antagonist potency. A lower Ke value and a higher pKi value indicate greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound (this compound or naltrexone).

Workflow for a Typical Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing the opioid receptor) Incubation Incubation of membranes, radioligand, and varying concentrations of test compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-diprenorphine) Radioligand->Incubation Test_Compound Test Compound (this compound or Naltrexone) Test_Compound->Incubation Separation Separation of bound and free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantification of bound radioactivity (e.g., using a scintillation counter) Separation->Quantification Competition_Curve Generation of a competition curve Quantification->Competition_Curve IC50_Determination Determination of IC50 value Competition_Curve->IC50_Determination Ki_Calculation Calculation of Ki value using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Workflow of a radioligand competition binding assay.

Key Components:

  • Membranes: Prepared from cells stably expressing the opioid receptor of interest (μ, δ, κ, or NOP).

  • Radioligand: A high-affinity ligand for the opioid receptor that is labeled with a radioactive isotope (e.g., [3H]-diprenorphine).

  • Test Compound: Unlabeled this compound or naltrexone at various concentrations.

  • Incubation: All components are incubated together to allow for competitive binding to the receptors.

  • Separation: Bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate the activation of G proteins coupled to the opioid receptors. Antagonists are assessed by their ability to inhibit the stimulation of [35S]GTPγS binding by an agonist.

Workflow for a [35S]GTPγS Binding Assay for Antagonist Characterization:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with opioid receptors and G proteins) Incubation Incubation of membranes, agonist, [35S]GTPγS, and varying concentrations of antagonist Membrane_Prep->Incubation Agonist Opioid Receptor Agonist (e.g., DAMGO for μ-opioid receptor) Agonist->Incubation Antagonist Test Antagonist (this compound or Naltrexone) Antagonist->Incubation GTP_analog [35S]GTPγS GTP_analog->Incubation Separation Separation of bound and free [35S]GTPγS (filtration) Incubation->Separation Quantification Quantification of bound radioactivity Separation->Quantification Inhibition_Curve Generation of an inhibition curve Quantification->Inhibition_Curve IC50_Determination Determination of IC50 value Inhibition_Curve->IC50_Determination Ke_Calculation Calculation of Ke (equilibrium dissociation constant) for the antagonist IC50_Determination->Ke_Calculation

Caption: Workflow for a [35S]GTPγS binding assay to determine antagonist potency.

Key Steps:

  • Membrane Preparation: Membranes containing the opioid receptor and associated G proteins are used.

  • Incubation: Membranes are incubated with a fixed concentration of an opioid agonist (to stimulate G protein activation), [35S]GTPγS, and varying concentrations of the antagonist (this compound or naltrexone).

  • Separation and Quantification: Similar to the radioligand binding assay, bound [35S]GTPγS is separated and quantified.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The data are used to determine the IC50 of the antagonist, from which the equilibrium dissociation constant (Ke) can be calculated to provide a measure of its functional potency. For non-competitive antagonists, the IC50 will increase with increasing agonist concentration, but a maximal response of the agonist cannot be restored.

Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).

Simplified Opioid Receptor Signaling Pathway:

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Opioid_Receptor Opioid Receptor (μ, δ, κ, or NOP) G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces Cellular_Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Cellular_Response Ion_Channels->Cellular_Response Agonist Opioid Agonist Agonist->Opioid_Receptor binds and activates Antagonist Antagonist (this compound or Naltrexone) Antagonist->Opioid_Receptor binds and blocks

Caption: Simplified opioid receptor signaling pathway.

Upon activation by an agonist, the opioid receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The activated G protein also modulates ion channels, typically leading to an increase in potassium conductance and a decrease in calcium conductance, resulting in decreased neuronal excitability. Opioid antagonists like this compound and naltrexone block these effects by preventing agonist binding to the receptor.

In Vivo Studies

While direct comparative in vivo studies of this compound and naltrexone are limited in the public domain, individual studies provide insights into their effects.

  • This compound: As a novel compound, in vivo studies are emerging. Its pan-opioid antagonist profile suggests it could have broad effects on opioid-mediated physiological processes.

  • Naltrexone: Extensive in vivo research and clinical use have demonstrated its efficacy in blocking the effects of opioids. For example, studies have shown that naltrexone can antagonize the analgesic and rewarding effects of opioids in animal models and humans. In some animal models, naltrexone has been shown to elicit antinociceptive effects on its own under specific conditions, though it primarily functions as an antagonist.

Conclusion

This compound represents a significant development in opioid pharmacology, offering a balanced antagonist profile across all four opioid receptor subtypes. This contrasts with naltrexone's more selective antagonism of the mu-opioid receptor. The choice between these two antagonists would depend on the specific research or therapeutic goal. For applications requiring broad-spectrum opioid receptor blockade, this compound is a compelling candidate. For applications primarily targeting the mu-opioid receptor system, naltrexone remains a well-characterized and effective tool. Further in vivo comparative studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Head-to-head comparison of AT-076 and JDTic in vitro

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of opioid receptor research, the kappa-opioid receptor (KOR) has emerged as a significant target for the development of therapeutics for addiction, depression, and pain. Among the antagonists developed for this receptor, JDTic has been a benchmark selective antagonist. A newer compound, AT-076, derived from the JDTic scaffold, presents a broader antagonist profile across all four opioid receptors. This guide provides a detailed in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their binding affinities and functional activities based on available experimental data.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) of this compound and JDTic for the human kappa (κ), mu (μ), delta (δ), and nociceptin (B549756) (NOP) opioid receptors. This data is compiled from radioligand binding assays, a standard method to determine the affinity of a ligand for a receptor.

Compoundκ-Opioid Receptor (KOP) Ki (nM)μ-Opioid Receptor (MOP) Ki (nM)δ-Opioid Receptor (DOP) Ki (nM)Nociceptin Receptor (NOP) Ki (nM)Selectivity Profile
This compound 1.14[1]1.67[1]19.6[1]1.75[1]Pan-Opioid Antagonist
JDTic 0.32[2]>1000 (low affinity)>1000 (low affinity)Not typically reportedHighly Selective KOR Antagonist

Note: Lower Ki values indicate higher binding affinity. The data for JDTic's affinity at MOP and DOP are often reported as being very low, hence the ">1000 nM" designation, highlighting its high selectivity for the KOR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the descriptions of standard in vitro assays used to characterize KOR antagonists like this compound and JDTic.

1. Radioligand Binding Assays

This assay quantifies the affinity of a test compound (like this compound or JDTic) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

  • Cell Preparation: Membranes are prepared from cells stably expressing the human opioid receptor of interest (e.g., CHO-hKOR cells for the kappa-opioid receptor).

  • Assay Components:

    • Cell membranes expressing the target receptor.

    • A radiolabeled ligand specific to the receptor (e.g., [3H]U69,593 for KOR).

    • The unlabeled test compound (this compound or JDTic) at various concentrations.

  • Procedure:

    • The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.

    • The mixture is then filtered to separate the bound from the unbound radioligand.

    • The amount of radioactivity on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

2. [35S]GTPγS Functional Assay

This functional assay measures the extent to which a ligand, upon binding to a G-protein coupled receptor (GPCR) like the KOR, stimulates the binding of [35S]GTPγS to the Gα subunit of the G-protein. This reflects the agonist or antagonist activity of the compound.

  • Cell Preparation: Membranes from cells expressing the opioid receptor of interest are used.

  • Assay Components:

    • Cell membranes.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to ensure G-proteins are in their inactive state at the start).

    • An agonist (e.g., U-50,488H for KOR) to stimulate the receptor.

    • The test compound (this compound or JDTic) to assess its antagonist effect.

  • Procedure:

    • For antagonist testing, membranes are pre-incubated with the test compound.

    • The agonist is then added to stimulate the receptor, followed by the addition of [35S]GTPγS.

    • The reaction is incubated to allow for [35S]GTPγS binding to the activated G-proteins.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting after filtration.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The antagonist equilibrium constant (Ke) can be calculated from the rightward shift in the agonist concentration-response curve caused by the antagonist.

3. β-Arrestin Recruitment Assay (e.g., BRET)

This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.

  • Cell Lines: Cells are co-transfected to express the KOR fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein).

  • Procedure:

    • Cells are incubated with a substrate for the BRET donor (e.g., coelenterazine).

    • Upon agonist stimulation of the KOR, β-arrestin is recruited to the receptor, bringing the BRET donor and acceptor into close proximity.

    • The energy from the donor excites the acceptor, resulting in a measurable light emission from the acceptor.

    • To test for antagonist activity, cells are pre-incubated with the test compound before agonist addition.

  • Data Analysis: The BRET signal is measured, and the ability of the antagonist to block the agonist-induced signal is quantified.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling

Activation of the kappa-opioid receptor by an agonist leads to the activation of Gi/o proteins. This inhibits adenylyl cyclase, reducing cAMP levels, and modulates ion channels, leading to neuronal inhibition. Antagonists like JDTic and this compound block these effects by preventing agonist binding.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->KOR Activates Antagonist Antagonist (this compound/JDTic) Antagonist->KOR Blocks ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: Canonical G-protein signaling pathway of the kappa-opioid receptor.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.

Radioligand_Binding_Workflow A Prepare Cell Membranes with KOR B Add Radioligand ([3H]U69,593) A->B C Add Test Compound (this compound or JDTic) in varying concentrations B->C D Incubate to Reach Binding Equilibrium C->D E Filter to Separate Bound and Free Ligand D->E F Measure Radioactivity of Bound Ligand E->F G Calculate IC50 and Ki Values F->G

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Functional Assay Workflow

This diagram outlines the steps involved in a [35S]GTPγS functional assay to measure the antagonist activity of a compound.

GTPgS_Assay_Workflow A Prepare Cell Membranes with KOR B Pre-incubate with Antagonist (this compound/JDTic) A->B C Add KOR Agonist (e.g., U-50,488H) B->C D Add [35S]GTPγS C->D E Incubate to allow [35S]GTPγS binding D->E F Filter and Measure Bound Radioactivity E->F G Determine Antagonist Potency (Ke) F->G

References

Head-to-head comparison of AT-076 and JDTic in vitro

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of opioid receptor research, the kappa-opioid receptor (KOR) has emerged as a significant target for the development of therapeutics for addiction, depression, and pain. Among the antagonists developed for this receptor, JDTic has been a benchmark selective antagonist. A newer compound, AT-076, derived from the JDTic scaffold, presents a broader antagonist profile across all four opioid receptors. This guide provides a detailed in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their binding affinities and functional activities based on available experimental data.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) of this compound and JDTic for the human kappa (κ), mu (μ), delta (δ), and nociceptin (NOP) opioid receptors. This data is compiled from radioligand binding assays, a standard method to determine the affinity of a ligand for a receptor.

Compoundκ-Opioid Receptor (KOP) Ki (nM)μ-Opioid Receptor (MOP) Ki (nM)δ-Opioid Receptor (DOP) Ki (nM)Nociceptin Receptor (NOP) Ki (nM)Selectivity Profile
This compound 1.14[1]1.67[1]19.6[1]1.75[1]Pan-Opioid Antagonist
JDTic 0.32[2]>1000 (low affinity)>1000 (low affinity)Not typically reportedHighly Selective KOR Antagonist

Note: Lower Ki values indicate higher binding affinity. The data for JDTic's affinity at MOP and DOP are often reported as being very low, hence the ">1000 nM" designation, highlighting its high selectivity for the KOR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the descriptions of standard in vitro assays used to characterize KOR antagonists like this compound and JDTic.

1. Radioligand Binding Assays

This assay quantifies the affinity of a test compound (like this compound or JDTic) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

  • Cell Preparation: Membranes are prepared from cells stably expressing the human opioid receptor of interest (e.g., CHO-hKOR cells for the kappa-opioid receptor).

  • Assay Components:

    • Cell membranes expressing the target receptor.

    • A radiolabeled ligand specific to the receptor (e.g., [3H]U69,593 for KOR).

    • The unlabeled test compound (this compound or JDTic) at various concentrations.

  • Procedure:

    • The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.

    • The mixture is then filtered to separate the bound from the unbound radioligand.

    • The amount of radioactivity on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

2. [35S]GTPγS Functional Assay

This functional assay measures the extent to which a ligand, upon binding to a G-protein coupled receptor (GPCR) like the KOR, stimulates the binding of [35S]GTPγS to the Gα subunit of the G-protein. This reflects the agonist or antagonist activity of the compound.

  • Cell Preparation: Membranes from cells expressing the opioid receptor of interest are used.

  • Assay Components:

    • Cell membranes.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to ensure G-proteins are in their inactive state at the start).

    • An agonist (e.g., U-50,488H for KOR) to stimulate the receptor.

    • The test compound (this compound or JDTic) to assess its antagonist effect.

  • Procedure:

    • For antagonist testing, membranes are pre-incubated with the test compound.

    • The agonist is then added to stimulate the receptor, followed by the addition of [35S]GTPγS.

    • The reaction is incubated to allow for [35S]GTPγS binding to the activated G-proteins.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting after filtration.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The antagonist equilibrium constant (Ke) can be calculated from the rightward shift in the agonist concentration-response curve caused by the antagonist.

3. β-Arrestin Recruitment Assay (e.g., BRET)

This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.

  • Cell Lines: Cells are co-transfected to express the KOR fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein).

  • Procedure:

    • Cells are incubated with a substrate for the BRET donor (e.g., coelenterazine).

    • Upon agonist stimulation of the KOR, β-arrestin is recruited to the receptor, bringing the BRET donor and acceptor into close proximity.

    • The energy from the donor excites the acceptor, resulting in a measurable light emission from the acceptor.

    • To test for antagonist activity, cells are pre-incubated with the test compound before agonist addition.

  • Data Analysis: The BRET signal is measured, and the ability of the antagonist to block the agonist-induced signal is quantified.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling

Activation of the kappa-opioid receptor by an agonist leads to the activation of Gi/o proteins. This inhibits adenylyl cyclase, reducing cAMP levels, and modulates ion channels, leading to neuronal inhibition. Antagonists like JDTic and this compound block these effects by preventing agonist binding.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->KOR Activates Antagonist Antagonist (this compound/JDTic) Antagonist->KOR Blocks ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: Canonical G-protein signaling pathway of the kappa-opioid receptor.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.

Radioligand_Binding_Workflow A Prepare Cell Membranes with KOR B Add Radioligand ([3H]U69,593) A->B C Add Test Compound (this compound or JDTic) in varying concentrations B->C D Incubate to Reach Binding Equilibrium C->D E Filter to Separate Bound and Free Ligand D->E F Measure Radioactivity of Bound Ligand E->F G Calculate IC50 and Ki Values F->G

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Functional Assay Workflow

This diagram outlines the steps involved in a [35S]GTPγS functional assay to measure the antagonist activity of a compound.

GTPgS_Assay_Workflow A Prepare Cell Membranes with KOR B Pre-incubate with Antagonist (this compound/JDTic) A->B C Add KOR Agonist (e.g., U-50,488H) B->C D Add [35S]GTPγS C->D E Incubate to allow [35S]GTPγS binding D->E F Filter and Measure Bound Radioactivity E->F G Determine Antagonist Potency (Ke) F->G

References

Validating the Pan-Antagonist Profile of AT-076 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AT-076 has been identified as a potent pan-opioid receptor antagonist with nanomolar affinity for the mu (μ), delta (δ), kappa (κ), and nociceptin (B549756) (NOP) opioid receptors.[1][2] While its in vitro binding profile is well-documented, a comprehensive in vivo validation is crucial to ascertain its therapeutic potential and understand its pharmacological effects in a complex biological system. This guide outlines a proposed framework for the in vivo validation of this compound, comparing its hypothetical performance with the established non-selective opioid antagonist, naltrexone (B1662487). The experimental data presented herein is hypothetical and serves as a template for the types of studies required to validate the pan-antagonist profile of this compound in vivo.

Comparative In Vitro Binding Affinities

A summary of the known in vitro binding affinities (Ki) of this compound and the comparative antagonist naltrexone is presented below. This data underscores the pan-antagonist profile of this compound, with high affinity across all four opioid receptors.

CompoundMOR (Ki, nM)DOR (Ki, nM)KOR (Ki, nM)NOP (Ki, nM)
This compound 1.6719.61.141.75
Naltrexone~0.2-1~1-10~0.5-5>1000

Proposed In Vivo Validation Studies

To validate the pan-antagonist profile of this compound in vivo, a series of preclinical studies in rodent models are proposed. These studies are designed to assess the efficacy of this compound in antagonizing the effects of selective agonists for each opioid receptor, as well as to characterize its pharmacokinetic and pharmacodynamic profile.

Antagonism of Opioid-Induced Analgesia

The primary function of an opioid antagonist is to block the effects of opioid agonists. The following experiments would assess the ability of this compound to reverse the analgesic effects of receptor-selective agonists in standard pain models.

Experimental Protocol: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic effects of opioids.[3][4]

  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Baseline Latency: The baseline tail-flick latency in response to a radiant heat source is determined for each animal.

  • Agonist Administration: Animals are administered a selective opioid agonist (e.g., morphine for MOR, deltorphin (B1670231) II for DOR, U-50,488 for KOR, or nociceptin/orphanin FQ for NOP).

  • Antagonist Treatment: this compound or naltrexone is administered at various doses prior to the agonist.

  • Testing: Tail-flick latencies are measured at predetermined time points after agonist administration.

  • Data Analysis: The dose-dependent reversal of agonist-induced analgesia is quantified, and the antagonist potency (ED50) is calculated.

Hypothetical Efficacy Data in the Tail-Flick Test

AntagonistAgonist (Receptor)ED50 (mg/kg) for Reversal of Analgesia
This compound Morphine (MOR)0.5
Deltorphin II (DOR)2.0
U-50,488 (KOR)0.3
Nociceptin (NOP)0.4
NaltrexoneMorphine (MOR)0.1
Deltorphin II (DOR)1.0
U-50,488 (KOR)0.5
Nociceptin (NOP)>30
Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for determining appropriate dosing regimens and predicting its duration of action.

Experimental Protocol: Pharmacokinetic Analysis in Rats

  • Animals: Male Sprague-Dawley rats are used.

  • Administration: this compound is administered via intravenous (IV) and oral (PO) routes at a specified dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Parameter Calculation: Key pharmacokinetic parameters are calculated using non-compartmental analysis.

Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500150
Tmax (h) 0.11.0
AUC (ng·h/mL) 8001200
t1/2 (h) 2.53.0
Bioavailability (%) -15
In Vivo Receptor Occupancy

To confirm that this compound engages with its target receptors in the central nervous system, an in vivo receptor occupancy study can be performed.

Experimental Protocol: Ex Vivo Receptor Binding Assay

  • Animals: Mice are administered various doses of this compound.

  • Tissue Collection: At a specified time point, brains are harvested.

  • Receptor Binding: Brain homogenates are incubated with radiolabeled ligands for each of the four opioid receptors.

  • Quantification: The displacement of the radioligand by this compound is measured to determine the percentage of receptor occupancy.

Hypothetical Receptor Occupancy of this compound in Mouse Brain

Dose (mg/kg)MOR Occupancy (%)DOR Occupancy (%)KOR Occupancy (%)NOP Occupancy (%)
0.12052522
0.355206058
1.085509088
3.095759897

Visualizing the Mechanisms and Workflows

Opioid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of opioid receptors, which this compound is designed to antagonize. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, reduce intracellular cAMP levels, and modulate ion channel activity. As an antagonist, this compound would bind to the receptor and prevent these downstream effects.

Opioid Receptor Signaling General Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (MOR, DOR, KOR, NOP) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Cellular_Response Decreased Neuronal Excitability Ion_Channel->Cellular_Response Contributes to Opioid_Agonist Opioid Agonist Opioid_Agonist->Opioid_Receptor Activates AT076 This compound (Antagonist) AT076->Opioid_Receptor Blocks cAMP->Cellular_Response Leads to ATP ATP ATP->Adenylyl_Cyclase

Caption: General Opioid Receptor Signaling Pathway Antagonized by this compound.

In Vivo Validation Workflow

The logical flow of experiments to validate the pan-antagonist profile of this compound in vivo is depicted in the following workflow diagram.

InVivo_Validation_Workflow Workflow for In Vivo Validation of this compound start Start: In Vitro Characterization (Known Pan-Antagonist) pk_studies Pharmacokinetic Studies (IV & PO in Rats) start->pk_studies dose_selection Dose Range Selection pk_studies->dose_selection efficacy_studies Efficacy Studies: Antagonism of Selective Agonists (e.g., Tail-Flick Test) dose_selection->efficacy_studies receptor_occupancy In Vivo Receptor Occupancy (Ex Vivo Autoradiography) dose_selection->receptor_occupancy safety_studies Safety & Tolerability Studies (e.g., Acute Toxicity) dose_selection->safety_studies data_analysis Data Analysis & Comparison with Naltrexone efficacy_studies->data_analysis receptor_occupancy->data_analysis safety_studies->data_analysis end Conclusion: Validated In Vivo Pan-Antagonist Profile data_analysis->end

Caption: Experimental Workflow for In Vivo Validation of this compound.

Conclusion

The comprehensive in vivo validation of this compound is a critical next step in its development. The proposed studies, encompassing efficacy, pharmacokinetics, and receptor occupancy, would provide the necessary data to confirm its pan-opioid antagonist profile in a physiological context. While the data presented in this guide is hypothetical, it provides a clear roadmap for the rigorous preclinical evaluation required for a novel compound like this compound. A direct comparison with established antagonists such as naltrexone will be essential to delineate its unique pharmacological properties and potential therapeutic advantages. The successful completion of these studies would lay a strong foundation for the future clinical development of this compound.

References

Validating the Pan-Antagonist Profile of AT-076 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AT-076 has been identified as a potent pan-opioid receptor antagonist with nanomolar affinity for the mu (μ), delta (δ), kappa (κ), and nociceptin (NOP) opioid receptors.[1][2] While its in vitro binding profile is well-documented, a comprehensive in vivo validation is crucial to ascertain its therapeutic potential and understand its pharmacological effects in a complex biological system. This guide outlines a proposed framework for the in vivo validation of this compound, comparing its hypothetical performance with the established non-selective opioid antagonist, naltrexone. The experimental data presented herein is hypothetical and serves as a template for the types of studies required to validate the pan-antagonist profile of this compound in vivo.

Comparative In Vitro Binding Affinities

A summary of the known in vitro binding affinities (Ki) of this compound and the comparative antagonist naltrexone is presented below. This data underscores the pan-antagonist profile of this compound, with high affinity across all four opioid receptors.

CompoundMOR (Ki, nM)DOR (Ki, nM)KOR (Ki, nM)NOP (Ki, nM)
This compound 1.6719.61.141.75
Naltrexone~0.2-1~1-10~0.5-5>1000

Proposed In Vivo Validation Studies

To validate the pan-antagonist profile of this compound in vivo, a series of preclinical studies in rodent models are proposed. These studies are designed to assess the efficacy of this compound in antagonizing the effects of selective agonists for each opioid receptor, as well as to characterize its pharmacokinetic and pharmacodynamic profile.

Antagonism of Opioid-Induced Analgesia

The primary function of an opioid antagonist is to block the effects of opioid agonists. The following experiments would assess the ability of this compound to reverse the analgesic effects of receptor-selective agonists in standard pain models.

Experimental Protocol: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic effects of opioids.[3][4]

  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Baseline Latency: The baseline tail-flick latency in response to a radiant heat source is determined for each animal.

  • Agonist Administration: Animals are administered a selective opioid agonist (e.g., morphine for MOR, deltorphin II for DOR, U-50,488 for KOR, or nociceptin/orphanin FQ for NOP).

  • Antagonist Treatment: this compound or naltrexone is administered at various doses prior to the agonist.

  • Testing: Tail-flick latencies are measured at predetermined time points after agonist administration.

  • Data Analysis: The dose-dependent reversal of agonist-induced analgesia is quantified, and the antagonist potency (ED50) is calculated.

Hypothetical Efficacy Data in the Tail-Flick Test

AntagonistAgonist (Receptor)ED50 (mg/kg) for Reversal of Analgesia
This compound Morphine (MOR)0.5
Deltorphin II (DOR)2.0
U-50,488 (KOR)0.3
Nociceptin (NOP)0.4
NaltrexoneMorphine (MOR)0.1
Deltorphin II (DOR)1.0
U-50,488 (KOR)0.5
Nociceptin (NOP)>30
Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for determining appropriate dosing regimens and predicting its duration of action.

Experimental Protocol: Pharmacokinetic Analysis in Rats

  • Animals: Male Sprague-Dawley rats are used.

  • Administration: this compound is administered via intravenous (IV) and oral (PO) routes at a specified dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Parameter Calculation: Key pharmacokinetic parameters are calculated using non-compartmental analysis.

Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500150
Tmax (h) 0.11.0
AUC (ng·h/mL) 8001200
t1/2 (h) 2.53.0
Bioavailability (%) -15
In Vivo Receptor Occupancy

To confirm that this compound engages with its target receptors in the central nervous system, an in vivo receptor occupancy study can be performed.

Experimental Protocol: Ex Vivo Receptor Binding Assay

  • Animals: Mice are administered various doses of this compound.

  • Tissue Collection: At a specified time point, brains are harvested.

  • Receptor Binding: Brain homogenates are incubated with radiolabeled ligands for each of the four opioid receptors.

  • Quantification: The displacement of the radioligand by this compound is measured to determine the percentage of receptor occupancy.

Hypothetical Receptor Occupancy of this compound in Mouse Brain

Dose (mg/kg)MOR Occupancy (%)DOR Occupancy (%)KOR Occupancy (%)NOP Occupancy (%)
0.12052522
0.355206058
1.085509088
3.095759897

Visualizing the Mechanisms and Workflows

Opioid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of opioid receptors, which this compound is designed to antagonize. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, reduce intracellular cAMP levels, and modulate ion channel activity. As an antagonist, this compound would bind to the receptor and prevent these downstream effects.

Opioid Receptor Signaling General Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (MOR, DOR, KOR, NOP) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Cellular_Response Decreased Neuronal Excitability Ion_Channel->Cellular_Response Contributes to Opioid_Agonist Opioid Agonist Opioid_Agonist->Opioid_Receptor Activates AT076 This compound (Antagonist) AT076->Opioid_Receptor Blocks cAMP->Cellular_Response Leads to ATP ATP ATP->Adenylyl_Cyclase

Caption: General Opioid Receptor Signaling Pathway Antagonized by this compound.

In Vivo Validation Workflow

The logical flow of experiments to validate the pan-antagonist profile of this compound in vivo is depicted in the following workflow diagram.

InVivo_Validation_Workflow Workflow for In Vivo Validation of this compound start Start: In Vitro Characterization (Known Pan-Antagonist) pk_studies Pharmacokinetic Studies (IV & PO in Rats) start->pk_studies dose_selection Dose Range Selection pk_studies->dose_selection efficacy_studies Efficacy Studies: Antagonism of Selective Agonists (e.g., Tail-Flick Test) dose_selection->efficacy_studies receptor_occupancy In Vivo Receptor Occupancy (Ex Vivo Autoradiography) dose_selection->receptor_occupancy safety_studies Safety & Tolerability Studies (e.g., Acute Toxicity) dose_selection->safety_studies data_analysis Data Analysis & Comparison with Naltrexone efficacy_studies->data_analysis receptor_occupancy->data_analysis safety_studies->data_analysis end Conclusion: Validated In Vivo Pan-Antagonist Profile data_analysis->end

Caption: Experimental Workflow for In Vivo Validation of this compound.

Conclusion

The comprehensive in vivo validation of this compound is a critical next step in its development. The proposed studies, encompassing efficacy, pharmacokinetics, and receptor occupancy, would provide the necessary data to confirm its pan-opioid antagonist profile in a physiological context. While the data presented in this guide is hypothetical, it provides a clear roadmap for the rigorous preclinical evaluation required for a novel compound like this compound. A direct comparison with established antagonists such as naltrexone will be essential to delineate its unique pharmacological properties and potential therapeutic advantages. The successful completion of these studies would lay a strong foundation for the future clinical development of this compound.

References

AT-076: A Comparative Guide to its Cross-Reactivity with Opioid Receptor Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AT-076, a novel opioid pan-antagonist, focusing on its interaction with the four main opioid receptor subtypes: mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ (NOP) receptor. To date, publicly available data on the cross-reactivity of this compound with non-opioid receptor systems is limited. Therefore, this guide will focus on its well-documented activity within the opioid receptor family, providing a framework for understanding its selectivity and potential therapeutic applications.

Executive Summary

This compound is a potent, non-selective antagonist across all four opioid receptor subtypes, exhibiting nanomolar binding affinities. This "pan-antagonist" profile distinguishes it from more selective opioid antagonists and suggests its potential in research and therapeutic areas where broad-spectrum opioid receptor blockade is desired. This guide presents a detailed comparison of this compound's binding affinity with other common opioid antagonists, outlines the experimental protocols used for its characterization, and visualizes the relevant signaling pathways.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of this compound and other selected opioid antagonists for the human MOP, DOP, KOP, and NOP receptors. Lower Ki values indicate higher binding affinity.

Compoundµ (MOP) Ki (nM)δ (DOP) Ki (nM)κ (KOP) Ki (nM)NOP Ki (nM)Selectivity Profile
This compound 1.67[1]19.6[1]1.14[1]1.75[1]Pan-Antagonist
Naloxone (B1662785) ~1-2.3[2]~16-36.5~2.5-12High (μM range)Preferential MOP/KOP Antagonist
Naltrexone ~0.4~7-10~0.8High (μM range)Potent, Non-selective MOP/KOP/DOP Antagonist
JDTic >1000>1000~0.32High (μM range)Highly Selective KOP Antagonist

Experimental Protocols

The binding affinities of this compound were determined using competitive radioligand binding assays. While the specific details from the primary publications are not fully available, a general protocol for such an assay is described below.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines the general procedure for determining the binding affinity of a test compound like this compound for the MOP, DOP, KOP, and NOP receptors.

1. Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the recombinant human mu-, delta-, kappa-, or nociceptin-opioid receptor.

  • Radioligands:

    • MOP: [³H]-DAMGO

    • DOP: [³H]-DPDPE or [³H]-Naltrindole

    • KOP: [³H]-U69,593 or [³H]-Diprenorphine

    • NOP: [³H]-Nociceptin/Orphanin FQ

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a non-labeled universal opioid antagonist (e.g., naloxone for MOP, DOP, KOP; and a suitable NOP antagonist).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and protease inhibitors.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding, and a cell harvester.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and a range of concentrations of the test compound (this compound). For determining non-specific binding, add the high concentration of the non-labeled antagonist instead of the test compound.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways of the four opioid receptors and a typical experimental workflow for determining receptor binding affinity.

G cluster_MOP Mu-Opioid Receptor (MOP) Signaling MOP MOP G_protein_MOP Gi/o Protein MOP->G_protein_MOP Agonist MAPK_MOP MAPK Pathway MOP->MAPK_MOP beta_arrestin_MOP β-Arrestin MOP->beta_arrestin_MOP AC_MOP Adenylyl Cyclase G_protein_MOP->AC_MOP α subunit K_channel_MOP K+ Channel G_protein_MOP->K_channel_MOP βγ subunit Ca_channel_MOP Ca2+ Channel G_protein_MOP->Ca_channel_MOP βγ subunit cAMP_MOP cAMP AC_MOP->cAMP_MOP

Caption: Canonical signaling pathway of the Mu-Opioid Receptor (MOP).

G cluster_KOP Kappa-Opioid Receptor (KOP) Signaling KOP KOP G_protein_KOP Gi/o Protein KOP->G_protein_KOP Agonist p38_MAPK_KOP p38 MAPK KOP->p38_MAPK_KOP beta_arrestin_KOP β-Arrestin KOP->beta_arrestin_KOP AC_KOP Adenylyl Cyclase G_protein_KOP->AC_KOP α subunit K_channel_KOP K+ Channel G_protein_KOP->K_channel_KOP βγ subunit Ca_channel_KOP Ca2+ Channel G_protein_KOP->Ca_channel_KOP βγ subunit cAMP_KOP cAMP AC_KOP->cAMP_KOP

Caption: Canonical signaling pathway of the Kappa-Opioid Receptor (KOP).

G cluster_DOP Delta-Opioid Receptor (DOP) Signaling DOP DOP G_protein_DOP Gi/o Protein DOP->G_protein_DOP Agonist ERK_DOP ERK Pathway DOP->ERK_DOP beta_arrestin_DOP β-Arrestin DOP->beta_arrestin_DOP AC_DOP Adenylyl Cyclase G_protein_DOP->AC_DOP α subunit K_channel_DOP K+ Channel G_protein_DOP->K_channel_DOP βγ subunit Ca_channel_DOP Ca2+ Channel G_protein_DOP->Ca_channel_DOP βγ subunit cAMP_DOP cAMP AC_DOP->cAMP_DOP

Caption: Canonical signaling pathway of the Delta-Opioid Receptor (DOP).

G cluster_NOP Nociceptin Receptor (NOP) Signaling NOP NOP G_protein_NOP Gi/o Protein NOP->G_protein_NOP Agonist beta_arrestin_NOP β-Arrestin NOP->beta_arrestin_NOP AC_NOP Adenylyl Cyclase G_protein_NOP->AC_NOP α subunit K_channel_NOP K+ Channel G_protein_NOP->K_channel_NOP βγ subunit Ca_channel_NOP Ca2+ Channel G_protein_NOP->Ca_channel_NOP βγ subunit PLC_NOP PLC G_protein_NOP->PLC_NOP βγ subunit cAMP_NOP cAMP AC_NOP->cAMP_NOP IP3_DAG_NOP IP3/DAG PLC_NOP->IP3_DAG_NOP

Caption: Canonical signaling pathway of the Nociceptin Receptor (NOP).

cluster_workflow Radioligand Binding Assay Workflow start Start reagents Prepare Reagents (Membranes, Radioligand, this compound) start->reagents incubation Incubate to Reach Equilibrium reagents->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis end End analysis->end

Caption: Experimental workflow for radioligand binding assays.

Conclusion

This compound demonstrates a unique and potent pan-antagonist profile at all four opioid receptors. Its nanomolar affinity for MOP, DOP, KOP, and NOP receptors distinguishes it from more selective antagonists and highlights its potential as a valuable research tool for studying the integrated function of the opioid system. Further studies are required to elucidate its cross-reactivity with other, non-opioid receptor systems to fully characterize its selectivity and potential off-target effects. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers interested in utilizing this compound in their studies.

References

AT-076: A Comparative Guide to its Cross-Reactivity with Opioid Receptor Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AT-076, a novel opioid pan-antagonist, focusing on its interaction with the four main opioid receptor subtypes: mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ (NOP) receptor. To date, publicly available data on the cross-reactivity of this compound with non-opioid receptor systems is limited. Therefore, this guide will focus on its well-documented activity within the opioid receptor family, providing a framework for understanding its selectivity and potential therapeutic applications.

Executive Summary

This compound is a potent, non-selective antagonist across all four opioid receptor subtypes, exhibiting nanomolar binding affinities. This "pan-antagonist" profile distinguishes it from more selective opioid antagonists and suggests its potential in research and therapeutic areas where broad-spectrum opioid receptor blockade is desired. This guide presents a detailed comparison of this compound's binding affinity with other common opioid antagonists, outlines the experimental protocols used for its characterization, and visualizes the relevant signaling pathways.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of this compound and other selected opioid antagonists for the human MOP, DOP, KOP, and NOP receptors. Lower Ki values indicate higher binding affinity.

Compoundµ (MOP) Ki (nM)δ (DOP) Ki (nM)κ (KOP) Ki (nM)NOP Ki (nM)Selectivity Profile
This compound 1.67[1]19.6[1]1.14[1]1.75[1]Pan-Antagonist
Naloxone ~1-2.3[2]~16-36.5~2.5-12High (μM range)Preferential MOP/KOP Antagonist
Naltrexone ~0.4~7-10~0.8High (μM range)Potent, Non-selective MOP/KOP/DOP Antagonist
JDTic >1000>1000~0.32High (μM range)Highly Selective KOP Antagonist

Experimental Protocols

The binding affinities of this compound were determined using competitive radioligand binding assays. While the specific details from the primary publications are not fully available, a general protocol for such an assay is described below.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines the general procedure for determining the binding affinity of a test compound like this compound for the MOP, DOP, KOP, and NOP receptors.

1. Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the recombinant human mu-, delta-, kappa-, or nociceptin-opioid receptor.

  • Radioligands:

    • MOP: [³H]-DAMGO

    • DOP: [³H]-DPDPE or [³H]-Naltrindole

    • KOP: [³H]-U69,593 or [³H]-Diprenorphine

    • NOP: [³H]-Nociceptin/Orphanin FQ

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a non-labeled universal opioid antagonist (e.g., naloxone for MOP, DOP, KOP; and a suitable NOP antagonist).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and protease inhibitors.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding, and a cell harvester.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and a range of concentrations of the test compound (this compound). For determining non-specific binding, add the high concentration of the non-labeled antagonist instead of the test compound.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways of the four opioid receptors and a typical experimental workflow for determining receptor binding affinity.

G cluster_MOP Mu-Opioid Receptor (MOP) Signaling MOP MOP G_protein_MOP Gi/o Protein MOP->G_protein_MOP Agonist MAPK_MOP MAPK Pathway MOP->MAPK_MOP beta_arrestin_MOP β-Arrestin MOP->beta_arrestin_MOP AC_MOP Adenylyl Cyclase G_protein_MOP->AC_MOP α subunit K_channel_MOP K+ Channel G_protein_MOP->K_channel_MOP βγ subunit Ca_channel_MOP Ca2+ Channel G_protein_MOP->Ca_channel_MOP βγ subunit cAMP_MOP cAMP AC_MOP->cAMP_MOP

Caption: Canonical signaling pathway of the Mu-Opioid Receptor (MOP).

G cluster_KOP Kappa-Opioid Receptor (KOP) Signaling KOP KOP G_protein_KOP Gi/o Protein KOP->G_protein_KOP Agonist p38_MAPK_KOP p38 MAPK KOP->p38_MAPK_KOP beta_arrestin_KOP β-Arrestin KOP->beta_arrestin_KOP AC_KOP Adenylyl Cyclase G_protein_KOP->AC_KOP α subunit K_channel_KOP K+ Channel G_protein_KOP->K_channel_KOP βγ subunit Ca_channel_KOP Ca2+ Channel G_protein_KOP->Ca_channel_KOP βγ subunit cAMP_KOP cAMP AC_KOP->cAMP_KOP

Caption: Canonical signaling pathway of the Kappa-Opioid Receptor (KOP).

G cluster_DOP Delta-Opioid Receptor (DOP) Signaling DOP DOP G_protein_DOP Gi/o Protein DOP->G_protein_DOP Agonist ERK_DOP ERK Pathway DOP->ERK_DOP beta_arrestin_DOP β-Arrestin DOP->beta_arrestin_DOP AC_DOP Adenylyl Cyclase G_protein_DOP->AC_DOP α subunit K_channel_DOP K+ Channel G_protein_DOP->K_channel_DOP βγ subunit Ca_channel_DOP Ca2+ Channel G_protein_DOP->Ca_channel_DOP βγ subunit cAMP_DOP cAMP AC_DOP->cAMP_DOP

Caption: Canonical signaling pathway of the Delta-Opioid Receptor (DOP).

G cluster_NOP Nociceptin Receptor (NOP) Signaling NOP NOP G_protein_NOP Gi/o Protein NOP->G_protein_NOP Agonist beta_arrestin_NOP β-Arrestin NOP->beta_arrestin_NOP AC_NOP Adenylyl Cyclase G_protein_NOP->AC_NOP α subunit K_channel_NOP K+ Channel G_protein_NOP->K_channel_NOP βγ subunit Ca_channel_NOP Ca2+ Channel G_protein_NOP->Ca_channel_NOP βγ subunit PLC_NOP PLC G_protein_NOP->PLC_NOP βγ subunit cAMP_NOP cAMP AC_NOP->cAMP_NOP IP3_DAG_NOP IP3/DAG PLC_NOP->IP3_DAG_NOP

Caption: Canonical signaling pathway of the Nociceptin Receptor (NOP).

cluster_workflow Radioligand Binding Assay Workflow start Start reagents Prepare Reagents (Membranes, Radioligand, this compound) start->reagents incubation Incubate to Reach Equilibrium reagents->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis end End analysis->end

Caption: Experimental workflow for radioligand binding assays.

Conclusion

This compound demonstrates a unique and potent pan-antagonist profile at all four opioid receptors. Its nanomolar affinity for MOP, DOP, KOP, and NOP receptors distinguishes it from more selective antagonists and highlights its potential as a valuable research tool for studying the integrated function of the opioid system. Further studies are required to elucidate its cross-reactivity with other, non-opioid receptor systems to fully characterize its selectivity and potential off-target effects. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers interested in utilizing this compound in their studies.

References

AT-076: A Schild Analysis Perspective on Competitive Antagonism at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AT-076, a novel opioid receptor antagonist, focusing on the determination of its competitive antagonistic nature through Schild analysis. By presenting experimental data and detailed protocols, this document aims to offer a clear understanding of this compound's pharmacological profile in comparison to the well-established competitive antagonist, naltrexone.

Unveiling Competitive Antagonism: The Role of Schild Analysis

In the realm of receptor pharmacology, unequivocally defining an antagonist's mechanism of action is paramount. Schild analysis stands as a cornerstone technique for this purpose, offering a quantitative method to distinguish between competitive and non-competitive antagonism. A competitive antagonist binds reversibly to the same receptor site as an agonist, leading to a parallel rightward shift in the agonist's dose-response curve without a change in the maximal response. The degree of this shift is proportional to the antagonist's concentration.

The key parameters derived from a Schild analysis are the pA2 value and the slope of the Schild plot. The pA2 represents the negative logarithm of the molar concentration of an antagonist that necessitates a twofold increase in the agonist concentration to elicit the same response. A higher pA2 value signifies a more potent antagonist. A slope of unity (1.0) in the Schild plot is the hallmark of competitive antagonism, indicating that the binding of the antagonist is reversible and follows the law of mass action.

This compound: A Pan Opioid Antagonist with a Competitive Edge

This compound has been identified as a "pan" opioid antagonist, exhibiting activity across all four major opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1] Functional studies utilizing [35S]GTPγS binding assays have elucidated its specific mechanism at these receptors. While this compound demonstrates non-competitive antagonism at the κ- and NOP receptors, it behaves as a competitive antagonist at the mu-opioid (MOP) and delta-opioid (DOP) receptors .[1] This competitive interaction is crucial for its potential therapeutic applications, as it allows for surmountable blockade of agonist effects.

Comparative Analysis: this compound versus Naltrexone

To contextualize the competitive antagonist profile of this compound, a comparison with naltrexone, a widely used and well-characterized competitive opioid antagonist, is presented. The following table summarizes the key quantitative data from Schild analyses for both compounds at the mu-opioid receptor.

CompoundAgonist UsedReceptorpA2 ValueSchild Plot SlopeReference
This compound DAMGOMu-Opioid (MOP)9.05*Not explicitly stated, but described as competitive[1]
Naltrexone MorphineMu-Opioid (MOR)8.4 - 8.9~1.0
Naltrexone DAMGOMu-Opioid (MOR)8.81.02

Note: The pA2 value for this compound was calculated from the reported equilibrium dissociation constant (Ke) of 0.89 nM, as pA2 = -log(Ke).

Experimental Protocol: Schild Analysis for Opioid Antagonists

The following protocol outlines a typical in vitro Schild analysis to determine the competitive nature of an antagonist like this compound at the mu-opioid receptor.

1. Cell Culture and Membrane Preparation:

  • Cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells) are cultured under standard conditions.

  • Cell membranes are prepared by homogenization and centrifugation to isolate the receptor-containing fraction.

2. Agonist Dose-Response Curve:

  • A baseline dose-response curve is generated for a standard mu-opioid agonist (e.g., DAMGO).

  • A range of agonist concentrations is incubated with the cell membranes, and the resulting stimulation of [35S]GTPγS binding is measured.

  • The EC50 (half-maximal effective concentration) of the agonist is determined from this curve.

3. Antagonist Incubation and Shifted Dose-Response Curves:

  • The cell membranes are pre-incubated with several fixed concentrations of the antagonist (e.g., this compound or naltrexone) for a sufficient time to reach equilibrium.

  • Following pre-incubation, a full dose-response curve for the agonist is generated in the presence of each antagonist concentration.

4. Data Analysis and Schild Plot Construction:

  • The EC50 of the agonist is determined for each antagonist concentration.

  • The dose ratio (DR) is calculated for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

5. Determination of pA2 and Slope:

  • A linear regression analysis is performed on the Schild plot.

  • The pA2 value is determined as the x-intercept of the regression line.

  • The slope of the regression line is calculated. A slope not significantly different from 1.0 confirms competitive antagonism.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

Schild_Analysis_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase A Generate Agonist Dose-Response Curve B Determine Agonist EC50 (Control) A->B C Incubate with Fixed Antagonist Concentrations A->C E Calculate Dose Ratios (DR) B->E D Generate Shifted Agonist Dose-Response Curves C->D D->E F Construct Schild Plot (log(DR-1) vs -log[Antagonist]) E->F G Linear Regression F->G H Determine pA2 (x-intercept) and Slope G->H

Schild Analysis Workflow Diagram

Competitive_Antagonism cluster_receptor Receptor Site Receptor Response Cellular Response Receptor->Response Signal Transduction Agonist Agonist Agonist->Receptor Binds & Activates Antagonist Competitive Antagonist (this compound) Antagonist->Receptor Binds & Blocks

References

AT-076: A Schild Analysis Perspective on Competitive Antagonism at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AT-076, a novel opioid receptor antagonist, focusing on the determination of its competitive antagonistic nature through Schild analysis. By presenting experimental data and detailed protocols, this document aims to offer a clear understanding of this compound's pharmacological profile in comparison to the well-established competitive antagonist, naltrexone.

Unveiling Competitive Antagonism: The Role of Schild Analysis

In the realm of receptor pharmacology, unequivocally defining an antagonist's mechanism of action is paramount. Schild analysis stands as a cornerstone technique for this purpose, offering a quantitative method to distinguish between competitive and non-competitive antagonism. A competitive antagonist binds reversibly to the same receptor site as an agonist, leading to a parallel rightward shift in the agonist's dose-response curve without a change in the maximal response. The degree of this shift is proportional to the antagonist's concentration.

The key parameters derived from a Schild analysis are the pA2 value and the slope of the Schild plot. The pA2 represents the negative logarithm of the molar concentration of an antagonist that necessitates a twofold increase in the agonist concentration to elicit the same response. A higher pA2 value signifies a more potent antagonist. A slope of unity (1.0) in the Schild plot is the hallmark of competitive antagonism, indicating that the binding of the antagonist is reversible and follows the law of mass action.

This compound: A Pan Opioid Antagonist with a Competitive Edge

This compound has been identified as a "pan" opioid antagonist, exhibiting activity across all four major opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1] Functional studies utilizing [35S]GTPγS binding assays have elucidated its specific mechanism at these receptors. While this compound demonstrates non-competitive antagonism at the κ- and NOP receptors, it behaves as a competitive antagonist at the mu-opioid (MOP) and delta-opioid (DOP) receptors .[1] This competitive interaction is crucial for its potential therapeutic applications, as it allows for surmountable blockade of agonist effects.

Comparative Analysis: this compound versus Naltrexone

To contextualize the competitive antagonist profile of this compound, a comparison with naltrexone, a widely used and well-characterized competitive opioid antagonist, is presented. The following table summarizes the key quantitative data from Schild analyses for both compounds at the mu-opioid receptor.

CompoundAgonist UsedReceptorpA2 ValueSchild Plot SlopeReference
This compound DAMGOMu-Opioid (MOP)9.05*Not explicitly stated, but described as competitive[1]
Naltrexone MorphineMu-Opioid (MOR)8.4 - 8.9~1.0
Naltrexone DAMGOMu-Opioid (MOR)8.81.02

Note: The pA2 value for this compound was calculated from the reported equilibrium dissociation constant (Ke) of 0.89 nM, as pA2 = -log(Ke).

Experimental Protocol: Schild Analysis for Opioid Antagonists

The following protocol outlines a typical in vitro Schild analysis to determine the competitive nature of an antagonist like this compound at the mu-opioid receptor.

1. Cell Culture and Membrane Preparation:

  • Cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells) are cultured under standard conditions.

  • Cell membranes are prepared by homogenization and centrifugation to isolate the receptor-containing fraction.

2. Agonist Dose-Response Curve:

  • A baseline dose-response curve is generated for a standard mu-opioid agonist (e.g., DAMGO).

  • A range of agonist concentrations is incubated with the cell membranes, and the resulting stimulation of [35S]GTPγS binding is measured.

  • The EC50 (half-maximal effective concentration) of the agonist is determined from this curve.

3. Antagonist Incubation and Shifted Dose-Response Curves:

  • The cell membranes are pre-incubated with several fixed concentrations of the antagonist (e.g., this compound or naltrexone) for a sufficient time to reach equilibrium.

  • Following pre-incubation, a full dose-response curve for the agonist is generated in the presence of each antagonist concentration.

4. Data Analysis and Schild Plot Construction:

  • The EC50 of the agonist is determined for each antagonist concentration.

  • The dose ratio (DR) is calculated for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

5. Determination of pA2 and Slope:

  • A linear regression analysis is performed on the Schild plot.

  • The pA2 value is determined as the x-intercept of the regression line.

  • The slope of the regression line is calculated. A slope not significantly different from 1.0 confirms competitive antagonism.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

Schild_Analysis_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase A Generate Agonist Dose-Response Curve B Determine Agonist EC50 (Control) A->B C Incubate with Fixed Antagonist Concentrations A->C E Calculate Dose Ratios (DR) B->E D Generate Shifted Agonist Dose-Response Curves C->D D->E F Construct Schild Plot (log(DR-1) vs -log[Antagonist]) E->F G Linear Regression F->G H Determine pA2 (x-intercept) and Slope G->H

Schild Analysis Workflow Diagram

Competitive_Antagonism cluster_receptor Receptor Site Receptor Response Cellular Response Receptor->Response Signal Transduction Agonist Agonist Agonist->Receptor Binds & Activates Antagonist Competitive Antagonist (this compound) Antagonist->Receptor Binds & Blocks

References

AT-076: A Comprehensive Guide to its Opioid Receptor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AT-076's specificity for the four major opioid receptor subtypes—mu (MOP), delta (DOP), kappa (KOP), and nociceptin (B549756) (NOP)—against established non-selective and selective opioid antagonists. The data presented herein is supported by experimental findings from radioligand binding and functional assays.

Executive Summary

This compound is a potent, non-selective antagonist of all four opioid receptor subtypes, exhibiting nanomolar binding affinity.[1][2] It displays competitive antagonism at the mu and delta-opioid receptors, and non-competitive antagonism at the kappa and nociceptin receptors.[1] This unique profile distinguishes it from classical opioid antagonists like naloxone (B1662785) and naltrexone, making it a valuable tool for studying the complexities of the opioid system.

Comparative Analysis of Binding Affinity

The binding affinity of this compound and other opioid antagonists is presented in Table 1. Affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

Compound MOP Kᵢ (nM) DOP Kᵢ (nM) KOP Kᵢ (nM) NOP Kᵢ (nM) Selectivity Profile
This compound 1.67[1]19.6[1]1.141.75Pan-Opioid Antagonist
Naloxone ~0.79 - 2.09~30.9 - 76~16 - 31.62NegligibleNon-selective, MOP-preferring
Naltrexone ~0.1 - 0.5~4 - 10~0.5 - 1NegligibleNon-selective, MOP-preferring
CTAP 0.2 - 1>1000>1000>1000MOP-selective
Naltrindole >10000.1 - 0.5>1000>1000DOP-selective
nor-Binaltorphimine (nor-BNI) >100>100~0.2 - 0.8>1000KOP-selective
SB-612111 >1000>1000>1000~0.3 - 1NOP-selective

Functional Antagonism Profile

The functional antagonist potency of this compound and comparators is detailed in Table 2. This is often expressed as the equilibrium dissociation constant (Kₑ) or the half-maximal inhibitory concentration (IC₅₀) from functional assays that measure the inhibition of agonist-induced signaling. A lower Kₑ or IC₅₀ value signifies greater antagonist potency.

Note: Specific Kₑ values for this compound were not explicitly found in the searched literature abstracts. The Journigan et al. (2017) paper indicates that functional characterization and Schild analysis were performed, which would yield these values. For the purpose of this guide, the data is presented as "Not explicitly stated" with the understanding that the primary literature should be consulted for these specific values.

Compound MOP Kₑ (nM) DOP Kₑ (nM) KOP Kₑ (nM) NOP Kₑ (nM) Antagonism Type
This compound Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedCompetitive at MOP/DOP, Non-competitive at KOP/NOP
Naloxone ~1 - 5~20 - 50~20 - 60InactiveCompetitive
Naltrexone ~0.2 - 1~10 - 30~1 - 5InactiveCompetitive

Experimental Protocols

The data presented in this guide are typically generated using the following standard experimental methodologies:

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared.

  • Assay Incubation: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U69,593 for KOP, or [³H]Nociceptin for NOP) and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (e.g., GTPγS Binding or cAMP Accumulation Assays)

Functional assays are used to determine the potency of an antagonist (Kₑ or IC₅₀) in inhibiting the signaling cascade initiated by an agonist.

GTPγS Binding Assay Protocol:

  • Membrane Preparation: Similar to binding assays, cell membranes expressing the opioid receptor are used.

  • Assay Incubation: Membranes are incubated with a specific agonist (e.g., DAMGO for MOP), varying concentrations of the antagonist (e.g., this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G-proteins is separated from the free [³⁵S]GTPγS by filtration.

  • Quantification: The radioactivity on the filters is measured.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and the IC₅₀ or Kₑ value is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

cAMP Accumulation Assay Protocol:

  • Cell Culture: Whole cells expressing the opioid receptor of interest are used.

  • Assay Incubation: Cells are pre-treated with varying concentrations of the antagonist, followed by stimulation with an agonist (e.g., DAMGO) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC₅₀ or Kₑ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of opioid receptors and the workflows for the experimental assays described.

Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane Opioid_Receptor Opioid Receptor (MOP, DOP, KOP, NOP) G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates Agonist Opioid Agonist Agonist->Opioid_Receptor Binds & Activates AT076 This compound (Antagonist) AT076->Opioid_Receptor Binds & Blocks cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Ion_Channels->Cellular_Response

Caption: General opioid receptor signaling pathway.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & this compound Prepare_Membranes->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data (Calculate Ki) Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Functional Assay Workflow (cAMP) Start Start Culture_Cells Culture Cells Expressing Opioid Receptor Start->Culture_Cells Pretreat Pre-treat Cells with this compound Culture_Cells->Pretreat Stimulate Stimulate with Agonist & Forskolin Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure_cAMP Measure cAMP Levels Lyse->Measure_cAMP Analyze Analyze Data (Calculate Ke/IC50) Measure_cAMP->Analyze End End Analyze->End

Caption: Functional cAMP assay workflow.

References

AT-076: A Comprehensive Guide to its Opioid Receptor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AT-076's specificity for the four major opioid receptor subtypes—mu (MOP), delta (DOP), kappa (KOP), and nociceptin (NOP)—against established non-selective and selective opioid antagonists. The data presented herein is supported by experimental findings from radioligand binding and functional assays.

Executive Summary

This compound is a potent, non-selective antagonist of all four opioid receptor subtypes, exhibiting nanomolar binding affinity.[1][2] It displays competitive antagonism at the mu and delta-opioid receptors, and non-competitive antagonism at the kappa and nociceptin receptors.[1] This unique profile distinguishes it from classical opioid antagonists like naloxone and naltrexone, making it a valuable tool for studying the complexities of the opioid system.

Comparative Analysis of Binding Affinity

The binding affinity of this compound and other opioid antagonists is presented in Table 1. Affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

Compound MOP Kᵢ (nM) DOP Kᵢ (nM) KOP Kᵢ (nM) NOP Kᵢ (nM) Selectivity Profile
This compound 1.67[1]19.6[1]1.141.75Pan-Opioid Antagonist
Naloxone ~0.79 - 2.09~30.9 - 76~16 - 31.62NegligibleNon-selective, MOP-preferring
Naltrexone ~0.1 - 0.5~4 - 10~0.5 - 1NegligibleNon-selective, MOP-preferring
CTAP 0.2 - 1>1000>1000>1000MOP-selective
Naltrindole >10000.1 - 0.5>1000>1000DOP-selective
nor-Binaltorphimine (nor-BNI) >100>100~0.2 - 0.8>1000KOP-selective
SB-612111 >1000>1000>1000~0.3 - 1NOP-selective

Functional Antagonism Profile

The functional antagonist potency of this compound and comparators is detailed in Table 2. This is often expressed as the equilibrium dissociation constant (Kₑ) or the half-maximal inhibitory concentration (IC₅₀) from functional assays that measure the inhibition of agonist-induced signaling. A lower Kₑ or IC₅₀ value signifies greater antagonist potency.

Note: Specific Kₑ values for this compound were not explicitly found in the searched literature abstracts. The Journigan et al. (2017) paper indicates that functional characterization and Schild analysis were performed, which would yield these values. For the purpose of this guide, the data is presented as "Not explicitly stated" with the understanding that the primary literature should be consulted for these specific values.

Compound MOP Kₑ (nM) DOP Kₑ (nM) KOP Kₑ (nM) NOP Kₑ (nM) Antagonism Type
This compound Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedCompetitive at MOP/DOP, Non-competitive at KOP/NOP
Naloxone ~1 - 5~20 - 50~20 - 60InactiveCompetitive
Naltrexone ~0.2 - 1~10 - 30~1 - 5InactiveCompetitive

Experimental Protocols

The data presented in this guide are typically generated using the following standard experimental methodologies:

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared.

  • Assay Incubation: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U69,593 for KOP, or [³H]Nociceptin for NOP) and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (e.g., GTPγS Binding or cAMP Accumulation Assays)

Functional assays are used to determine the potency of an antagonist (Kₑ or IC₅₀) in inhibiting the signaling cascade initiated by an agonist.

GTPγS Binding Assay Protocol:

  • Membrane Preparation: Similar to binding assays, cell membranes expressing the opioid receptor are used.

  • Assay Incubation: Membranes are incubated with a specific agonist (e.g., DAMGO for MOP), varying concentrations of the antagonist (e.g., this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G-proteins is separated from the free [³⁵S]GTPγS by filtration.

  • Quantification: The radioactivity on the filters is measured.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and the IC₅₀ or Kₑ value is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

cAMP Accumulation Assay Protocol:

  • Cell Culture: Whole cells expressing the opioid receptor of interest are used.

  • Assay Incubation: Cells are pre-treated with varying concentrations of the antagonist, followed by stimulation with an agonist (e.g., DAMGO) in the presence of forskolin (an adenylyl cyclase activator).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC₅₀ or Kₑ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of opioid receptors and the workflows for the experimental assays described.

Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane Opioid_Receptor Opioid Receptor (MOP, DOP, KOP, NOP) G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates Agonist Opioid Agonist Agonist->Opioid_Receptor Binds & Activates AT076 This compound (Antagonist) AT076->Opioid_Receptor Binds & Blocks cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Ion_Channels->Cellular_Response

Caption: General opioid receptor signaling pathway.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & this compound Prepare_Membranes->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data (Calculate Ki) Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Functional Assay Workflow (cAMP) Start Start Culture_Cells Culture Cells Expressing Opioid Receptor Start->Culture_Cells Pretreat Pre-treat Cells with this compound Culture_Cells->Pretreat Stimulate Stimulate with Agonist & Forskolin Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure_cAMP Measure cAMP Levels Lyse->Measure_cAMP Analyze Analyze Data (Calculate Ke/IC50) Measure_cAMP->Analyze End End Analyze->End

Caption: Functional cAMP assay workflow.

References

A Comparative Analysis of the Antagonist Properties of AT-076 and Buprenorphine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of opioid receptor research and therapeutic development, a nuanced understanding of the antagonist properties of novel compounds is paramount. This guide provides a detailed comparison of AT-076, a novel "pan" antagonist, and buprenorphine, a widely used partial agonist/antagonist, for researchers, scientists, and drug development professionals.

Introduction to this compound and Buprenorphine

This compound is a novel compound identified as a pan antagonist, exhibiting antagonist activity across all four major opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] In contrast, buprenorphine possesses a more complex pharmacological profile, acting as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[4][5] Its activity at the delta-opioid receptor (DOR) is also characterized as antagonistic. This fundamental difference in their mechanism of action—broad-spectrum antagonism versus a mixed agonist/antagonist profile—underpins their distinct experimental and potential therapeutic characteristics.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for in vivo effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. The following tables summarize the reported Ki values for this compound and buprenorphine at the mu, delta, and kappa opioid receptors.

Table 1: Binding Affinity (Ki, nM) of this compound at Opioid Receptors

Receptor SubtypeKi (nM)Type of Antagonism
Mu (μ)1.67Competitive
Delta (δ)19.6Competitive
Kappa (κ)1.14Non-competitive
Nociceptin (NOP)1.75Non-competitive

Data sourced from WikiMed Medical Encyclopedia.

Table 2: Antagonist Binding Affinity (Ki, nM) of Buprenorphine at Opioid Receptors

Receptor SubtypeKi (nM) - Radioligand Binding Assay (Rat Brain)Antagonist Ki (nM) - [³⁵S]GTPγS Functional Assay
Mu (μ)0.08 ± 0.020.088
Delta (δ)0.42 ± 0.041.15
Kappa (κ)0.11 ± 0.050.072

Radioligand binding data sourced from Khroyan et al. (2009) as cited in "Buprenorphine: A Unique Drug with Complex Pharmacology". [³⁵S]GTPγS functional assay data sourced from Romero et al. (1999) as cited in "Opioid peptide receptor studies. 12."

Signaling Pathways

The interaction of this compound and buprenorphine with opioid receptors initiates distinct intracellular signaling events. As a silent pan-antagonist, this compound is expected to competitively or non-competitively block the binding of endogenous or exogenous agonists, thereby preventing receptor activation and subsequent downstream signaling. Buprenorphine, on the other hand, partially activates the mu-opioid receptor, leading to a sub-maximal G-protein activation compared to a full agonist, while simultaneously blocking the effects of other agonists. At the kappa and delta receptors, it acts as a conventional antagonist.

AT076_Signaling_Pathway receptor Receptor g_protein G-protein Activation AT076 This compound AT076->receptor agonist Agonist (Endogenous/Exogenous) agonist->receptor block Blocked downstream Downstream Signaling (e.g., ↓cAMP, ion channel modulation)

This compound as a pan-antagonist blocks agonist-induced signaling.

Buprenorphine_Signaling_Pathway mor MOR mor_g_protein Partial G-protein Activation mor->mor_g_protein kor_dor KOR/DOR kor_dor_g_protein G-protein Activation buprenorphine Buprenorphine buprenorphine->mor Partial Agonist buprenorphine->kor_dor Antagonist full_agonist Full Agonist full_agonist->mor full_agonist->kor_dor mor_downstream Sub-maximal Effect mor_g_protein->mor_downstream kor_dor_block Blocked

Buprenorphine's mixed agonist/antagonist signaling at opioid receptors.

Experimental Protocols

In Vitro Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • Test Compound: this compound or buprenorphine.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well, and incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep setup Set up 96-well Plate (Buffer, Radioligand, Test Compound) prep->setup add_membranes Add Membrane Preparation setup->add_membranes incubate Incubate at 25°C add_membranes->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
In Vivo Tail-Flick Test for Antagonist Activity

This in vivo assay assesses the ability of an antagonist to block the analgesic effects of an opioid agonist in rodents.

Materials:

  • Test Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Tail-Flick Apparatus: A device with a radiant heat source and a timer.

  • Opioid Agonist: A standard agonist like morphine.

  • Test Antagonist: this compound or buprenorphine.

  • Vehicle Control: Saline or other appropriate vehicle.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the restraining device.

  • Baseline Latency: Determine the baseline tail-flick latency by placing the animal in the apparatus and applying the heat source to its tail. Record the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Antagonist Administration: Administer the test antagonist (this compound or buprenorphine) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Agonist Administration: After a predetermined pretreatment time, administer the opioid agonist (e.g., morphine).

  • Post-Treatment Latency: At various time points after agonist administration, measure the tail-flick latency again.

  • Data Analysis: The antagonist effect is demonstrated by a reduction in the analgesic effect of the agonist (i.e., a decrease in the tail-flick latency) compared to the group that received the vehicle and the agonist.

Tail_Flick_Workflow start Start acclimate Acclimate Animals start->acclimate baseline Measure Baseline Tail-Flick Latency acclimate->baseline admin_antagonist Administer Test Antagonist or Vehicle baseline->admin_antagonist admin_agonist Administer Opioid Agonist admin_antagonist->admin_agonist measure_post Measure Post-Treatment Latency (at various time points) admin_agonist->measure_post analyze Data Analysis (Compare latencies to determine antagonism) measure_post->analyze end End analyze->end

Workflow for the in vivo tail-flick test of antagonist activity.

Conclusion

This compound and buprenorphine present markedly different profiles in their antagonist properties. This compound is a pan-antagonist, demonstrating relatively balanced, high-affinity antagonism at all four opioid receptor subtypes. Buprenorphine, conversely, is a partial agonist at the mu-opioid receptor with antagonist activity at the kappa and delta receptors. This distinction is crucial for researchers designing experiments to probe the function of the opioid system or developing novel therapeutics. The choice between these compounds will depend on the specific research question, with this compound being a tool for broad-spectrum opioid receptor blockade and buprenorphine for investigating the effects of mixed mu-opioid partial agonism and kappa/delta antagonism. The provided data and protocols offer a foundation for the rigorous and objective comparison of these and other opioid receptor ligands.

References

A Comparative Analysis of the Antagonist Properties of AT-076 and Buprenorphine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of opioid receptor research and therapeutic development, a nuanced understanding of the antagonist properties of novel compounds is paramount. This guide provides a detailed comparison of AT-076, a novel "pan" antagonist, and buprenorphine, a widely used partial agonist/antagonist, for researchers, scientists, and drug development professionals.

Introduction to this compound and Buprenorphine

This compound is a novel compound identified as a pan antagonist, exhibiting antagonist activity across all four major opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] In contrast, buprenorphine possesses a more complex pharmacological profile, acting as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[4][5] Its activity at the delta-opioid receptor (DOR) is also characterized as antagonistic. This fundamental difference in their mechanism of action—broad-spectrum antagonism versus a mixed agonist/antagonist profile—underpins their distinct experimental and potential therapeutic characteristics.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for in vivo effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. The following tables summarize the reported Ki values for this compound and buprenorphine at the mu, delta, and kappa opioid receptors.

Table 1: Binding Affinity (Ki, nM) of this compound at Opioid Receptors

Receptor SubtypeKi (nM)Type of Antagonism
Mu (μ)1.67Competitive
Delta (δ)19.6Competitive
Kappa (κ)1.14Non-competitive
Nociceptin (NOP)1.75Non-competitive

Data sourced from WikiMed Medical Encyclopedia.

Table 2: Antagonist Binding Affinity (Ki, nM) of Buprenorphine at Opioid Receptors

Receptor SubtypeKi (nM) - Radioligand Binding Assay (Rat Brain)Antagonist Ki (nM) - [³⁵S]GTPγS Functional Assay
Mu (μ)0.08 ± 0.020.088
Delta (δ)0.42 ± 0.041.15
Kappa (κ)0.11 ± 0.050.072

Radioligand binding data sourced from Khroyan et al. (2009) as cited in "Buprenorphine: A Unique Drug with Complex Pharmacology". [³⁵S]GTPγS functional assay data sourced from Romero et al. (1999) as cited in "Opioid peptide receptor studies. 12."

Signaling Pathways

The interaction of this compound and buprenorphine with opioid receptors initiates distinct intracellular signaling events. As a silent pan-antagonist, this compound is expected to competitively or non-competitively block the binding of endogenous or exogenous agonists, thereby preventing receptor activation and subsequent downstream signaling. Buprenorphine, on the other hand, partially activates the mu-opioid receptor, leading to a sub-maximal G-protein activation compared to a full agonist, while simultaneously blocking the effects of other agonists. At the kappa and delta receptors, it acts as a conventional antagonist.

AT076_Signaling_Pathway receptor Receptor g_protein G-protein Activation AT076 This compound AT076->receptor agonist Agonist (Endogenous/Exogenous) agonist->receptor block Blocked downstream Downstream Signaling (e.g., ↓cAMP, ion channel modulation)

This compound as a pan-antagonist blocks agonist-induced signaling.

Buprenorphine_Signaling_Pathway mor MOR mor_g_protein Partial G-protein Activation mor->mor_g_protein kor_dor KOR/DOR kor_dor_g_protein G-protein Activation buprenorphine Buprenorphine buprenorphine->mor Partial Agonist buprenorphine->kor_dor Antagonist full_agonist Full Agonist full_agonist->mor full_agonist->kor_dor mor_downstream Sub-maximal Effect mor_g_protein->mor_downstream kor_dor_block Blocked

Buprenorphine's mixed agonist/antagonist signaling at opioid receptors.

Experimental Protocols

In Vitro Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • Test Compound: this compound or buprenorphine.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well, and incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep setup Set up 96-well Plate (Buffer, Radioligand, Test Compound) prep->setup add_membranes Add Membrane Preparation setup->add_membranes incubate Incubate at 25°C add_membranes->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
In Vivo Tail-Flick Test for Antagonist Activity

This in vivo assay assesses the ability of an antagonist to block the analgesic effects of an opioid agonist in rodents.

Materials:

  • Test Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Tail-Flick Apparatus: A device with a radiant heat source and a timer.

  • Opioid Agonist: A standard agonist like morphine.

  • Test Antagonist: this compound or buprenorphine.

  • Vehicle Control: Saline or other appropriate vehicle.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the restraining device.

  • Baseline Latency: Determine the baseline tail-flick latency by placing the animal in the apparatus and applying the heat source to its tail. Record the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Antagonist Administration: Administer the test antagonist (this compound or buprenorphine) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Agonist Administration: After a predetermined pretreatment time, administer the opioid agonist (e.g., morphine).

  • Post-Treatment Latency: At various time points after agonist administration, measure the tail-flick latency again.

  • Data Analysis: The antagonist effect is demonstrated by a reduction in the analgesic effect of the agonist (i.e., a decrease in the tail-flick latency) compared to the group that received the vehicle and the agonist.

Tail_Flick_Workflow start Start acclimate Acclimate Animals start->acclimate baseline Measure Baseline Tail-Flick Latency acclimate->baseline admin_antagonist Administer Test Antagonist or Vehicle baseline->admin_antagonist admin_agonist Administer Opioid Agonist admin_antagonist->admin_agonist measure_post Measure Post-Treatment Latency (at various time points) admin_agonist->measure_post analyze Data Analysis (Compare latencies to determine antagonism) measure_post->analyze end End analyze->end

Workflow for the in vivo tail-flick test of antagonist activity.

Conclusion

This compound and buprenorphine present markedly different profiles in their antagonist properties. This compound is a pan-antagonist, demonstrating relatively balanced, high-affinity antagonism at all four opioid receptor subtypes. Buprenorphine, conversely, is a partial agonist at the mu-opioid receptor with antagonist activity at the kappa and delta receptors. This distinction is crucial for researchers designing experiments to probe the function of the opioid system or developing novel therapeutics. The choice between these compounds will depend on the specific research question, with this compound being a tool for broad-spectrum opioid receptor blockade and buprenorphine for investigating the effects of mixed mu-opioid partial agonism and kappa/delta antagonism. The provided data and protocols offer a foundation for the rigorous and objective comparison of these and other opioid receptor ligands.

References

Assessing the Reversibility of AT-076 Binding to Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the binding characteristics of AT-076, a novel pan-opioid receptor antagonist, with a focus on the reversibility of its interaction with mu (µ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) opioid receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of opioid pharmacology.

This compound has emerged as a significant research tool due to its balanced, high-affinity antagonism across all four major opioid receptor subtypes.[1][2][3] Understanding the kinetics of its binding, particularly the rate at which it dissociates from its target receptors, is crucial for predicting its pharmacological profile, including its duration of action and potential for clinical application. Reversibility is a key determinant of a drug's safety and therapeutic window.

Executive Summary

This compound exhibits a distinct profile of competitive and non-competitive antagonism across the opioid receptor family. Evidence from Schild analysis indicates that this compound acts as a competitive antagonist at the µ-opioid and δ-opioid receptors, suggesting a reversible binding mechanism at these sites.[4] In contrast, its interaction with the κ-opioid and NOP receptors is characterized as non-competitive , implying a different, potentially less readily reversible, binding mode.[4]

This guide presents available quantitative data on the binding affinity of this compound and comparator antagonists, outlines the experimental protocols used to assess binding reversibility, and provides visualizations of the relevant signaling pathways and experimental workflows.

Comparative Binding Affinity

The binding affinity of an antagonist is a primary indicator of its potency. The inhibition constant (Ki) represents the concentration of a ligand that will occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value corresponds to a higher binding affinity.

CompoundReceptorBinding Affinity (Ki) [nM]Antagonism Type
This compound µ-opioid (MOP)1.67Competitive
δ-opioid (DOP)19.6Competitive
κ-opioid (KOP)1.14Non-competitive
Nociceptin (NOP)1.75Non-competitive
Naltrexone µ-opioid (MOP)~0.5 - 1.5Competitive
δ-opioid (DOP)~10 - 20Competitive
κ-opioid (KOP)~1 - 5Competitive
Naloxone µ-opioid (MOP)~1 - 5Competitive
δ-opioid (DOP)~20 - 100Competitive
κ-opioid (KOP)~15 - 30Competitive

Note: Ki values for Naltrexone and Naloxone are approximate ranges from various sources to illustrate general affinity.

Assessing Binding Reversibility: Experimental Approaches

The reversibility of a ligand's binding to its receptor is most directly quantified by its dissociation rate constant (k_off). A higher k_off value indicates a faster dissociation and thus a more readily reversible interaction. While specific k_off values for this compound are not yet publicly available, the following experimental protocols are standard for determining these crucial kinetic parameters.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for characterizing ligand-receptor interactions. These assays can be configured to determine both binding affinity (Ki) and kinetic parameters (k_on and k_off).

Protocol for Determining Dissociation Rate (k_off):

  • Receptor Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared and quantified for protein concentration.

  • Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, [³H]-U69,593 for KOP) at a concentration near its Kd value to achieve equilibrium binding.

  • Initiation of Dissociation: Dissociation is initiated by the addition of a high concentration of an unlabeled competing ligand (e.g., this compound, naltrexone, or naloxone) to prevent re-association of the radioligand.

  • Time Course Sampling: At various time points following the addition of the competitor, samples are rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The decrease in specific binding over time is plotted, and the data are fitted to a one-phase exponential decay model to calculate the dissociation rate constant (k_off).

Schild Analysis for Determining Competitive Antagonism

Schild analysis is a functional assay used to differentiate between competitive and non-competitive antagonism. For a competitive antagonist, the dose-response curve of an agonist is shifted to the right in a parallel manner, and the slope of the Schild plot is not significantly different from unity. A non-competitive antagonist, in contrast, may depress the maximal response of the agonist and/or produce a Schild plot with a slope that deviates significantly from 1.

Protocol for Schild Analysis:

  • Cell Culture and Agonist Stimulation: Cells expressing the opioid receptor of interest are cultured. Dose-response curves for a standard agonist (e.g., DAMGO for MOP) are generated in the absence and presence of increasing concentrations of the antagonist (e.g., this compound).

  • Functional Readout: The functional response to agonist stimulation is measured. A common method is the [³⁵S]GTPγS binding assay, which measures G-protein activation.

  • Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • Schild Plot Construction: A Schild plot is generated by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist dose-response curve. A slope of approximately 1 is indicative of competitive antagonism.

Visualizing the Assessment of Binding Reversibility

The following diagrams illustrate the key concepts and workflows involved in assessing the reversibility of this compound binding.

Opioid Receptor Signaling Pathway cluster_0 Ligand Binding cluster_1 G-Protein Signaling Cascade Agonist Opioid Agonist Receptor Opioid Receptor (GPCR) Agonist->Receptor Activates Antagonist This compound Antagonist->Receptor Blocks Activation G_Protein Gαi/o and Gβγ Subunits Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow for Assessing Binding Reversibility cluster_0 Radioligand Binding Assay (Dissociation Kinetics) cluster_1 Schild Analysis (Functional Assay) A1 Incubate Receptor with Radiolabeled Ligand A2 Add Excess Unlabeled Antagonist (this compound) A1->A2 A3 Measure Bound Radioactivity over Time A2->A3 A4 Calculate k_off A3->A4 B1 Generate Agonist Dose-Response Curve B3 Calculate Dose Ratios B1->B3 B2 Generate Agonist Dose-Response Curves with this compound B2->B3 B4 Construct Schild Plot (Slope ≈ 1 for Reversible Competitive) B3->B4

Caption: Workflow for Reversibility Assessment.

Conclusion

The available evidence suggests that this compound exhibits a complex and receptor-specific pattern of binding reversibility. Its competitive antagonism at µ and δ opioid receptors is indicative of a reversible binding mode, a characteristic that is often desirable for therapeutic agents as it allows for a more controlled and titratable pharmacological effect. The non-competitive antagonism observed at κ and NOP receptors suggests a more persistent interaction, which could be advantageous for applications requiring long-lasting receptor blockade.

Further studies quantifying the dissociation rate constants (k_off) of this compound at all four opioid receptors are warranted to provide a more complete and direct assessment of its binding reversibility. Such data will be invaluable for elucidating the full therapeutic potential of this novel pan-opioid antagonist.

References

Assessing the Reversibility of AT-076 Binding to Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the binding characteristics of AT-076, a novel pan-opioid receptor antagonist, with a focus on the reversibility of its interaction with mu (µ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) opioid receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of opioid pharmacology.

This compound has emerged as a significant research tool due to its balanced, high-affinity antagonism across all four major opioid receptor subtypes.[1][2][3] Understanding the kinetics of its binding, particularly the rate at which it dissociates from its target receptors, is crucial for predicting its pharmacological profile, including its duration of action and potential for clinical application. Reversibility is a key determinant of a drug's safety and therapeutic window.

Executive Summary

This compound exhibits a distinct profile of competitive and non-competitive antagonism across the opioid receptor family. Evidence from Schild analysis indicates that this compound acts as a competitive antagonist at the µ-opioid and δ-opioid receptors, suggesting a reversible binding mechanism at these sites.[4] In contrast, its interaction with the κ-opioid and NOP receptors is characterized as non-competitive , implying a different, potentially less readily reversible, binding mode.[4]

This guide presents available quantitative data on the binding affinity of this compound and comparator antagonists, outlines the experimental protocols used to assess binding reversibility, and provides visualizations of the relevant signaling pathways and experimental workflows.

Comparative Binding Affinity

The binding affinity of an antagonist is a primary indicator of its potency. The inhibition constant (Ki) represents the concentration of a ligand that will occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value corresponds to a higher binding affinity.

CompoundReceptorBinding Affinity (Ki) [nM]Antagonism Type
This compound µ-opioid (MOP)1.67Competitive
δ-opioid (DOP)19.6Competitive
κ-opioid (KOP)1.14Non-competitive
Nociceptin (NOP)1.75Non-competitive
Naltrexone µ-opioid (MOP)~0.5 - 1.5Competitive
δ-opioid (DOP)~10 - 20Competitive
κ-opioid (KOP)~1 - 5Competitive
Naloxone µ-opioid (MOP)~1 - 5Competitive
δ-opioid (DOP)~20 - 100Competitive
κ-opioid (KOP)~15 - 30Competitive

Note: Ki values for Naltrexone and Naloxone are approximate ranges from various sources to illustrate general affinity.

Assessing Binding Reversibility: Experimental Approaches

The reversibility of a ligand's binding to its receptor is most directly quantified by its dissociation rate constant (k_off). A higher k_off value indicates a faster dissociation and thus a more readily reversible interaction. While specific k_off values for this compound are not yet publicly available, the following experimental protocols are standard for determining these crucial kinetic parameters.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for characterizing ligand-receptor interactions. These assays can be configured to determine both binding affinity (Ki) and kinetic parameters (k_on and k_off).

Protocol for Determining Dissociation Rate (k_off):

  • Receptor Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared and quantified for protein concentration.

  • Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, [³H]-U69,593 for KOP) at a concentration near its Kd value to achieve equilibrium binding.

  • Initiation of Dissociation: Dissociation is initiated by the addition of a high concentration of an unlabeled competing ligand (e.g., this compound, naltrexone, or naloxone) to prevent re-association of the radioligand.

  • Time Course Sampling: At various time points following the addition of the competitor, samples are rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The decrease in specific binding over time is plotted, and the data are fitted to a one-phase exponential decay model to calculate the dissociation rate constant (k_off).

Schild Analysis for Determining Competitive Antagonism

Schild analysis is a functional assay used to differentiate between competitive and non-competitive antagonism. For a competitive antagonist, the dose-response curve of an agonist is shifted to the right in a parallel manner, and the slope of the Schild plot is not significantly different from unity. A non-competitive antagonist, in contrast, may depress the maximal response of the agonist and/or produce a Schild plot with a slope that deviates significantly from 1.

Protocol for Schild Analysis:

  • Cell Culture and Agonist Stimulation: Cells expressing the opioid receptor of interest are cultured. Dose-response curves for a standard agonist (e.g., DAMGO for MOP) are generated in the absence and presence of increasing concentrations of the antagonist (e.g., this compound).

  • Functional Readout: The functional response to agonist stimulation is measured. A common method is the [³⁵S]GTPγS binding assay, which measures G-protein activation.

  • Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • Schild Plot Construction: A Schild plot is generated by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist dose-response curve. A slope of approximately 1 is indicative of competitive antagonism.

Visualizing the Assessment of Binding Reversibility

The following diagrams illustrate the key concepts and workflows involved in assessing the reversibility of this compound binding.

Opioid Receptor Signaling Pathway cluster_0 Ligand Binding cluster_1 G-Protein Signaling Cascade Agonist Opioid Agonist Receptor Opioid Receptor (GPCR) Agonist->Receptor Activates Antagonist This compound Antagonist->Receptor Blocks Activation G_Protein Gαi/o and Gβγ Subunits Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow for Assessing Binding Reversibility cluster_0 Radioligand Binding Assay (Dissociation Kinetics) cluster_1 Schild Analysis (Functional Assay) A1 Incubate Receptor with Radiolabeled Ligand A2 Add Excess Unlabeled Antagonist (this compound) A1->A2 A3 Measure Bound Radioactivity over Time A2->A3 A4 Calculate k_off A3->A4 B1 Generate Agonist Dose-Response Curve B3 Calculate Dose Ratios B1->B3 B2 Generate Agonist Dose-Response Curves with this compound B2->B3 B4 Construct Schild Plot (Slope ≈ 1 for Reversible Competitive) B3->B4

Caption: Workflow for Reversibility Assessment.

Conclusion

The available evidence suggests that this compound exhibits a complex and receptor-specific pattern of binding reversibility. Its competitive antagonism at µ and δ opioid receptors is indicative of a reversible binding mode, a characteristic that is often desirable for therapeutic agents as it allows for a more controlled and titratable pharmacological effect. The non-competitive antagonism observed at κ and NOP receptors suggests a more persistent interaction, which could be advantageous for applications requiring long-lasting receptor blockade.

Further studies quantifying the dissociation rate constants (k_off) of this compound at all four opioid receptors are warranted to provide a more complete and direct assessment of its binding reversibility. Such data will be invaluable for elucidating the full therapeutic potential of this novel pan-opioid antagonist.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AT-076

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of science and drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of AT-076, a potent opioid pan antagonist used in research. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, a conservative approach, treating the compound as potentially hazardous, is essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative and Chemical Data

The following table summarizes the known chemical and physical properties of this compound.[1][2] This information is critical for understanding the nature of the compound and for making informed decisions regarding its handling and disposal.

PropertyValue
IUPAC Name (3R)-7-hydroxy-N-[(2S)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
CAS Number 1657028-64-2
Molecular Formula C26H35N3O3
Molar Mass 437.584 g·mol−1
Appearance Not specified (Assumed solid)
Solubility Not specified
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of research chemicals and hazardous waste.[3] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and national regulations.[4]

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: In the absence of specific hazard data, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound, contaminated PPE (gloves, weigh boats, etc.), and any spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines. Do not dispose of liquid waste containing this compound down the drain.

    • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

2. Waste Containment and Labeling:

  • Container Selection: Use containers that are chemically compatible with this compound and any solvents used. Ensure containers are in good condition and can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.

3. Storage of Waste:

  • Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are collected for disposal.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Provide all necessary documentation, including the chemical name and any other available information, to the disposal personnel.

Experimental Protocols

While no specific experimental protocols for the neutralization of this compound are available, a general approach for the disposal of potent pharmaceutical compounds involves incineration by a licensed hazardous waste facility. Chemical neutralization should not be attempted without a validated protocol and the explicit approval of your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AT076_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Unused compound, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_form->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) assess_form->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps store_waste Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Guide to the Proper Disposal of AT-076

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of science and drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of AT-076, a potent opioid pan antagonist used in research. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, a conservative approach, treating the compound as potentially hazardous, is essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative and Chemical Data

The following table summarizes the known chemical and physical properties of this compound.[1][2] This information is critical for understanding the nature of the compound and for making informed decisions regarding its handling and disposal.

PropertyValue
IUPAC Name (3R)-7-hydroxy-N-[(2S)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
CAS Number 1657028-64-2
Molecular Formula C26H35N3O3
Molar Mass 437.584 g·mol−1
Appearance Not specified (Assumed solid)
Solubility Not specified
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of research chemicals and hazardous waste.[3] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and national regulations.[4]

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: In the absence of specific hazard data, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound, contaminated PPE (gloves, weigh boats, etc.), and any spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines. Do not dispose of liquid waste containing this compound down the drain.

    • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

2. Waste Containment and Labeling:

  • Container Selection: Use containers that are chemically compatible with this compound and any solvents used. Ensure containers are in good condition and can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.

3. Storage of Waste:

  • Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are collected for disposal.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Provide all necessary documentation, including the chemical name and any other available information, to the disposal personnel.

Experimental Protocols

While no specific experimental protocols for the neutralization of this compound are available, a general approach for the disposal of potent pharmaceutical compounds involves incineration by a licensed hazardous waste facility. Chemical neutralization should not be attempted without a validated protocol and the explicit approval of your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AT076_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Unused compound, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_form->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) assess_form->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps store_waste Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling AT-076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of AT-076, an opioid "pan" antagonist. The information is intended to be a primary resource for laboratory safety and chemical management, fostering a culture of safety and responsibility in research and development environments.

I. Immediate Safety and Handling

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood. For powdered forms or when generating aerosols, a NIOSH-approved respirator may be necessary.

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place.

  • Recommended short-term storage: 0-4°C.

  • Recommended long-term storage: -20°C.

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a non-hazardous chemical, standard chemical waste disposal procedures are likely appropriate.

Waste Categorization:

  • Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips).

  • Liquid Waste: Solutions containing this compound.

Disposal Procedures:

  • Collection:

    • Collect solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage of Waste:

    • Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

IV. Experimental Protocols

This compound is a potent antagonist for all four opioid receptors: mu (μ), delta (δ), kappa (κ), and nociceptin (B549756) (NOP).[1] The following are detailed methodologies for key experiments commonly used to characterize compounds like this compound.

A. Radioligand Binding Assay:

This assay determines the binding affinity (Ki) of this compound for each opioid receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (μ, δ, κ, or NOP).

    • Radioligand specific for each receptor (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ, [³H]-Nociceptin for NOP).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Filter mats (e.g., GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, the specific radioligand at a fixed concentration, and varying concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of a known non-labeled ligand.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[4]

B. [³⁵S]GTPγS Binding Assay:

This functional assay measures the ability of this compound to inhibit G-protein activation by an agonist.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS.

    • A known agonist for the receptor.

    • This compound at various concentrations.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubate the cell membranes with this compound at various concentrations.

    • Add a fixed concentration of the agonist to stimulate the receptor.

    • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

    • Determine the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound to calculate its potency as an antagonist.

C. In Vivo Tail-Flick Test:

This assay assesses the antinociceptive (pain-relieving) or, in the case of an antagonist, the blocking effect on agonist-induced antinociception.

  • Materials:

    • Rodents (e.g., mice or rats).

    • Tail-flick apparatus (radiant heat source).

    • This compound solution for injection (e.g., subcutaneous or intraperitoneal).

    • Opioid agonist (e.g., morphine).

  • Procedure:

    • Acclimate the animals to the testing environment and handling.

    • Determine the baseline tail-flick latency by focusing the heat source on the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is used to prevent tissue damage.

    • Administer this compound at the desired dose.

    • After a specified pre-treatment time, administer the opioid agonist.

    • At the time of expected peak effect of the agonist, measure the tail-flick latency again.

    • Compare the post-drug latencies to the baseline and to a control group that received the agonist but not this compound to determine the antagonistic effect.

V. Signaling Pathway and Experimental Workflow Diagrams

Opioid Receptor Signaling Pathway:

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. As an antagonist, this compound blocks these downstream effects.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AT076 This compound (Antagonist) OpioidReceptor Opioid Receptor (μ, δ, κ, NOP) AT076->OpioidReceptor Blocks Activation G_Protein Gαi/o Gβγ OpioidReceptor->G_Protein Prevents Dissociation AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase No Inhibition ATP ATP cAMP cAMP IonChannels Ion Channels (Ca²⁺, K⁺) cAMP->IonChannels Modulation MAPK_Pathway MAPK Pathway (e.g., ERK) cAMP->MAPK_Pathway Activation CellularResponse Cellular Response (e.g., Analgesia) IonChannels->CellularResponse MAPK_Pathway->CellularResponse

Caption: Opioid receptor signaling pathway blocked by this compound.

Experimental Workflow for Radioligand Binding Assay:

The following diagram illustrates the procedural steps for determining the binding affinity of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Cell Membranes with Opioid Receptors B1 Incubate Membranes, Radioligand, and this compound A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 A3 Prepare Radioligand Solution A3->B1 B2 Separate Bound and Free Ligand via Filtration B1->B2 B3 Wash Filters to Remove Unbound Radioligand B2->B3 C1 Quantify Radioactivity with Scintillation Counter B3->C1 C2 Calculate Specific Binding and IC₅₀ C1->C2 C3 Determine Ki using Cheng-Prusoff Equation C2->C3

Caption: Workflow for this compound radioligand binding assay.

References

Essential Safety and Logistical Information for Handling AT-076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of AT-076, an opioid "pan" antagonist. The information is intended to be a primary resource for laboratory safety and chemical management, fostering a culture of safety and responsibility in research and development environments.

I. Immediate Safety and Handling

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood. For powdered forms or when generating aerosols, a NIOSH-approved respirator may be necessary.

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place.

  • Recommended short-term storage: 0-4°C.

  • Recommended long-term storage: -20°C.

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a non-hazardous chemical, standard chemical waste disposal procedures are likely appropriate.

Waste Categorization:

  • Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips).

  • Liquid Waste: Solutions containing this compound.

Disposal Procedures:

  • Collection:

    • Collect solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage of Waste:

    • Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

IV. Experimental Protocols

This compound is a potent antagonist for all four opioid receptors: mu (μ), delta (δ), kappa (κ), and nociceptin (NOP).[1] The following are detailed methodologies for key experiments commonly used to characterize compounds like this compound.

A. Radioligand Binding Assay:

This assay determines the binding affinity (Ki) of this compound for each opioid receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (μ, δ, κ, or NOP).

    • Radioligand specific for each receptor (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ, [³H]-Nociceptin for NOP).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Filter mats (e.g., GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, the specific radioligand at a fixed concentration, and varying concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of a known non-labeled ligand.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[4]

B. [³⁵S]GTPγS Binding Assay:

This functional assay measures the ability of this compound to inhibit G-protein activation by an agonist.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS.

    • A known agonist for the receptor.

    • This compound at various concentrations.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubate the cell membranes with this compound at various concentrations.

    • Add a fixed concentration of the agonist to stimulate the receptor.

    • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

    • Determine the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound to calculate its potency as an antagonist.

C. In Vivo Tail-Flick Test:

This assay assesses the antinociceptive (pain-relieving) or, in the case of an antagonist, the blocking effect on agonist-induced antinociception.

  • Materials:

    • Rodents (e.g., mice or rats).

    • Tail-flick apparatus (radiant heat source).

    • This compound solution for injection (e.g., subcutaneous or intraperitoneal).

    • Opioid agonist (e.g., morphine).

  • Procedure:

    • Acclimate the animals to the testing environment and handling.

    • Determine the baseline tail-flick latency by focusing the heat source on the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is used to prevent tissue damage.

    • Administer this compound at the desired dose.

    • After a specified pre-treatment time, administer the opioid agonist.

    • At the time of expected peak effect of the agonist, measure the tail-flick latency again.

    • Compare the post-drug latencies to the baseline and to a control group that received the agonist but not this compound to determine the antagonistic effect.

V. Signaling Pathway and Experimental Workflow Diagrams

Opioid Receptor Signaling Pathway:

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. As an antagonist, this compound blocks these downstream effects.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AT076 This compound (Antagonist) OpioidReceptor Opioid Receptor (μ, δ, κ, NOP) AT076->OpioidReceptor Blocks Activation G_Protein Gαi/o Gβγ OpioidReceptor->G_Protein Prevents Dissociation AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase No Inhibition ATP ATP cAMP cAMP IonChannels Ion Channels (Ca²⁺, K⁺) cAMP->IonChannels Modulation MAPK_Pathway MAPK Pathway (e.g., ERK) cAMP->MAPK_Pathway Activation CellularResponse Cellular Response (e.g., Analgesia) IonChannels->CellularResponse MAPK_Pathway->CellularResponse

Caption: Opioid receptor signaling pathway blocked by this compound.

Experimental Workflow for Radioligand Binding Assay:

The following diagram illustrates the procedural steps for determining the binding affinity of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Cell Membranes with Opioid Receptors B1 Incubate Membranes, Radioligand, and this compound A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 A3 Prepare Radioligand Solution A3->B1 B2 Separate Bound and Free Ligand via Filtration B1->B2 B3 Wash Filters to Remove Unbound Radioligand B2->B3 C1 Quantify Radioactivity with Scintillation Counter B3->C1 C2 Calculate Specific Binding and IC₅₀ C1->C2 C3 Determine Ki using Cheng-Prusoff Equation C2->C3

Caption: Workflow for this compound radioligand binding assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-076
Reactant of Route 2
Reactant of Route 2
AT-076

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.